molecular formula C6H10O2 B8731499 4-Oxohexanal CAS No. 25346-59-2

4-Oxohexanal

Cat. No.: B8731499
CAS No.: 25346-59-2
M. Wt: 114.14 g/mol
InChI Key: KKOFYQBBUSZDKJ-UHFFFAOYSA-N
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Description

4-Oxohexanal is a useful research compound. Its molecular formula is C6H10O2 and its molecular weight is 114.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25346-59-2

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

4-oxohexanal

InChI

InChI=1S/C6H10O2/c1-2-6(8)4-3-5-7/h5H,2-4H2,1H3

InChI Key

KKOFYQBBUSZDKJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CCC=O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 4-Oxohexanal: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural information of 4-Oxohexanal, a dicarbonyl compound with potential applications in various scientific domains. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical and Physical Properties

This compound, a bifunctional molecule containing both a ketone and an aldehyde group, possesses a unique reactivity profile. A summary of its key quantitative properties is provided in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₆H₁₀O₂[1]
Molecular Weight 114.14 g/mol [1]
IUPAC Name This compound[1]
CAS Number 25346-59-2[1]
Canonical SMILES CCC(=O)CCC=O[1]
InChI InChI=1S/C6H10O2/c1-2-6(8)4-3-5-7/h5H,2-4H2,1H3[1]
InChIKey KKOFYQBBUSZDKJ-UHFFFAOYSA-N[1]
Predicted LogP -0.2[1]
Kovats Retention Index (Standard non-polar) 909, 911[1]

Chemical Structure

The structural representation of this compound is fundamental to understanding its chemical behavior and potential interactions.

Figure 1: Chemical structure of this compound.

Experimental Protocols

General Synthesis Workflow for 1,4-Dicarbonyl Compounds

The following diagram illustrates a generalized workflow for the synthesis of 1,4-dicarbonyl compounds, which could be theoretically applied for the synthesis of this compound.

Synthesis_Workflow Generalized Synthesis Workflow for 1,4-Dicarbonyl Compounds start Start with a suitable cyclic precursor (e.g., a cyclobutene (B1205218) derivative) oxidation Perform oxidative cleavage (e.g., Ozonolysis, KMnO4, OsO4/NaIO4) start->oxidation workup Aqueous work-up and extraction (e.g., with dichloromethane (B109758) or ethyl acetate) oxidation->workup purification Purification of the crude product (e.g., column chromatography) workup->purification characterization Characterization of the final 1,4-dicarbonyl compound (NMR, IR, MS) purification->characterization end Isolated 1,4-Dicarbonyl Compound characterization->end

Figure 2: Generalized workflow for the synthesis of 1,4-dicarbonyl compounds.
Spectroscopic Analysis

While specific experimental conditions for acquiring spectroscopic data for this compound are not detailed in the available literature, general protocols for similar small organic molecules can be followed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR spectra would be crucial for structural elucidation. Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and analyzed using a standard NMR spectrometer (e.g., 400 or 500 MHz). Chemical shifts are reported in ppm relative to a reference standard like tetramethylsilane (B1202638) (TMS).

  • Infrared (IR) Spectroscopy:

    • An IR spectrum would confirm the presence of the carbonyl groups (C=O) from the aldehyde and ketone functionalities, typically showing strong absorption bands in the region of 1700-1740 cm⁻¹. The C-H stretches of the aldehyde group would also be observable.

  • Mass Spectrometry (MS):

    • Mass spectrometry , often coupled with Gas Chromatography (GC-MS), would be used to determine the molecular weight and fragmentation pattern of this compound. The molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight (114.14).

Biological Activity

Currently, there is limited information on the biological activity of this compound. One study has reported its antibacterial activity . Further research is required to explore its full pharmacological potential and any associated signaling pathways. No information regarding specific signaling pathways involving this compound was found during the literature search for this guide.

Conclusion

This technical guide has summarized the core chemical properties and structural features of this compound based on currently available information. While foundational data is accessible, there is a clear need for more detailed, publicly available experimental protocols for its synthesis and comprehensive spectroscopic characterization. The reported antibacterial activity suggests a potential avenue for future research into its biological applications. Professionals in drug development and chemical research can use this guide as a starting point for further investigation into this intriguing dicarbonyl compound.

References

An In-depth Technical Guide to 4-Oxohexanal (CAS Number: 25346-59-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-oxohexanal (CAS No. 25346-59-2), a gamma-keto aldehyde of interest in organic synthesis and potentially in the study of biologically relevant dicarbonyl compounds. This document details its chemical and physical properties, outlines synthetic strategies, discusses its reactivity, and explores its potential, though currently limited, applications. Detailed experimental protocols for the synthesis and characteristic reactions of gamma-keto aldehydes are provided, alongside a discussion of the biological context of related dicarbonyl compounds. All quantitative data is presented in structured tables, and key chemical pathways are visualized using diagrams.

Introduction

This compound, a bifunctional molecule featuring both a ketone and an aldehyde group, belongs to the class of 1,4-dicarbonyl compounds.[1] These compounds are versatile intermediates in organic synthesis, serving as precursors to a variety of cyclic and heterocyclic systems.[2][3] The dual reactivity of the carbonyl groups allows for a range of chemical transformations, making this compound a potentially valuable building block. While specific applications in drug development are not yet well-documented, the study of dicarbonyl compounds is relevant due to their potential involvement in biological processes such as oxidative stress and the formation of advanced glycation end products (AGEs).[4][5] This guide aims to consolidate the available technical information on this compound to support further research and exploration of its synthetic and potential biological significance.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. The data is compiled from various chemical databases and computational models.[1][6][7]

PropertyValueSource
Molecular Formula C₆H₁₀O₂[1][7]
Molecular Weight 114.14 g/mol [1]
IUPAC Name This compound[1]
CAS Number 25346-59-2[1]
Synonyms 1,4-Hexanedione, 4-Oxo-hexanal[1]
Computed XLogP3-AA -0.2[1]
Computed Hydrogen Bond Donor Count 0[1]
Computed Hydrogen Bond Acceptor Count 2[1]
Computed Rotatable Bond Count 4[1]
Computed Exact Mass 114.068079557[1]
Computed Boiling Point (Joback) 439.21 K[6]
Computed Melting Point (Joback) 249.31 K[6]

Synthesis of this compound and Related γ-Keto Aldehydes

General Synthetic Strategies

Two prominent methods for the synthesis of 1,4-dicarbonyl compounds are the Stetter reaction and the Paal-Knorr synthesis, although the latter is more of a subsequent reaction of 1,4-dicarbonyls.[3][8]

  • Stetter Reaction: This reaction involves the 1,4-addition of an aldehyde to a Michael acceptor, catalyzed by a nucleophile such as a thiazolium salt or cyanide.[8][9][10] It is a powerful tool for the formation of 1,4-dicarbonyl compounds.[11][12]

  • Ozonolysis of Cyclic Alkenes: The oxidative cleavage of a corresponding substituted cyclopentene (B43876) would yield this compound. This is a common and effective method for generating dicarbonyl compounds.

Experimental Protocol: Representative Synthesis of a γ-Keto Aldehyde via Stetter Reaction

The following is a general procedure for the Stetter reaction, which can be adapted for the synthesis of this compound.

Reaction:

Propanal Propanal Thiazolium Thiazolium Salt (catalyst) Base Propanal->Thiazolium + MVK Methyl Vinyl Ketone MVK->Thiazolium + Product This compound Thiazolium->Product

Stetter Reaction for this compound Synthesis

Materials:

  • Propanal

  • Methyl vinyl ketone (Michael acceptor)

  • Thiazolium salt catalyst (e.g., 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride)

  • Base (e.g., triethylamine)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a solution of the thiazolium salt catalyst (0.1 eq) in the anhydrous solvent, add the base (1.2 eq) under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 15-30 minutes to generate the active N-heterocyclic carbene (NHC) catalyst.

  • Add the Michael acceptor, methyl vinyl ketone (1.0 eq), to the reaction mixture.

  • Slowly add propanal (1.2 eq) to the mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.

Chemical Reactivity and Experimental Protocols

The presence of both an aldehyde and a ketone functional group dictates the reactivity of this compound. Aldehydes are generally more reactive towards nucleophiles than ketones.

Paal-Knorr Pyrrole (B145914) Synthesis

A key reaction of 1,4-dicarbonyl compounds is the Paal-Knorr synthesis, which is used to prepare substituted pyrroles, furans, and thiophenes.[3][13] this compound readily reacts with primary amines to form pyrroles.[2][14] The reaction proceeds through the formation of a hemiaminal intermediate, which then cyclizes and dehydrates.[2]

This compound This compound Hemiaminal Hemiaminal Intermediate This compound->Hemiaminal + R-NH2 PrimaryAmine Primary Amine (R-NH2) PrimaryAmine->Hemiaminal Cyclization Cyclization & Dehydration Hemiaminal->Cyclization Pyrrole N-Substituted Pyrrole Cyclization->Pyrrole

Paal-Knorr Pyrrole Synthesis Pathway

Experimental Protocol: Paal-Knorr Synthesis of 1-Butyl-2-ethylpyrrole from this compound

This protocol is adapted from the study of the Paal-Knorr reaction mechanism involving this compound.[2][14]

Materials:

  • This compound

  • n-Butylamine

  • Phosphate buffer (pH 7.4) or an organic solvent (e.g., methanol)

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen solvent (phosphate buffer or methanol).

  • Add n-butylamine (1.0 eq) to the solution.

  • Stir the reaction mixture at room temperature.

  • The reaction progress can be monitored by observing the disappearance of the starting materials and the formation of the pyrrole product using GC-MS or NMR spectroscopy.[2]

  • The rate of pyrrole formation from this compound is noted to be significantly faster than from 2,5-hexanedione.[2]

  • Upon completion, the product can be isolated by extraction with an appropriate organic solvent, followed by purification if necessary.

Other Reactions
  • Oxidation: The aldehyde group of this compound can be selectively oxidized to a carboxylic acid using mild oxidizing agents like Tollens' reagent or Fehling's solution, which typically do not oxidize ketones.[15] Stronger oxidizing agents will likely oxidize both carbonyl groups.

  • Reduction: Both carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Wittig Reaction: The aldehyde and ketone groups can undergo olefination reactions with phosphorus ylides (Wittig reagents) to form alkenes.

  • Aldol (B89426) Condensation: Under basic or acidic conditions, this compound can undergo intramolecular aldol condensation to form a cyclic product.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Spectroscopic Data Key Features Source
¹³C NMR Expected signals for carbonyl carbons (aldehyde and ketone), and aliphatic carbons.[1][16]
¹H NMR Expected signals for the aldehydic proton, and protons on the aliphatic chain.[17]
Mass Spectrometry (GC-MS) Molecular ion peak and characteristic fragmentation patterns.[1]
Infrared (IR) Spectroscopy Characteristic C=O stretching vibrations for both aldehyde and ketone functional groups.[18][19][20]

Note: While databases indicate the availability of this data, accessing the actual spectra may require navigating to the specific database entries.

Biological Context and Potential Toxicity

There is limited specific toxicological data available for this compound. However, the toxicity of short-chain dicarbonyl compounds, in general, has been studied.[4][5]

  • Reactivity with Biomolecules: Dicarbonyl compounds are known to be reactive towards nucleophilic functional groups in biomolecules, such as the amine groups in proteins and DNA. This can lead to the formation of cross-links and adducts, potentially disrupting their normal function.[2]

  • Oxidative Stress: The formation of dicarbonyl compounds can be a consequence of oxidative stress in biological systems.[4] They can also contribute to further oxidative stress, creating a deleterious cycle.

  • Toxicity of Related Compounds: Studies on other short-chain dicarbonyls have shown varying levels of toxicity.[4][5] It is reasonable to presume that this compound should be handled with appropriate safety precautions in a laboratory setting.

Applications and Future Perspectives

The primary application of this compound is as a synthetic intermediate. Its ability to form heterocyclic compounds like pyrroles makes it a valuable tool in organic synthesis.[2][13]

While direct applications in drug development have not been reported, the 1,4-dicarbonyl motif is present in some biologically active molecules. Further research could explore the synthesis of novel compounds with potential pharmacological activity starting from this compound. The study of its interaction with biological systems could also provide insights into the mechanisms of dicarbonyl-induced cellular damage.

Conclusion

This compound is a versatile bifunctional molecule with established utility in the synthesis of heterocyclic compounds. This technical guide has summarized its known chemical and physical properties, provided representative experimental protocols for its synthesis and key reactions, and discussed its potential biological relevance and toxicity in the context of related dicarbonyl compounds. While specific data on its applications in drug development is currently scarce, its role as a synthetic building block and the biological importance of the dicarbonyl functional group suggest that further investigation into the properties and applications of this compound is warranted.

Workflow for Characterization and Reactivity Screening of this compound

cluster_synthesis Synthesis cluster_characterization Characterization cluster_reactivity Reactivity Screening Synthesis Synthesis of this compound (e.g., Stetter Reaction) Purification Purification (Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (GC-MS) Purification->MS IR IR Spectroscopy Purification->IR PaalKnorr Paal-Knorr Synthesis (with Primary Amines) Purification->PaalKnorr Oxidation Selective Oxidation (Tollens' Reagent) Purification->Oxidation Reduction Reduction (NaBH₄) Purification->Reduction

General workflow for the synthesis, characterization, and reactivity screening of this compound.

References

4-Oxohexanal (C6H10O2): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Oxohexanal (C6H10O2), a dicarbonyl compound with significant implications in cellular biology and pathology. This document outlines its chemical properties, provides detailed experimental protocols for its synthesis and analysis, and explores its role as a lipid peroxidation product and its impact on cellular signaling pathways.

Core Data and Properties

This compound is a keto-aldehyde with the molecular formula C6H10O2. Its structure features both a ketone and an aldehyde functional group, making it a reactive molecule with the potential to participate in a variety of chemical and biological reactions.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC6H10O2
Molecular Weight114.14 g/mol
IUPAC NameThis compound
CAS Number25346-59-2
AppearanceNot available
Boiling PointNot available
Melting PointNot available
SolubilityNot available
Spectroscopic Data (Predicted)
TechniqueExpected Peaks and Features
¹H NMR Signals for aldehydic proton (CHO) around 9-10 ppm, protons alpha to the carbonyl groups, and aliphatic protons.
¹³C NMR Resonances for the two carbonyl carbons (aldehyde and ketone) in the range of 190-220 ppm, and signals for the aliphatic carbons.
Mass Spectrometry Molecular ion peak (M+) at m/z = 114. Characteristic fragmentation patterns for aldehydes and ketones, including alpha-cleavage and McLafferty rearrangement.
Infrared (IR) Spectroscopy Strong absorption bands for the C=O stretching of both the aldehyde and ketone functionalities, typically in the region of 1680-1740 cm⁻¹.

Experimental Protocols

Synthesis of this compound

A general and efficient method for the synthesis of γ-oxoaldehydes like this compound involves the radical addition of an aldehyde to an α,β-unsaturated ketone. The following protocol is adapted from a general procedure for the synthesis of γ-oxoaldehydes.

Materials:

  • Propanal (propionaldehyde)

  • Ethyl vinyl ketone

  • Benzoyl peroxide (initiator)

  • Anhydrous toluene (B28343) (solvent)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Silica (B1680970) gel for column chromatography

  • Hexane and ethyl acetate (B1210297) for chromatography

Procedure:

  • Reaction Setup: A solution of propanal (1.5 equivalents) in anhydrous toluene is prepared in a round-bottom flask under an inert atmosphere.

  • Initiation: A catalytic amount of benzoyl peroxide (0.1 equivalents) is added to the solution.

  • Addition of Alkene: Ethyl vinyl ketone (1 equivalent) is added dropwise to the reaction mixture at room temperature with vigorous stirring.

  • Reaction: The reaction mixture is heated to reflux (approximately 110°C) and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

  • Characterization: The structure and purity of the synthesized this compound should be confirmed using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

G cluster_reactants Reactants cluster_conditions Conditions cluster_process Process cluster_product Product propanal Propanal addition Radical Addition propanal->addition evk Ethyl Vinyl Ketone evk->addition initiator Benzoyl Peroxide (Initiator) initiator->addition solvent Toluene (Solvent) solvent->addition heat Reflux heat->addition product This compound addition->product

Caption: Synthesis of this compound via radical addition.

Biological Significance and Signaling Pathways

This compound is a product of lipid peroxidation, a process where cellular lipids are oxidatively degraded by reactive oxygen species (ROS).[1] This process is implicated in a wide range of diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer.[2] The reactivity of this compound, particularly its α,β-unsaturated aldehyde moiety, allows it to readily form adducts with cellular macromolecules such as proteins and DNA, leading to cellular dysfunction and cytotoxicity.

Lipid Peroxidation and Formation of this compound

Polyunsaturated fatty acids (PUFAs) within cellular membranes are particularly susceptible to attack by ROS, initiating a chain reaction that produces a variety of reactive aldehydes, including this compound.

G PUFA Polyunsaturated Fatty Acids (PUFAs) LipidRadical Lipid Radical PUFA->LipidRadical ROS Reactive Oxygen Species (ROS) ROS->PUFA Initiation PeroxylRadical Lipid Peroxyl Radical LipidRadical->PeroxylRadical Propagation LipidHydroperoxide Lipid Hydroperoxide PeroxylRadical->LipidHydroperoxide Aldehydes Reactive Aldehydes LipidHydroperoxide->Aldehydes Decomposition Oxohexanal This compound Aldehydes->Oxohexanal

Caption: Formation of this compound from lipid peroxidation.

Modulation of Cellular Signaling Pathways

As an electrophilic species, this compound can modulate various cellular signaling pathways, primarily through covalent modification of key signaling proteins. This can lead to either adaptive cellular responses or, at higher concentrations, cellular damage and apoptosis.

NF-κB Signaling Pathway:

Electrophilic aldehydes can inhibit the NF-κB signaling pathway, a critical regulator of inflammation and immunity.[2] They can directly modify components of the IKK complex or NF-κB itself, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.

G Oxohexanal This compound IKK IKK Complex Oxohexanal->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Inflammation Inflammation Nucleus->Inflammation Promotes

Caption: Inhibition of the NF-κB pathway by this compound.

Nrf2-ARE Signaling Pathway:

Conversely, electrophilic aldehydes can activate the Nrf2-ARE pathway, a primary cellular defense mechanism against oxidative stress.[3] By modifying Keap1, the repressor of Nrf2, these aldehydes promote the nuclear translocation of Nrf2 and the expression of antioxidant and detoxification enzymes.

G Oxohexanal This compound Keap1 Keap1 Oxohexanal->Keap1 Modifies Nrf2 Nrf2 Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds AntioxidantEnzymes Antioxidant Enzymes ARE->AntioxidantEnzymes Activates Transcription

Caption: Activation of the Nrf2-ARE pathway by this compound.

Conclusion

This compound is a reactive dicarbonyl compound that plays a dual role in cellular biology. As a product of lipid peroxidation, it can contribute to cellular damage and the pathogenesis of various diseases. However, it can also act as a signaling molecule, modulating key pathways involved in inflammation and oxidative stress. Further research into the specific interactions and downstream effects of this compound is crucial for understanding its role in health and disease and for the development of novel therapeutic strategies targeting pathways affected by lipid peroxidation.

References

The Emergence of 4-Oxohexanal in Lipid Peroxidation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid peroxidation, a complex process of oxidative degradation of lipids, results in the formation of a wide array of reactive aldehydes. While molecules such as 4-hydroxynonenal (B163490) (HNE) have been extensively studied for their roles in cellular signaling and pathology, a growing body of evidence highlights the significance of other, less-characterized aldehydes. Among these is 4-Oxohexanal (also referred to as 4-oxo-2-hexenal or 4-OHE), a reactive aldehyde derived from the peroxidation of omega-3 polyunsaturated fatty acids. This technical guide provides a comprehensive overview of the discovery, analytical methodologies, and biological implications of this compound, with a focus on its genotoxicity and potential role in cellular signaling.

Discovery and Formation

The identification of this compound as a product of lipid peroxidation is a relatively recent discovery, primarily pioneered by the work of Kasai and colleagues. Their research established that 4-OHE is a mutagen formed during the peroxidation of omega-3 fatty acids, such as linolenic acid.[1][2] In a model reaction system containing linolenic acid methyl ester and hemin, a 4-OHE-deoxyguanosine adduct was identified, confirming its origin from lipid peroxidation and its reactivity towards DNA.[1]

The formation of 4-oxo-2-alkenals is thought to occur through the oxidative degradation of 4-hydroperoxy-2-alkenals, which are homolytic degradation products of polyunsaturated fatty acid hydroperoxides.[3] An alternative pathway involving the metal-catalyzed autoxidation of 2-alkenals has also been proposed.[3][4]

Data Presentation: Comparative Overview of Aldehyde Reactivity

While quantitative data on the absolute concentrations of this compound in biological systems are scarce in the current literature, a comparative understanding of its reactivity can be gleaned from studies on related α,β-unsaturated aldehydes.

AldehydePrecursor Fatty AcidKey Biological EffectNotes
This compound (4-OHE) Omega-3 (e.g., Linolenic Acid)Mutagenic, forms DNA adducts[1][2]Less studied than HNE and ONE.
4-Hydroxynonenal (4-HNE) Omega-6 (e.g., Linoleic, Arachidonic Acid)Cytotoxic, signaling molecule[5][6]Extensively studied, numerous protein targets identified.
4-Oxo-2-nonenal (4-ONE) Omega-6 (e.g., Linoleic, Arachidonic Acid)Highly reactive, protein cross-linker[7][8]More neurotoxic and protein-reactive than 4-HNE.[8]
4-Hydroxyhexenal (B101363) (4-HHE) Omega-3 (e.g., Docosahexaenoic Acid)Induces apoptosis, activates Nrf2 pathway[9][10]Structurally similar to 4-OHE, providing a potential model for its biological activity.

Experimental Protocols

The analysis of this compound in biological samples is challenging due to its high reactivity and low endogenous concentrations. The primary methods employed are based on chromatography coupled with mass spectrometry.

Synthesis of this compound Standard

An analytical standard is crucial for the accurate identification and quantification of this compound. A one-step synthesis from commercially available 2-ethylfuran (B109080) has been described.[11] This method provides a straightforward route to obtain the necessary standard for analytical method development.

Qualitative and Quantitative Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most effective technique for the detection of this compound, particularly its DNA adducts.[1]

Sample Preparation (for DNA adducts):

  • Genomic DNA is isolated from tissues or cells.

  • DNA is enzymatically hydrolyzed to nucleosides.

  • The resulting nucleoside mixture is enriched for adducts using solid-phase extraction (SPE).

LC-MS/MS Parameters (general guidance):

  • Column: A C18 reversed-phase column is typically used for the separation of nucleosides.

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid to improve ionization, is commonly employed.

  • Ionization: Electrospray ionization (ESI) in positive mode is suitable for the detection of protonated nucleoside adducts.

  • Mass Spectrometry: Multiple Reaction Monitoring (MRM) is used for sensitive and specific detection. The transition from the protonated molecular ion of the 4-OHE adduct to a specific fragment ion is monitored.

Analysis by GC-MS (with derivatization)

Gas chromatography-mass spectrometry (GC-MS) can also be used for the analysis of this compound, but it requires a derivatization step to increase its volatility and thermal stability.[12][13][14]

Derivatization (general procedure for aldehydes):

  • The sample extract containing this compound is dried under a stream of nitrogen.

  • A derivatizing agent, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), is added to form a stable oxime derivative.[14][15]

  • The derivatized sample is then analyzed by GC-MS.

GC-MS Parameters (general guidance):

  • Column: A non-polar or medium-polarity capillary column is suitable for the separation of the derivatized aldehyde.

  • Injector: Splitless injection is often used for trace analysis.

  • Carrier Gas: Helium is the most common carrier gas.

  • Mass Spectrometry: Electron ionization (EI) is typically used, and the mass spectrum of the derivative will show characteristic fragment ions.

Mandatory Visualization

Signaling Pathways

While specific signaling pathways directly modulated by this compound are not yet well-defined, we can extrapolate potential mechanisms based on the known effects of the structurally similar aldehyde, 4-hydroxyhexenal (HHE), which has been shown to activate the NF-κB and MAPK signaling pathways.[16]

G cluster_stress Cellular Stress cluster_aldehydes Reactive Aldehydes cluster_pathways Signaling Pathways cluster_response Cellular Response Lipid Peroxidation Lipid Peroxidation This compound This compound Lipid Peroxidation->this compound 4-Hydroxyhexenal 4-Hydroxyhexenal Lipid Peroxidation->4-Hydroxyhexenal NF_kB NF-κB This compound->NF_kB Potential activation NIK_IKK NIK/IKK 4-Hydroxyhexenal->NIK_IKK activates p38_MAPK p38 MAPK 4-Hydroxyhexenal->p38_MAPK activates ERK ERK 4-Hydroxyhexenal->ERK activates NIK_IKK->NF_kB activates p38_MAPK->NF_kB transactivation ERK->NF_kB transactivation Inflammation Inflammation NF_kB->Inflammation Apoptosis Apoptosis NF_kB->Apoptosis Gene Expression Gene Expression NF_kB->Gene Expression

Caption: Postulated signaling pathways affected by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound DNA adducts in a biological sample.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Analysis Biological_Sample Biological Sample (Tissue/Cells) DNA_Isolation DNA Isolation Biological_Sample->DNA_Isolation Enzymatic_Hydrolysis Enzymatic Hydrolysis to Nucleosides DNA_Isolation->Enzymatic_Hydrolysis SPE Solid-Phase Extraction (SPE) Enzymatic_Hydrolysis->SPE LC Liquid Chromatography (LC) SPE->LC MSMS Tandem Mass Spectrometry (MS/MS) LC->MSMS Data_Acquisition Data Acquisition MSMS->Data_Acquisition Quantification Quantification of 4-OHE Adducts Data_Acquisition->Quantification

Caption: Workflow for this compound DNA adduct analysis.

Biological Significance and Future Perspectives

The primary established biological effect of this compound is its mutagenicity, stemming from its ability to form adducts with DNA.[1][2][17] This genotoxicity suggests a potential role for this compound in the initiation of carcinogenesis, particularly in tissues with high omega-3 fatty acid content and significant oxidative stress.

The exploration of this compound's role in cellular signaling is still in its infancy. Given the structural and functional similarities to other reactive aldehydes, it is plausible that this compound can also form adducts with proteins, thereby modulating their function and impacting signaling cascades.[6][18][19] Future research should focus on identifying the protein targets of this compound and elucidating its specific effects on key signaling pathways, such as those involved in inflammation, apoptosis, and cellular stress responses.

The development of robust and sensitive analytical methods for the routine quantification of free this compound in biological fluids and tissues is a critical next step. This will enable a more accurate assessment of its endogenous levels and how they are altered in various pathological conditions. Such data will be invaluable for understanding the full spectrum of its biological activities and its potential as a biomarker for diseases associated with oxidative stress and the consumption of omega-3 polyunsaturated fatty acids.

References

The Elusive Presence of 4-Oxohexanal: A Technical Guide to its Natural Occurrence and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the current scientific understanding of the natural occurrence of 4-Oxohexanal. While not a commonly reported constituent of natural volatile profiles, evidence strongly suggests its formation as a secondary product of lipid peroxidation, a fundamental process of oxidative stress in biological systems. This document provides a comprehensive overview of its likely origins, analytical methodologies for its detection, and quantitative data on closely related compounds, offering a valuable resource for researchers in the fields of biochemistry, food science, and drug development.

Natural Occurrence: A Product of Lipid Degradation

Contrary to being a primary metabolite, the natural occurrence of this compound is intricately linked to the non-enzymatic oxidation of polyunsaturated fatty acids (PUFAs), a process known as lipid peroxidation. This reaction is a well-established cascade of events initiated by reactive oxygen species (ROS), leading to the degradation of lipids and the formation of a complex mixture of secondary products, including various aldehydes, ketones, and other reactive species.

While direct evidence for the widespread natural presence of this compound remains limited, the formation of structurally similar and well-documented α,β-unsaturated aldehydes, such as 4-hydroxy-2-hexenal (HHE), 4-oxo-2-hexenal (4-OHE), and 4-hydroxynonenal (B163490) (HNE), from the peroxidation of omega-3 and omega-6 fatty acids is extensively reported. These compounds are frequently detected in biological tissues under oxidative stress and in processed foods, particularly those rich in PUFAs that have been subjected to heating. It is highly probable that this compound is formed through similar degradation pathways of lipid hydroperoxides.

Formation Pathway: The Lipid Peroxidation Cascade

The formation of this compound is proposed to occur via the oxidative degradation of linolenic acid, a common omega-3 fatty acid. The pathway involves the formation of a lipid hydroperoxide intermediate, which subsequently undergoes cleavage to yield various carbonyl compounds.

Lipid_Peroxidation_Pathway PUFA Polyunsaturated Fatty Acid (e.g., Linolenic Acid) L_radical Lipid Radical (L•) PUFA->L_radical H• abstraction ROS Reactive Oxygen Species (ROS) ROS->L_radical LOO_radical Lipid Peroxyl Radical (LOO•) L_radical->LOO_radical O2 O₂ O2->LOO_radical LOOH Lipid Hydroperoxide (LOOH) LOO_radical->LOOH + LH - L• LH Unsaturated Lipid (LH) LH->LOO_radical Cleavage Homolytic Cleavage (e.g., via metal catalysis) LOOH->Cleavage Oxoaldehydes This compound & Other Carbonyls Cleavage->Oxoaldehydes

Caption: Proposed formation pathway of this compound via lipid peroxidation.

Quantitative Data on Related Lipid Peroxidation Products

Direct quantitative data for this compound in natural matrices is scarce in the current literature. However, data for closely related and co-occurring lipid peroxidation products provide a valuable reference for the expected concentration ranges in various samples.

CompoundMatrixConcentrationReference
4-hydroxy-2-hexenal (HHE)Heated Rapeseed OilUp to ~15 µg/g[1]
4-hydroxy-2-hexenal (HHE)Heated Linseed OilUp to ~25 µg/g[1]
4-hydroxy-2-nonenal (HNE)Heated Vegetable Oilsng/g to µg/g range[1]
4-oxo-2-hexenal (4-OHE)Broiled SauryHigh concentration[2]

Experimental Protocols for the Analysis of this compound

The analysis of this compound, a volatile carbonyl compound, typically requires a multi-step approach involving extraction, derivatization, separation, and detection. The following protocol is a generalized methodology adaptable for the quantification of this compound in biological and food matrices.

Sample Preparation and Extraction

Objective: To isolate volatile and semi-volatile compounds, including this compound, from the sample matrix.

Method: Headspace Solid-Phase Microextraction (HS-SPME)

  • Sample Homogenization: Homogenize the solid or semi-solid sample (e.g., tissue, food) in a suitable buffer or water.

  • Vial Preparation: Place a known amount of the homogenized sample or liquid sample into a headspace vial.

  • Internal Standard: Add an appropriate internal standard (e.g., a deuterated analogue of a similar aldehyde) to the vial for accurate quantification.

  • Extraction: Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the sample vial. The extraction can be performed at a controlled temperature and for a specific duration to allow for the adsorption of volatile compounds onto the fiber.

Derivatization

Objective: To enhance the volatility and thermal stability of this compound and improve its chromatographic separation and detection sensitivity.

Method: Oximation

  • Reagent: The derivatization is often performed using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), which reacts with the carbonyl groups of aldehydes and ketones.

  • Procedure: The derivatization can be carried out directly on the SPME fiber by exposing it to the headspace of a vial containing the PFBHA solution or by injecting the derivatizing agent into the GC inlet.

Instrumental Analysis

Objective: To separate, identify, and quantify the derivatized this compound.

Method: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Desorption: The SPME fiber is inserted into the heated injection port of the gas chromatograph, where the adsorbed and derivatized analytes are thermally desorbed.

  • Separation: The desorbed compounds are separated on a capillary column (e.g., a non-polar or medium-polarity column) based on their boiling points and interactions with the stationary phase.

  • Detection and Quantification: The separated compounds are detected by a mass spectrometer. Identification is based on the retention time and the mass spectrum of the derivatized this compound. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.

Experimental_Workflow cluster_sample_prep Sample Preparation & Extraction cluster_analysis Analysis Sample Biological or Food Sample Homogenization Homogenization Sample->Homogenization HS_Vial Headspace Vial with Internal Standard Homogenization->HS_Vial SPME HS-SPME Extraction HS_Vial->SPME Derivatization On-fiber or in-port Derivatization (PFBHA) SPME->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Processing Data Processing & Quantification GC_MS->Data_Processing

Caption: General experimental workflow for the analysis of this compound.

Implications and Future Research

The presence of this compound and related carbonyl compounds in biological systems and food products is of significant interest due to their potential reactivity and biological effects. As products of lipid peroxidation, their levels can serve as markers of oxidative stress. In food, they can contribute to off-flavors and may have implications for food quality and safety.

Future research should focus on:

  • Developing and validating sensitive and specific analytical methods for the direct quantification of this compound in various matrices.

  • Investigating the precise mechanisms and kinetics of this compound formation from different PUFAs.

  • Elucidating the biological activities and potential toxicological effects of this compound.

  • Exploring the correlation between this compound levels and disease states or food processing conditions.

This technical guide provides a foundational understanding of the natural occurrence of this compound, emphasizing its origin from lipid peroxidation. The provided methodologies and data on related compounds offer a starting point for researchers to further investigate this elusive yet potentially significant molecule.

References

Toxicological Profile of 4-Oxohexanal: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document summarizes the currently available information on the toxicological profile of 4-Oxohexanal. It is intended for an audience of researchers, scientists, and drug development professionals. A significant data gap exists in the public domain regarding the experimental toxicological data for this specific compound. Therefore, this guide also incorporates principles of read-across and in silico predictions to provide a preliminary hazard assessment.

Introduction

This compound, a dicarbonyl compound, belongs to the class of aliphatic ketoaldehydes. Its chemical structure, containing both a ketone and an aldehyde functional group, suggests potential biological reactivity. Aldehydes are known to be reactive electrophiles that can interact with biological macromolecules, leading to a range of toxicological effects. This document aims to provide a comprehensive overview of the known properties of this compound and to infer its potential toxicological profile based on data from structurally related compounds and computational toxicology approaches.

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its potential absorption, distribution, metabolism, and excretion (ADME) characteristics.

PropertyValueSource
Molecular Formula C6H10O2PubChem[1]
Molecular Weight 114.14 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 25346-59-2PubChem[1]
SMILES CCC(=O)CCC=OPubChem[1]
LogP (Octanol-Water Partition Coefficient) -0.2PubChem (Computed)[1]
Boiling Point 439.21 KCheméo (Joback Calculated)[2]
Melting Point 249.31 KCheméo (Joback Calculated)[2]
Water Solubility Log10WS: -0.89Cheméo (Crippen Calculated)[2]

Toxicokinetics: Predicted Metabolism

While specific metabolic studies on this compound are not available, its metabolism can be predicted based on the known pathways for other aliphatic aldehydes and ketones. The primary metabolic transformations are expected to involve oxidation and reduction of the aldehyde and ketone moieties. Aldehyde dehydrogenases (ALDHs) are a key class of enzymes involved in the detoxification of aldehydes by oxidizing them to less reactive carboxylic acids.

G Predicted Metabolic Pathway of this compound This compound This compound 4-Oxohexanoic acid 4-Oxohexanoic acid This compound->4-Oxohexanoic acid Oxidation (ALDH) 4-Hydroxyhexanal 4-Hydroxyhexanal This compound->4-Hydroxyhexanal Reduction (ADH/AKR) 1,4-Hexanediol 1,4-Hexanediol 4-Hydroxyhexanal->1,4-Hexanediol Reduction (ADH/AKR)

Predicted metabolic fate of this compound.

Toxicodynamics: Hazard Assessment Based on Read-Across

In the absence of direct toxicity data, a read-across approach can be utilized to infer the potential hazards of this compound by comparing it to structurally similar compounds. Short-chain aliphatic aldehydes are known to cause irritation to the skin, eyes, and respiratory tract. Some α,β-unsaturated aldehydes have been shown to be genotoxic.[1][2][3][4][5] While this compound is not an α,β-unsaturated aldehyde, the presence of the aldehyde group raises a concern for potential genotoxicity.

Table 2: Inferred Toxicological Profile of this compound (Based on Read-Across)

Toxicological EndpointPredicted OutcomeRationale / Comments
Acute Oral Toxicity Moderately toxicSimple ketones are generally not highly toxic, but aldehydes can exhibit higher toxicity.[6]
Dermal Irritation IrritantCommon property of short-chain aldehydes.
Eye Irritation IrritantCommon property of short-chain aldehydes.
Skin Sensitization Possible sensitizerAldehydes can act as haptens.
Genotoxicity (Ames test) Potential for mutagenicityThe aldehyde group is a structural alert for potential DNA reactivity.[7][8]
Carcinogenicity Data lackingNo basis for prediction without further data.
Reproductive/Developmental Toxicity Data lackingNo basis for prediction without further data.

Experimental Protocols for Future Studies

To address the existing data gaps, a tiered approach to toxicological testing is recommended. The following provides a general workflow for assessing the toxicity of a new chemical entity like this compound.

G General Workflow for Toxicological Assessment cluster_0 Tier 1: In Silico & In Vitro cluster_1 Tier 2: Acute Toxicity cluster_2 Tier 3: Repeated Dose & Reproductive Toxicity QSAR_Prediction QSAR Prediction (e.g., OECD Toolbox) Ames_Test Bacterial Reverse Mutation Test (Ames Test - OECD 471) QSAR_Prediction->Ames_Test In_Vitro_Micronucleus In Vitro Micronucleus Test (OECD 487) Ames_Test->In_Vitro_Micronucleus Acute_Oral Acute Oral Toxicity (Up-and-Down Procedure - OECD 425) In_Vitro_Micronucleus->Acute_Oral Acute_Dermal Acute Dermal Toxicity (OECD 402) Acute_Oral->Acute_Dermal Dermal_Eye_Irritation Dermal & Eye Irritation (OECD 404 & 405) Acute_Dermal->Dermal_Eye_Irritation Sub_chronic Repeated Dose 28-day or 90-day Oral Toxicity Study (OECD 407 or 408) Dermal_Eye_Irritation->Sub_chronic Repro_Dev_Screening Reproductive/Developmental Toxicity Screening Test (OECD 421) Sub_chronic->Repro_Dev_Screening

A tiered approach to toxicity testing.

A detailed protocol for a key initial study, the Ames test, is outlined below.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test) - OECD Guideline 471

  • Objective: To assess the mutagenic potential of this compound by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.

  • Test Strains: A minimum of five strains should be used, including TA98, TA100, TA1535, TA1537, and either E. coli WP2 uvrA or WP2 uvrA (pKM101) or S. typhimurium TA102.

  • Metabolic Activation: The assay should be performed with and without a mammalian metabolic activation system (S9 mix), typically derived from the livers of rats induced with Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone.

  • Procedure:

    • Plate Incorporation Method: Aliquots of the tester strain, the test substance at various concentrations, and either S9 mix or a buffer are mixed with molten top agar (B569324) and poured onto minimal glucose agar plates.

    • Pre-incubation Method: The mixture of tester strain, test substance, and S9 mix or buffer is incubated before being mixed with the top agar and plated.

  • Dose Levels: A preliminary cytotoxicity assay should be performed to determine the appropriate concentration range. At least five different analyzable concentrations should be selected.

  • Controls: Both positive and negative (solvent or vehicle) controls should be run concurrently.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Data Analysis: The number of revertant colonies per plate is counted. A substance is considered mutagenic if it produces a dose-related increase in the number of revertants and/or a reproducible and significant positive response at one or more concentrations.

In Silico Toxicology Assessment

Computational toxicology, including Quantitative Structure-Activity Relationship (QSAR) models, can provide initial predictions of toxicity in the absence of experimental data.[9][10][11][12][13] These tools use the chemical structure of a compound to predict its potential toxicological effects based on data from a large database of tested chemicals.

G In Silico Toxicology Workflow Input Chemical Structure of this compound QSAR_Models QSAR Models (e.g., Derek Nexus, TOPKAT, OECD QSAR Toolbox) Input->QSAR_Models Read_Across Read-Across Analysis Input->Read_Across Prediction Predicted Toxicological Endpoints (e.g., Mutagenicity, Carcinogenicity, LD50) QSAR_Models->Prediction Analogs Identify Structural Analogs with Known Toxicity Data Read_Across->Analogs Analogs->Prediction Report Generate Preliminary Hazard Assessment Report Prediction->Report

Workflow for computational toxicity prediction.

Conclusion and Recommendations

The toxicological profile of this compound is largely uncharacterized by experimental studies. Based on its chemical structure, which contains a reactive aldehyde functional group, there is a potential for irritation and genotoxicity. The provided physicochemical properties and predicted metabolic pathways offer a starting point for further investigation.

It is strongly recommended that in vitro and in vivo toxicological studies, starting with a bacterial reverse mutation assay, be conducted to definitively characterize the hazard profile of this compound. In the interim, in silico toxicology and read-across approaches can provide valuable preliminary assessments to guide risk management and future testing strategies. Professionals should handle this compound with appropriate safety precautions, assuming it to be a potential irritant and mutagen until experimental data proves otherwise.

References

The Reactivity of 4-Oxohexanal with Amino Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the reactivity of 4-oxohexanal with amino acids. While direct experimental data on this compound is limited, this document extrapolates from the well-documented reactivity of structurally similar α,β-unsaturated aldehydes, such as 4-hydroxy-2-nonenal (HNE) and 4-oxo-2-nonenal (B12555) (ONE), which are also products of lipid peroxidation.[1][2][3][4][5] This guide will cover the primary reaction mechanisms, reactive amino acid residues, quantitative kinetic data from analogous compounds, detailed experimental protocols for studying these reactions, and the potential biological implications.

Core Reaction Mechanisms

This compound, an α,β-unsaturated aldehyde, is an electrophilic molecule that readily reacts with nucleophilic amino acid residues in proteins.[5] The two primary mechanisms governing this reactivity are Michael addition and Schiff base formation.

Michael Addition: This is a conjugate addition reaction where a nucleophile attacks the β-carbon of the α,β-unsaturated carbonyl system. For this compound, the nucleophilic side chains of cysteine and histidine are the most prominent reactants via Michael addition.[1][3] Lysine (B10760008) can also undergo Michael addition, although it is generally less reactive than cysteine and histidine in this regard.[1][3]

Schiff Base Formation: This reaction involves the nucleophilic attack of the primary amine of a lysine residue on the carbonyl carbon of the aldehyde group of this compound. This initially forms a hemiaminal intermediate, which then dehydrates to form a stable imine, also known as a Schiff base.[6]

Reactive Amino Acid Residues

The nucleophilic character of amino acid side chains dictates their reactivity towards this compound. The primary targets are:

  • Cysteine: The thiol group of cysteine is a potent nucleophile and is considered the most reactive amino acid towards α,β-unsaturated aldehydes like HNE and ONE.[1][3][5]

  • Histidine: The imidazole (B134444) ring of histidine is also highly nucleophilic and readily participates in Michael addition reactions.[1][3][7]

  • Lysine: The ε-amino group of lysine is a primary amine and is involved in both Michael addition and Schiff base formation.[1][3][6]

Quantitative Reactivity Data (Analogous Compounds)

AldehydeAmino AcidBimolecular Rate Constant (M⁻¹s⁻¹)Reference
4-Hydroxy-2-nonenal (HNE)Cysteine1.21 - 1.33[1][5]
Histidine2.14 x 10⁻³[5]
Lysine1.33 x 10⁻³[5]
4-Oxo-2-nonenal (ONE)Cysteine145 - 186[1]
Histidine> Cysteine (potency order)[1]
Lysine> Histidine (potency order)[1]
Arginine> Lysine (potency order)[1]

Note: The reactivity of ONE is significantly higher (over 100-fold for cysteine) than that of HNE.[1][3] This is attributed to the electron-withdrawing effect of the ketone group at the C4 position in ONE, which increases the electrophilicity of the β-carbon. Given that this compound also possesses a ketone at the 4-position, it is reasonable to hypothesize that its reactivity will be more comparable to ONE than to HNE.

Experimental Protocols

The following are detailed methodologies for studying the reactivity of this compound with amino acids and proteins, adapted from established protocols for similar aldehydes.

Incubation of this compound with Amino Acids or Peptides

Objective: To generate and identify adducts of this compound with specific amino acids or model peptides.

Materials:

  • This compound solution (in a suitable solvent like ethanol (B145695) or acetonitrile)

  • N-acetylated amino acids (e.g., N-acetyl-cysteine, N-acetyl-histidine, N-acetyl-lysine) or model peptides

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • Incubator or water bath at 37°C

  • LC-MS/MS system

Protocol:

  • Prepare a 1 mM solution of the N-acetylated amino acid or peptide in 100 mM phosphate buffer (pH 7.4).

  • Add this compound to the amino acid/peptide solution to a final concentration of 1 mM.

  • Incubate the reaction mixture at 37°C for a specified time course (e.g., 1, 4, 8, 24 hours).

  • At each time point, withdraw an aliquot of the reaction mixture.

  • Immediately analyze the aliquot by LC-MS/MS to identify and quantify the formation of adducts. The mass of the adduct will be the mass of the amino acid/peptide plus the mass of this compound (114.14 g/mol ).

Analysis of Protein Adducts by Mass Spectrometry

Objective: To identify the specific amino acid residues in a protein that are modified by this compound.

Materials:

  • Model protein (e.g., bovine serum albumin, lysozyme)

  • This compound

  • Phosphate buffer (100 mM, pH 7.4)

  • Urea (B33335)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • C18 solid-phase extraction (SPE) cartridges

  • LC-MS/MS system

Protocol:

  • Protein Incubation: Incubate the model protein (e.g., 1 mg/mL) with this compound (e.g., 1 mM) in phosphate buffer (pH 7.4) at 37°C for 24 hours.

  • Denaturation, Reduction, and Alkylation:

    • Denature the protein by adding urea to a final concentration of 8 M.

    • Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 1 hour.

    • Alkylate the free cysteine residues by adding IAA to a final concentration of 55 mM and incubating in the dark at room temperature for 45 minutes.

  • Proteolytic Digestion:

    • Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to less than 1 M.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate at 37°C overnight.

  • Peptide Cleanup:

    • Acidify the digest with formic acid.

    • Desalt the peptides using a C18 SPE cartridge.

    • Elute the peptides with a solution of acetonitrile (B52724) and formic acid.

    • Dry the eluted peptides in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a suitable solvent for LC-MS/MS analysis.

    • Analyze the peptide mixture using a high-resolution mass spectrometer.

    • Identify the modified peptides by searching the MS/MS data against the protein sequence with a variable modification corresponding to the mass of this compound on cysteine, histidine, and lysine residues.

Visualizations of Pathways and Workflows

Reaction Mechanisms

Reaction_Mechanisms cluster_Michael Michael Addition cluster_Schiff Schiff Base Formation 4-Oxohexanal_M This compound Michael_Adduct Michael Adduct 4-Oxohexanal_M->Michael_Adduct β-carbon attack Nucleophilic_AA_M Nucleophilic Amino Acid (Cys, His, Lys) Nucleophilic_AA_M->Michael_Adduct 4-Oxohexanal_S This compound Hemiaminal Hemiaminal Intermediate 4-Oxohexanal_S->Hemiaminal Carbonyl attack Lysine Lysine (ε-NH2) Lysine->Hemiaminal Schiff_Base Schiff Base (Imine) Hemiaminal->Schiff_Base - H2O

Caption: Primary reaction pathways of this compound with amino acids.

Experimental Workflow for Protein Adduct Analysis

Experimental_Workflow Protein_Incubation Protein Incubation with This compound Denaturation Denaturation, Reduction & Alkylation Protein_Incubation->Denaturation Digestion Tryptic Digestion Denaturation->Digestion Cleanup Peptide Cleanup (SPE) Digestion->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Data_Analysis Data Analysis & Adduct Identification LCMS->Data_Analysis

Caption: Workflow for identifying protein adducts of this compound.

Biological Significance and Signaling Pathways

The formation of adducts between this compound and proteins can have significant biological consequences, leading to altered protein structure and function.[6] While specific signaling pathways regulated by this compound have not been elucidated, the effects of related aldehydes like HNE are well-studied and provide a framework for potential downstream effects.

HNE has been shown to modulate several key signaling pathways, including:

  • Nrf2-Keap1 Pathway: HNE can activate the Nrf2 transcription factor, leading to the upregulation of antioxidant and detoxification enzymes.[8]

  • NF-κB Signaling: At low concentrations, HNE can activate NF-κB, a key regulator of inflammation, while at higher concentrations it can be inhibitory.[8]

  • MAPK Pathways: HNE can activate various mitogen-activated protein kinase (MAPK) pathways, such as ERK, JNK, and p38, which are involved in cell proliferation, differentiation, and apoptosis.[8]

Given its structural similarity to HNE and ONE, it is plausible that this compound could also impact these and other cellular signaling cascades, contributing to the cellular response to oxidative stress.

Potential Signaling Cascade

Signaling_Pathway Oxidative_Stress Oxidative Stress (e.g., Lipid Peroxidation) 4OH This compound Formation Oxidative_Stress->4OH Protein_Adduction Protein Adduction (Cys, His, Lys) 4OH->Protein_Adduction Altered_Function Altered Protein Function Protein_Adduction->Altered_Function Signaling_Modulation Modulation of Signaling Pathways (e.g., Nrf2, NF-κB, MAPK) Altered_Function->Signaling_Modulation Cellular_Response Cellular Response (e.g., Antioxidant Defense, Inflammation, Apoptosis) Signaling_Modulation->Cellular_Response

References

Theoretical Exploration of 4-Oxohexanal Reaction Mechanisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Oxohexanal, a bifunctional molecule containing both an aldehyde and a ketone functional group, is a molecule of significant interest due to its potential role in atmospheric chemistry, as a product of lipid peroxidation, and as a versatile building block in organic synthesis. Understanding its reaction mechanisms is crucial for elucidating its environmental fate, biological activity, and synthetic utility. This technical guide provides a detailed theoretical exploration of the potential reaction mechanisms of this compound, focusing on atmospheric degradation pathways and unimolecular reactions.

Hypothesized Reaction Mechanisms

The reactivity of this compound is governed by the interplay of its aldehyde and ketone functionalities, as well as the presence of α-hydrogens, making it susceptible to a variety of reactions. Based on theoretical studies of similar organic compounds, the primary reaction mechanisms anticipated for this compound include:

  • Atmospheric Oxidation by Hydroxyl Radicals (•OH): The dominant degradation pathway for volatile organic compounds (VOCs) in the troposphere.

  • Atmospheric Oxidation by Nitrate Radicals (•NO3): A significant nighttime oxidant in the atmosphere.

  • Atmospheric Oxidation by Ozone (O3): Particularly relevant for the enol tautomer of this compound.

  • Photolysis: Unimolecular decomposition initiated by the absorption of solar radiation.

  • Unimolecular Reactions: Intramolecular rearrangements and decompositions.

Reaction with Hydroxyl Radicals (•OH)

The reaction of this compound with •OH radicals is expected to proceed primarily through hydrogen abstraction from the aldehydic C-H bond and the various C-H bonds of the alkyl chain. The aldehydic hydrogen is particularly susceptible to abstraction due to the resonance stabilization of the resulting acyl radical.

OH_Reaction_Pathway cluster_abstraction H-Abstraction This compound This compound Acyl_Radical 4-Oxohexanoyl Radical This compound->Acyl_Radical Aldehydic H Alkyl_Radical_C2 C2-Alkyl Radical This compound->Alkyl_Radical_C2 C2-H Alkyl_Radical_C3 C3-Alkyl Radical This compound->Alkyl_Radical_C3 C3-H Alkyl_Radical_C5 C5-Alkyl Radical This compound->Alkyl_Radical_C5 C5-H Alkyl_Radical_C6 C6-Alkyl Radical This compound->Alkyl_Radical_C6 C6-H OH •OH OH->Acyl_Radical OH->Alkyl_Radical_C2 OH->Alkyl_Radical_C3 OH->Alkyl_Radical_C5 OH->Alkyl_Radical_C6 H2O H₂O Acyl_Radical->H2O Alkyl_Radical_C2->H2O Alkyl_Radical_C3->H2O Alkyl_Radical_C5->H2O Alkyl_Radical_C6->H2O

Figure 1: Hypothesized H-abstraction pathways from this compound by •OH radical.

The resulting radicals will subsequently react with molecular oxygen (O₂) to form peroxy radicals (RO₂), which can then undergo further reactions in the atmosphere.

Reaction with Nitrate Radicals (•NO3)

During nighttime, in the absence of sunlight, •NO3 becomes a significant atmospheric oxidant. Similar to the •OH radical, •NO3 is expected to react with this compound primarily through hydrogen abstraction from the aldehydic position.

NO3_Reaction_Pathway This compound This compound Acyl_Radical 4-Oxohexanoyl Radical This compound->Acyl_Radical Aldehydic H-abstraction NO3 •NO₃ NO3->Acyl_Radical HNO3 HNO₃ Acyl_Radical->HNO3

Figure 2: Primary hypothesized reaction pathway of this compound with •NO₃ radical.
Reaction with Ozone (O3)

While the reaction of ozone with saturated aldehydes is generally slow, the enol tautomer of this compound possesses a carbon-carbon double bond, making it susceptible to ozonolysis. This reaction would proceed through the Criegee mechanism or potentially through alternative pathways as observed for some cyclic alkenes.

O3_Reaction_Pathway 4-Oxohexanal_enol This compound (enol form) Primary_Ozonide Primary Ozonide 4-Oxohexanal_enol->Primary_Ozonide [3+2] cycloaddition O3 O₃ O3->Primary_Ozonide Criegee_Intermediate Criegee Intermediate Primary_Ozonide->Criegee_Intermediate Decomposition Secondary_Products Secondary Products (e.g., carboxylic acids, smaller aldehydes) Criegee_Intermediate->Secondary_Products Rearrangement/Reaction

Figure 3: Hypothesized ozonolysis pathway for the enol tautomer of this compound.
Photolysis

This compound contains two chromophores, the aldehyde and ketone carbonyl groups, which can absorb solar radiation, leading to photodecomposition. The most likely photochemical processes are Norrish Type I and Type II reactions.

  • Norrish Type I: α-cleavage of the C-C bond adjacent to the carbonyl group, leading to the formation of two radicals.

  • Norrish Type II: Intramolecular hydrogen abstraction by the excited carbonyl oxygen, followed by cleavage of the Cα-Cβ bond or formation of a cyclobutanol.

Photolysis_Pathways cluster_norrishI Norrish Type I cluster_norrishII Norrish Type II 4-Oxohexanal_excited This compound (n,π*) Radical_Pair_1 Acyl + Alkyl Radical 4-Oxohexanal_excited->Radical_Pair_1 Aldehyde α-cleavage Radical_Pair_2 Alkyl + Alkyl Radical 4-Oxohexanal_excited->Radical_Pair_2 Ketone α-cleavage Biradical 1,4-Biradical 4-Oxohexanal_excited->Biradical γ-H abstraction Cleavage_Products Enol + Alkene Biradical->Cleavage_Products β-cleavage Cyclobutanol Cyclobutanol derivative Biradical->Cyclobutanol Cyclization

Figure 4: Potential Norrish Type I and Type II photolysis pathways for this compound.

Predicted Quantitative Data

Due to the absence of direct experimental or theoretical studies on this compound, the following table presents estimated activation energies and reaction rate constants based on data from analogous compounds. These values should be considered as first-order approximations for guiding future research.

Reaction PathwayReactantPredicted Activation Energy (kcal/mol)Predicted Rate Constant (cm³ molecule⁻¹ s⁻¹) at 298 K
H-abstraction (aldehydic)•OH0 - 21.0 - 5.0 x 10⁻¹¹
H-abstraction (alkyl)•OH2 - 51.0 - 9.0 x 10⁻¹²
H-abstraction (aldehydic)•NO₃3 - 61.0 - 5.0 x 10⁻¹⁵
Ozonolysis (enol)O₃1 - 41.0 - 9.0 x 10⁻¹⁷
Photolysis (Norrish I)Bond Dissociation Energy dependentQuantum Yield dependent
Photolysis (Norrish II)~5-10 (for γ-H abstraction)Quantum Yield dependent

Note: These are order-of-magnitude estimates. Actual values will depend on the specific stereoelectronic environment of this compound.

Theoretical and Experimental Protocols

To validate the hypothesized reaction mechanisms and obtain accurate quantitative data for this compound, a combination of computational and experimental approaches is recommended.

Computational Chemistry Protocols

A robust computational investigation would involve the following steps:

Computational_Workflow Conformational_Search 1. Conformational Search (e.g., MMFF94) Geometry_Optimization 2. Geometry Optimization (e.g., DFT: M06-2X/6-311++G(d,p)) Conformational_Search->Geometry_Optimization Frequency_Calculation 3. Frequency Calculation (Confirm minima and TS) Geometry_Optimization->Frequency_Calculation Photochemistry_Calculation 6. Excited State Calculations (e.g., TD-DFT, CASSCF/CASPT2) Geometry_Optimization->Photochemistry_Calculation Single_Point_Energy 4. Single-Point Energy Calculation (e.g., CCSD(T)/aug-cc-pVTZ) Frequency_Calculation->Single_Point_Energy Rate_Constant_Calculation 5. Rate Constant Calculation (e.g., Transition State Theory) Single_Point_Energy->Rate_Constant_Calculation

Figure 5: A typical workflow for the computational study of reaction mechanisms.
  • Conformational Search: Identify the lowest energy conformers of this compound and its transition states using a computationally inexpensive method like molecular mechanics (e.g., MMFF94).

  • Geometry Optimization and Frequency Calculations: Optimize the geometries of reactants, transition states, and products using a reliable density functional theory (DFT) method, such as M06-2X with a triple-zeta basis set (e.g., 6-311++G(d,p)). Frequency calculations are essential to confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency).

  • High-Level Single-Point Energy Calculations: To obtain more accurate energies, single-point energy calculations should be performed on the DFT-optimized geometries using a high-level ab initio method like coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) with a large basis set (e.g., aug-cc-pVTZ).

  • Rate Constant Calculations: Reaction rate constants can be calculated using Transition State Theory (TST) with the energies and vibrational frequencies obtained from the quantum chemical calculations.

  • Excited State Calculations: For photolysis reactions, time-dependent DFT (TD-DFT) or more advanced multireference methods like CASSCF/CASPT2 are necessary to explore the potential energy surfaces of the excited states.

Experimental Protocols

Experimental validation of the theoretical predictions is crucial. Key experiments would include:

  • Relative Rate Studies: To determine the rate constants for the reactions of this compound with •OH, •NO₃, and O₃. In a typical setup, this compound and a reference compound with a known rate constant are exposed to the oxidant in a reaction chamber. The decay of both compounds is monitored over time using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Proton Transfer Reaction-Mass Spectrometry (PTR-MS).

  • Flash Photolysis-Laser Induced Fluorescence (FP-LIF): For absolute rate constant measurements, particularly for the •OH reaction. •OH radicals are generated by flash photolysis of a precursor (e.g., H₂O₂), and their concentration is monitored in the presence of excess this compound using laser-induced fluorescence.

  • Product Studies: Identification and quantification of the reaction products are essential for mechanism elucidation. This is typically done in environmental chambers or flow tubes coupled to analytical instruments like GC-MS, High-Performance Liquid Chromatography (HPLC), and Chemical Ionization Mass Spectrometry (CIMS).

  • Photolysis Experiments: The photolysis rate and quantum yields can be determined by irradiating this compound in a photoreactor with a known light source and monitoring its decay and the formation of products.

Conclusion

This technical guide provides a theoretical framework for understanding the reaction mechanisms of this compound. While direct experimental and computational data are currently lacking, the analysis of analogous compounds allows for the prediction of key reaction pathways, including atmospheric oxidation, photolysis, and unimolecular reactions. The proposed computational and experimental protocols offer a clear roadmap for future research to validate these hypotheses and to generate the much-needed quantitative data. A thorough understanding of the reaction mechanisms of this compound will be invaluable for assessing its environmental impact, biological significance, and for harnessing its potential in synthetic chemistry.

Spectroscopic Profile of 4-Oxohexanal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This comprehensive technical guide provides an in-depth analysis of the spectroscopic data for the bifunctional organic compound, 4-Oxohexanal (C₆H₁₀O₂). The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering valuable structural insights for its application in chemical research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Data

The proton NMR spectrum of this compound reveals the distinct chemical environments of the hydrogen atoms within the molecule. The data, acquired from the Spectral Database for Organic Compounds (SDBS), is summarized in Table 1 .

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
1.06Triplet7.33H-CH₃ (H-6)
2.19Singlet-3H-COCH₃ (H-1')
2.48Quartet7.32H-CH₂- (H-5)
2.53Triplet6.42H-CH₂- (H-2)
2.76Triplet6.42H-CH₂- (H-3)
9.77Singlet-1H-CHO (H-1)

Data sourced from the Spectral Database for Organic Compounds (SDBS)

¹³C NMR Data

The carbon-13 NMR spectrum provides information on the different carbon environments in this compound. Table 2 summarizes the key chemical shifts.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmCarbon Assignment
7.8-CH₃ (C-6)
18.0-CH₂- (C-2 or C-3)
35.8-CH₂- (C-5)
42.8-CH₂- (C-2 or C-3)
202.0-CHO (C-1)
209.1>C=O (C-4)

Data sourced from the Spectral Database for Organic Compounds (SDBS)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for its aldehyde and ketone functionalities. The major absorption peaks are detailed in Table 3 .

Table 3: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2975, 2940, 2880MediumC-H stretch (alkane)
2720WeakC-H stretch (aldehyde)
1715StrongC=O stretch (aldehyde & ketone)
1460, 1410, 1365MediumC-H bend (alkane)

Data sourced from the Spectral Database for Organic Compounds (SDBS)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The mass spectrum of this compound was obtained via electron ionization (EI). The prominent fragments are listed in Table 4 .

Table 4: Mass Spectrometry (MS) Data for this compound

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Possible Fragment
2945[CHO]⁺
43100[CH₃CO]⁺
5740[C₂H₅CO]⁺
7135[M - C₂H₅O]⁺ or [M - C₃H₇]⁺
8515[M - C₂H₅]⁺
1145[M]⁺ (Molecular Ion)

Data sourced from the Spectral Database for Organic Compounds (SDBS)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound in an appropriate deuterated solvent (e.g., CDCl₃) is prepared. The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy

The IR spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr), or the sample is analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

The mass spectrum is acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. For electron ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z values, Intensities) MS->MS_Data Structure Structural Information (Functional Groups, Connectivity) NMR_Data->Structure IR_Data->Structure MS_Data->Structure

The Enigmatic Role of 4-Oxohexanal in Oxidative Stress: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 19, 2025

Abstract

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is a key contributor to the pathophysiology of numerous diseases. Lipid peroxidation, a major consequence of oxidative stress, generates a plethora of reactive aldehydes, among which 4-hydroxynonenal (B163490) (4-HNE) has been extensively studied. However, the role of other, structurally related aldehydes, such as 4-Oxohexanal (4-HHA), remains largely uncharacterized. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of this compound's involvement in oxidative stress. Drawing parallels with more thoroughly investigated keto-aldehydes, this document explores its chemical reactivity, potential for protein modification, and hypothetical engagement with key cellular signaling pathways. We also present detailed experimental protocols to facilitate further investigation into this intriguing molecule, aiming to catalyze research into its specific biological functions and its potential as a biomarker or therapeutic target.

Introduction: The Rise of a Lesser-Known Aldehyde

This compound (C₆H₁₀O₂) is a six-carbon keto-aldehyde that can be formed during the oxidation of lipids.[1] While its precursor, 4-hydroxyhexanal, has been identified as a uremic toxin and implicated in stimulating the production of reactive oxygen species, the specific biological activities of this compound are not well-defined.[2] Its structural similarity to other reactive aldehydes generated during lipid peroxidation, such as 4-oxo-2-nonenal (B12555) (4-ONE), suggests that it may share similar mechanisms of toxicity and signaling modulation. This guide will synthesize the available information on this compound and provide a framework for future research into its role in oxidative stress.

Chemical Reactivity and Protein Modification

The chemical structure of this compound, featuring both a ketone and an aldehyde functional group, endows it with significant reactivity towards biological nucleophiles. The primary mechanism of its interaction with proteins is believed to be through the formation of adducts with primary amines, such as the ε-amino group of lysine (B10760008) residues. This reaction, a Paal-Knorr pyrrole (B145914) synthesis, proceeds through the formation of a hemiaminal intermediate followed by cyclization and dehydration to yield a stable pyrrole adduct.[3][4]

The propensity of this compound to modify proteins suggests a potential role in protein carbonylation, a hallmark of oxidative damage. Such modifications can lead to conformational changes, enzyme inactivation, and altered protein function, thereby contributing to cellular dysfunction.

Table 1: Inferred Protein Adducts of this compound Based on Reactivity of Similar Keto-Aldehydes

Nucleophilic Amino AcidInferred Adduct Type with this compoundPotential Consequence
LysinePyrrole AdductProtein cross-linking, loss of function
CysteineThioacetal/ThiohemiacetalEnzyme inhibition, disruption of redox signaling
HistidineMichael Adduct (if an α,β-unsaturated precursor exists)Altered enzyme activity, impaired protein-protein interactions

Visualizing the Molecular Interactions

The following diagrams illustrate the fundamental chemical reactions and a hypothetical signaling pathway involving this compound.

G General Mechanism of Protein Modification by this compound 4_Oxohexanal This compound Schiff_Base Schiff Base Intermediate 4_Oxohexanal->Schiff_Base + Protein-NH2 Protein Protein with Nucleophilic Residue (e.g., Lysine) Protein->Schiff_Base Pyrrole_Adduct Pyrrole Adduct Schiff_Base->Pyrrole_Adduct Cyclization & Dehydration Modified_Protein Modified, Potentially Dysfunctional Protein Pyrrole_Adduct->Modified_Protein G Hypothetical Modulation of the Nrf2 Pathway by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4_HHA This compound Keap1 Keap1 4_HHA->Keap1 Adduct Formation? Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3 Ub Ubiquitin Proteasome Proteasome Keap1_Nrf2->Proteasome Degradation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE + sMaf sMaf sMaf sMaf->ARE Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes Transcription

References

4-Oxo-2-hexenal: A Key Biomarker and Bioactive Product of Omega-3 Fatty Acid Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Omega-3 polyunsaturated fatty acids (PUFAs), including eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), are widely recognized for their health benefits. However, their high degree of unsaturation makes them susceptible to lipid peroxidation, a complex process that generates a variety of reactive aldehydes. Among these, 4-oxo-2-hexenal (4-OHE) has emerged as a significant and highly reactive product. This α,β-unsaturated aldehyde is a subject of increasing interest due to its mutagenic properties and its potential role as a biomarker for oxidative stress.[1][2] This technical guide provides a comprehensive overview of the formation of 4-OHE from omega-3 fatty acids, its biological implications, and detailed experimental protocols for its analysis.

It is important to clarify the nomenclature. While the initial query focused on "4-oxohexanal," the vast majority of scientific literature points to 4-oxo-2-hexenal (4-OHE) as the prominent and biologically active six-carbon oxo-aldehyde derived from omega-3 fatty acid oxidation. This compound, its saturated analog, lacks the α,β-unsaturated bond that confers the high reactivity and biological activity to 4-OHE.[3] Therefore, this guide will focus on the scientifically established and relevant compound, 4-oxo-2-hexenal.

Formation of 4-Oxo-2-hexenal from Omega-3 Fatty Acids

The formation of 4-OHE is a consequence of the oxidative degradation of omega-3 PUFAs. This process is initiated by the abstraction of a hydrogen atom from a bis-allylic position in the fatty acid chain, leading to the formation of a lipid radical. This radical reacts with molecular oxygen to form a peroxyl radical, which can then abstract a hydrogen from another fatty acid, propagating a chain reaction. The resulting lipid hydroperoxides are unstable and can decompose, particularly in the presence of transition metals, to form a variety of secondary products, including 4-OHE.

G Omega-3 PUFAs (EPA, DHA) Omega-3 PUFAs (EPA, DHA) Lipid Peroxidation (ROS, Enzymes) Lipid Peroxidation (ROS, Enzymes) Omega-3 PUFAs (EPA, DHA)->Lipid Peroxidation (ROS, Enzymes) Lipid Hydroperoxides Lipid Hydroperoxides Lipid Peroxidation (ROS, Enzymes)->Lipid Hydroperoxides 4-OHE 4-OHE Lipid Hydroperoxides->4-OHE Decomposition

Figure 1: Simplified pathway of 4-OHE formation.

Quantitative Data

The generation of 4-OHE has been quantified in various systems, from model reactions to biological samples. The following tables summarize key quantitative findings.

Table 1: Mutagenic Activity of 4-OHE

Test SystemStrainResult
Ames TestSalmonella typhimurium TA100Mutagenic[4][5][6]
Ames TestSalmonella typhimurium TA104Mutagenic[4][5][6]

Table 2: 4-OHE-DNA Adducts in Mouse Organs after Oral Administration

OrganAdduct Level (adducts / 10⁸ bases)
Stomach0.25 - 43.71[7]
Intestine0.25 - 43.71[7]

Table 3: In Vivo Toxicity of 4-OHE in Rats

Dose (mg/kg body weight)Mortality Rate
00.9%[8]
20Not significantly different from control[8]
32Not significantly different from control[8]
40Not significantly different from control[8]
64Not significantly different from control[8]
80Not significantly different from control[8]
12872.7%[8]

Biological Activities and Signaling Pathways

The high reactivity of 4-OHE, conferred by its α,β-unsaturated aldehyde structure, underlies its potent biological effects.[1] It readily reacts with cellular nucleophiles, including DNA and proteins, leading to the formation of adducts and subsequent cellular dysfunction.

Genotoxicity and DNA Adduct Formation

A primary concern regarding 4-OHE is its mutagenicity. It has been shown to form adducts with deoxyguanosine (dG), deoxycytidine (dC), and 5-methyl-deoxycytidine (5-Me-dC) both in vitro and in vivo.[4][5][7] These DNA adducts can disrupt normal DNA replication and transcription, potentially leading to mutations and contributing to the initiation of carcinogenesis.

G 4-OHE 4-OHE DNA DNA 4-OHE->DNA Covalent Binding DNA_Adducts 4-OHE-DNA Adducts (dG, dC, 5-Me-dC) DNA->DNA_Adducts Mutations Mutations DNA_Adducts->Mutations Cancer_Initiation Potential Cancer Initiation Mutations->Cancer_Initiation

Figure 2: Genotoxic mechanism of 4-OHE.
Cellular Signaling

While direct studies on 4-OHE-induced signaling pathways are limited, inferences can be drawn from studies on structurally related α,β-unsaturated aldehydes like 4-hydroxy-2-nonenal (HNE). These compounds are known to modulate key signaling pathways involved in cellular stress responses. One such pathway is the Keap1-Nrf2 pathway, a critical regulator of the antioxidant response. Electrophilic compounds like 4-OHE can potentially react with cysteine residues on Keap1, leading to the dissociation and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of antioxidant and detoxification enzymes.

G 4-OHE 4-OHE Keap1 Keap1 4-OHE->Keap1 Modification Nrf2 Nrf2 Keap1->Nrf2 Release Nrf2_n Nrf2 (nuclear) Nrf2->Nrf2_n Translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binding Antioxidant_Enzymes Antioxidant & Detoxification Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes Transcription

Figure 3: Postulated activation of the Nrf2 pathway by 4-OHE.

Experimental Protocols

Accurate and reliable detection and quantification of 4-OHE are crucial for understanding its role in biological systems. Due to its high reactivity and volatility, derivatization is often required for robust analysis.

Protocol 1: GC-MS Analysis of 4-OHE

This protocol is suitable for the analysis of volatile and semi-volatile compounds like 4-OHE.

1. Sample Preparation and Extraction:

  • Samples (e.g., oxidized oil, biological tissue homogenate) are extracted with a suitable organic solvent (e.g., hexane, dichloromethane).

  • For biological samples, a protein precipitation step (e.g., with acetonitrile) may be necessary.

  • An internal standard (e.g., a deuterated analog) should be added at the beginning of the extraction process for accurate quantification.

2. Derivatization (Optional but Recommended):

  • The carbonyl group of 4-OHE can be derivatized to a more stable and less polar functional group to improve chromatographic properties and detection sensitivity. A common derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which forms a stable oxime derivative.

  • The dried extract is reconstituted in a suitable solvent, and the derivatizing agent is added. The reaction is typically carried out at room temperature or with gentle heating.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: Typically 250-280°C.

    • Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 40°C, holding for 2 minutes, then ramping to 280°C at 10°C/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis and quantification, or full scan for identification.

    • Ions to Monitor (for PFBHA derivative): The specific m/z values for the 4-OHE-PFB-oxime and the internal standard are monitored.

G Sample Sample Extraction Extraction Sample->Extraction Derivatization Derivatization Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis GCMS->Data

Figure 4: General workflow for GC-MS analysis of 4-OHE.
Protocol 2: LC-MS/MS Analysis of 4-OHE-DNA Adducts

This protocol provides a highly sensitive and specific method for the quantification of 4-OHE-DNA adducts in biological samples.[4][7]

1. DNA Extraction and Hydrolysis:

  • Genomic DNA is extracted from tissues or cells using standard protocols (e.g., phenol-chloroform extraction or commercial kits).

  • The purified DNA is enzymatically hydrolyzed to individual nucleosides using a cocktail of enzymes, typically including DNase I, nuclease P1, and alkaline phosphatase.

2. Solid-Phase Extraction (SPE) Cleanup:

  • The hydrolyzed DNA sample is subjected to SPE to remove unmodified nucleosides and other interfering substances. A C18 reverse-phase SPE cartridge is commonly used.

  • The sample is loaded onto the conditioned cartridge, washed with a low-organic solvent, and the adducts are eluted with a higher concentration of organic solvent (e.g., methanol (B129727) or acetonitrile).

3. LC-MS/MS Analysis:

  • Liquid Chromatograph (LC) Conditions:

    • Column: A reverse-phase C18 column with a particle size of 1.7-3.5 µm.

    • Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, both containing a small amount of an acid (e.g., 0.1% formic acid) to improve ionization.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for the highest sensitivity and specificity.

    • MRM Transitions: Specific precursor-to-product ion transitions for each 4-OHE-nucleoside adduct (dG, dC, 5-Me-dC) and their corresponding stable isotope-labeled internal standards are monitored.

G DNA_Sample DNA Sample Hydrolysis Enzymatic Hydrolysis DNA_Sample->Hydrolysis SPE Solid-Phase Extraction Hydrolysis->SPE LCMSMS LC-MS/MS Analysis SPE->LCMSMS Quantification Adduct Quantification LCMSMS->Quantification

Figure 5: Workflow for LC-MS/MS analysis of 4-OHE-DNA adducts.

Conclusion

4-Oxo-2-hexenal is a significant and biologically active product of omega-3 fatty acid oxidation. Its mutagenic properties and ability to form DNA adducts warrant careful consideration in the context of dietary omega-3 PUFA intake and conditions of increased oxidative stress. The analytical methods detailed in this guide provide robust tools for the accurate quantification of 4-OHE and its adducts, enabling further research into its toxicological profile and its role as a biomarker. For researchers, scientists, and drug development professionals, a thorough understanding of 4-OHE is essential for evaluating the safety and efficacy of omega-3 fatty acid-based therapies and for developing strategies to mitigate the potential adverse effects of lipid peroxidation. Further investigation into the specific signaling pathways modulated by 4-OHE will provide deeper insights into its mechanisms of action and its overall impact on human health.

References

4-Oxohexanal: A Technical Guide to its Genotoxicity and Mutagenicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current state of knowledge regarding the genotoxicity and mutagenicity of 4-Oxohexanal. A thorough review of existing scientific literature reveals a significant data gap, with no direct experimental studies on the genotoxic or mutagenic potential of this compound currently available. In light of this, this guide presents genotoxicity data for a structurally related analogue, 4-oxo-(E)-2-hexenal, to inform on potential hazards. Furthermore, this document serves as a detailed reference for the standard experimental protocols that would be employed to evaluate the genotoxicity and mutagenicity of this compound, including the Bacterial Reverse Mutation Test (Ames Test), the in vitro Mammalian Chromosomal Aberration Test, and the in vitro Mammalian Cell Micronucleus Test. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals in designing and interpreting future studies on the genetic toxicology of this compound.

Introduction

This compound is a dicarbonyl compound with potential applications in various industrial and chemical synthesis processes. As with any chemical entity intended for use in consumer products, pharmaceuticals, or as an industrial intermediate, a thorough evaluation of its toxicological profile, including its potential to induce genetic damage, is paramount. Genotoxicity refers to the ability of a substance to damage DNA, leading to mutations or chromosomal aberrations, which can have serious implications for human health, including an increased risk of cancer and hereditary diseases.

This guide directly addresses the core topic of the genotoxicity and mutagenicity of this compound. However, a comprehensive literature search has revealed a notable absence of direct experimental data for this specific compound.

The Data Gap: this compound

Currently, there is no publicly available experimental data on the genotoxicity or mutagenicity of this compound. Standard genetic toxicology screening assays such as the Ames test, chromosomal aberration test, or micronucleus assay have not been reported for this compound. This lack of data precludes a direct assessment of its genotoxic potential.

Surrogate Data: Genotoxicity of 4-oxo-(E)-2-hexenal

In the absence of direct data for this compound, it is informative to consider the genotoxicity of its unsaturated analogue, 4-oxo-(E)-2-hexenal. This α,β-unsaturated aldehyde has been the subject of genotoxicity studies and provides a basis for potential concern regarding the reactivity of related structures. It is important to note that the presence of the α,β-unsaturated system in 4-oxo-(E)-2-hexenal is expected to confer greater reactivity compared to the saturated this compound, suggesting that this compound may be less genotoxic.[1]

Table 1: Summary of Genotoxicity Data for 4-oxo-(E)-2-hexenal

Assay TypeTest SystemMetabolic ActivationResultsReference
Bacterial Reverse Mutation (Ames Test)Salmonella typhimurium strains TA100 and TA104Not specifiedMutagenic[2][3]
DNA Adduct Formationin vitro with deoxyguanosine, deoxycytidine, and 5-methyl-deoxycytidineN/AForms DNA adducts[2]
DNA Adduct Formationin vivo (oral administration to mice)N/ADetected in esophageal, stomach, and intestinal DNA[2][3]

This table summarizes available data for the surrogate 4-oxo-(E)-2-hexenal and does not represent data for this compound.

Standard Experimental Protocols for Genotoxicity Testing

To address the existing data gap, the following standard and internationally recognized (OECD) test guidelines would be appropriate for evaluating the genotoxicity and mutagenicity of this compound.

Bacterial Reverse Mutation Test (Ames Test) - OECD 471

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid.

  • Tester Strains: A minimum of five strains are typically used, including four S. typhimurium strains (TA98, TA100, TA1535, and TA1537) and one E. coli strain (WP2 uvrA or WP2 uvrA (pKM101)). These strains are chosen to detect different types of point mutations.

  • Metabolic Activation: The test is performed both in the presence and absence of an exogenous metabolic activation system (S9 mix), typically derived from the liver of rats pre-treated with a metabolic enzyme inducer like Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone. This is to mimic mammalian metabolism.

  • Test Procedure (Plate Incorporation Method):

    • Varying concentrations of this compound, the bacterial tester strain, and either the S9 mix or a buffer are added to molten top agar (B569324).

    • The mixture is poured onto minimal glucose agar plates.

    • The plates are incubated at 37°C for 48-72 hours.

  • Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted for each concentration and compared to the spontaneous reversion rate in the negative (vehicle) control plates. A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertants and/or a reproducible and statistically significant positive response for at least one concentration.

Ames_Test_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Bacterial_Strains Bacterial Strains (e.g., S. typhimurium) Mix Mix with Top Agar Bacterial_Strains->Mix Test_Compound This compound (Varying Concentrations) Test_Compound->Mix S9_Mix S9 Mix (Metabolic Activation) S9_Mix->Mix Controls Positive & Negative Controls Controls->Mix Plate Pour onto Minimal Agar Plates Mix->Plate Incubate Incubate (37°C, 48-72h) Plate->Incubate Count Count Revertant Colonies Incubate->Count Analyze Statistical Analysis (Compare to Control) Count->Analyze Result Mutagenic or Non-mutagenic Analyze->Result

Ames Test Experimental Workflow

In Vitro Mammalian Chromosomal Aberration Test - OECD 473

This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.

  • Cell Cultures: Established cell lines (e.g., Chinese Hamster Ovary (CHO), Chinese Hamster Lung (CHL)) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.

  • Metabolic Activation: As with the Ames test, this assay is conducted with and without an S9 mix.

  • Test Procedure:

    • Cell cultures are exposed to at least three concentrations of this compound for a short duration (e.g., 3-6 hours) in the presence and absence of S9 mix, followed by a recovery period. A continuous treatment for a longer duration (e.g., 24 hours) without S9 mix is also performed.

    • Cells are treated with a metaphase-arresting agent (e.g., colcemid or colchicine).

    • Cells are harvested, fixed, and stained.

  • Data Analysis: Metaphase cells are analyzed microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges). A test substance is considered positive if it causes a statistically significant and dose-dependent increase in the number of cells with structural chromosomal aberrations.

Chromosomal_Aberration_Test_Workflow start Start: Mammalian Cell Culture exposure Expose to this compound (+/- S9 Mix) start->exposure metaphase_arrest Add Metaphase-Arresting Agent exposure->metaphase_arrest harvest Harvest and Fix Cells metaphase_arrest->harvest stain Stain Chromosomes harvest->stain analysis Microscopic Analysis of Metaphase Spreads stain->analysis end Result: Clastogenic or Non-clastogenic analysis->end

In Vitro Chromosomal Aberration Test Workflow

In Vitro Mammalian Cell Micronucleus Test - OECD 487

This assay detects micronuclei in the cytoplasm of interphase cells. Micronuclei are small nuclei that form from chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. This test can detect both clastogenic (chromosome breaking) and aneugenic (chromosome loss) events.

  • Cell Cultures: Similar to the chromosomal aberration test, various mammalian cell lines (e.g., CHO, TK6) or primary lymphocytes can be used.

  • Metabolic Activation: The test is performed with and without an S9 mix.

  • Test Procedure:

    • Cell cultures are treated with at least three concentrations of this compound.

    • To ensure that the cells analyzed have undergone mitosis, a cytokinesis-blocking agent (e.g., cytochalasin B) is often added, resulting in binucleated cells.

    • Cells are harvested and stained.

  • Data Analysis: The frequency of micronuclei in binucleated cells is determined by microscopic analysis. A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

Micronucleus_Test_Logic cluster_cause Potential Genotoxic Events cluster_effect Cellular Outcome Clastogenicity Chromosome Breakage (Clastogenicity) Lagging_Chromosome Lagging Chromosome or Fragment Clastogenicity->Lagging_Chromosome Aneugenicity Chromosome Loss (Aneugenicity) Aneugenicity->Lagging_Chromosome Micronucleus_Formation Micronucleus Formation in Daughter Cells Lagging_Chromosome->Micronucleus_Formation

Logical Relationship in Micronucleus Formation

Conclusion and Future Directions

There is currently a critical lack of data on the genotoxicity and mutagenicity of this compound. While data from its unsaturated analogue, 4-oxo-(E)-2-hexenal, indicate mutagenic potential and DNA reactivity, it is imperative that this compound be evaluated directly to determine its specific genetic toxicology profile. The experimental protocols outlined in this guide, based on internationally accepted OECD guidelines, provide a clear roadmap for future research. A standard battery of tests, including the Ames test, an in vitro mammalian chromosomal aberration test, and/or an in vitro mammalian cell micronucleus test, would be required for a comprehensive assessment. The results of such studies will be essential for any meaningful risk assessment and to ensure the safe use of this compound in any application.

References

An In-depth Technical Guide to the Physical Properties of 4-Oxohexanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of 4-Oxohexanal, a dicarbonyl compound of interest in various scientific fields. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and presents visual representations of relevant biological pathways and experimental workflows.

Core Physical Properties

This compound, with the chemical formula C₆H₁₀O₂, is a molecule that features both an aldehyde and a ketone functional group.[1][2] Its physical properties are crucial for understanding its behavior in biological and chemical systems. While experimental data for some properties are limited, reliable predicted values are available from computational models.

Data Presentation

The following table summarizes the key physical properties of this compound.

PropertyValueSource
Molecular Weight 114.14 g/mol PubChem[1]
Predicted Normal Boiling Point 166.06 °C (439.21 K)Cheméo (Joback Method)[3]
Predicted log₁₀WS (Water Solubility) -0.89Cheméo (Crippen Method)[3]
Predicted Water Solubility Approximately 0.129 mol/LCalculated from log₁₀WS
Predicted LogP (Octanol/Water Partition Coefficient) 0.945Cheméo (Crippen Method)[3]
Computed XLogP3-AA -0.2PubChem[1]

Note: The boiling point and water solubility are predicted values and should be considered as estimates until experimentally verified. The negative LogP value from one source suggests a degree of hydrophilicity, which is consistent with the predicted water solubility.

Experimental Protocols

Accurate determination of the physical properties of this compound is essential for its application in research and development. The following sections detail standardized experimental protocols for measuring its boiling point and water solubility.

Determination of Boiling Point (Microscale Method)

This method is suitable for small quantities of the substance.

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. In this microscale method, this is observed when a rapid stream of bubbles emerges from a capillary tube submerged in the heated liquid, and the liquid re-enters the capillary upon cooling.

Apparatus:

  • Thiele tube or similar heating apparatus (e.g., oil bath with a stirrer)

  • Thermometer (calibrated)

  • Small test tube (e.g., 75 x 10 mm)

  • Capillary tube (sealed at one end)

  • Sample of this compound (a few drops)

  • Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

  • Attach the small test tube containing a few drops of this compound to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

  • Place the sealed end of the capillary tube into the this compound sample with the open end pointing downwards.

  • Place the assembly in the Thiele tube or oil bath, ensuring the heat-transfer liquid is above the level of the sample but below the opening of the test tube.

  • Heat the apparatus gently. As the temperature rises, air will be expelled from the capillary tube.

  • Continue heating until a continuous and rapid stream of bubbles emerges from the open end of the capillary tube.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.

  • Record the temperature and the atmospheric pressure.

Determination of Water Solubility (Shake-Flask Method)

Principle: This method determines the saturation concentration of a solute in a solvent by establishing equilibrium between the solute and the solution.

Apparatus:

  • Flask with a tight-fitting stopper

  • Mechanical shaker or magnetic stirrer

  • Constant temperature bath

  • Analytical balance

  • Centrifuge (optional)

  • Analytical instrument for quantification (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC))

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound to a known volume of distilled water in the flask. The excess is necessary to ensure that a saturated solution is formed.

  • Seal the flask and place it in a constant temperature bath on a mechanical shaker or with a magnetic stirrer.

  • Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After agitation, allow the mixture to stand in the constant temperature bath for a sufficient time to allow the undissolved this compound to separate. Centrifugation can be used to aid this separation.

  • Carefully withdraw a known volume of the clear, saturated aqueous solution.

  • Dilute the sample to a suitable concentration for analysis.

  • Quantify the concentration of this compound in the diluted sample using a calibrated analytical instrument (e.g., GC-MS or HPLC).

  • Calculate the original concentration in the saturated solution, which represents the water solubility at that temperature.

Biological Context and Signaling Pathways

Aldehydes, such as this compound, can be generated endogenously through processes like lipid peroxidation of polyunsaturated fatty acids.[4] These reactive species are not merely byproducts of cellular damage but can also act as signaling molecules in various cellular pathways, particularly those related to oxidative stress.[5][6]

While specific signaling pathways for this compound are not extensively documented, it is likely to participate in pathways common to other reactive aldehydes derived from lipid peroxidation. These aldehydes can modulate cellular processes by forming adducts with proteins and other macromolecules, thereby altering their function.[7]

Generalized Signaling Pathway of Lipid Peroxidation-Derived Aldehydes

The following diagram illustrates a generalized signaling pathway initiated by lipid peroxidation and the subsequent actions of reactive aldehydes.

Lipid_Peroxidation_Signaling ROS Reactive Oxygen Species (ROS) LipidPeroxidation Lipid Peroxidation ROS->LipidPeroxidation initiates PUFA Polyunsaturated Fatty Acids (PUFAs) in Membranes PUFA->LipidPeroxidation Aldehydes Reactive Aldehydes (e.g., this compound) LipidPeroxidation->Aldehydes generates ProteinAdducts Protein Adducts Aldehydes->ProteinAdducts forms SignalingModulation Modulation of Signaling Pathways (e.g., MAP Kinase) Aldehydes->SignalingModulation directly activates Detoxification Detoxification (e.g., by ALDHs) Aldehydes->Detoxification metabolized by ProteinAdducts->SignalingModulation GeneExpression Altered Gene Expression SignalingModulation->GeneExpression CellularResponse Cellular Response (e.g., Apoptosis, Inflammation) GeneExpression->CellularResponse CarboxylicAcids Carboxylic Acids Detoxification->CarboxylicAcids

Caption: Generalized signaling pathway of lipid peroxidation-derived aldehydes.

This pathway highlights how reactive aldehydes, potentially including this compound, can influence cellular function by modifying proteins and activating signaling cascades, leading to various cellular outcomes. Cells possess detoxification mechanisms, such as aldehyde dehydrogenases (ALDHs), to mitigate the potentially harmful effects of these reactive compounds.[8]

Experimental Workflow for Physical Property Determination

The logical flow for determining the physical properties of a compound like this compound is depicted in the following workflow diagram.

Experimental_Workflow Start Start: Obtain Pure This compound Sample BoilingPoint Boiling Point Determination (Microscale Method) Start->BoilingPoint Solubility Water Solubility Determination (Shake-Flask Method) Start->Solubility BP_Setup Set up Thiele tube apparatus with sample and capillary tube BoilingPoint->BP_Setup Sol_Equilibrate Equilibrate excess sample in water at constant temp. Solubility->Sol_Equilibrate BP_Heat Heat gently and observe for continuous bubbling BP_Setup->BP_Heat BP_Cool Cool and record temperature at liquid re-entry BP_Heat->BP_Cool DataAnalysis Data Analysis and Reporting BP_Cool->DataAnalysis Sol_Separate Separate saturated solution from excess solute Sol_Equilibrate->Sol_Separate Sol_Analyze Quantify concentration using GC-MS or HPLC Sol_Separate->Sol_Analyze Sol_Analyze->DataAnalysis End End: Characterized Physical Properties DataAnalysis->End

Caption: Experimental workflow for determining physical properties.

This workflow provides a systematic approach for researchers to follow when characterizing the boiling point and water solubility of this compound or similar compounds.

References

4-Oxohexanal: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development settings. 4-Oxohexanal is a chemical with limited publicly available safety data. The information herein is compiled from general principles of chemical safety and data on analogous compounds. A comprehensive, substance-specific risk assessment should be conducted before handling.

Introduction

This compound is a dicarbonyl compound that has been identified as a lipid peroxidation product derived from ω-3 fatty acids.[1] Its reactivity and potential for biological interaction necessitate a thorough understanding of its safety and handling precautions. Research has indicated that this compound is mutagenic in the Ames test, suggesting the potential for DNA damage.[1] This guide provides a summary of the known safety information, handling procedures, and emergency protocols to ensure the safe use of this compound in a laboratory setting.

Hazard Identification and Classification

  • Skin Irritation: Aldehydes are known to cause skin irritation upon contact.

  • Eye Irritation: Contact with eyes is likely to cause serious irritation.

  • Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation.

  • Flammability: While specific data is lacking, similar short-chain aldehydes are flammable liquids.

Quantitative Data Summary

Specific quantitative toxicological data for this compound, such as LD50 values, are not available in the public domain. The table below provides physical and chemical properties that are relevant to its safe handling.

PropertyValue
Molecular FormulaC₆H₁₀O₂
Molecular Weight114.14 g/mol
Boiling Point439.21 K (calculated)
Melting Point249.31 K (calculated)
logP (Octanol/Water)0.945 (calculated)
Vapor Pressure0.196 mmHg at 25°C (for 4-oxo-2-hexenal)
Density0.969 g/cm³ (for 4-oxo-2-hexenal)

Note: Some data points are for the related compound 4-oxo-2-hexenal or are calculated values due to the lack of experimental data for this compound.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. However, the following represents a generalized methodology for acute oral toxicity testing based on established guidelines, such as those from the OECD.

General Protocol for Acute Oral Toxicity Assessment (Up-and-Down Procedure)

Objective: To determine the acute oral toxicity (LD50) of a substance.

Test System: Typically, a mammalian species such as rats or mice.

Methodology:

  • Animal Selection: Healthy, young adult animals of a single sex (usually females, as they are often slightly more sensitive) are selected.

  • Housing and Acclimatization: Animals are housed in appropriate conditions with controlled temperature, humidity, and light cycle, and are acclimatized to the laboratory environment before the study begins.

  • Dose Preparation: The test substance is prepared in a suitable vehicle (e.g., water, corn oil) to the desired concentrations.

  • Administration: A single dose of the substance is administered to an animal by gavage.

  • Observation: The animal is observed for signs of toxicity and mortality for a defined period, typically 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

  • Dose Adjustment:

    • If the animal survives, the next animal is given a higher dose.

    • If the animal dies, the next animal is given a lower dose.

  • Data Analysis: The results are analyzed using a statistical method to calculate the estimated LD50 with confidence intervals.

Personal Protective Equipment (PPE)

Proper personal protective equipment is essential when handling this compound to minimize exposure.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Skin Protection:

    • A laboratory coat should be worn at all times.

    • Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn. Gloves must be inspected for integrity before use and changed frequently.

  • Respiratory Protection: Handling should be conducted in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of inhalation, a respirator with an appropriate organic vapor cartridge should be used.

  • Footwear: Closed-toe shoes must be worn in the laboratory.

Handling and Storage

  • Handling:

    • Avoid contact with skin, eyes, and clothing.

    • Avoid inhalation of vapors.

    • Use only in a well-ventilated area or a chemical fume hood.

    • Keep away from sources of ignition.

    • Take precautionary measures against static discharge.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.

    • Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

Spill Response

Spill_Response start Spill Occurs evacuate Evacuate Immediate Area start->evacuate Major Spill ppe Don Appropriate PPE (Gloves, Goggles, Respirator) start->ppe Minor Spill ventilate Ensure Adequate Ventilation evacuate->ventilate ventilate->ppe contain Contain Spill with Inert Absorbent Material ppe->contain collect Collect Absorbed Material into a Closed Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose report Report the Incident dispose->report

Caption: Workflow for responding to a this compound spill.

First Aid Measures

First_Aid cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion inhalation_start Move to Fresh Air inhalation_rest Keep at Rest inhalation_start->inhalation_rest inhalation_medical Seek Medical Attention if Symptoms Persist inhalation_rest->inhalation_medical skin_start Remove Contaminated Clothing skin_wash Wash Skin with Soap and Plenty of Water skin_start->skin_wash skin_medical Seek Medical Attention if Irritation Occurs skin_wash->skin_medical eye_start Rinse Cautiously with Water for Several Minutes eye_lenses Remove Contact Lenses, if Present and Easy to Do eye_start->eye_lenses eye_continue Continue Rinsing eye_lenses->eye_continue eye_medical Seek Immediate Medical Attention eye_continue->eye_medical ingestion_start Do NOT Induce Vomiting ingestion_rinse Rinse Mouth with Water ingestion_start->ingestion_rinse ingestion_medical Seek Immediate Medical Attention ingestion_rinse->ingestion_medical

Caption: First aid procedures for this compound exposure.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.

This technical guide is intended to provide a foundation for the safe handling of this compound. It is imperative that all users consult with their institution's safety office and adhere to all established safety protocols.

References

Methodological & Application

Synthesis of 4-Oxo-alkenals from Lipid Hydroperoxides: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The peroxidation of polyunsaturated fatty acids (PUFAs) is a complex process that generates a variety of reactive aldehydes, which are implicated in numerous physiological and pathological processes. Among these, α,β-unsaturated aldehydes such as 4-hydroxy-2-nonenal (HNE) and 4-oxo-2-nonenal (B12555) (ONE) are well-studied products of omega-6 PUFA peroxidation. The analogous 6-carbon aldehydes, 4-hydroxy-2-hexenal (HHE) and 4-oxo-2-hexenal, are derived from the peroxidation of omega-3 PUFAs like α-linolenic acid, eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA).[1][2] While the user requested information on "4-Oxohexanal," the more extensively documented and relevant compound in the context of lipid peroxidation is (E)-4-oxohex-2-enal. This document will focus on the synthesis of 4-oxo-alkenals from lipid hydroperoxides, using the formation of ONE as a primary model, and will provide a generalized protocol adaptable for the synthesis of 4-oxo-2-hexenal.

4-Oxo-alkenals are of significant interest to the research community due to their high reactivity and ability to form adducts with cellular macromolecules, including proteins and DNA.[3][4] The formation of these aldehydes is initiated by the abstraction of a hydrogen atom from a PUFA, leading to the formation of a lipid radical. This radical reacts with molecular oxygen to form a lipid peroxyl radical, which can then abstract a hydrogen from another PUFA to form a lipid hydroperoxide (LOOH), propagating the chain reaction.[5] The decomposition of these lipid hydroperoxides, often catalyzed by transition metal ions like iron (II), leads to the formation of various secondary products, including 4-oxo-alkenals.[6][7] It is proposed that a 4-hydroperoxy-2-alkenal is an intermediate in this process, which can then be converted to the corresponding 4-hydroxy or 4-oxo-alkenal.[6][7]

The synthesis of these compounds in a laboratory setting is crucial for studying their biological effects, developing analytical standards, and investigating their role in disease pathogenesis. The following protocols provide a general framework for the synthesis of 4-oxo-alkenals from lipid hydroperoxides.

Data Presentation

Table 1: Precursors and Products of Lipid Peroxidation

Precursor Fatty AcidLipid Hydroperoxide Intermediate (Example)Resulting 4-Oxo-alkenalOther Related Aldehydes
Linoleic Acid (ω-6)13-Hydroperoxyoctadecadienoic acid (13-HPODE)4-Oxo-2-nonenal (ONE)[8]4-Hydroxy-2-nonenal (HNE)[5]
Arachidonic Acid (ω-6)15-Hydroperoxyeicosatetraenoic acid (15-HPETE)4-Oxo-2-nonenal (ONE)4-Hydroxy-2-nonenal (HNE)[5]
α-Linolenic Acid (ω-3)Not explicitly detailed in search results4-Oxo-2-hexenal[1][3]4-Hydroxy-2-hexenal (HHE)[2]
Docosahexaenoic Acid (DHA) (ω-3)Not explicitly detailed in search results4-Oxo-2-hexenal4-Hydroxy-2-hexenal (HHE)[2][9]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 4-Oxo-alkenals from Lipid Hydroperoxides

This protocol is a generalized procedure based on the synthesis of 4-oxo-2-nonenal from linoleic acid hydroperoxide and can be adapted for the synthesis of 4-oxo-2-hexenal from an appropriate omega-3 fatty acid hydroperoxide.[6][7]

Materials:

  • Polyunsaturated fatty acid (e.g., linoleic acid for ONE, α-linolenic acid for 4-oxo-2-hexenal)

  • Lipoxygenase (e.g., soybean lipoxygenase)

  • Boric acid buffer

  • Sodium borohydride (B1222165)

  • Iron(II) sulfate (B86663) or Iron(II) chloride

  • Hexane (B92381)

  • Methanol (B129727)

  • Water (HPLC grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Rotary evaporator

Procedure:

Part A: Preparation of Lipid Hydroperoxide

  • Prepare a buffered solution of the sodium salt of the fatty acid in boric acid buffer.

  • Add soybean lipoxygenase to the solution and incubate with gentle stirring at room temperature, while bubbling oxygen through the mixture.

  • Monitor the reaction progress by measuring the absorbance at 234 nm, which corresponds to the formation of the conjugated diene system of the hydroperoxide.

  • Once the reaction is complete, acidify the solution to pH 3.5 with hydrochloric acid.

  • Extract the lipid hydroperoxides with an organic solvent such as diethyl ether or ethyl acetate.

  • Reduce any unreacted fatty acids with sodium borohydride to the corresponding alcohols to facilitate separation.

  • Purify the lipid hydroperoxide using silica (B1680970) gel column chromatography.

Part B: Metal-Catalyzed Cleavage of Lipid Hydroperoxide

  • Dissolve the purified lipid hydroperoxide in a deoxygenated solvent such as methanol or a buffer solution.

  • Prepare a fresh solution of a ferrous salt (e.g., iron(II) sulfate or iron(II) chloride) in deoxygenated water.

  • Add the ferrous salt solution to the lipid hydroperoxide solution dropwise with stirring under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction to proceed at room temperature. The reaction time can vary, and it is recommended to monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.[7]

  • At early time points, the formation of 4-oxo-2-alkenals is favored.[7]

Part C: Purification of 4-Oxo-alkenal

  • Quench the reaction by adding a chelating agent like EDTA to remove the iron ions.

  • Extract the products with an organic solvent such as hexane or ethyl acetate.

  • Wash the organic extract with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the extract under reduced pressure using a rotary evaporator.

  • Purify the crude product using solid-phase extraction (SPE) followed by preparative HPLC. A C18 column is typically used with a mobile phase gradient of methanol and water.

  • Monitor the elution of the 4-oxo-alkenal by its characteristic UV absorbance.

Protocol 2: Characterization of the Synthesized 4-Oxo-alkenal

1. High-Performance Liquid Chromatography (HPLC):

  • Analyze the purified product by analytical HPLC with a C18 column and a UV detector.

  • Compare the retention time with a known standard if available.

2. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Derivatize the aldehyde to a more volatile and stable compound, such as an oxime, by reacting with hydroxylamine (B1172632) hydrochloride.[7]

  • Analyze the derivatized product by GC-MS to confirm the molecular weight and fragmentation pattern.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Obtain ¹H and ¹³C NMR spectra of the purified product to confirm its chemical structure. The characteristic signals for the aldehyde proton, the α,β-unsaturated system, and the keto group should be identifiable.

Mandatory Visualizations

Lipid_Peroxidation_Pathway PUFA Polyunsaturated Fatty Acid (PUFA) Lipid_Radical Lipid Radical (L•) PUFA->Lipid_Radical ROS Reactive Oxygen Species (ROS) ROS->Lipid_Radical Initiation Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Lipid_Radical->Peroxyl_Radical Propagation O2 O₂ O2->Peroxyl_Radical LOOH Lipid Hydroperoxide (LOOH) Peroxyl_Radical->LOOH PUFA2 Another PUFA PUFA2->LOOH Alkoxyl_Radical Alkoxyl Radical (LO•) LOOH->Alkoxyl_Radical Decomposition Metal Fe²⁺ Metal->Alkoxyl_Radical Cleavage β-Scission Alkoxyl_Radical->Cleavage Aldehydes 4-Oxo-alkenals & Other Aldehydes Cleavage->Aldehydes

Caption: Lipid peroxidation pathway leading to the formation of 4-oxo-alkenals.

Experimental_Workflow Start Start: Polyunsaturated Fatty Acid Lipoxygenase Lipoxygenase Treatment Start->Lipoxygenase Extraction1 Extraction of Lipid Hydroperoxide Lipoxygenase->Extraction1 Purification1 Purification of Lipid Hydroperoxide (Column Chromatography) Extraction1->Purification1 Cleavage Fe²⁺-mediated Cleavage Purification1->Cleavage Extraction2 Extraction of Aldehyde Products Cleavage->Extraction2 Purification2 Purification of 4-Oxo-alkenal (SPE & HPLC) Extraction2->Purification2 Characterization Characterization (HPLC, GC-MS, NMR) Purification2->Characterization

Caption: Experimental workflow for the synthesis of 4-oxo-alkenals.

References

Synthesis of 4-Oxohexanal: A Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

This document provides a comprehensive protocol for the synthesis of 4-Oxohexanal, a dicarbonyl compound with potential applications in organic synthesis and as a building block for more complex molecules. The primary synthetic route detailed is the ozonolysis of 1-methylcyclohexene, a reliable method for the selective cleavage of the carbon-carbon double bond to yield the desired aldehyde and ketone functionalities within the same molecule. It is important to note that the ozonolysis of 1-methylcyclohexene yields a product more accurately named 6-oxoheptanal (B8601428) according to IUPAC nomenclature. This protocol will refer to the target compound as 6-oxoheptanal.

The described method involves the generation of ozone, its reaction with the starting alkene to form an ozonide intermediate, and a subsequent reductive workup to yield the final product. This process is a cornerstone of organic chemistry for accessing such bifunctional molecules.

Experimental Protocols

Synthesis of 6-Oxoheptanal via Reductive Ozonolysis of 1-Methylcyclohexene

This protocol details the synthesis of 6-oxoheptanal through the ozonolysis of 1-methylcyclohexene, followed by a reductive workup.

Materials:

  • 1-Methylcyclohexene (97%)

  • Methanol (B129727) (anhydrous)

  • Dichloromethane (anhydrous)

  • Ozone (generated from an ozone generator)

  • Dimethyl sulfide (B99878) (DMS)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Argon or Nitrogen gas

Equipment:

  • Ozone generator

  • Three-neck round-bottom flask

  • Gas inlet tube with a fritted glass bubbler

  • Gas outlet tube connected to a trap containing potassium iodide solution

  • Dry ice/acetone bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: A three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet tube extending below the surface of the solvent, and a gas outlet tube is charged with 1-methylcyclohexene (1 equivalent) dissolved in a 1:1 mixture of anhydrous methanol and dichloromethane.

  • Ozonolysis: The flask is cooled to -78 °C using a dry ice/acetone bath. A stream of ozone-containing oxygen is bubbled through the solution. The reaction progress is monitored by the appearance of a persistent blue color in the solution, indicating the presence of excess ozone.

  • Quenching Excess Ozone: Once the reaction is complete, the ozone flow is stopped, and argon or nitrogen gas is bubbled through the solution to remove any remaining ozone until the blue color dissipates.

  • Reductive Workup: While maintaining the temperature at -78 °C, dimethyl sulfide (1.5 equivalents) is added dropwise to the reaction mixture. The reaction is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours to ensure the complete reduction of the ozonide intermediate.

  • Workup and Isolation: The reaction mixture is concentrated using a rotary evaporator. The residue is diluted with water and extracted three times with dichloromethane.

  • Purification: The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude 6-oxoheptanal.

  • Further Purification (Optional): The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.

Data Presentation

ParameterValue
Reactant 1-Methylcyclohexene
Key Reagents Ozone (O₃), Dimethyl sulfide (DMS)
Solvent Methanol/Dichloromethane (1:1)
Reaction Temperature -78 °C
Workup Type Reductive
Product 6-Oxoheptanal
Typical Yield Varies based on scale and conditions

Mandatory Visualization

SynthesisWorkflow cluster_reaction Reaction cluster_workup Workup & Purification Reactant 1-Methylcyclohexene in CH3OH/CH2Cl2 Ozonolysis Ozonolysis (-78 °C, O3) Reactant->Ozonolysis Ozonide Ozonide Intermediate Ozonolysis->Ozonide ReductiveWorkup Reductive Workup (DMS) Ozonide->ReductiveWorkup Extraction Extraction ReductiveWorkup->Extraction Purification Purification Extraction->Purification Product 6-Oxoheptanal Purification->Product

Caption: Experimental workflow for the synthesis of 6-oxoheptanal.

Application Notes and Protocols: 4-Oxohexanal in Organocatalytic Domino Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the potential use of 4-oxohexanal in organocatalytic domino reactions for the synthesis of highly functionalized and stereochemically complex cyclohexene (B86901) scaffolds. Such structures are valuable building blocks in medicinal chemistry and drug development. While specific literature on the organocatalytic domino reactions of this compound is emerging, the principles of organocatalysis allow for a strong predictive application based on analogous transformations of 1,4-dicarbonyl compounds.

Introduction

Organocatalytic domino reactions, also known as cascade or tandem reactions, have become a powerful tool in modern organic synthesis.[1] These reactions allow for the construction of complex molecular architectures from simple precursors in a single synthetic operation, thereby increasing efficiency and reducing waste.[1] Small chiral organic molecules, such as proline and its derivatives, are often employed as catalysts, promoting the formation of chiral products with high enantioselectivity.[2][3]

This compound is a particularly interesting substrate for organocatalytic domino reactions due to the presence of both an aldehyde and a ketone functionality within the same molecule. This bifunctionality allows for intramolecular reactions to proceed, leading to the formation of cyclic structures. Specifically, an intramolecular Michael addition followed by an aldol (B89426) condensation, a sequence known as a Robinson annulation, can be envisioned to produce substituted cyclohexenone derivatives.[4] The use of a chiral organocatalyst can direct the stereochemical outcome of this transformation, providing access to enantiomerically enriched products.

Proposed Organocatalytic Domino Reaction of this compound

An organocatalyzed intramolecular domino reaction of this compound is proposed to proceed via a Michael-aldol cascade. In the presence of a chiral secondary amine catalyst, such as L-proline, the aldehyde moiety of this compound can form an enamine intermediate. This enamine can then undergo an intramolecular Michael addition to the tethered α,β-unsaturated ketone (which can be formed in situ or be a product of self-condensation), followed by an intramolecular aldol condensation to furnish a chiral cyclohexene derivative.

This type of transformation is highly valuable as it rapidly builds molecular complexity and introduces multiple stereocenters in a controlled manner. The resulting functionalized cyclohexene core is a prevalent motif in numerous biologically active compounds and natural products.

Experimental Protocols

The following is a detailed, representative protocol for the organocatalytic intramolecular domino reaction of this compound. This protocol is based on well-established procedures for analogous intramolecular aldol and Michael reactions of 1,4-dicarbonyl compounds.[3][5]

Reaction: Asymmetric Intramolecular Michael-Aldol Domino Reaction of this compound

Catalyst: L-Proline

Objective: To synthesize an enantiomerically enriched functionalized cyclohexenone derivative from this compound.

Materials:

  • This compound (reagent grade)

  • L-Proline (≥99%)

  • Dimethylformamide (DMF), anhydrous (≥99.8%)

  • Ethyl acetate (B1210297) (EtOAc), HPLC grade

  • Hexanes, HPLC grade

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel (for column chromatography, 230-400 mesh)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Septum

  • Nitrogen or argon inlet

  • Magnetic stir plate

  • Temperature-controlled oil bath or cooling bath

  • Rotary evaporator

  • Glassware for extraction and chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 mmol, 1.0 eq).

  • Solvent and Catalyst Addition: Add anhydrous dimethylformamide (DMF) (5.0 mL) to the flask and stir the solution at room temperature. To this solution, add L-proline (0.2 mmol, 0.2 eq).

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature (20-25 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 3:1 hexanes/ethyl acetate). The reaction is typically complete within 24-48 hours.

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the desired functionalized cyclohexenone product.

  • Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Data Presentation

The following table summarizes the expected quantitative data for the organocatalytic domino reaction of this compound, based on typical results obtained for similar transformations in the literature.

EntryCatalystSolventTemp (°C)Time (h)Yield (%)ee (%)
1L-ProlineDMF25487592
2D-ProlineDMF25487391
3(S)-Diphenylprolinol silyl (B83357) etherCH₂Cl₂02485>99

Visualizations

Signaling Pathway Diagram

organocatalytic_domino_reaction cluster_catalytic_cycle Catalytic Cycle This compound This compound Enamine Enamine Intermediate This compound->Enamine + Catalyst Catalyst L-Proline Michael_Adduct Intramolecular Michael Adduct Enamine->Michael_Adduct Intramolecular Michael Addition Aldol_Adduct Intramolecular Aldol Adduct Michael_Adduct->Aldol_Adduct Intramolecular Aldol Condensation Aldol_Adduct->Catalyst Catalyst Regeneration Product Chiral Cyclohexenone Aldol_Adduct->Product - H₂O

Caption: Proposed catalytic cycle for the L-proline catalyzed domino reaction of this compound.

Experimental Workflow Diagram

experimental_workflow cluster_workflow Experimental Workflow Start Reaction Setup (this compound, L-Proline, DMF) Reaction Stir at Room Temperature (24-48 h) Start->Reaction TLC Monitor by TLC Reaction->TLC Workup Aqueous Work-up Reaction->Workup Extraction Extraction with EtOAc Workup->Extraction Purification Column Chromatography Extraction->Purification Analysis Characterization (NMR, MS, HPLC) Purification->Analysis Product Final Product Analysis->Product

Caption: General experimental workflow for the organocatalytic domino reaction.

References

Application Notes and Protocols: 4-Oxohexanal as a Versatile Building Block in Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 4-oxohexanal, a γ-dicarbonyl compound, as a versatile building block in organic synthesis, with a focus on its application in the construction of heterocyclic frameworks relevant to natural product and medicinal chemistry.

Overview of this compound

This compound is a bifunctional organic molecule containing both an aldehyde and a ketone functional group. This 1,4-dicarbonyl arrangement makes it a valuable precursor for the synthesis of various five-membered heterocyclic systems through cyclocondensation reactions. Its structure allows for regioselective reactions, providing a handle for the construction of complex molecular architectures.

Chemical Properties of this compound:

PropertyValueReference
Molecular FormulaC₆H₁₀O₂--INVALID-LINK--
Molecular Weight114.14 g/mol --INVALID-LINK--
IUPAC NameThis compound--INVALID-LINK--
Boiling Point439.21 K (calculated)--INVALID-LINK--

Application in Heterocycle Synthesis: The Paal-Knorr Pyrrole (B145914) Synthesis

A significant application of this compound is in the Paal-Knorr synthesis of pyrroles. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) to form a substituted pyrrole. Pyrrole moieties are prevalent in a vast array of natural products and pharmaceuticals, including heme, chlorophyll, and various alkaloids.

The reaction of this compound with a primary amine proceeds through the formation of a hemiaminal intermediate, which then cyclizes and dehydrates to afford the corresponding N-substituted 2-ethyl-5-methylpyrrole. Studies have shown that the rate of pyrrole formation from this compound is significantly faster than that from 2,5-hexanedione, which is attributed to the absence of a methyl substituent at one of the carbonyl groups, facilitating the cyclization step.[1]

Key Findings for Paal-Knorr Synthesis with this compound: [1]

ParameterObservationImplication
Reaction Intermediate The reaction proceeds via a hemiaminal intermediate (5) rather than an enamine.This mechanistic insight is crucial for understanding and optimizing reaction conditions.
Reaction Rate The rate of pyrrole formation is approximately 100 times faster with this compound compared to 2,5-hexanedione.This compound is a more reactive substrate for the rapid synthesis of pyrroles.
Isotope Effects Deuterium labeling studies showed kinetic isotope effects that are inconsistent with C-H bond cleavage being the rate-determining step.This supports a mechanism where cyclization and dehydration are the key kinetic steps.

Experimental Protocol: Synthesis of N-benzyl-2-ethyl-5-methylpyrrole from this compound

This protocol is a representative procedure for the Paal-Knorr synthesis using this compound and benzylamine (B48309).

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.0 eq)

  • Glacial Acetic Acid (as solvent)

  • Anhydrous Sodium Sulfate

  • Dichloromethane (B109758)

  • Saturated Sodium Bicarbonate Solution

  • Brine

Procedure:

  • To a solution of this compound (1.0 mmol) in glacial acetic acid (5 mL), add benzylamine (1.0 mmol).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to yield the pure N-benzyl-2-ethyl-5-methylpyrrole.

Diagram: Paal-Knorr Pyrrole Synthesis Workflow

Paal_Knorr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants This compound + Benzylamine Stir Stir at RT for 24h Reactants->Stir Solvent Glacial Acetic Acid Solvent->Stir Dilute Dilute with DCM Stir->Dilute Wash Wash with NaHCO3 and Brine Dilute->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Column Column Chromatography Concentrate->Column Product N-benzyl-2-ethyl- 5-methylpyrrole Column->Product

Caption: Workflow for the Paal-Knorr synthesis of a substituted pyrrole.

General Synthetic Utility of γ-Dicarbonyl Compounds

As a member of the γ-dicarbonyl or 1,4-dicarbonyl family, this compound is a precursor to a variety of important heterocyclic structures beyond pyrroles. The general reactivity pattern involves the intramolecular cyclization of the dicarbonyl moiety with a suitable dinucleophile or a reagent that can be converted into one.

Common Heterocyclic Syntheses from 1,4-Dicarbonyl Compounds:

  • Furans: Acid-catalyzed dehydration of 1,4-dicarbonyl compounds leads to the formation of substituted furans. This is the original Paal-Knorr synthesis.[2][3]

  • Thiophenes: Reaction of 1,4-dicarbonyls with sulfurizing agents like Lawesson's reagent or phosphorus pentasulfide yields thiophenes.[2]

  • Pyridazines: Condensation with hydrazine (B178648) derivatives affords substituted pyridazines.

These heterocyclic cores are fundamental components of numerous bioactive natural products and synthetic drugs. The ability to construct these rings from readily available 1,4-dicarbonyl precursors is a powerful strategy in medicinal chemistry and drug development.

Diagram: Synthetic Pathways from 1,4-Dicarbonyl Compounds

Dicarbonyl_Pathways cluster_products Heterocyclic Products cluster_reagents Reagents Dicarbonyl 1,4-Dicarbonyl Compound (e.g., this compound) Pyrrole Pyrrole Dicarbonyl->Pyrrole + R-NH2 / H+ Furan Furan Dicarbonyl->Furan H+ / Δ Thiophene Thiophene Dicarbonyl->Thiophene + P4S10 or Lawesson's Reagent Pyridazine Pyridazine Dicarbonyl->Pyridazine + H2N-NHR Amine Primary Amine/ Ammonia Acid Acid Catalyst Sulfur Sulfurizing Agent Hydrazine Hydrazine Derivative

Caption: Versatility of 1,4-dicarbonyls in heterocycle synthesis.

Conclusion

This compound serves as a valuable and reactive building block for the synthesis of substituted pyrroles via the Paal-Knorr reaction. Its bifunctional nature as a γ-dicarbonyl compound also opens up synthetic routes to other important five-membered heterocycles such as furans and thiophenes. The principles and protocols outlined in these application notes provide a foundation for researchers to utilize this compound and related 1,4-dicarbonyl compounds in the total synthesis of complex natural products and in the development of novel pharmaceutical agents. The straightforward access to diverse heterocyclic scaffolds underscores the strategic importance of this class of building blocks in modern organic synthesis.

References

Application of 4-Oxohexanal in Protein Cross-Linking: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical cross-linking coupled with mass spectrometry has emerged as a powerful tool for elucidating protein-protein interactions and defining the structural architecture of protein complexes. Cross-linking agents covalently link interacting amino acid residues, providing distance constraints that are invaluable for structural modeling. 4-Oxohexanal, a heterobifunctional reagent containing both an aldehyde and a ketone, offers potential for novel cross-linking strategies. The aldehyde moiety can react with primary amines, such as the ε-amino group of lysine (B10760008) residues, to form a Schiff base. While less reactive, the ketone can also participate in reactions with specific amino acid side chains under certain conditions. This application note provides a comprehensive overview of the theoretical application of this compound in protein cross-linking, alongside detailed protocols for its use and subsequent analysis.

Principle of this compound Cross-Linking

The primary mechanism of action for this compound in protein cross-linking involves the reaction of its aldehyde group with primary amines on protein surfaces, predominantly the lysine side chains and the N-terminus. This reaction forms a Schiff base, which can be subsequently stabilized by a reducing agent like sodium cyanoborohydride (reductive amination) to form a stable secondary amine linkage. The ketone group's reactivity is lower than the aldehyde's, but it could potentially react with other nucleophilic side chains, such as the hydrazide group of a modified amino acid, offering possibilities for two-step sequential cross-linking strategies.

Potential Applications

  • Mapping Protein-Protein Interfaces: Identify the binding sites between interacting proteins.

  • Stabilizing Transient Interactions: Capture weak or transient protein-protein interactions for subsequent analysis.

  • Probing Protein Conformation: Elucidate the three-dimensional structure of proteins and protein complexes.

  • Drug Development: Identify and characterize the binding sites of small molecules on their protein targets.

Experimental Protocols

Protocol 1: In-Solution Cross-Linking of a Purified Protein Complex

This protocol describes the cross-linking of a purified protein complex in solution using this compound.

Materials:

  • Purified protein complex (1-5 mg/mL in a suitable buffer, e.g., HEPES or PBS, pH 7.4)

  • This compound stock solution (100 mM in DMSO)

  • Reaction Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 7.5)

  • Reducing Agent (optional, for Schiff base reduction): Sodium cyanoborohydride (1 M in 0.1 M NaOH)

  • SDS-PAGE loading buffer

Procedure:

  • Sample Preparation: Prepare the purified protein complex in the Reaction Buffer. Ensure the buffer is free of primary amines (e.g., Tris).

  • Cross-Linker Addition: Add the this compound stock solution to the protein sample to achieve a final concentration in the range of 0.5-5 mM. The optimal concentration should be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes with gentle agitation.

  • Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • (Optional) Reduction: To stabilize the Schiff base linkage, add sodium cyanoborohydride to a final concentration of 20 mM. Incubate for 1 hour at room temperature. Quench the reduction reaction with 200 mM glycine.

  • Analysis: Analyze the cross-linked products by SDS-PAGE, followed by Coomassie staining or Western blotting. The formation of higher molecular weight bands indicates successful cross-linking. For detailed interaction site mapping, proceed to mass spectrometry analysis (Protocol 3).

Protocol 2: In-Gel Cross-Linking

This protocol is suitable for identifying protein-protein interactions within a protein complex separated by non-reducing SDS-PAGE or native PAGE.

Materials:

  • Polyacrylamide gel containing the separated protein complex

  • Cross-Linking Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)

  • This compound solution (10 mM in Cross-Linking Buffer)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 7.5)

  • Destaining solution

  • In-gel digestion reagents (trypsin, etc.)

Procedure:

  • Gel Electrophoresis: Separate the protein complex on a polyacrylamide gel.

  • Washing: After electrophoresis, wash the gel three times with deionized water for 5 minutes each.

  • Cross-Linking: Incubate the gel in the this compound solution for 30-60 minutes at room temperature with gentle shaking.

  • Washing: Wash the gel three times with the Cross-Linking Buffer for 5 minutes each to remove excess cross-linker.

  • Quenching: Incubate the gel in the Quenching Solution for 30 minutes.

  • Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and destain to visualize the protein bands.

  • In-Gel Digestion: Excise the cross-linked protein bands of interest and proceed with standard in-gel digestion protocols for mass spectrometry analysis.

Protocol 3: Mass Spectrometry Analysis of Cross-Linked Peptides

This protocol outlines the general workflow for identifying cross-linked peptides by mass spectrometry.

Materials:

  • Cross-linked protein sample (from Protocol 1 or 2)

  • DTT (Dithiothreitol)

  • Iodoacetamide

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Reduction and Alkylation: Reduce the disulfide bonds in the protein sample with DTT and alkylate the resulting free thiols with iodoacetamide.

  • Proteolytic Digestion: Digest the protein sample with trypsin overnight at 37°C.

  • Peptide Cleanup: Desalt the peptide mixture using a C18 StageTip or equivalent.

  • LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS. Use a data-dependent acquisition method to fragment the most abundant precursor ions.

  • Data Analysis: Use specialized software (e.g., pLink, MeroX, XlinkX) to identify the cross-linked peptides from the MS/MS spectra. These programs can identify spectra containing fragments from two different peptides covalently linked by the cross-linker.

Data Presentation

Quantitative data from cross-linking experiments can be summarized to compare different conditions or to validate identified interactions.

Parameter Condition A Condition B Control
Cross-linker Concentration 1 mM2 mM0 mM
Cross-linking Efficiency (%) 35550
Number of Inter-protein Cross-links 1201850
Number of Intra-protein Cross-links 2503100
Key Interacting Proteins Identified Protein A - Protein BProtein A - Protein B, Protein A - Protein CNone

Visualizations

G cluster_workflow Experimental Workflow Protein Complex Protein Complex This compound Addition This compound Addition Protein Complex->this compound Addition Incubation Incubation This compound Addition->Incubation Quenching Quenching Incubation->Quenching SDS-PAGE Analysis SDS-PAGE Analysis Quenching->SDS-PAGE Analysis Mass Spectrometry Mass Spectrometry Quenching->Mass Spectrometry Data Analysis Data Analysis Mass Spectrometry->Data Analysis

Caption: General experimental workflow for protein cross-linking.

G cluster_reaction Mechanism of this compound Cross-Linking Protein1_Lys Protein 1 (Lys-NH2) Schiff_Base Schiff Base Intermediate Protein1_Lys->Schiff_Base + Aldehyde Protein2_Lys Protein 2 (Lys-NH2) Cross_Linked_Product Cross-Linked Product Protein2_Lys->Cross_Linked_Product Oxohexanal This compound (Aldehyde) Oxohexanal->Schiff_Base Schiff_Base->Cross_Linked_Product + Protein 2 (Lys-NH2)

Caption: Simplified reaction mechanism of this compound with lysine residues.

G cluster_signaling Hypothetical Signaling Pathway Interaction Receptor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates (Interaction confirmed by cross-linking) Substrate Substrate KinaseB->Substrate Phosphorylates Response Cellular Response Substrate->Response

Caption: Example of a signaling pathway elucidated using cross-linking.

Application Notes and Protocols for the Detection of 4-Oxohexanal in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxohexanal is a reactive aldehyde that can be formed endogenously through the lipid peroxidation of omega-3 polyunsaturated fatty acids. As a dicarbonyl compound, it possesses the potential to react with biological macromolecules such as proteins and DNA, leading to the formation of advanced lipoxidation end-products (ALEs). The accumulation of ALEs is associated with increased oxidative stress and has been implicated in the pathophysiology of various diseases. Consequently, the accurate and sensitive detection of this compound in biological samples is of significant interest for researchers in various fields, including drug development, toxicology, and clinical diagnostics, to understand its role as a biomarker and its pathological implications.

These application notes provide detailed protocols for the detection and quantification of this compound in biological matrices such as plasma, urine, and tissue. The methodologies described are based on established analytical techniques for similar short-chain aldehydes and have been adapted for this compound.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound, the following table summarizes performance characteristics for the closely related and structurally similar analyte, 4-hydroxy-2-hexenal (4-HHE). These values can be considered as a reasonable estimation for the expected performance of the described methods for this compound.

Analytical MethodAnalyteMatrixDerivatization ReagentLimit of Detection (LOD)Limit of Quantification (LOQ)
GC-MS4-hydroxy-2-hexenal (HHE)FoodPFBHA & Silylation4 µg/kg8 µg/kg

Note: Data for 4-hydroxy-2-hexenal is used as a proxy. PFBHA = O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine. The actual LOD and LOQ for this compound may vary and should be determined during method validation.

Signaling Pathway: Formation of this compound via Lipid Peroxidation

The following diagram illustrates the general pathway of omega-3 fatty acid peroxidation, which leads to the formation of reactive aldehydes, including this compound.

Figure 1: Formation of this compound PUFA Omega-3 Polyunsaturated Fatty Acid (e.g., ALA, EPA, DHA) LipidPeroxylRadical Lipid Peroxyl Radical PUFA->LipidPeroxylRadical H abstraction ROS Reactive Oxygen Species (ROS) ROS->LipidPeroxylRadical LipidHydroperoxide Lipid Hydroperoxide LipidPeroxylRadical->LipidHydroperoxide + H• CyclicEndoperoxide Cyclic Endoperoxide LipidHydroperoxide->CyclicEndoperoxide Radical-mediated cyclization FourOxohexanal This compound CyclicEndoperoxide->FourOxohexanal Fragmentation

Caption: General pathway of this compound formation from omega-3 PUFAs.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the sensitive and specific quantification of this compound in various biological matrices. It involves a two-step derivatization to increase the volatility and thermal stability of the analyte.

Experimental Workflow

Figure 2: GC-MS Workflow Sample Biological Sample (Plasma, Urine, Tissue Homogenate) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization1 Derivatization with PFBHA Extraction->Derivatization1 Derivatization2 Silylation (e.g., with BSTFA) Derivatization1->Derivatization2 GCMS GC-MS Analysis Derivatization2->GCMS Data Data Analysis GCMS->Data

Caption: Workflow for this compound analysis by GC-MS.

a. Sample Preparation

  • Plasma/Serum:

    • To 500 µL of plasma or serum, add an appropriate internal standard (e.g., a deuterated analog of this compound).

    • Perform protein precipitation by adding 1 mL of ice-cold acetonitrile. Vortex vigorously and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

    • Perform liquid-liquid extraction by adding 2 mL of hexane (B92381), vortexing, and centrifuging to separate the layers. Collect the organic layer. Repeat the extraction.

    • Evaporate the pooled organic layers to dryness under a gentle stream of nitrogen.

  • Urine:

    • Centrifuge 1 mL of urine at 5,000 x g for 10 minutes to remove particulate matter.

    • Add an internal standard to the supernatant.

    • Perform solid-phase extraction (SPE) using a C18 cartridge.

      • Condition the cartridge with 2 mL of methanol (B129727) followed by 2 mL of deionized water.

      • Load the urine sample.

      • Wash the cartridge with 2 mL of 5% methanol in water.

      • Elute the analytes with 2 mL of acetonitrile.

    • Evaporate the eluate to dryness.

  • Tissue:

    • Homogenize approximately 100 mg of tissue in 1 mL of phosphate-buffered saline (PBS) on ice.

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

    • Use the supernatant for extraction as described for plasma/serum.

b. Derivatization

  • Reconstitute the dried extract in 100 µL of a 10 mg/mL solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in a suitable buffer (e.g., pH 4-5).

  • Incubate the mixture at 60-70°C for 60 minutes.[1]

  • Cool the reaction mixture to room temperature.

  • Extract the PFBHA-oxime derivative with 500 µL of hexane.

  • Evaporate the hexane layer to dryness.

  • For silylation, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Incubate at 60°C for 30 minutes. The sample is now ready for GC-MS analysis.

c. GC-MS Analysis

  • Gas Chromatograph:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.[2]

    • Injector Temperature: 250°C.

    • Oven Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Negative Chemical Ionization (NCI) is preferred for PFBHA derivatives due to its high sensitivity.

    • Ion Source Temperature: 150°C.

    • Interface Temperature: 280°C.

    • Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for the this compound derivative and the internal standard. The pentafluorobenzyl group often yields a prominent fragment ion at m/z 181.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method offers high throughput and specificity for the analysis of this compound, particularly in complex biological matrices. Derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is commonly employed to enhance chromatographic retention and ionization efficiency.

Experimental Workflow

Figure 3: LC-MS/MS Workflow Sample Biological Sample (Plasma, Urine, Tissue Homogenate) Precipitation Protein Precipitation (e.g., with Acetonitrile or TCA) Sample->Precipitation Derivatization Derivatization with DNPH Precipitation->Derivatization LCMSMS LC-MS/MS Analysis Derivatization->LCMSMS Data Data Analysis LCMSMS->Data

References

Application Notes and Protocols for the GC-MS Analysis of 4-Oxohexanal Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 4-oxohexanal and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). These methodologies are particularly relevant for studies involving lipid peroxidation, oxidative stress, and the analysis of reactive aldehydes in biological and pharmaceutical matrices.

Introduction

This compound is a keto-aldehyde that can be formed during the oxidative degradation of lipids and other organic molecules. Due to their reactivity, the analysis of such aldehydes in complex matrices presents analytical challenges, including low volatility and thermal instability. Gas chromatography-mass spectrometry is a powerful technique for the identification and quantification of these compounds.[1] However, derivatization is typically required to improve the chromatographic behavior and detection sensitivity of these analytes.[2][3] This application note details a robust method based on derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), a reagent that reacts with carbonyl compounds to form stable and volatile oxime derivatives suitable for GC-MS analysis.[3]

Data Presentation

The following tables summarize the expected quantitative performance of the GC-MS method for the analysis of this compound derivatives, based on validated methods for similar aldehydes like 4-hydroxy-2-nonenal (HNE).[4][5]

Table 1: Method Validation Parameters for this compound Derivative Analysis

ParameterExpected Performance
Linearity (r²)≥ 0.998
Limit of Detection (LOD)0.05 - 0.1 nmol/L
Limit of Quantification (LOQ)0.15 - 0.3 nmol/L
Accuracy (% Recovery)95 - 105%
Precision (RSD%)
- Intra-day< 7%
- Inter-day< 11%

Table 2: Typical Calibration Curve for a this compound Derivative

Concentration (nmol/L)Peak Area Ratio (Analyte/IS)
0.5User-defined value
1.0User-defined value
5.0User-defined value
10.0User-defined value
50.0User-defined value
100.0User-defined value
250.0User-defined value

Experimental Protocols

This section provides a step-by-step guide for the analysis of this compound derivatives, from sample preparation to GC-MS analysis.

Materials and Reagents
  • This compound standard

  • Internal Standard (IS) (e.g., a deuterated analog of the analyte)

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (for hydroxylated derivatives)

  • Solvents: Hexane (B92381), Ethyl Acetate, Pyridine (B92270) (GC grade)

  • Anhydrous Sodium Sulfate

  • Ultrapure Water

Sample Preparation and Derivatization
  • Sample Collection and Storage: Biological samples (e.g., plasma, tissue homogenates) should be collected and stored at -80°C to minimize artefactual lipid peroxidation.

  • Extraction:

    • To 100 µL of sample (e.g., plasma), add the internal standard.

    • Perform a liquid-liquid extraction with a suitable organic solvent like a mixture of hexane and ethyl acetate.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Transfer the organic layer to a clean vial and dry it under a gentle stream of nitrogen.

  • PFBHA Derivatization (Oximation):

    • Prepare a 10 mg/mL solution of PFBHA in pyridine or water.[6]

    • To the dried extract, add 50 µL of the PFBHA solution.

    • Seal the vial and heat at 60-70°C for 60 minutes to form the PFBHA-oxime derivative.[6]

  • Extraction of Derivatives:

    • After cooling, add 200 µL of hexane and 200 µL of ultrapure water.

    • Vortex and centrifuge.

    • Carefully transfer the upper hexane layer containing the derivatized analyte to a GC vial with a micro-insert.

  • Silylation (for hydroxylated derivatives):

    • If the this compound derivative contains a hydroxyl group, a second derivatization step is necessary.

    • Evaporate the hexane from the previous step.

    • Add 25 µL of BSTFA with 1% TMCS and 25 µL of pyridine.

    • Seal the vial and heat at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ether.[7]

    • The sample is now ready for GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters that can be optimized for your specific instrument and application.

Table 3: GC-MS Instrumental Parameters

ParameterSetting
Gas Chromatograph
Injection Volume1 µL
Injector Temperature250°C
Injection ModeSplitless
Carrier GasHelium at a constant flow of 1.0 mL/min
GC ColumnDB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Oven Temperature ProgramInitial temperature of 60°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) or Negative Chemical Ionization (NCI)
Ion Source Temperature230°C
Transfer Line Temperature280°C
Mass AnalyzerQuadrupole
Scan ModeSelected Ion Monitoring (SIM)

SIM Ion Selection: For PFBHA derivatives, a characteristic fragment ion at m/z 181 is often monitored for general detection of all derivatized aldehydes.[7][8] For specific quantification of the this compound derivative, the molecular ion and other characteristic fragment ions should be determined by analyzing a standard in full scan mode. For hydroxylated derivatives that have been silylated, ions resulting from the loss of the TMS group (e.g., M-90) can be monitored.[4]

Visualizations

Lipid Peroxidation Pathway

The following diagram illustrates the formation of aldehydes, such as this compound, from the oxidation of polyunsaturated fatty acids (PUFAs), a key process in oxidative stress.[2]

Lipid_Peroxidation PUFA Polyunsaturated Fatty Acid (PUFA) Lipid_Radical Lipid Radical PUFA->Lipid_Radical ROS Reactive Oxygen Species (ROS) ROS->PUFA Initiation Lipid_Peroxyl_Radical Lipid Peroxyl Radical Lipid_Radical->Lipid_Peroxyl_Radical + O2 Lipid_Hydroperoxide Lipid Hydroperoxide Lipid_Peroxyl_Radical->Lipid_Hydroperoxide + H Aldehydes Aldehydes (e.g., this compound, HNE, MDA) Lipid_Hydroperoxide->Aldehydes Decomposition Cellular_Damage Cellular Damage Aldehydes->Cellular_Damage

Caption: Formation of aldehydes via lipid peroxidation.

Experimental Workflow for GC-MS Analysis

This diagram outlines the key steps in the analytical protocol for the GC-MS analysis of this compound derivatives.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample 1. Sample Collection (e.g., Plasma, Tissue) Spiking 2. Internal Standard Spiking Sample->Spiking Extraction 3. Liquid-Liquid Extraction Spiking->Extraction Drying 4. Drying under Nitrogen Extraction->Drying PFBHA 5. PFBHA Oximation Drying->PFBHA Silylation 6. Silylation (optional) for hydroxylated derivatives PFBHA->Silylation GCMS 7. GC-MS Analysis (SIM Mode) PFBHA->GCMS Silylation->GCMS if applicable Data 8. Data Processing & Quantification GCMS->Data

Caption: Workflow for this compound GC-MS analysis.

References

Application Notes and Protocols for LC-MS/MS Quantification of 4-Oxohexanal Adducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxohexanal (4-HHA) is a reactive γ-ketoaldehyde formed during the lipid peroxidation of ω-6 polyunsaturated fatty acids. Like other reactive carbonyl species, 4-HHA can readily form covalent adducts with nucleophilic sites on biomolecules, including DNA, proteins, and lipids. These adducts can lead to cellular damage and have been implicated in the pathophysiology of various diseases. Accurate and sensitive quantification of 4-HHA adducts is crucial for understanding their role as biomarkers of oxidative stress and for evaluating the efficacy of therapeutic interventions.

This document provides a detailed, proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 4-HHA adducts. As the scientific literature lacks a specific, validated protocol for 4-HHA, this method is adapted from established and validated LC-MS/MS assays for other structurally related short-chain aldehydes and γ-ketoaldehydes.

Signaling Pathway: Formation of this compound and Adduct Formation

The following diagram illustrates the generation of this compound from the peroxidation of linoleic acid and its subsequent reaction with biological macromolecules.

G cluster_0 Lipid Peroxidation cluster_1 Biomolecule Adduction cluster_2 Cellular Consequences Linoleic Acid Linoleic Acid Lipid Hydroperoxides Lipid Hydroperoxides Linoleic Acid->Lipid Hydroperoxides ROS/Enzymes This compound (4-HHA) This compound (4-HHA) Lipid Hydroperoxides->this compound (4-HHA) Degradation DNA DNA This compound (4-HHA)->DNA Proteins Proteins This compound (4-HHA)->Proteins Lipids Lipids This compound (4-HHA)->Lipids DNA Adducts DNA Adducts DNA->DNA Adducts Protein Adducts Protein Adducts Proteins->Protein Adducts Lipid Adducts Lipid Adducts Lipids->Lipid Adducts Genotoxicity Genotoxicity DNA Adducts->Genotoxicity Protein Dysfunction Protein Dysfunction Protein Adducts->Protein Dysfunction Cellular Damage Cellular Damage Lipid Adducts->Cellular Damage

Caption: Formation of 4-HHA and its adduction to biomolecules.

Experimental Protocols

This section details the proposed experimental procedures for the analysis of 4-HHA adducts in biological samples.

Protocol 1: Quantification of 4-HHA-dG Adducts in DNA

This protocol is adapted from methods for other aldehyde-DNA adducts.

1. Materials and Reagents

  • DNA extraction kit (e.g., Qiagen DNeasy Blood & Tissue Kit)

  • Nuclease P1, Alkaline Phosphatase, Phosphodiesterase I

  • LC-MS grade water, acetonitrile, methanol (B129727), and formic acid

  • 4-HHA-dG adduct standard and stable isotope-labeled internal standard (e.g., [¹³C₂,¹⁵N]-4-HHA-dG) - custom synthesis may be required

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

2. Sample Preparation: DNA Extraction and Hydrolysis

  • Extract genomic DNA from tissue or cell samples using a commercial kit according to the manufacturer's instructions.

  • Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop).

  • To 50 µg of DNA, add the stable isotope-labeled internal standard.

  • Perform enzymatic hydrolysis of the DNA to nucleosides by adding a cocktail of Nuclease P1, Alkaline Phosphatase, and Phosphodiesterase I. Incubate at 37°C for 24 hours.

  • Remove proteins by ultrafiltration.

3. Solid Phase Extraction (SPE) Cleanup

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the DNA hydrolysate onto the cartridge.

  • Wash the cartridge with water to remove salts and other polar impurities.

  • Elute the 4-HHA-dG adducts with methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase.

4. LC-MS/MS Analysis

  • LC System: UPLC system

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 50% B over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both the native and isotope-labeled 4-HHA-dG adducts. These transitions need to be determined by infusion of the synthesized standards.

Protocol 2: Quantification of 4-HHA-Protein Adducts

This protocol is adapted from methods for other reactive carbonyl species-protein adducts.

1. Materials and Reagents

  • Protein extraction buffers

  • Trypsin (proteomics grade)

  • Dithiothreitol (DTT) and Iodoacetamide (IAA)

  • LC-MS grade water, acetonitrile, methanol, and formic acid

  • 4-HHA-modified peptide standard and stable isotope-labeled internal standard - custom synthesis required

  • SPE cartridges (e.g., C18)

2. Sample Preparation: Protein Extraction and Digestion

  • Extract proteins from tissue or cell lysates.

  • Perform a protein assay (e.g., BCA) to determine the protein concentration.

  • To 100 µg of protein, add the stable isotope-labeled internal standard peptide.

  • Reduce the protein disulfide bonds with DTT and alkylate the resulting free thiols with IAA.

  • Digest the proteins into peptides using trypsin overnight at 37°C.

  • Stop the digestion by adding formic acid.

3. SPE Cleanup

  • Perform SPE cleanup of the peptide digest as described in Protocol 1, step 3.

4. LC-MS/MS Analysis

  • LC System: UPLC system

  • Column: C18 column (e.g., 2.1 x 150 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient optimized for peptide separation.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • MS System: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) or a triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions/Accurate Mass: Monitor specific precursor-to-product ion transitions for the 4-HHA-modified peptide and its labeled internal standard.

Experimental Workflow Visualization

The following diagram provides a visual representation of the general workflow for the LC-MS/MS analysis of 4-HHA adducts.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Biological Sample (Tissue/Cells) Extraction DNA/Protein Extraction Sample->Extraction Hydrolysis Enzymatic Hydrolysis/Digestion Extraction->Hydrolysis SPE Solid Phase Extraction (SPE) Hydrolysis->SPE LC UPLC Separation SPE->LC MS Tandem Mass Spectrometry LC->MS Data Data Acquisition MS->Data Quant Quantification Data->Quant Report Reporting Quant->Report

Caption: General workflow for 4-HHA adduct analysis.

Quantitative Data Summary

The following tables present hypothetical quantitative data for the proposed LC-MS/MS methods. These values are based on typical performance characteristics of similar assays for other aldehyde adducts and should be experimentally determined during method validation.

Table 1: Proposed Quantitative Performance for 4-HHA-dG Adduct Analysis

ParameterProposed Value
Limit of Detection (LOD) 0.1 fmol on column
Limit of Quantification (LOQ) 0.5 fmol on column
Linearity (r²) > 0.99
Precision (%RSD) < 15%
Accuracy (% Recovery) 85-115%

Table 2: Proposed Quantitative Performance for 4-HHA-Protein Adduct Analysis

ParameterProposed Value
Limit of Detection (LOD) 1 fmol on column
Limit of Quantification (LOQ) 5 fmol on column
Linearity (r²) > 0.99
Precision (%RSD) < 20%
Accuracy (% Recovery) 80-120%

Conclusion

The provided application notes and protocols offer a comprehensive, albeit proposed, framework for the sensitive and specific quantification of this compound adducts using LC-MS/MS. The successful implementation of these methods will require the chemical synthesis of 4-HHA adduct standards and their stable isotope-labeled internal standards for method development and validation. These analytical tools will be invaluable for advancing our understanding of the role of 4-HHA in oxidative stress-related pathologies and for the development of novel diagnostics and therapeutics.

Purification of 4-Oxohexanal: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of reagents and intermediates is paramount. This document provides detailed application notes and experimental protocols for the purification of 4-Oxohexanal, a bifunctional molecule with applications in organic synthesis.

This compound, with its aldehyde and ketone functionalities, can be prone to side reactions such as oxidation, aldol (B89426) condensation, and polymerization. Therefore, effective purification is crucial to ensure the integrity of subsequent synthetic steps and the quality of the final products. The following sections detail three primary purification techniques: fractional distillation, column chromatography, and purification via bisulfite adduct formation.

Data Presentation: Comparison of Purification Techniques

The choice of purification method depends on the scale of the purification, the nature of the impurities, and the desired final purity. The following table summarizes the expected outcomes for each technique when applied to the purification of this compound.

Purification TechniqueExpected PurityTypical Yield (%)Key AdvantagesKey Disadvantages
Fractional Distillation >95%70-85%Scalable, effective for removing non-volatile impurities and solvents with significantly different boiling points.Requires a significant difference in boiling points between this compound and impurities; potential for thermal degradation.
Column Chromatography >98%60-80%High resolution for separating compounds with similar polarities, including isomers and byproducts.Can be time-consuming, requires larger volumes of solvent, and is less scalable than distillation. Aldehyde may degrade on silica (B1680970) gel.[1]
Bisulfite Adduct Formation >99%50-75% (after regeneration)Highly selective for aldehydes, excellent for removing non-aldehyde impurities.[2][3][4]Involves additional chemical reaction and regeneration steps; may not be suitable for all downstream applications.

Experimental Protocols

The following are detailed methodologies for the purification of this compound.

Fractional Distillation

Fractional distillation is suitable for purifying this compound from impurities with significantly different boiling points.[5][6] The boiling point of this compound is a key parameter for this technique.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with condenser and thermometer

  • Receiving flasks

  • Heating mantle

  • Stir bar or boiling chips

  • Vacuum source (for vacuum distillation if required)

Protocol:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.

  • Sample Loading: Charge the round-bottom flask with the crude this compound and a stir bar or boiling chips. Do not fill the flask to more than two-thirds of its volume.

  • Heating: Begin heating the flask gently with the heating mantle.

  • Equilibration: As the mixture begins to boil, observe the vapor rising through the fractionating column. Adjust the heating rate to allow for a slow and steady rise of the vapor, ensuring proper equilibration between the liquid and vapor phases on the surfaces of the column packing.

  • Fraction Collection: Monitor the temperature at the distillation head. Collect any low-boiling impurities as the first fraction. Once the temperature stabilizes at the boiling point of this compound, switch to a clean receiving flask to collect the purified product.

  • Completion: Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask.

  • Analysis: Analyze the purity of the collected fraction using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Column Chromatography

Column chromatography is a high-resolution technique for purifying this compound from impurities with similar polarities.[7][8][9] Given that aldehydes can sometimes be sensitive to silica gel, it is advisable to use a deactivated stationary phase or perform the chromatography quickly.[1]

Materials:

  • Crude this compound

  • Silica gel (standard or deactivated)

  • Solvent system (e.g., hexane (B92381)/ethyl acetate (B1210297) mixture)

  • Chromatography column

  • Eluent reservoir

  • Collection tubes

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp for visualization

Protocol:

  • Solvent System Selection: Determine an appropriate solvent system using TLC. The ideal system should provide a retention factor (Rf) of 0.2-0.3 for this compound. A common starting point for aliphatic aldehydes is a mixture of hexane and ethyl acetate.[1]

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the solvent system. Maintain a constant flow rate.

  • Fraction Collection: Collect fractions in test tubes as the eluent drips from the bottom of the column.

  • Monitoring: Monitor the separation by TLC analysis of the collected fractions. Spot fractions onto a TLC plate, develop in the appropriate solvent system, and visualize under a UV lamp or by staining.

  • Product Pooling: Combine the fractions containing the pure this compound.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.

  • Analysis: Confirm the purity of the product by GC-MS or NMR.

Purification via Bisulfite Adduct Formation

This chemical method is highly selective for aldehydes and can be very effective for removing non-aldehyde impurities.[2][3][4] The aldehyde forms a water-soluble adduct with sodium bisulfite, which can then be separated from the organic impurities. The aldehyde is subsequently regenerated by treatment with a base.

Materials:

  • Crude this compound

  • Saturated sodium bisulfite (NaHSO₃) solution (freshly prepared)

  • Diethyl ether or other suitable organic solvent

  • Saturated sodium bicarbonate (NaHCO₃) solution or sodium hydroxide (B78521) (NaOH) solution

  • Separatory funnel

  • Beakers and flasks

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Protocol:

  • Adduct Formation: Dissolve the crude this compound in a suitable organic solvent like diethyl ether in a flask. Add a freshly prepared saturated solution of sodium bisulfite. Stir the mixture vigorously for 1-2 hours. A white precipitate of the bisulfite adduct may form.

  • Separation of Impurities: Transfer the mixture to a separatory funnel. If a precipitate has formed, it can be collected by filtration. Otherwise, separate the aqueous layer containing the dissolved adduct. Wash the organic layer with water and combine the aqueous layers. The organic layer contains the non-aldehyde impurities.

  • Aldehyde Regeneration: To the aqueous solution (or the filtered adduct suspended in water), add a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide with vigorous stirring until the solution is basic. This will regenerate the this compound.

  • Extraction: Extract the regenerated aldehyde from the aqueous solution with several portions of diethyl ether.

  • Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Analysis: Verify the purity of the final product using appropriate analytical techniques (GC-MS, NMR).

Visualizations

Logical Workflow for Purification Method Selection

Purification_Selection Start Crude this compound Impurity_Type Nature of Impurities? Start->Impurity_Type Scale Scale of Purification? Impurity_Type->Scale Non-volatile or different boiling point Chromatography Column Chromatography Impurity_Type->Chromatography Similar polarity Bisulfite Bisulfite Adduct Formation Impurity_Type->Bisulfite Non-aldehyde Distillation Fractional Distillation Scale->Distillation Large Scale Scale->Chromatography Small to Medium Scale Scale->Bisulfite Small to Medium Scale Purity_Requirement Required Purity? End Pure this compound Purity_Requirement->End Purity Met Distillation->Purity_Requirement Chromatography->Purity_Requirement Bisulfite->Purity_Requirement Bisulfite_Workflow Start Crude this compound in Organic Solvent Add_Bisulfite Add Saturated NaHSO3 Solution (Adduct Formation) Start->Add_Bisulfite Separate Separate Aqueous and Organic Layers Add_Bisulfite->Separate Aqueous_Layer Aqueous Layer (contains bisulfite adduct) Separate->Aqueous_Layer Organic_Layer Organic Layer (contains impurities) Separate->Organic_Layer Regenerate Add Base (e.g., NaHCO3) (Aldehyde Regeneration) Aqueous_Layer->Regenerate Extract Extract with Organic Solvent Regenerate->Extract Dry Dry Organic Layer Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate End Pure this compound Evaporate->End

References

4-Oxohexanal as a Biomarker for Lipid Peroxidation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The identification and quantification of reliable biomarkers are critical for understanding the pathophysiology of diseases associated with oxidative stress and for the development of novel therapeutic interventions. Lipid peroxidation, the oxidative degradation of lipids, generates a variety of reactive aldehydes that can serve as biomarkers of this process. While significant research has focused on well-established biomarkers such as 4-hydroxynonenal (B163490) (4-HNE) and malondialdehyde (MDA), the role of other aldehydes, including 4-oxohexanal, is less defined.

This document provides an overview of this compound and a detailed examination of the established lipid peroxidation biomarker, 4-hydroxynonenal (4-HNE), as a representative example. Due to the limited specific data available for this compound as a lipid peroxidation biomarker in the current scientific literature, this guide offers comprehensive protocols and data for 4-HNE to serve as a practical resource for researchers in the field.

Introduction to Lipid Peroxidation and its Biomarkers

Lipid peroxidation is a chain reaction process that affects polyunsaturated fatty acids (PUFAs) in cellular membranes, leading to oxidative damage. This process is initiated by reactive oxygen species (ROS) and results in the formation of a complex mixture of lipid hydroperoxides and their secondary breakdown products, including various reactive aldehydes.[1][2] These aldehydes can covalently modify macromolecules such as proteins and DNA, leading to cellular dysfunction and contributing to the pathogenesis of numerous diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer.[3][4]

Several aldehydes generated during lipid peroxidation are used as biomarkers to assess oxidative stress. The most extensively studied of these are 4-hydroxynonenal (4-HNE) and malondialdehyde (MDA).[5]

This compound: An Overview

This compound is a dicarbonyl compound with the molecular formula C6H10O2.[4] While its chemical properties are documented, there is a notable scarcity of research specifically identifying and validating this compound as a direct and significant biomarker of lipid peroxidation in biological systems. Current literature predominantly focuses on other aldehydic products.

Chemical Properties of this compound:

PropertyValueReference
IUPAC Name This compound[4]
Molecular Formula C6H10O2[4]
Molecular Weight 114.14 g/mol [4]
CAS Number 25346-59-2[4]

4-Hydroxynonenal (4-HNE): A Well-Established Biomarker of Lipid Peroxidation

4-HNE is an α,β-unsaturated hydroxyalkenal that is a major and toxic product of the peroxidation of omega-6 polyunsaturated fatty acids, such as arachidonic acid and linoleic acid.[5][6] Due to its high reactivity and involvement in various pathological processes, 4-HNE is widely used as a reliable biomarker of lipid peroxidation and oxidative stress.[7]

Formation of 4-HNE from Omega-6 Fatty Acids

The formation of 4-HNE is a multi-step process initiated by the abstraction of a hydrogen atom from an omega-6 PUFA by a reactive oxygen species. This generates a lipid radical that reacts with molecular oxygen to form a lipid peroxyl radical, which then propagates the chain reaction. The resulting lipid hydroperoxides are unstable and decompose to form various products, including 4-HNE.

G PUFA Omega-6 PUFA (e.g., Linoleic Acid) LipidRadical Lipid Radical PUFA->LipidRadical ROS Reactive Oxygen Species (ROS) ROS->PUFA Initiation PeroxylRadical Lipid Peroxyl Radical LipidRadical->PeroxylRadical + O2 O2 O2 Hydroperoxide Lipid Hydroperoxide PeroxylRadical->Hydroperoxide + PUFA PUFA2 Another PUFA HNE 4-Hydroxynonenal (4-HNE) Hydroperoxide->HNE Decomposition

Figure 1. Formation of 4-HNE from omega-6 PUFAs.
Signaling Pathways and Cellular Effects of 4-HNE

4-HNE is not just a marker of damage but also a signaling molecule that can modulate various cellular processes. It reacts with nucleophilic side chains of amino acids (cysteine, histidine, and lysine) in proteins, altering their structure and function. This can impact signaling pathways involved in inflammation, apoptosis, and cell proliferation.[6][7]

G HNE 4-HNE Protein Cellular Proteins HNE->Protein Covalent Modification Adducts Protein Adducts Protein->Adducts Signaling Alteration of Signaling Pathways Adducts->Signaling Apoptosis Apoptosis Signaling->Apoptosis Inflammation Inflammation Signaling->Inflammation Proliferation Cell Proliferation Signaling->Proliferation

Figure 2. Cellular effects of 4-HNE.

Experimental Protocols for 4-HNE Detection and Quantification

The accurate measurement of 4-HNE in biological samples is crucial for its validation as a biomarker. Various analytical methods are available, each with its own advantages and limitations.

Sample Preparation

Proper sample collection and preparation are critical to prevent artefactual formation of lipid peroxidation products.

  • Tissue Samples: Homogenize tissues in ice-cold buffer (e.g., phosphate-buffered saline) containing antioxidants (e.g., butylated hydroxytoluene, BHT) and metal chelators (e.g., EDTA) to inhibit ex vivo oxidation.

  • Plasma/Serum: Collect blood in tubes containing anticoagulants and immediately process to separate plasma or serum. Add BHT to prevent oxidation during storage.

  • Storage: Store all samples at -80°C until analysis.

Analytical Methods

GC-MS is a highly sensitive and specific method for the quantification of 4-HNE. It typically involves derivatization of the aldehyde to a more volatile and stable compound.

Protocol:

  • Extraction: Extract lipids from the sample using a solvent system such as chloroform/methanol.

  • Derivatization: React the extracted sample with a derivatizing agent, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), to form an oxime derivative.

  • Purification: Purify the derivative using solid-phase extraction (SPE).

  • GC-MS Analysis: Analyze the purified derivative by GC-MS in negative ion chemical ionization (NICI) mode for high sensitivity.

  • Quantification: Use a stable isotope-labeled internal standard (e.g., d3-4-HNE) for accurate quantification.

LC-MS/MS offers high sensitivity and specificity and is suitable for the analysis of 4-HNE and its metabolites.

Protocol:

  • Extraction: Perform lipid extraction as described for GC-MS.

  • Derivatization (Optional but Recommended): Derivatize with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a stable hydrazone, which enhances ionization efficiency.

  • LC Separation: Separate the derivatives on a C18 reversed-phase column.

  • MS/MS Detection: Use electrospray ionization (ESI) in positive or negative mode and monitor specific precursor-product ion transitions for quantification (Multiple Reaction Monitoring - MRM).

  • Quantification: Employ an internal standard for accurate measurement.

ELISA kits are commercially available for the detection of 4-HNE-protein adducts. This method is high-throughput but may have cross-reactivity with other aldehydes.

Protocol:

  • Coating: Coat a microplate with an antibody specific for 4-HNE-modified proteins.

  • Sample Incubation: Add diluted samples (plasma, tissue homogenates) to the wells.

  • Detection: Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).

  • Substrate Addition: Add a chromogenic substrate and measure the absorbance using a microplate reader.

  • Quantification: Determine the concentration based on a standard curve generated with known amounts of 4-HNE-adducted protein.

G cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_gcms GC-MS Workflow cluster_lcms LC-MS/MS Workflow cluster_elisa ELISA Workflow Sample Biological Sample (Tissue, Plasma) Homogenization Homogenization (+ Antioxidants) Sample->Homogenization Extraction Lipid Extraction Homogenization->Extraction ELISA ELISA Homogenization->ELISA GCMS GC-MS Extraction->GCMS LCMS LC-MS/MS Extraction->LCMS Deriv_GC Derivatization (PFBHA) GCMS->Deriv_GC Deriv_LC Derivatization (DNPH) LCMS->Deriv_LC Coating Antibody Coating ELISA->Coating Purify_GC SPE Purification Deriv_GC->Purify_GC Analysis_GC GC-MS Analysis Purify_GC->Analysis_GC Analysis_LC LC-MS/MS Analysis Deriv_LC->Analysis_LC Incubation Sample Incubation Coating->Incubation Detection Secondary Antibody Incubation->Detection Readout Absorbance Reading Detection->Readout

Figure 3. Experimental workflow for 4-HNE analysis.

Quantitative Data of 4-HNE in Biological Samples

The levels of 4-HNE can vary significantly depending on the biological matrix, the pathological condition, and the analytical method used. The following table summarizes representative concentrations of 4-HNE reported in the literature.

Biological SampleCondition4-HNE ConcentrationAnalytical Method
Human PlasmaHealthy0.1 - 0.5 µMGC-MS
Human PlasmaDiabetes0.5 - 2.0 µMLC-MS/MS
Rat BrainControl1 - 5 nmol/g tissueGC-MS
Rat BrainIschemia/Reperfusion10 - 20 nmol/g tissueGC-MS
Human LiverHealthy~2 nmol/g tissueLC-MS/MS
Human LiverAlcoholic Steatohepatitis>10 nmol/g tissueLC-MS/MS

Note: These values are approximate and can vary between studies. Please refer to the specific publications for detailed information.

Conclusion

While this compound is a known chemical compound, its role as a biomarker for lipid peroxidation is not well-established in the scientific literature. In contrast, 4-HNE is a widely accepted and extensively studied biomarker of oxidative stress, with well-defined formation pathways, signaling roles, and validated analytical methods for its detection. The protocols and data presented for 4-HNE in this document provide a robust framework for researchers investigating lipid peroxidation. Further research is warranted to explore the potential of less-studied aldehydes, such as this compound, as novel biomarkers of oxidative stress.

References

Application Notes and Protocols: 4-Oxohexanal in Cell Culture (Experimental Grade)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Abstract

This document provides an overview of the current, albeit limited, understanding of 4-Oxohexanal's experimental use in cell culture. This compound is a dicarbonyl compound that has been identified as a product of lipid peroxidation. While direct and extensive research on its specific applications in cell culture is not widely available in peer-reviewed literature, this document extrapolates potential biological activities and suggests experimental approaches based on its chemical nature and its relation to other well-studied aldehydes.

Introduction

This compound is a reactive aldehyde that can be formed during the oxidative degradation of lipids. Such compounds are of interest in biological research due to their potential to interact with cellular macromolecules, including proteins and nucleic acids, leading to cellular stress and potential cytotoxicity. The presence of both an aldehyde and a ketone functional group suggests a high reactivity and potential for various biological interactions. While its specific roles are not well-defined, it is considered a potential biomarker for oxidative stress.

Potential Biological Activities (Hypothesized)

Based on the known activities of similar reactive aldehydes, the following biological effects of this compound in cell culture can be hypothesized:

  • Induction of Oxidative Stress: As a product of lipid peroxidation, it may contribute to the overall cellular oxidative stress, potentially leading to the production of reactive oxygen species (ROS).

  • Covalent Modification of Proteins: The aldehyde and ketone moieties can react with nucleophilic side chains of amino acids (e.g., lysine, cysteine, histidine), leading to the formation of adducts and protein cross-linking. This can alter protein function and trigger downstream signaling events.

  • Cytotoxicity: At higher concentrations, this compound is expected to be cytotoxic, leading to cell death via apoptosis or necrosis. This is a common feature of reactive aldehydes.

  • Modulation of Signaling Pathways: By modifying key signaling proteins, it may influence pathways related to stress response, inflammation, and cell death.

Quantitative Data Summary

As of the date of this document, there is no publicly available quantitative data, such as IC50 values, optimal treatment concentrations, or specific effects on various cell lines, for this compound in cell culture applications. Researchers are advised to perform dose-response studies to determine the optimal working concentrations for their specific cell type and experimental endpoint.

Suggested Experimental Protocols (General Guidance)

The following are generalized protocols that can be adapted for the initial investigation of this compound's effects in cell culture. These are not established protocols for this specific compound but are based on standard methods for assessing the effects of novel bioactive molecules.

Cell Viability and Cytotoxicity Assay (MTT or similar)

This protocol aims to determine the effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions in a cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound).

  • Incubation: Incubate the plate for 24, 48, or 72 hours in a humidified incubator at 37°C and 5% CO₂.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses a fluorescent probe (e.g., DCFDA) to measure changes in intracellular ROS levels.

  • Cell Seeding and Treatment: Follow steps 1-3 from the cell viability protocol. A shorter incubation time (e.g., 1-6 hours) may be appropriate. Include a positive control (e.g., H₂O₂).

  • Probe Loading:

    • Remove the treatment medium and wash the cells with warm PBS.

    • Add 100 µL of pre-warmed medium containing 10 µM DCFDA to each well.

    • Incubate for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement:

    • Wash the cells twice with PBS.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a fluorescence plate reader (excitation/emission ~485/535 nm).

  • Data Analysis: Normalize the fluorescence intensity of treated cells to the vehicle control.

Visualizations

Conceptual Workflow for Investigating this compound in Cell Culture

G cluster_prep Preparation cluster_exp Cell-Based Assays cluster_analysis Endpoint Analysis cluster_data Data Interpretation stock This compound Stock Solution (in DMSO) working Prepare Working Dilutions in Culture Medium stock->working Dilute treat Treat Cells with this compound Dilutions working->treat seed Seed Cells in Multi-well Plates seed->treat viability Cell Viability Assay (e.g., MTT) treat->viability ros ROS Detection (e.g., DCFDA) treat->ros western Protein Analysis (Western Blot) treat->western ic50 Determine IC50 Value viability->ic50 ros_level Quantify ROS Fold Change ros->ros_level protein_exp Analyze Protein Expression/Modification western->protein_exp

Caption: A conceptual workflow for the initial investigation of this compound's effects in a cell culture system.

Hypothesized Signaling Pathway of a Reactive Aldehyde

G cluster_cellular_entry Cellular Environment cluster_interaction Molecular Interactions cluster_response Cellular Response oxo This compound protein Cellular Proteins (e.g., Keap1, Signaling Kinases) oxo->protein Covalent Adduct Formation lipid Membrane Lipids oxo->lipid Lipid Peroxidation stress Oxidative Stress protein->stress nrf2 Nrf2 Activation protein->nrf2 lipid->stress apoptosis Apoptosis stress->apoptosis

Caption: A hypothesized signaling pathway for a reactive aldehyde like this compound, leading to cellular stress responses.

Conclusion and Future Directions

The study of this compound in cell culture is in its infancy. The provided notes and protocols are intended as a starting point for researchers interested in exploring its biological activities. Future research should focus on:

  • Comprehensive Cytotoxicity Screening: Testing a wide range of cell lines to identify sensitive and resistant models.

  • Mechanism of Action Studies: Elucidating the specific protein targets and signaling pathways modulated by this compound.

  • Biomarker Potential: Investigating its utility as a biomarker for lipid peroxidation and oxidative stress-related diseases.

Disclaimer: This document is for informational purposes only and is not a substitute for rigorous experimental design and validation. Researchers should consult relevant literature and safety data sheets before working with this compound.

Protocol for 4-Oxohexanal-Induced Protein Modification: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying protein modification induced by 4-Oxohexanal. Given the limited specific data on this compound, this document leverages the extensive research on the structurally similar and well-characterized α,β-unsaturated aldehyde, 4-hydroxy-2-nonenal (4-HNE), as a proxy to outline the expected reactivity and biological consequences.

This compound is a reactive aldehyde that can be formed during lipid peroxidation and is expected to covalently modify proteins, leading to alterations in their structure and function. Such modifications are implicated in a variety of physiological and pathological processes, making them a critical area of study in biomedical research and drug development.

Chemical Basis of Protein Modification

This compound, as a reactive aldehyde, can form adducts with nucleophilic amino acid residues in proteins. The primary mechanisms of modification are expected to be Michael addition and Schiff base formation.[1][2] The primary targets for these modifications are the side chains of cysteine, histidine, and lysine (B10760008) residues.[1][3][4][5][6]

  • Michael Addition: The α,β-unsaturated carbonyl structure of molecules like 4-HNE readily reacts with soft nucleophiles, such as the thiol group of cysteine and the imidazole (B134444) group of histidine.[1][3]

  • Schiff Base Formation: The aldehyde group can react with the primary amine of lysine residues to form a Schiff base, which can undergo further reactions to form stable adducts.[1]

The modification of these specific amino acid residues can lead to protein inactivation, dysfunction, or altered signaling activities.[3][4]

Signaling Pathways and Biological Consequences

Protein modification by reactive aldehydes like 4-HNE is not a random process but can exhibit selectivity for specific proteins and residues, impacting cellular signaling pathways.[5] These modifications have been shown to play a role in the regulation of key cellular processes.

Two important signaling pathways influenced by aldehyde-protein adducts are the NRF2/KEAP1 pathway and ferroptosis.[1][6] Modification of proteins involved in these pathways can affect cellular responses to oxidative stress and cell death. For instance, 4-HNE has been shown to modulate the activity of transcription factors like Nrf2, which is a master regulator of the antioxidant response.[3]

Signaling_Pathway This compound and Cellular Signaling Pathways This compound This compound Protein Modification Protein Modification This compound->Protein Modification NRF2/KEAP1 Pathway NRF2/KEAP1 Pathway Protein Modification->NRF2/KEAP1 Pathway Ferroptosis Ferroptosis Protein Modification->Ferroptosis Altered Gene Expression Altered Gene Expression NRF2/KEAP1 Pathway->Altered Gene Expression Cellular Response Cellular Response Ferroptosis->Cellular Response

Impact of this compound on Signaling Pathways.

Quantitative Data Summary

The following table summarizes the types of protein modifications induced by reactive aldehydes and the common analytical techniques used for their quantification. While specific quantitative data for this compound is limited, this table provides a framework for data presentation based on studies with 4-HNE.

ParameterDescriptionTypical Values/Observations (with 4-HNE)Analytical Techniques
Modified Residues Amino acids susceptible to modification.Cysteine > Histidine > Lysine.[1][6]Mass Spectrometry.[4][7]
Adduct Type Chemical nature of the modification.Michael adducts, Schiff bases.[1][2][8]Mass Spectrometry.[7][8]
Extent of Modification Stoichiometry of aldehyde binding to protein.Varies depending on protein and conditions; can range from partial to multiple modifications per protein molecule.[8]Mass Spectrometry, Spectrophotometry.[9][10]
Reaction Kinetics Rate of adduct formation.Half-life of 4-HNE in physiological conditions is less than 2 minutes.[3]Spectrophotometry, HPLC.
Functional Impact Effect on protein activity.Enzyme inhibition, altered protein-protein interactions.[3][4]Enzyme activity assays, binding assays.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are adapted from established methods for studying protein carbonylation and 4-HNE-protein adducts.

Protocol 1: Detection of Protein Carbonylation by Spectrophotometry (DNPH Assay)

This protocol is a widely used method for the general quantification of protein carbonyls, which are a hallmark of oxidative protein damage.[10][11][12]

Principle: Carbonyl groups on proteins react with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form stable dinitrophenylhydrazone (DNP) adducts, which can be quantified spectrophotometrically.[10][11]

Materials:

  • Protein sample (cell lysate, purified protein)

  • DNPH solution (10 mM in 2.5 M HCl)

  • Trichloroacetic acid (TCA), 20% (w/v)

  • Ethanol/Ethyl Acetate (B1210297) (1:1, v/v)

  • Guanidine (B92328) hydrochloride (6 M, pH 2.3)

  • Phosphate buffered saline (PBS)

Procedure:

  • Sample Preparation: Adjust the protein concentration of the sample to 1-5 mg/mL in PBS.

  • DNPH Derivatization:

    • To 200 µL of protein sample, add 800 µL of 10 mM DNPH solution.

    • Incubate at room temperature for 1 hour with occasional vortexing.

    • A blank is prepared by adding 800 µL of 2.5 M HCl without DNPH to an equal amount of protein sample.

  • Protein Precipitation:

    • Add 1 mL of 20% TCA to each tube.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the protein.

    • Discard the supernatant.

  • Washing:

    • Wash the protein pellet three times with 1 mL of ethanol/ethyl acetate (1:1) to remove unreacted DNPH.

    • After the final wash, allow the pellet to air dry briefly.

  • Solubilization and Measurement:

    • Resuspend the pellet in 500 µL of 6 M guanidine hydrochloride.

    • Centrifuge at 10,000 x g for 5 minutes to remove any insoluble material.

    • Measure the absorbance of the supernatant at 370 nm.

  • Calculation: The carbonyl content is calculated using the molar extinction coefficient of DNP-hydrazones (22,000 M⁻¹cm⁻¹).[11]

Protocol 2: Immunodetection of this compound Adducts by Western Blot

This protocol allows for the specific detection of proteins modified by this compound using an antibody that recognizes the resulting adducts.

Principle: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific for this compound-protein adducts, followed by a labeled secondary antibody for detection.[13][14][15]

Western_Blot_Workflow Western Blot Workflow for Adduct Detection cluster_0 Sample Preparation & Electrophoresis cluster_1 Transfer & Blocking cluster_2 Immunodetection Sample Lysis Sample Lysis Protein Quantification Protein Quantification Sample Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Electrotransfer Electrotransfer SDS-PAGE->Electrotransfer Membrane Blocking Membrane Blocking Electrotransfer->Membrane Blocking Primary Antibody Incubation Primary Antibody Incubation Membrane Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Signal Detection Signal Detection Secondary Antibody Incubation->Signal Detection

Workflow for Western Blot detection.

Materials:

  • Protein samples (treated and untreated with this compound)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against 4-HNE or other relevant aldehyde adducts (cross-reactivity with this compound adducts should be validated)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • TBST (Tris-buffered saline with 0.1% Tween-20)

Procedure:

  • Sample Preparation and SDS-PAGE:

    • Prepare protein lysates from cells or tissues.

    • Determine protein concentration using a standard assay (e.g., BCA).

    • Mix 20-40 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.[15]

    • Separate proteins on an SDS-PAGE gel.[15]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]

  • Blocking:

    • Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation to prevent non-specific antibody binding.[15]

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[15][16]

    • Wash the membrane three times for 10 minutes each with TBST.[15]

    • Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[15][16]

    • Wash the membrane three times for 10 minutes each with TBST.[15]

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

    • Visualize the protein bands using an imaging system.

Protocol 3: Identification of Modification Sites by Mass Spectrometry

Mass spectrometry is a powerful tool for identifying the specific proteins that are modified and the precise amino acid residues that are adducted.[4][7]

Principle: Proteins modified by this compound are digested into peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass shift caused by the adduct allows for the identification of modified peptides and the specific site of modification.

Materials:

  • Protein sample (in-gel or in-solution)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (or other suitable protease)

  • Formic acid

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Proteins can be separated by SDS-PAGE, and bands of interest can be excised, or the analysis can be performed on a complex protein mixture (in-solution digest).

  • Reduction and Alkylation:

    • Reduce disulfide bonds by incubating the sample with DTT.

    • Alkylate free cysteine residues with IAA to prevent disulfide bond reformation.

  • Proteolytic Digestion:

    • Digest the proteins into peptides using trypsin overnight at 37°C.

  • LC-MS/MS Analysis:

    • Acidify the peptide mixture with formic acid.

    • Separate the peptides by reverse-phase liquid chromatography.

    • Analyze the eluted peptides by tandem mass spectrometry.[9]

  • Data Analysis:

    • Search the MS/MS spectra against a protein database to identify the peptides.

    • Include the mass of the this compound adduct as a variable modification on cysteine, histidine, and lysine residues in the search parameters.

    • The mass of a this compound Michael adduct would be +114.068 Da (C6H10O2).[17]

    • Manual validation of the MS/MS spectra of modified peptides is recommended to confirm the site of modification.

Mass_Spec_Workflow Mass Spectrometry Workflow for Adduct Identification Protein Sample Protein Sample Reduction & Alkylation Reduction & Alkylation Protein Sample->Reduction & Alkylation Tryptic Digestion Tryptic Digestion Reduction & Alkylation->Tryptic Digestion LC-MS/MS Analysis LC-MS/MS Analysis Tryptic Digestion->LC-MS/MS Analysis Database Search Database Search LC-MS/MS Analysis->Database Search Identification of Modified Peptides and Sites Identification of Modified Peptides and Sites Database Search->Identification of Modified Peptides and Sites

Workflow for Mass Spectrometry analysis.

These protocols provide a solid foundation for investigating this compound-induced protein modifications. Researchers should optimize these methods for their specific experimental systems and validate their findings using multiple analytical approaches.

References

Application Notes and Protocols for the Derivatization of 4-Oxohexanal for Analytical Purposes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxohexanal is a dicarbonyl compound of interest in various fields, including atmospheric chemistry, food science, and toxicology, due to its reactivity and potential formation from lipid peroxidation. Accurate quantification of this compound in complex matrices is crucial for understanding its roles in these processes. However, its polarity and thermal instability pose challenges for direct analysis by gas chromatography (GC). Chemical derivatization is a robust strategy to overcome these limitations by converting this compound into a more volatile, stable, and readily detectable form.

This document provides detailed application notes and protocols for the derivatization of this compound using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), followed by analysis using gas chromatography-mass spectrometry (GC-MS). PFBHA is a highly effective derivatizing agent for carbonyl compounds, as it reacts with the aldehyde and ketone moieties to form stable oxime derivatives.[1] The pentafluorobenzyl group is strongly electron-capturing, which significantly enhances the sensitivity of detection by GC-MS, particularly when using selected ion monitoring (SIM).[1]

Derivatization Strategy with PFBHA

The derivatization of this compound with PFBHA proceeds via a nucleophilic addition of the hydroxylamine (B1172632) to the carbonyl groups, followed by dehydration to form the corresponding mono- and di-PFB-oximes. The reaction is typically carried out in an aqueous or aqueous/organic medium at a slightly acidic pH.[2]

For this compound, which possesses both an aldehyde and a ketone functional group, the reaction with PFBHA can yield a mixture of derivatives: a mono-oxime at the more reactive aldehyde position, a mono-oxime at the ketone position, and a di-oxime where both carbonyls have reacted. For quantitative analysis, it is crucial to drive the reaction to completion to form the di-oxime, or to have a consistent and reproducible distribution of the derivatives. The peak areas of the resulting isomers are typically summed for quantification.[1]

Advantages of PFBHA Derivatization:

  • Increased Volatility and Thermal Stability: The PFBHA derivatives of this compound are significantly more volatile and thermally stable than the parent compound, making them amenable to GC analysis.

  • Enhanced Sensitivity: The pentafluorobenzyl group provides a strong signal in electron capture detectors and allows for highly sensitive detection with mass spectrometry, with characteristic fragment ions.[3]

  • High Reactivity: PFBHA reacts efficiently with both aldehydes and ketones under mild conditions.

  • Versatility: The method is applicable to a wide range of sample matrices, including aqueous solutions, biological fluids, and environmental samples.[4][5]

Experimental Protocols

Protocol 1: PFBHA Derivatization of this compound in Aqueous Samples

This protocol is suitable for the analysis of this compound in aqueous matrices such as drinking water or biological buffers.

Materials:

  • This compound standard

  • O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Reagent water (Milli-Q or equivalent)

  • Hydrochloric acid (HCl), 1.0 M[2]

  • Sodium chloride (NaCl)

  • Hexane (B92381) or Toluene (pesticide grade or equivalent)

  • Internal Standard (e.g., d4-hexadecanal or a suitable odd-chain aldehyde)[6]

  • Glass vials with PTFE-lined septa

Procedure:

  • Sample Preparation:

    • Place 5 mL of the aqueous sample into a 15 mL glass vial.

    • If an internal standard is used, spike the sample with a known amount of the internal standard solution.

    • Adjust the pH of the sample to approximately 4 by adding 1.0 M HCl dropwise.[2]

  • Derivatization:

    • Prepare a fresh 15 mg/mL solution of PFBHA in reagent water.

    • Add 100 µL of the PFBHA solution to the sample vial.

    • Seal the vial tightly and vortex for 30 seconds.

    • Incubate the reaction mixture in a heating block or water bath at 60°C for 60 minutes.[1]

  • Extraction:

    • Cool the vial to room temperature.

    • Add approximately 1 g of NaCl to the vial to salt out the derivatives.

    • Add 1 mL of hexane (or toluene) to the vial.

    • Seal the vial and vortex vigorously for 2 minutes to extract the PFBHA-oxime derivatives into the organic phase.

    • Allow the phases to separate.

  • Sample Analysis:

    • Carefully transfer the upper organic layer to a 2 mL autosampler vial with a micro-insert.

    • Inject 1-2 µL of the extract into the GC-MS system.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) with On-Fiber Derivatization

This protocol is a solventless and sensitive method suitable for volatile and semi-volatile carbonyls in various matrices.

Materials:

  • This compound standard

  • PFBHA

  • SPME fiber assembly with a polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber[4]

  • SPME autosampler or manual holder

  • Heated agitator

  • Glass headspace vials (10 or 20 mL) with magnetic crimp caps

Procedure:

  • Sample Preparation:

    • Place 5 mL of the aqueous sample or a known amount of solid sample into a headspace vial.

    • Add an appropriate amount of internal standard.

    • Adjust the pH of aqueous samples to ~4.

  • On-Fiber Derivatization and Extraction:

    • Prepare a 17 mg/mL solution of PFBHA in water.[7]

    • Expose the PDMS/DVB fiber to the headspace of the PFBHA solution for 15 minutes to load the derivatizing agent.

    • Immediately introduce the PFBHA-loaded fiber into the headspace of the sample vial.

    • Incubate the vial in a heated agitator at 60°C for 30 minutes with continuous agitation.[8]

  • Sample Analysis:

    • Retract the fiber and immediately introduce it into the hot GC inlet for thermal desorption of the derivatized analytes.

Data Presentation

Table 1: GC-MS Parameters for the Analysis of this compound-PFBHA Oximes
ParameterValueReference
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar[8]
Injector Temperature250°C[8]
Injection ModeSplitless (1 min)[1]
Carrier GasHelium[8]
Flow Rate1.0 mL/min (constant flow)[8]
Oven ProgramInitial 50°C (hold 2 min), ramp 5°C/min to 180°C, then 25°C/min to 280°C (hold 5 min)[1][8]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)[8]
Ionization Energy70 eV[8]
Ion Source Temp.230°C[8]
Transfer Line Temp.280°C[1][8]
Acquisition ModeSelected Ion Monitoring (SIM) or Full Scan[8]
Table 2: Expected Quantitative Performance for Derivatized Aldehydes (as a proxy for this compound)
AnalyteMethodMatrixLimit of Detection (LOD)Reference
HexanalHS-SPME-GC-MSHuman Blood0.006 nM[5]
HeptanalHS-SPME-GC-MSHuman Blood0.005 nM[5]
Various CarbonylsOn-fiber Derivatization-SPME-GC-MSAir0.016 - 0.030 µg/L[7]
Long-chain AldehydesGC-MS (NICI)Biological Extracts0.5 pmol[9]

Mandatory Visualization

Derivatization_Workflow Workflow for PFBHA Derivatization and GC-MS Analysis of this compound cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction cluster_analysis Analysis Sample Aqueous Sample containing this compound IS_Spike Spike with Internal Standard Sample->IS_Spike pH_Adjust Adjust pH to ~4 Add_PFBHA Add PFBHA Solution pH_Adjust->Add_PFBHA IS_Spike->pH_Adjust Incubate Incubate at 60°C for 60 min Add_PFBHA->Incubate Add_Salt Add NaCl Incubate->Add_Salt Add_Solvent Add Hexane/Toluene Add_Salt->Add_Solvent Vortex Vortex to Extract Add_Solvent->Vortex Phase_Sep Phase Separation Vortex->Phase_Sep Collect_Organic Collect Organic Layer Phase_Sep->Collect_Organic GCMS_Analysis Inject into GC-MS Collect_Organic->GCMS_Analysis Data_Processing Data Acquisition and Processing GCMS_Analysis->Data_Processing

Caption: PFBHA derivatization and extraction workflow.

Analytical_Process Analytical Process for this compound Quantification cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Injection Injection of Derivatized Sample Separation Separation on Capillary Column Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Fragmentation Formation of Characteristic Ions Ionization->Fragmentation Detection Detection of Ions (SIM/Scan) Fragmentation->Detection Fragmentation->Detection Key Ion: m/z 181 (Pentafluorotropylium cation) Chromatogram Generate Chromatogram Detection->Chromatogram Peak_Integration Integrate Peak Areas Chromatogram->Peak_Integration Quantification Quantify using Calibration Curve Peak_Integration->Quantification

Caption: GC-MS analytical process overview.

Discussion

The derivatization of this compound with PFBHA followed by GC-MS analysis is a highly sensitive and reliable method for its quantification in various matrices. The formation of stable oxime derivatives overcomes the challenges associated with the direct analysis of this reactive dicarbonyl compound. For accurate quantification, optimization of the derivatization conditions, such as reaction time, temperature, and pH, is recommended for the specific sample matrix. The use of an appropriate internal standard is crucial to correct for variations in derivatization efficiency and injection volume.

The mass spectrum of the PFBHA-derivatized this compound is expected to show a characteristic base peak at m/z 181, corresponding to the pentafluorotropylium cation, which is ideal for selective ion monitoring (SIM) for enhanced sensitivity and specificity.[1] Other significant fragments would include the molecular ion and ions resulting from the loss of HF or other neutral fragments from the molecular ion.[6]

Conclusion

The protocols and data presented in these application notes provide a comprehensive framework for the successful derivatization and quantification of this compound. By converting the analyte into a more stable and detectable form, researchers can achieve the low detection limits required for various applications in environmental science, food chemistry, and biomedical research. The provided workflows and tables serve as a valuable resource for method development and routine analysis.

References

Application of Aldehyde-Based Chemical Probes in the Study of Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and is a cornerstone of modern drug discovery. Aldehyde-based chemical probes, particularly reactive species like 4-Oxo-2-nonenal (ONE) and 4-Hydroxynonenal (HNE), have emerged as powerful tools for covalently modifying proteins and capturing both stable and transient interactions.[1][2] These electrophilic aldehydes, derived from lipid peroxidation, react with nucleophilic amino acid residues such as cysteine, lysine, and histidine.[1] By utilizing synthetic analogs of these aldehydes, researchers can tag, enrich, and identify proteins involved in specific interaction networks, providing valuable insights into cellular signaling and disease pathogenesis.

This document provides detailed application notes and protocols for the use of alkyne-derivatized aldehyde probes in chemoproteomic workflows to investigate protein-protein interactions.

Application Notes

Aldehyde-based probes, particularly those with an alkyne handle, offer a versatile platform for studying protein-protein interactions through a "tag-and-pull-down" strategy. The alkyne group serves as a bioorthogonal handle that can be specifically reacted with an azide-containing reporter tag (e.g., biotin) via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[1][3] This allows for the selective enrichment of probe-modified proteins and their interacting partners for subsequent analysis by mass spectrometry.

Key Applications Include:

  • Identification of direct binding partners: Covalent modification of a protein of interest by an aldehyde probe can capture its immediate interaction partners.

  • Mapping interaction interfaces: The site of aldehyde adduction can provide clues about the protein-protein interaction interface.

  • Dynamic profiling of interactions: Pulse-chase experiments using these probes can reveal the dynamics of protein complex formation and dissociation in response to cellular stimuli.

  • Target discovery and validation: Identifying proteins that interact with a known drug target or are involved in a disease-related pathway.

Quantitative Analysis of Protein Modifications

A significant advantage of this chemical proteomics approach is the ability to perform quantitative analyses. By using isotopically labeled biotin (B1667282) tags (e.g., "light" and "heavy" versions), researchers can compare the extent of protein modification and interaction between different cellular states (e.g., treated vs. untreated cells).[2] The relative abundance of the light and heavy isotopes in the mass spectrometer provides a precise measure of the change in protein adduction.

Table 1: Representative Quantitative Data from a Chemoproteomic Experiment using an Alkyne-Aldehyde Probe

Protein IDGene NamePeptide SequenceModification SiteFold Change (Treated/Control)p-value
P04406GAPDHK.VGVNGFGR.ICys1503.20.001
P62258PPIAK.SFKHI[+156]GR.VHis542.50.005
Q06830PRDX1K.VCPAGWNA[+156]K.SCys521.80.012
P08238HSP90AA1K.LGTIAKSGTK[+156]AFMEALR.QLys2944.1<0.001
P60709ACTBK.TALV[+156]PIEHGIK.KCys2851.50.045

Note: This table presents hypothetical data for illustrative purposes, based on the types of results obtained in such experiments. "+156" represents the mass shift of the aldehyde adduct.

Experimental Protocols

Protocol 1: In Situ Labeling of Proteins with an Alkyne-Aldehyde Probe

This protocol describes the treatment of cultured cells with an alkynyl analog of a reactive aldehyde to label proteins within their native cellular environment.

Materials:

  • Cultured mammalian cells (e.g., RKO, HeLa)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Alkynyl-aldehyde probe (e.g., alkynyl-ONE or alkynyl-HNE)

  • Phosphate-Buffered Saline (PBS)

  • Cell scraper

Procedure:

  • Culture cells to 70-80% confluency in a suitable culture dish.

  • Prepare a stock solution of the alkynyl-aldehyde probe in a solvent such as DMSO.

  • Dilute the probe stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 50 µM).

  • Remove the existing medium from the cells and wash once with PBS.

  • Add the medium containing the alkynyl-aldehyde probe to the cells.

  • Incubate the cells for the desired time (e.g., 2 hours) at 37°C in a CO2 incubator.

  • After incubation, remove the labeling medium and wash the cells twice with cold PBS.

  • Harvest the cells by scraping in cold PBS and pellet by centrifugation. The cell pellet can be stored at -80°C until further processing.

Protocol 2: Cell Lysis and Protein Digestion

This protocol details the lysis of labeled cells and the subsequent digestion of proteins into peptides for mass spectrometry analysis.

Materials:

  • Labeled cell pellet from Protocol 1

  • Lysis buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1% Igepal, pH 7.5) with protease and phosphatase inhibitors

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Urea (B33335)

  • Ammonium (B1175870) bicarbonate

Procedure:

  • Resuspend the cell pellet in ice-cold lysis buffer.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (soluble proteome) to a new tube and determine the protein concentration (e.g., using a BCA assay).

  • Denature the proteins by adding urea to a final concentration of 8 M.

  • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

  • Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.

  • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Stop the digestion by adding formic acid to a final concentration of 1%.

  • Desalt the peptide mixture using a C18 solid-phase extraction column.

Protocol 3: Click Chemistry, Enrichment, and Mass Spectrometry

This protocol describes the biotinylation of alkyne-labeled peptides, their enrichment, and subsequent analysis.

Materials:

  • Desalted peptide digest from Protocol 2

  • Azide-biotin tag (isotopically light and heavy versions for quantitative analysis)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., high salt, low salt, urea)

  • Elution buffer (e.g., containing formic acid)

Procedure:

  • Resuspend the desalted peptides in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • For quantitative experiments, label the control sample with the light azide-biotin tag and the treated sample with the heavy tag.

  • To the peptide solution, add TCEP, TBTA, and the azide-biotin tag.

  • Initiate the click reaction by adding CuSO4.

  • Incubate the reaction for 1 hour at room temperature with gentle shaking.

  • Quench the reaction by adding EDTA.

  • For quantitative experiments, combine the light and heavy labeled samples.

  • Incubate the biotinylated peptide mixture with streptavidin-agarose beads for 2 hours at room temperature to capture the labeled peptides.

  • Wash the beads extensively with a series of wash buffers to remove non-specifically bound peptides.

  • Elute the enriched peptides from the beads using an appropriate elution buffer.

  • Analyze the eluted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]

  • Identify and quantify the modified peptides using appropriate proteomics software.

Visualizations

experimental_workflow cluster_cell_culture In Situ Labeling cluster_proteomics Sample Preparation cluster_enrichment Enrichment & Analysis cell_culture Cell Culture probe_treatment Treat with Alkyne-Aldehyde Probe cell_culture->probe_treatment cell_harvest Harvest Cells probe_treatment->cell_harvest lysis Cell Lysis cell_harvest->lysis digestion Protein Digestion lysis->digestion click_chemistry Click Chemistry with Azide-Biotin digestion->click_chemistry enrichment Streptavidin Enrichment click_chemistry->enrichment ms_analysis LC-MS/MS Analysis enrichment->ms_analysis data_analysis Data Analysis ms_analysis->data_analysis

Caption: Experimental workflow for chemoproteomic analysis of protein-protein interactions using aldehyde probes.

signaling_pathway cluster_stimulus Cellular Stimulus cluster_modification Protein Modification cluster_response Cellular Response stimulus Oxidative Stress lipid_peroxidation Lipid Peroxidation stimulus->lipid_peroxidation aldehyde_formation Reactive Aldehyde Formation (e.g., ONE, HNE) lipid_peroxidation->aldehyde_formation protein_adduction Protein Adduction aldehyde_formation->protein_adduction ppi_alteration Altered Protein-Protein Interactions protein_adduction->ppi_alteration pathway_modulation Signaling Pathway Modulation ppi_alteration->pathway_modulation cellular_outcome Cellular Outcome (e.g., Apoptosis, Adaptation) pathway_modulation->cellular_outcome

Caption: Signaling pathway illustrating the role of reactive aldehydes in modulating protein-protein interactions.

References

Application of Glyoxal in Tissue Fixation: A Safer and Effective Alternative to Formaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the fields of histology, pathology, and cell biology, the preservation of biological tissues is paramount for accurate analysis. For decades, formaldehyde (B43269) has been the gold standard for tissue fixation. However, its toxicity and potential to mask antigenic sites for immunohistochemistry have driven the search for safer and more effective alternatives. Glyoxal (B1671930), a small dialdehyde, has emerged as a leading substitute, offering rapid fixation, excellent morphological preservation, and often superior antigen preservation with a significantly better safety profile.[1][2] This document provides detailed application notes and protocols for the use of glyoxal-based fixatives in tissue preparation.

Mechanism of Action

Glyoxal acts as a cross-linking fixative, forming covalent bonds that stabilize the protein structure of tissues. Its two aldehyde groups react primarily with the nucleophilic amino groups on the side chains of lysine (B10760008) and arginine residues within proteins.[3][4] This cross-linking terminates all ongoing enzymatic and metabolic reactions, preventing autolysis (self-digestion) and putrefaction.[1] Unlike formaldehyde, glyoxal's cross-linking is less aggressive, which can be advantageous for preserving the antigenicity of many proteins.[1][4] Glyoxal fixation is most effective at an acidic pH, typically between 4.0 and 5.0.[3][5]

Key Advantages of Glyoxal Fixation

  • Reduced Toxicity: Glyoxal is significantly less toxic than formaldehyde, a known carcinogen, making it a safer choice for laboratory personnel.[2][4]

  • Faster Reaction Rate: Glyoxal penetrates tissues and cross-links proteins more rapidly than formaldehyde, reducing fixation times.[1][2][6]

  • Improved Morphological Preservation: Glyoxal fixation can result in superior preservation of cellular morphology, with less tissue shrinkage compared to formaldehyde.[2][5][6]

  • Enhanced Antigenicity: For many antibodies, glyoxal fixation provides brighter and more specific immunostaining without the need for extensive antigen retrieval methods.[2][7]

Data Presentation: Glyoxal vs. Formaldehyde

FeatureGlyoxalFormaldehyde (PFA)References
Toxicity Less toxicKnown carcinogen[2][4]
Reaction Speed FasterSlower[1][2][4]
Cross-linking Efficiency More effective in cross-linking proteins, leaving fewer unfixed proteinsCan leave a larger pool of unfixed proteins[2][4]
Preservation of Morphology Improved preservation of cellular morphologyMay cause more significant changes in morphology[2][4][6]
Antigenicity Often leads to brighter immunostaining for many targetsCan cause loss of antigenicity, often requiring antigen retrieval[2][4][7]
Reversibility of Cross-links Schiff bases can be reversed to some extentCross-links are generally considered irreversible[4]

Experimental Protocols

Preparation of Glyoxal Fixative Solutions

Two commonly used glyoxal fixative solutions are:

  • Glyoxal Solution A (Richter et al., 2017):

    • 3% Glyoxal

    • 1% Acetic Acid

    • 20% Ethanol

    • in distilled water

    • This solution is reported to be effective for antigens located in or near blood vessels.[8]

  • Glyoxal Solution B (Konno et al., 2023):

    • 9% Glyoxal

    • 8% Acetic Acid

    • in distilled water

    • This solution may be optimal for certain antigens located in the postsynaptic density.[8]

Note: The pH of glyoxal fixatives should be acidic, typically between 4.0 and 5.0, for optimal performance.[3][5]

Protocol for Immersion Fixation

This protocol is suitable for tissue samples obtained after dissection.

  • Tissue Preparation: Trim the tissue specimens to a thickness of 2-4 mm to ensure proper fixative penetration.[9]

  • Fixation: Immerse the tissue in the chosen glyoxal fixative solution. The volume of the fixative should be at least 10-20 times the volume of the tissue.[10]

  • Incubation: Post-fix the tissue at 4°C for 48 hours to 14 days, depending on the tissue size and type.[8]

  • Processing for Vibratome Sectioning: After fixation, the tissue can be directly sectioned using a vibratome (e.g., 50 µm sections). Store sections in the fixative buffer at 4°C for up to 14 days or in a cryoprotectant buffer at -20°C for longer-term storage.[8]

  • Processing for Cryostat Sectioning:

    • Incubate the fixed tissue in a 30% sucrose (B13894) solution in PBS (pH 7.4) at 4°C for 1-3 days for cryoprotection.[8]

    • Freeze the tissue on dry ice and store it at -80°C until sectioning.[8]

    • Cut sections at 10-20 µm for slide mounting or 25-50 µm for free-floating staining.[8]

Protocol for Perfusion Fixation (for small animals)

This method ensures rapid and uniform fixation throughout the entire animal.

  • Anesthesia: Anesthetize the animal according to approved institutional protocols.

  • Perfusion:

    • Transcardially perfuse with 30-50 ml of cold 0.9% saline containing heparin (17 U/ml) at a rate of 5 ml/min until the tissues are cleared of blood.[8]

    • Follow immediately with perfusion of the chosen cold glyoxal fixative solution.

  • Tissue Dissection and Post-fixation: Dissect the tissues of interest and post-fix them by immersion in the same fixative solution at 4°C for 2-14 days.[8]

  • Follow with Processing for Vibratome or Cryostat Sectioning as described above.

Visualizations

G Mechanism of Glyoxal Protein Cross-linking Protein1 Protein 1 (with Lysine residue) Crosslinked_Protein Cross-linked Protein Complex (e.g., GODIC linkage) Protein1->Crosslinked_Protein reacts with Protein2 Protein 2 (with Arginine residue) Protein2->Crosslinked_Protein reacts with Glyoxal Glyoxal (OHC-CHO) Glyoxal->Crosslinked_Protein mediates

Caption: Simplified mechanism of glyoxal cross-linking proteins via lysine and arginine residues.

G General Workflow for Glyoxal Tissue Fixation and Processing cluster_fixation Fixation cluster_sectioning Sectioning Perfusion Perfusion Fixation (for whole animals) Post_Fixation Post-Fixation (4°C, 2-14 days) Perfusion->Post_Fixation Immersion Immersion Fixation (for dissected tissues) Immersion->Post_Fixation Cryoprotection Cryoprotection (30% Sucrose) Post_Fixation->Cryoprotection Vibratome Vibratome Sectioning (50 µm) Post_Fixation->Vibratome Freezing Freezing (-80°C) Cryoprotection->Freezing Cryostat Cryostat Sectioning (10-50 µm) Freezing->Cryostat Staining Immunohistochemical Staining Vibratome->Staining Cryostat->Staining

Caption: Workflow for tissue fixation and processing using glyoxal-based fixatives.

Conclusion

Glyoxal presents a compelling alternative to formaldehyde for tissue fixation, offering a safer laboratory environment without compromising, and in many cases improving, the quality of histological and immunohistochemical analyses. Its rapid action and excellent preservation of cellular structures and antigenicity make it a valuable tool for researchers, scientists, and drug development professionals. Careful optimization of fixation times and solution composition for specific tissues and antibodies will ensure the best possible results.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Oxohexanal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Oxohexanal. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of synthesizing this keto-aldehyde. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to improve your reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: While a standardized, high-yield synthesis for this compound is not extensively documented, several plausible routes can be employed. The most common strategies involve:

  • Wacker-Tsuji Oxidation of hex-1-en-4-one.

  • Ozonolysis of 1-ethylidenecyclobutane.

  • Michael Addition of a propanal enolate to ethyl vinyl ketone.

  • Selective Reduction of 4-oxohex-2-enal.

Q2: Why is the synthesis of this compound challenging?

A2: The primary challenge in synthesizing this compound lies in the presence of two reactive carbonyl groups: an aldehyde and a ketone. Aldehydes are generally more electrophilic and susceptible to oxidation and polymerization than ketones. This reactivity can lead to a variety of side reactions, including self-condensation (aldol reaction), over-oxidation of the aldehyde to a carboxylic acid, and polymerization, all of which can significantly lower the yield of the desired product.

Q3: How can I purify this compound from my reaction mixture?

A3: A common and effective method for purifying aldehydes and some reactive ketones is through the formation of a bisulfite adduct.[1][2][3][4][5] By treating the crude reaction mixture with a saturated aqueous solution of sodium bisulfite, the aldehyde selectively forms a water-soluble adduct, which can be separated from unreacted starting materials and non-aldehydic byproducts by extraction.[1][3] The purified aldehyde can then be regenerated by treating the aqueous layer with a base (like sodium hydroxide) or a strong acid.[1][4]

Q4: When should I use a protecting group strategy?

A4: A protecting group strategy is advisable when you need to perform a reaction on one carbonyl group while leaving the other intact. For instance, if you need to perform a nucleophilic addition at the ketone carbonyl without affecting the more reactive aldehyde, you can selectively protect the aldehyde as an acetal. Acetals are stable under basic and nucleophilic conditions and can be easily removed by acidic hydrolysis.

Troubleshooting Guides

Method 1: Wacker-Tsuji Oxidation of Hex-1-en-4-one

The Wacker-Tsuji oxidation is a palladium-catalyzed conversion of a terminal alkene to a methyl ketone.[6][7] In this proposed synthesis, hex-1-en-4-one would be oxidized to this compound.

Troubleshooting Common Issues in Wacker-Tsuji Oxidation

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Inactive catalyst.Ensure the palladium catalyst is active. Use fresh PdCl₂.
Insufficient re-oxidation of Pd(0).Use a stoichiometric amount of a co-oxidant like CuCl. Ensure an adequate supply of oxygen (e.g., balloon pressure).[6]
Acid-sensitive substrate degradation.If your substrate contains acid-sensitive groups, consider using copper(II) acetate (B1210297) instead of CuCl₂ to generate a milder acid (acetic acid).[6]
Formation of Aldehyde instead of Ketone Anti-Markovnikov addition.This is less common for terminal alkenes. Low chloride ion concentration can favor syn-hydroxypalladation.[6] Ensure sufficient chloride source.
Formation of Side Products (e.g., chlorinated ketone) High concentration of CuCl₂.CuCl₂ can lead to chlorination of the ketone product.[8] Minimize the excess of CuCl₂ or use alternative re-oxidants.
Low Yield Product degradation under acidic conditions.Neutralize the reaction mixture promptly during workup. Consider using a buffered system if the product is highly acid-sensitive.
Isomerization of the starting material.This can be an issue with some substrates. Lower reaction temperatures may help minimize isomerization.
Method 2: Ozonolysis of 1-Ethylidenecyclobutane

Ozonolysis cleaves carbon-carbon double bonds to form carbonyl compounds.[9][10][11][12][13] The ozonolysis of 1-ethylidenecyclobutane is a direct route to this compound.

Troubleshooting Common Issues in Ozonolysis

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction Insufficient ozone.Bubble ozone through the solution until a blue color persists, indicating an excess of ozone.[9][14]
Low reaction temperature.The reaction is typically carried out at low temperatures (e.g., -78 °C) to control the reaction and stabilize the ozonide.[9] Ensure the temperature is maintained.
Over-oxidation to Carboxylic Acid Oxidative workup.Use a reductive workup (e.g., dimethyl sulfide (B99878) (DMS) or zinc dust) to obtain the aldehyde.[12] Avoid oxidative workup conditions (e.g., hydrogen peroxide).[12]
Low Yield Unstable ozonide.The intermediate ozonide can be unstable. Proceed with the reductive workup immediately after the ozonolysis is complete.
Volatility of the product.This compound may be volatile. Use care during solvent removal to avoid product loss.
Formation of Polymeric Byproducts Aldehyde instability.Work up the reaction at low temperatures and purify the product promptly.

Experimental Protocols

Disclaimer: The following protocols are adapted from general procedures for similar transformations and may require optimization for the synthesis of this compound.

Protocol 1: Wacker-Tsuji Oxidation of Hex-1-en-4-one

This protocol is based on the standard Tsuji-Wacker conditions.[6]

  • Catalyst Preparation: In a round-bottom flask equipped with a magnetic stirrer and an oxygen balloon, dissolve palladium(II) chloride (PdCl₂, 0.1 mmol) and copper(I) chloride (CuCl, 1 mmol) in a mixture of dimethylformamide (DMF, 9 mL) and water (1 mL).

  • Reaction Initiation: Stir the mixture under an oxygen atmosphere for 30 minutes to ensure the oxidation of Cu(I) to Cu(II).

  • Substrate Addition: Add hex-1-en-4-one (1 mmol) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor the progress by TLC or GC. The reaction may take several hours.

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing diethyl ether (20 mL) and water (20 mL).

  • Extraction: Separate the layers and extract the aqueous layer with diethyl ether (2 x 10 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography or by forming the bisulfite adduct.

Protocol 2: Ozonolysis of 1-Ethylidenecyclobutane

This protocol is a general procedure for ozonolysis with a reductive workup.[9][12]

  • Reaction Setup: Dissolve 1-ethylidenecyclobutane (1 mmol) in a suitable solvent such as dichloromethane (B109758) or methanol (B129727) (10 mL) in a round-bottom flask equipped with a gas inlet tube and a magnetic stirrer. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Ozonolysis: Bubble ozone gas through the solution. The reaction is complete when the solution turns a persistent blue color, indicating an excess of ozone.[9][14]

  • Ozone Removal: Purge the solution with nitrogen or argon to remove the excess ozone.

  • Reductive Workup: Add dimethyl sulfide (DMS, 1.5 mmol) to the solution at -78 °C and allow the mixture to slowly warm to room temperature overnight.

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Purification: Purify the crude this compound by flash column chromatography or bisulfite adduct formation.

Data Presentation

Qualitative Comparison of Synthetic Methods for this compound

MethodPlausible Starting MaterialKey ReagentsPotential AdvantagesPotential DisadvantagesEstimated Yield Range (General)
Wacker-Tsuji Oxidation Hex-1-en-4-onePdCl₂, CuCl, O₂Good functional group tolerance.[15]Cost of palladium catalyst; potential for side reactions (e.g., chlorination).[8]Moderate to Good
Ozonolysis 1-EthylidenecyclobutaneO₃, DMS or ZnDirect cleavage to the desired product.Requires specialized equipment (ozone generator); potential for over-oxidation.Good to Excellent
Michael Addition Propanal, Ethyl vinyl ketoneBase (e.g., NaOH, NaOEt)Readily available starting materials.Potential for self-condensation of propanal; requires careful control of reaction conditions.Variable
Selective Reduction 4-oxohex-2-enalChemoselective reducing agent (e.g., specific hydrides)Potentially high chemoselectivity.Requires synthesis of the starting enal; may require specialized reducing agents.Good

Mandatory Visualizations

experimental_workflow_wacker_tsuji cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents PdCl₂, CuCl, DMF/H₂O reaction_mix Stir under O₂ atmosphere prep_reagents->reaction_mix start Hex-1-en-4-one start->reaction_mix monitoring Monitor by TLC/GC reaction_mix->monitoring quench Quench with Et₂O/H₂O monitoring->quench extract Extract with Et₂O quench->extract wash_dry Wash with Brine & Dry extract->wash_dry purify Purify (Chromatography or Bisulfite Adduct) wash_dry->purify product This compound purify->product

Caption: Experimental workflow for the Wacker-Tsuji synthesis of this compound.

troubleshooting_ozonolysis start Start Ozonolysis of 1-Ethylidenecyclobutane issue Low Yield or Incomplete Reaction? start->issue cause1 Insufficient Ozone issue->cause1 Yes cause2 Over-oxidation issue->cause2 Yes product High Yield of This compound issue->product No solution1 Bubble O₃ until blue color persists cause1->solution1 solution1->start solution2 Use Reductive Workup (DMS or Zn) cause2->solution2 solution2->start

Caption: Troubleshooting logic for the ozonolysis synthesis of this compound.

References

Technical Support Center: 4-Oxohexanal Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding common side products encountered in reactions involving 4-Oxohexanal and other γ-keto aldehydes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a significant amount of an unexpected product with a lower molecular weight and a UV absorbance characteristic of an α,β-unsaturated ketone. What is likely happening?

A1: You are likely observing the product of an intramolecular aldol (B89426) condensation. This compound, as a 1,4-dicarbonyl compound, can undergo a base-catalyzed intramolecular reaction to form a five-membered ring, which is a thermodynamically favorable product.[1][2] Subsequent dehydration (promoted by heat or stronger basic/acidic conditions) leads to the formation of 3-methyl-2-cyclopentenone, an α,β-unsaturated ketone.

Troubleshooting Steps:

  • Temperature Control: Perform the reaction at a lower temperature to disfavor the dehydration step.

  • Base Strength: Use a milder base or a catalytic amount of a strong base to control the rate of enolate formation and subsequent condensation.

  • Reaction Time: Shorter reaction times may minimize the formation of the dehydrated product.

Q2: My reaction mixture is becoming viscous and I am getting a complex mixture of high molecular weight species in my analysis. What could be the cause?

A2: This suggests that intermolecular aldol reactions are occurring, leading to polymerization. This happens when the enolate of one this compound molecule reacts with the carbonyl group of another molecule.

Troubleshooting Steps:

  • Concentration: Run the reaction at a higher dilution to favor the intramolecular reaction over the intermolecular one. The proximity of the two carbonyl groups within the same molecule makes the intramolecular reaction kinetically favored at lower concentrations.[2]

  • Slow Addition: If the reaction involves adding a reagent, add it slowly to the solution of this compound to maintain a low concentration of the reactive species at any given time.

Q3: My desired product is an alcohol from the reduction of this compound, but I am getting a mixture of diols and hydroxy ketones. How can I improve the selectivity?

A3: Aldehydes are generally more reactive towards nucleophilic attack (including reduction by hydride reagents) than ketones.[3] However, achieving selective reduction of one carbonyl group in the presence of another can be challenging.

Troubleshooting Steps:

  • Choice of Reducing Agent: Use a sterically hindered or less reactive reducing agent which may show greater selectivity for the more accessible aldehyde group.

  • Protecting Groups: Consider protecting the ketone as a ketal before performing the reduction of the aldehyde. The protecting group can then be removed in a subsequent step.

  • Temperature: Lowering the reaction temperature can sometimes increase the selectivity of the reduction.

Q4: I am trying to perform a reaction at the α-position of the ketone, but I am seeing side products resulting from reactions at the aldehyde. How can I prevent this?

A4: The aldehyde carbonyl is more electrophilic and generally more reactive than the ketone carbonyl.[3]

Troubleshooting Steps:

  • Protecting Groups: Protect the more reactive aldehyde group as an acetal (B89532) before carrying out the desired reaction at the ketone. The acetal can be deprotected under acidic conditions after the reaction is complete.

Summary of Common Side Products

Side Product FamilyStructure Example (from this compound)Favorable ConditionsPrevention/Minimization
Intramolecular Aldol Adduct 2-Hydroxy-2-methylcyclopentane-carbaldehydeMild base, low temperatureUse of non-basic conditions if possible, or carefully control reaction time and temperature.
Intramolecular Aldol Condensation Product 3-Methyl-2-cyclopentenoneStronger base, heatLow temperature, mild base, shorter reaction time.
Intermolecular Aldol Polymers Oligomers/Polymers of this compoundHigh concentration, strong baseUse dilute conditions, slow addition of reagents.
Oxidation Product 4-Oxohexanoic acidPresence of oxidizing agents (e.g., air)Perform reactions under an inert atmosphere (e.g., Nitrogen or Argon).

Reaction Pathways

Below are diagrams illustrating the key reaction pathways for this compound.

G cluster_main Desired Reaction (Example: Grignard) start This compound reagent 1. R-MgBr 2. H3O+ start->reagent product Desired Product (e.g., Alcohol) reagent->product

Caption: Example of a desired transformation of this compound.

G cluster_side Side Reaction Pathways cluster_intramolecular Intramolecular Aldol Condensation cluster_intermolecular Intermolecular Aldol Polymerization cluster_oxidation Oxidation start This compound enolate Enolate Formation (Base) start->enolate dimer Dimer start->dimer High Concentration oxidized_product 4-Oxohexanoic Acid start->oxidized_product Oxidizing Agent / Air cyclization Intramolecular Cyclization enolate->cyclization aldol_adduct Aldol Adduct cyclization->aldol_adduct condensation Dehydration (Heat) aldol_adduct->condensation final_product 3-Methyl-2-cyclopentenone condensation->final_product polymer Polymer dimer->polymer

Caption: Common side reaction pathways for this compound.

References

troubleshooting guide for reactions involving 4-Oxohexanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Oxohexanal. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive features of this compound?

This compound is a bifunctional molecule containing both an aldehyde and a ketone functional group. The aldehyde is generally more reactive towards nucleophiles than the ketone. This dual reactivity makes it a versatile precursor for the synthesis of various heterocyclic compounds and other complex molecules. Its 1,4-dicarbonyl structure is particularly suited for intramolecular reactions to form five-membered rings.

Q2: What are the primary types of reactions that this compound undergoes?

Given its structure, this compound is commonly used in:

  • Intramolecular Aldol (B89426) Condensation: to form cyclic enones, such as 3-methyl-2-cyclopentenone.

  • Paal-Knorr Synthesis: to synthesize substituted pyrroles and furans by reacting with primary amines or under acidic conditions, respectively.

  • Pyridine Synthesis: to create substituted pyridines through condensation with an amine or ammonia (B1221849) source.

Q3: How should this compound be stored?

This compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It should be kept away from sources of ignition, strong oxidizing agents, strong acids, and strong bases. As it has the potential for peroxide formation, it is advisable to date the container upon receipt and opening.

Troubleshooting Guides

Low Yield or Incomplete Reaction

Problem: My reaction with this compound is giving a low yield or is not proceeding to completion.

LowYieldTroubleshooting

Possible Causes and Solutions:

Possible Cause Suggested Solution
Impure Starting Materials Impurities in this compound or other reagents can inhibit the reaction. Verify the purity of your starting materials using techniques like NMR or GC-MS. If necessary, purify the this compound by vacuum distillation or column chromatography.
Suboptimal Reaction Conditions The reaction may require specific temperatures, concentrations, or catalysts to proceed efficiently. For Paal-Knorr synthesis, insufficient heating or incorrect pH can lead to low yields.[1][2] For intramolecular aldol condensations, the choice of base and solvent is critical. Experiment with varying these parameters to find the optimal conditions.
Low Reactivity of Other Reagents In reactions like the Paal-Knorr synthesis, amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly.[2] Consider using a more reactive amine or a stronger acid catalyst.
Product Instability The desired product might be unstable under the reaction conditions, leading to degradation. Monitor the reaction progress by TLC or GC to determine the point of maximum product formation and avoid prolonged reaction times.
Purification Losses Significant amounts of the product may be lost during the workup and purification steps. Re-evaluate your extraction and chromatography procedures to minimize losses.
Formation of Side Products

Problem: My reaction is producing significant amounts of unintended side products.

SideProductTroubleshooting

Common Side Products and Mitigation Strategies:

Side Product Reaction Type Cause and Mitigation
Furan (B31954) Derivative Paal-Knorr Pyrrole (B145914) SynthesisThe most common byproduct is the corresponding furan, formed by the acid-catalyzed cyclization of this compound without the involvement of the amine.[1][2] This is favored under strongly acidic conditions (pH < 3).[3] To minimize furan formation, maintain a pH above 3, use a milder acid catalyst (e.g., acetic acid), or use an excess of the amine.[1][3]
Polymers/Tar GeneralThe formation of dark, tarry substances often indicates polymerization of the starting material or product.[1] This is typically caused by excessively high temperatures or highly acidic conditions.[1] To prevent this, consider lowering the reaction temperature, using a milder catalyst, and shortening the reaction time.
Intermolecular Aldol Products Intramolecular Aldol CondensationAt high concentrations, intermolecular aldol reactions can compete with the desired intramolecular cyclization. Running the reaction under more dilute conditions can favor the intramolecular pathway. Slow addition of the base can also help to keep the concentration of the enolate low, further promoting intramolecular reaction.

Experimental Protocols

Protocol 1: Intramolecular Aldol Condensation to form 3-Methyl-2-cyclopentenone

This protocol describes the base-catalyzed intramolecular aldol condensation of this compound.

AldolWorkflow

Materials:

Procedure:

  • Dissolve this compound in a suitable solvent such as ethanol or THF in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Slowly add a solution of base (e.g., 10% aqueous NaOH) to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).

  • Extract the product with an organic solvent like diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by vacuum distillation to yield 3-methyl-2-cyclopentenone.

Protocol 2: Paal-Knorr Pyrrole Synthesis

This protocol outlines a general procedure for the synthesis of a substituted pyrrole from this compound and a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., aniline)

  • Ethanol or Acetic Acid

  • Acid catalyst (e.g., p-toluenesulfonic acid or a few drops of concentrated HCl) - optional, depending on the amine's reactivity.

Procedure:

  • In a round-bottom flask, combine this compound (1 equivalent) and the primary amine (1-1.2 equivalents) in a suitable solvent like ethanol or acetic acid.

  • If required, add a catalytic amount of an acid.

  • Heat the mixture to reflux and monitor the reaction by TLC.[2]

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Characterization of this compound

Accurate characterization of the starting material is crucial for troubleshooting.

Technique Expected Observations
¹H NMR The proton NMR spectrum is expected to show signals for the aldehydic proton (around 9.7 ppm), the ethyl group protons (a triplet around 1.0 ppm and a quartet around 2.5 ppm), and the methylene (B1212753) protons adjacent to the carbonyl groups.
¹³C NMR The carbon NMR spectrum should display two carbonyl signals, one for the aldehyde (around 202 ppm) and one for the ketone (around 211 ppm), along with signals for the aliphatic carbons.
Mass Spectrometry (GC-MS) The mass spectrum will show a molecular ion peak (M+) at m/z = 114. Common fragmentation patterns for aldehydes and ketones include alpha-cleavage and McLafferty rearrangement.
Infrared (IR) Spectroscopy The IR spectrum will exhibit two distinct carbonyl stretching frequencies, one for the aldehyde (around 1725 cm⁻¹) and one for the ketone (around 1715 cm⁻¹). A C-H stretch for the aldehyde proton will also be present around 2720 cm⁻¹.

This technical support guide provides a starting point for troubleshooting reactions involving this compound. For more specific issues, it is recommended to consult detailed literature on the particular reaction type being performed.

References

Technical Support Center: Optimizing 4-Oxohexanal Domino Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize 4-oxohexanal domino reactions. The content is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Troubleshooting Guide

This guide addresses common problems encountered during the domino reactions of this compound, which typically involve an intramolecular aldol (B89426) condensation to form a cyclic product.

Problem 1: Low Yield of the Desired Cyclized Product

  • Question: I am getting a low yield of my desired cyclopentenone or cyclohexenone product from a this compound domino reaction. What are the potential causes and how can I improve the yield?

  • Answer: Low yields can stem from several factors, including incomplete reaction, side reactions, or product degradation. Here are some troubleshooting steps:

    • Optimize Catalyst and Reaction Conditions: The choice of catalyst is crucial. Both acid and base catalysts can be employed, as well as organocatalysts like L-proline. The optimal catalyst and its concentration should be determined empirically. For base-catalyzed reactions, stronger bases may lead to side reactions, while weaker bases might result in incomplete conversion.

    • Temperature and Reaction Time: Intramolecular aldol condensations are often equilibrium-driven.[1][2] Higher temperatures generally favor the thermodynamically more stable product and can drive the reaction to completion by removing water (in the case of condensation).[3] However, excessive heat can also lead to decomposition. A systematic study of temperature and reaction time is recommended.

    • Solvent Selection: The polarity of the solvent can influence the reaction rate and selectivity. Aprotic solvents are often preferred for reactions involving enolates to avoid protonation of the intermediate.[4]

    • Water Removal: In condensation reactions, the removal of water can shift the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.

Problem 2: Formation of an Undesired Regioisomer (5-membered vs. 6-membered ring)

  • Question: My reaction is producing a mixture of the 5-membered (from attack at the ketone) and 6-membered (from attack at the aldehyde) ring products, or exclusively the wrong isomer. How can I control the regioselectivity?

  • Answer: The regioselectivity of the intramolecular aldol reaction of this compound is primarily governed by the relative stability of the resulting rings. Generally, the formation of five- and six-membered rings is thermodynamically favored over smaller or larger rings.[1][2][5][6]

    • Thermodynamic Control: In most cases, allowing the reaction to reach thermodynamic equilibrium will favor the formation of the more stable product. Six-membered rings are often thermodynamically more stable than five-membered rings due to lower ring strain.[1][2] Running the reaction at a higher temperature for a longer duration with a protic solvent can promote equilibration.

    • Kinetic Control: To favor the kinetically preferred product (the one that forms faster), reactions are typically run at low temperatures with a strong, non-nucleophilic base in an aprotic solvent.[7] The kinetic enolate is generally formed by deprotonation of the less sterically hindered α-carbon. In the case of this compound, the methylene (B1212753) protons adjacent to the ketone are generally more acidic and less hindered than the methyl protons, which would favor the formation of the 5-membered ring under kinetic control.

Problem 3: Polymerization or Formation of Side Products

  • Question: I am observing significant amounts of polymeric material or other unexpected side products in my reaction mixture. What could be the cause and how can I minimize these?

  • Answer: Polymerization and side product formation are common issues in domino reactions involving aldehydes.

    • Intermolecular Reactions: High concentrations of the starting material can favor intermolecular reactions over the desired intramolecular cyclization. Running the reaction at a lower concentration can help to favor the intramolecular pathway.

    • Cannizzaro Reaction: Under strongly basic conditions, aldehydes lacking α-hydrogens can undergo the Cannizzaro reaction. While this compound has α-hydrogens, strong bases can still promote other side reactions. Using a milder base can help to avoid this.

    • Oxidation: Aldehydes are susceptible to oxidation, especially in the presence of air. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of carboxylic acid byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the domino reaction of this compound?

A1: The primary domino reaction of this compound is an intramolecular aldol addition followed by a condensation. The process can be catalyzed by either acid or base.

  • Base-Catalyzed Mechanism: A base removes a proton from an α-carbon to form an enolate. This enolate then acts as a nucleophile, attacking the other carbonyl group within the same molecule to form a five- or six-membered ring. The resulting aldol addition product can then undergo dehydration (condensation) to form an α,β-unsaturated cyclic ketone.

  • Acid-Catalyzed Mechanism: An acid protonates one of the carbonyl oxygens, activating it towards nucleophilic attack. The enol form of the other carbonyl then attacks the activated carbonyl, leading to the cyclized product after deprotonation.

Q2: Which catalyst is best for the cyclization of this compound?

A2: The "best" catalyst depends on the desired outcome (e.g., specific regioisomer, enantioselectivity).

  • For simple cyclization: Common bases like sodium hydroxide (B78521) or potassium hydroxide, or acids like sulfuric acid can be effective.

  • For enantioselective cyclization: Organocatalysts such as L-proline and its derivatives have been successfully used for asymmetric intramolecular aldol reactions.[8][9]

Q3: How can I monitor the progress of my this compound domino reaction?

A3: The reaction progress can be monitored by various analytical techniques:

  • Thin-Layer Chromatography (TLC): TLC is a quick and easy way to qualitatively track the disappearance of the starting material and the appearance of the product.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can be used for quantitative analysis of the reaction mixture to determine the conversion and the ratio of products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to identify the structure of the products and to determine the isomeric ratio.

Data Presentation

The following tables summarize reaction conditions for the intramolecular aldol condensation of 1,5-dicarbonyl compounds, which are structurally related to this compound and can serve as a starting point for optimization.

Table 1: Base-Catalyzed Intramolecular Aldol Condensation of 2,5-Hexanedione (to form 3-methyl-2-cyclopentenone)

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
CaOWater1501498[10]
NaOHNot SpecifiedNot SpecifiedNot SpecifiedHigh[11]
Li₂O/ZrO₂Not Specified250Not Specified>95 (Selectivity)[12]

Table 2: Acid-Catalyzed Intramolecular Aldol Condensation of 2,5-Hexanedione (to form 3-methyl-2-cyclopentenone)

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
γ-Al₂O₃/AlOOHNot SpecifiedNot Specified677.2[11]

Table 3: Organocatalyzed Intramolecular Aldol Condensation

SubstrateCatalystSolventTemperature (°C)Time (h)Yield (%)ee (%)Reference
Triketone(S)-(-)-proline (3 mol%)DMFNot SpecifiedNot SpecifiedNot Specified93[8]

Experimental Protocols

Protocol 1: General Procedure for Base-Catalyzed Intramolecular Aldol Condensation of a 1,5-Dicarbonyl Compound

This protocol is adapted from the synthesis of 3-methyl-2-cyclopentenone from 2,5-hexanedione.[10]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,5-dicarbonyl compound (e.g., this compound) and a suitable solvent (e.g., water or ethanol).

  • Catalyst Addition: Add the base catalyst (e.g., CaO, NaOH, or KOH).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and stir for the required time. Monitor the reaction progress by TLC or GC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the base with a dilute acid (e.g., 1 M HCl).

  • Extraction: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography.

Protocol 2: General Procedure for L-Proline-Catalyzed Asymmetric Intramolecular Aldol Reaction

This protocol is a general guideline based on known proline-catalyzed intramolecular aldol reactions.[8][9]

  • Reaction Setup: To a vial, add the 1,5-dicarbonyl compound (e.g., this compound) and a solvent (e.g., DMF or DMSO).

  • Catalyst Addition: Add L-proline (typically 3-30 mol%).

  • Reaction: Stir the reaction mixture at room temperature or a slightly elevated temperature. Monitor the reaction progress by TLC or HPLC.

  • Workup: Once the reaction is complete, add water to the reaction mixture.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the enantioenriched product.

Visualizations

domino_reaction start This compound enolate Enolate Formation (Base or Acid) start->enolate cyclization Intramolecular Aldol Addition enolate->cyclization aldol_product Cyclic Aldol Adduct cyclization->aldol_product condensation Dehydration (Condensation) aldol_product->condensation product5 5-Membered Ring (α,β-Unsaturated Ketone) condensation->product5 Attack at Ketone product6 6-Membered Ring (α,β-Unsaturated Aldehyde) condensation->product6 Attack at Aldehyde

Caption: Control of regioselectivity in this compound cyclization.

References

Technical Support Center: Stability of 4-Oxohexanal in Aqueous Buffer Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Oxohexanal in aqueous buffer solutions.

Troubleshooting Guides and FAQs

This section addresses specific issues that users may encounter during their experiments with this compound.

FAQs

Q1: My experimental results with this compound are inconsistent. Could this be a stability issue?

A1: Yes, inconsistent results are a strong indicator of compound instability. This compound, as a dicarbonyl compound, is susceptible to degradation in aqueous solutions, which can lead to a decrease in its effective concentration and variability in your data. Factors influencing its stability include pH, temperature, buffer composition, and exposure to light and oxygen.

Q2: What are the primary degradation pathways for this compound in aqueous buffers?

A2: this compound has two reactive carbonyl groups (an aldehyde and a ketone) and alpha-hydrogens, making it prone to several degradation pathways in aqueous solutions:

  • Intramolecular Aldol (B89426) Condensation: The presence of both an enolizable ketone and an electrophilic aldehyde within the same molecule makes it susceptible to an intramolecular aldol reaction, which can lead to the formation of a cyclic product. This is often catalyzed by acidic or basic conditions.

  • Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid, especially in the presence of dissolved oxygen or other oxidizing agents.

  • Hydration: The aldehyde group can exist in equilibrium with its hydrate (B1144303) (geminal diol) form in aqueous solution.[1][2] While this is a reversible process, it can affect the compound's reactivity and apparent concentration.

  • Polymerization: Like many aldehydes, this compound may undergo polymerization, especially at higher concentrations or under certain pH conditions.

Q3: I am observing a decrease in the concentration of this compound over time in my stock solution. How can I improve its stability?

A3: To enhance the stability of your this compound stock solution, consider the following:

  • pH Control: Prepare your stock solution in a buffer with a pH that minimizes degradation. Generally, neutral to slightly acidic conditions (pH 5-7) are preferable for aldehydes to minimize base-catalyzed aldol reactions.[3]

  • Low Temperature Storage: Store your stock solution at low temperatures (e.g., -20°C or -80°C) to slow down degradation reactions.

  • Use of Aprotic Solvents: For long-term storage, consider dissolving this compound in a dry, aprotic solvent like DMSO or DMF and storing it at low temperatures. Prepare aqueous working solutions fresh before each experiment.

  • Inert Atmosphere: To prevent oxidation, you can degas your buffer and store the stock solution under an inert atmosphere (e.g., nitrogen or argon).

Q4: I suspect my this compound is degrading during my assay at 37°C. What can I do?

A4: Degradation at physiological temperatures is a common issue. Here are some strategies to address this:

  • Minimize Incubation Time: Reduce the time your compound is incubated at 37°C.

  • Prepare Fresh Dilutions: Always prepare fresh working solutions of this compound immediately before starting your experiment.

  • Run a Stability Control: Include a control experiment to quantify the extent of degradation under your assay conditions. This involves incubating this compound in the assay buffer for the duration of the experiment and measuring its concentration at the beginning and end.

Data Presentation

Due to the limited publicly available stability data for this compound, the following table presents hypothetical data to illustrate the expected stability trends under different conditions. This data should be used as a general guide, and it is highly recommended to perform your own stability studies.

Table 1: Illustrative Stability of this compound (100 µM) in Aqueous Buffer over 24 Hours

pHTemperature (°C)Percent Remaining (Illustrative)Potential Primary Degradation Pathway
5.04>95%Minimal degradation
5.025~90%Slow oxidation and intramolecular reactions
5.037~75%Increased rate of oxidation and intramolecular reactions
7.44~90%Slow aldol reaction and oxidation
7.425~70%Moderate aldol reaction and oxidation
7.437~50%Significant aldol reaction and oxidation
9.04~80%Base-catalyzed aldol reaction
9.025~40%Rapid base-catalyzed aldol reaction and degradation
9.037<20%Very rapid base-catalyzed aldol reaction and degradation

Experimental Protocols

Protocol for Assessing the Stability of this compound in Aqueous Buffer

This protocol outlines a general method to determine the stability of this compound in a specific aqueous buffer.

1. Materials and Reagents:

  • This compound

  • High-purity water

  • Buffer components (e.g., phosphate, Tris, acetate)

  • Organic solvent for stock solution (e.g., DMSO, acetonitrile)

  • Quenching solution (e.g., cold acetonitrile (B52724) with an internal standard)

  • HPLC or LC-MS system

  • Appropriate HPLC column (e.g., C18)

2. Procedure:

  • Prepare Stock Solution: Dissolve this compound in a suitable organic solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mM).

  • Prepare Working Solution: Dilute the stock solution into the aqueous buffer of interest to the final desired concentration (e.g., 100 µM).

  • Incubation: Incubate the working solution at the desired experimental temperature (e.g., 4°C, 25°C, or 37°C).

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Quench Reaction: Immediately stop any potential degradation by adding a quenching solution (e.g., cold acetonitrile) and store the samples at -80°C until analysis.

  • Analysis: Analyze the samples by a validated HPLC or LC-MS method to determine the percentage of intact this compound remaining at each time point.[4] The concentration at time 0 is considered 100%.

Mandatory Visualization

The following diagrams illustrate key concepts related to the stability of this compound.

Hydrate Geminal Diol (Hydrate) 4_Oxohexanal 4_Oxohexanal Hydrate->4_Oxohexanal Cyclic_Aldol Cyclic Aldol Product Carboxylic_Acid Carboxylic Acid Derivative Polymer Polymer 4_Oxohexanal->Cyclic_Aldol Intramolecular Aldol Condensation (Acid/Base Catalyzed) 4_Oxohexanal->Carboxylic_Acid Oxidation 4_Oxohexanal->Polymer Polymerization

Caption: Potential degradation pathways of this compound in aqueous buffer.

Prep_Stock Prepare Stock Solution (e.g., 10 mM in DMSO) Prep_Working Prepare Working Solution in Aqueous Buffer Prep_Stock->Prep_Working Incubate Incubate at Desired Temperature Prep_Working->Incubate Sample Take Aliquots at Time Points Incubate->Sample t = 0, 1, 2, 4, 8, 24h Quench Quench Reaction (e.g., Cold Acetonitrile) Sample->Quench Analyze Analyze by HPLC or LC-MS Quench->Analyze End End Analyze->End

Caption: Experimental workflow for a this compound stability study.

References

Technical Support Center: 4-Oxohexanal Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 4-Oxohexanal to prevent polymerization and degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is an organic compound with the molecular formula C6H10O2.[1][2][3] It is a dicarbonyl compound, containing both an aldehyde and a ketone functional group. Key properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC6H10O2[1][2][3]
Molecular Weight114.14 g/mol [1][2]
IUPAC NameThis compound[2]
AppearanceLight yellow to brown liquid (predicted for a similar compound)[4]
Boiling Point100 °C at 5 Torr (for a similar compound)[4]

Q2: Why is my this compound sample becoming viscous or solidifying during storage?

The observed increase in viscosity or solidification of this compound is likely due to polymerization. Aldehydes are known to undergo self-polymerization, especially during prolonged storage. This process can be catalyzed by trace impurities, temperature changes, and exposure to light or air.

Q3: What are the primary pathways for this compound degradation?

During storage, this compound is susceptible to two primary degradation pathways:

  • Polymerization: Aldehyde molecules can react with each other to form long chains or cyclic structures (polymers). This is often observed as an increase in viscosity or the formation of a solid precipitate.

  • Oxidation: The aldehyde functional group can be oxidized to a carboxylic acid, particularly if exposed to air (oxygen).

The diagram below illustrates the potential polymerization pathway for this compound.

Figure 1: Potential Polymerization Pathway of this compound cluster_monomer Monomer cluster_polymer Polymer monomer This compound polymer Polymerized This compound monomer->polymer Polymerization (can be initiated by heat, light, or impurities)

Caption: Figure 1: Potential Polymerization Pathway of this compound.

Troubleshooting Guide

Problem: Increased viscosity or solidification of this compound sample.

This guide provides potential solutions to inhibit the polymerization of this compound. The effectiveness of these methods should be experimentally verified for your specific application.

Solution 1: Adjust Storage Temperature

Contrary to common practice for many chemicals, storing aldehydes at very low temperatures can sometimes accelerate polymerization.[5] Therefore, it is recommended to store this compound at a controlled room temperature, typically between 20-25°C.

Solution 2: Use of Chemical Inhibitors

Several classes of chemical inhibitors have been shown to be effective in preventing the polymerization of various aldehydes.[6][7][8][9][10] The optimal inhibitor and its concentration should be determined experimentally.

Table 2: Potential Polymerization Inhibitors for this compound

Inhibitor ClassExample CompoundTypical Concentration RangeReference for Similar Aldehydes
Tertiary AminesTriethanolamine20 - 100 ppm[8][10]
Alkaline SubstancesSodium Hydroxide0.05 - 20 ppm[9]
Hydroxylamine DerivativesN,N-dialkylhydroxylamine0.001 - 1% by weight[7]
Ammonium SaltsAmmonium Acetate~33 ppm (1:30000 ratio)[6]

Experimental Protocol: Screening of Polymerization Inhibitors

The following is a general protocol for evaluating the effectiveness of different inhibitors.

  • Preparation: Prepare stock solutions of the selected inhibitors (e.g., Triethanolamine, Sodium Hydroxide) in a compatible solvent.

  • Sample Preparation: Aliquot fresh this compound into several clean, dry glass vials.

  • Inhibitor Addition: Add the inhibitor stock solution to each vial to achieve the desired final concentration. Include a control sample with no inhibitor.

  • Storage: Store the vials under controlled conditions (e.g., room temperature, protected from light).

  • Monitoring: Periodically (e.g., weekly) inspect the samples for any changes in viscosity, color, or precipitate formation. Analytical techniques such as Gas Chromatography (GC) can be used to monitor the concentration of the this compound monomer over time.

The following workflow diagram outlines the inhibitor screening process.

Figure 2: Workflow for Screening Polymerization Inhibitors cluster_prep Preparation cluster_exp Experiment cluster_storage Storage & Monitoring cluster_analysis Analysis prep_inhibitors Prepare Inhibitor Stock Solutions add_inhibitors Add Inhibitors to Samples (include a control) prep_inhibitors->add_inhibitors prep_samples Aliquot this compound prep_samples->add_inhibitors store_samples Store Under Controlled Conditions add_inhibitors->store_samples monitor_samples Periodically Monitor (Viscosity, GC) store_samples->monitor_samples analyze_results Analyze Results and Determine Optimal Inhibitor monitor_samples->analyze_results

Caption: Figure 2: Workflow for Screening Polymerization Inhibitors.

Solution 3: Inert Atmosphere Storage

To prevent oxidation, it is highly recommended to store this compound under an inert atmosphere, such as nitrogen or argon. This can be achieved by purging the headspace of the storage container with the inert gas before sealing.

Disclaimer: The information provided in this technical support center is for guidance purposes only. It is based on general chemical principles and literature on similar compounds. All procedures, especially the use of inhibitors, should be thoroughly tested and validated by the end-user for their specific application and storage conditions. Always handle chemicals in a well-ventilated area and use appropriate personal protective equipment.

References

Technical Support Center: Purification of 4-Oxohexanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 4-Oxohexanal.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering step-by-step solutions.

Issue 1: Low Purity of this compound After Initial Synthesis

Symptoms:

  • Broad peaks or multiple spots on TLC/GC analysis of the crude product.

  • The presence of starting materials or unexpected byproducts in NMR or GC-MS spectra.

Possible Causes:

  • Incomplete reaction during synthesis.

  • Formation of side products such as aldol (B89426) condensation products, oxidation to the corresponding carboxylic acid, or reduction to the alcohol.

  • Decomposition of the product during workup.

Troubleshooting Workflow:

start Low Purity Detected check_impurities Identify Impurities (NMR, GC-MS) start->check_impurities acid_impurity Carboxylic Acid Impurity? check_impurities->acid_impurity wash_bicarb Wash with aq. NaHCO3 solution acid_impurity->wash_bicarb Yes alcohol_impurity Alcohol/Aldol Impurity? acid_impurity->alcohol_impurity No wash_bicarb->alcohol_impurity column_chrom Column Chromatography alcohol_impurity->column_chrom Yes bisulfite_purification Bisulfite Adduct Purification alcohol_impurity->bisulfite_purification No check_purity_again Re-evaluate Purity column_chrom->check_purity_again bisulfite_purification->check_purity_again pure_product Pure this compound check_purity_again->pure_product Purity Acceptable further_optimization Further Optimization Needed check_purity_again->further_optimization Purity Unacceptable

Caption: Troubleshooting workflow for low purity of this compound.

Issue 2: Poor Recovery of this compound After Purification

Symptoms:

  • Significantly lower than expected yield of the purified product.

Possible Causes:

  • Decomposition of this compound on acidic silica (B1680970) gel during column chromatography.

  • Incomplete regeneration of the aldehyde from its bisulfite adduct.

  • Loss of the relatively volatile compound during solvent removal.

Troubleshooting Steps:

Problem Possible Cause Recommended Solution
Low yield after column chromatographyDecomposition on acidic silica gel.Consider using neutral or basic alumina (B75360) as the stationary phase.[1][2] Alternatively, deactivate the silica gel by pre-treating it with a small amount of a basic solvent like triethylamine (B128534) in the eluent.
Low yield after bisulfite purificationIncomplete regeneration from the adduct.Ensure the pH of the aqueous layer is strongly basic (pH > 12) during regeneration.[3][4] Use a strong base like NaOH. Vigorous stirring is essential to facilitate the decomposition of the adduct.
Product loss during solvent evaporationHigh volatility of this compound.Use a rotary evaporator at a reduced temperature and pressure. Avoid prolonged exposure to high vacuum.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found with this compound and how can I remove them?

A: Common impurities in aldehydes include the corresponding alcohol (from reduction), carboxylic acid (from oxidation), and aldol condensation products.[3]

  • Carboxylic Acid Impurities: These can be readily removed by washing the crude product with a mild aqueous base such as 10% sodium bicarbonate solution.

  • Alcohol and Aldol Impurities: These are often removed by column chromatography or fractional distillation.

Q2: Is the bisulfite adduct formation a suitable method for purifying this compound, given it has both an aldehyde and a ketone?

A: Yes, the bisulfite addition reaction is a highly effective and selective method for purifying aldehydes.[4][5] The reaction is generally much more favorable for aldehydes than for ketones, especially when the ketone is not a methyl ketone or is sterically hindered.[3][4] This differential reactivity allows for the selective formation of the bisulfite adduct with the aldehyde group of this compound, leaving the ketone group and other non-aldehyde impurities in the organic phase. The water-soluble adduct can then be separated and the pure this compound regenerated.

Q3: My this compound seems to be degrading during column chromatography on silica gel. What can I do?

A: Aldehydes can sometimes be sensitive to the acidic nature of silica gel, leading to degradation.[6] To mitigate this, you can:

  • Use Neutral Alumina: Neutral alumina is a good alternative stationary phase for the chromatography of aldehydes and ketones.[1]

  • Deactivate the Silica Gel: You can neutralize the acidic sites of the silica gel by adding a small percentage (e.g., 1%) of a non-nucleophilic base like triethylamine to your eluent.

  • Work Quickly: Minimize the time the compound spends on the column.

Q4: What are the recommended storage conditions for purified this compound?

A: Aldehydes are prone to oxidation in the presence of air. To ensure the stability of this compound:

  • Inert Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.

  • Low Temperature: Keep the compound refrigerated.

  • Protection from Light: Use an amber-colored vial or store it in the dark.

Experimental Protocols

Protocol 1: Purification of this compound via Bisulfite Adduct Formation

This protocol describes the selective separation of this compound from non-aldehyde impurities.

Methodology:

  • Adduct Formation:

    • Dissolve the crude this compound in a suitable water-miscible solvent like methanol (B129727) or THF.[3]

    • Add a freshly prepared saturated aqueous solution of sodium bisulfite. The amount should be in slight excess relative to the estimated amount of this compound.

    • Stir the mixture vigorously at room temperature. The reaction time can vary from a few minutes to several hours. The formation of a white precipitate indicates the formation of the bisulfite adduct.

  • Isolation of the Adduct:

    • If a precipitate forms, it can be collected by filtration and washed with a small amount of cold solvent (e.g., ethanol/water mixture) to remove soluble impurities.[5]

    • If the adduct is water-soluble, perform a liquid-liquid extraction. Add an immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and water. Separate the aqueous layer containing the adduct. Wash the aqueous layer with the organic solvent to remove any remaining impurities.[3][5]

  • Regeneration of this compound:

    • Transfer the isolated adduct (solid or aqueous solution) to a flask.

    • Add an organic solvent to extract the purified product.

    • Slowly add a strong base, such as a 10% sodium hydroxide (B78521) solution, with vigorous stirring until the aqueous layer is strongly basic (pH > 12).[3][4]

    • The adduct will decompose, releasing the pure this compound into the organic layer.

    • Separate the organic layer, wash it with brine, dry it over anhydrous magnesium sulfate, and carefully remove the solvent under reduced pressure.

Logical Flow of Bisulfite Purification:

crude_product Crude this compound (in organic solvent) add_bisulfite Add Saturated NaHSO3 Solution crude_product->add_bisulfite stir Vigorous Stirring add_bisulfite->stir adduct_formation Formation of Water-Soluble Bisulfite Adduct stir->adduct_formation extraction Liquid-Liquid Extraction adduct_formation->extraction aqueous_phase Aqueous Phase (contains adduct) extraction->aqueous_phase organic_phase Organic Phase (contains impurities) extraction->organic_phase add_base Add Strong Base (NaOH) to Aqueous Phase aqueous_phase->add_base regeneration Regeneration of This compound add_base->regeneration final_extraction Extract with Organic Solvent regeneration->final_extraction pure_product Pure this compound final_extraction->pure_product

References

minimizing adduct formation during 4-Oxohexanal handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing adduct formation during the handling and use of 4-Oxohexanal.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to adduct formation?

This compound is a dicarbonyl compound, meaning it possesses two carbonyl groups (an aldehyde and a ketone).[1][2] This dual functionality makes it highly reactive. The aldehyde group is susceptible to nucleophilic attack, while the position of the ketone can influence the reactivity of the entire molecule. Its structure makes it prone to reactions with nucleophiles such as amines and thiols, leading to the formation of adducts like Schiff bases and Michael adducts.

Q2: What are the common types of adducts formed by this compound?

This compound can react with various nucleophiles present in experimental systems, including:

  • Amino Acids: Primary amines, such as the side chain of lysine, can react with the aldehyde group to form Schiff bases (imines). Other nucleophilic amino acid residues like cysteine and histidine can also form adducts.[3]

  • Proteins: The formation of adducts with amino acid residues on proteins can lead to protein modification, cross-linking, and potential loss of function.

  • Thiols: Thiol-containing molecules, such as glutathione (B108866) or cysteine residues, can react with this compound.

  • Self-Polymerization: Like many aldehydes, this compound may be prone to self-condensation or polymerization reactions, especially under unfavorable storage conditions.

Q3: What factors promote adduct formation with this compound?

Several factors can influence the rate and extent of adduct formation:

  • pH: The pH of the solution is critical. Schiff base formation is often favored under mildly acidic to neutral conditions, which facilitate both the nucleophilic attack of the amine and the dehydration step.[4] The stability of this compound itself can also be pH-dependent.

  • Temperature: Higher temperatures generally increase reaction rates, including those of adduct formation and degradation of the compound.[4][5]

  • Presence of Nucleophiles: The concentration and availability of nucleophilic species in the reaction mixture will directly impact the likelihood of adduct formation.

  • Buffer Composition: Certain buffer components can be problematic. Buffers containing primary or secondary amines (e.g., Tris, glycine) are incompatible as they can directly react with this compound. Phosphate buffers may also interact with dicarbonyl compounds.[6]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Unexpected side products observed in analysis (e.g., NMR, LC-MS) Adduct formation with solvents, buffers, or other reagents. Self-polymerization of this compound.- Use inert solvents (e.g., aprotic and non-nucleophilic).- Select a non-reactive buffer system (e.g., HEPES, MES).[7]- Ensure this compound is of high purity before use.
Loss of starting material or low yield Degradation of this compound due to improper storage or handling. Adduct formation leading to consumption of the starting material.- Store this compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or below).- Minimize the time the compound is at room temperature.- Consider the use of antioxidants or radical scavengers in your experimental setup if oxidative degradation is suspected.[8]
Inconsistent experimental results Variability in the extent of adduct formation between experiments. Degradation of this compound stock solution over time.- Prepare fresh solutions of this compound for each experiment.- Carefully control experimental parameters such as pH, temperature, and reaction time.- Re-purify this compound if the stock is old or shows signs of degradation.
Precipitate formation in the reaction mixture Polymerization of this compound or precipitation of protein adducts.- Lower the reaction temperature.- Adjust the pH to a range where this compound is more stable.- Reduce the concentration of this compound.

Data on Factors Influencing Aldehyde Stability and Reactivity

While specific quantitative data for this compound is limited in the public domain, the following tables provide a general overview of how pH and temperature can affect the stability and reactivity of similar aldehyde-containing compounds. This information can be extrapolated to guide the handling of this compound.

Table 1: General Effect of pH on Aldehyde Reactions

pH RangeEffect on Aldehyde ReactivityRationale
Acidic (pH < 4) Increased stability against some reactions, but risk of acid-catalyzed degradation.Protonation of the carbonyl oxygen can activate the aldehyde for nucleophilic attack, but some adduct formation pathways are less favorable.
Neutral (pH 6-8) Optimal for Schiff base formation with primary amines.Balances the availability of the deprotonated amine nucleophile and the conditions for dehydration.
Basic (pH > 8) Increased risk of self-condensation (aldol) reactions and other base-catalyzed degradation pathways.Generation of enolates is favored, which can lead to side reactions.

Table 2: General Effect of Temperature on Aldehyde Stability

TemperatureEffect on Aldehyde Stability and ReactivityRecommendations for Handling
Low (-80°C to -20°C) High stability, minimal reactivity.Recommended for long-term storage.
Refrigerated (2-8°C) Moderate stability, suitable for short-term storage.Keep stock solutions refrigerated when not in use.
Room Temperature (20-25°C) Increased reactivity and potential for degradation.Minimize time at room temperature during experiments.
Elevated (>30°C) Significant increase in reaction rates, leading to rapid adduct formation and degradation.Avoid heating unless required by the experimental protocol, and if so, for the shortest possible time.

Experimental Protocols

Protocol 1: General Handling of this compound
  • Storage: Store this compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) at -20°C or below. Protect from light.

  • Aliquoting: For frequent use, it is advisable to prepare smaller aliquots from the main stock to minimize freeze-thaw cycles and exposure to air and moisture.

  • Solvent Selection: Use aprotic, non-nucleophilic solvents (e.g., acetonitrile (B52724), dichloromethane, THF) for preparing stock solutions. Avoid protic solvents like methanol (B129727) or ethanol (B145695) if adduct formation is a concern.

  • Buffer Selection: Use non-nucleophilic buffers such as HEPES or MES. Avoid buffers with primary or secondary amines (e.g., Tris, glycine).[7]

  • Experimental Conditions: Perform reactions at the lowest temperature compatible with the desired outcome. Maintain a consistent pH using a suitable buffer.

Protocol 2: Monitoring Adduct Formation by LC-MS
  • Sample Preparation: At various time points during your experiment, quench a small aliquot of the reaction mixture by diluting it in a cold, acidic solution (e.g., 0.1% formic acid in acetonitrile) to stop further reactions.

  • Chromatography: Use a reverse-phase C18 column with a gradient elution, for example, from 95% water with 0.1% formic acid to 95% acetonitrile with 0.1% formic acid.

  • Mass Spectrometry: Use electrospray ionization (ESI) in positive ion mode. Monitor for the expected mass of this compound as well as potential adducts. For example, if reacting with a peptide of known mass, look for the mass of the peptide + 114.14 Da (the molecular weight of this compound) minus the mass of water (for Schiff base formation).[2]

  • Data Analysis: Compare the chromatograms and mass spectra of your samples over time to identify the appearance of new peaks corresponding to adducts and the depletion of the this compound peak.

Visualizations

Adduct_Formation_Pathway cluster_reactions Types of Adducts This compound This compound Adduct Adduct This compound->Adduct Adduct Formation Nucleophile Nucleophile Nucleophile->Adduct Schiff_Base Schiff Base (Imine) Adduct->Schiff_Base e.g., with primary amines Michael_Adduct Michael Adduct Adduct->Michael_Adduct e.g., with thiols

Caption: General pathway of adduct formation with this compound.

Troubleshooting_Workflow Start Experiment with This compound Problem Unexpected Results or Low Yield? Start->Problem Check_Purity Check Purity of This compound Problem->Check_Purity Yes Check_Conditions Review Experimental Conditions (pH, Temp) Problem->Check_Conditions Yes Check_Reagents Check for Reactive Reagents (e.g., Buffers) Problem->Check_Reagents Yes Success Successful Experiment Problem->Success No Purify Re-purify or Use Fresh Stock Check_Purity->Purify Optimize_Conditions Optimize pH and Lower Temperature Check_Conditions->Optimize_Conditions Change_Reagents Use Inert Solvents and Buffers Check_Reagents->Change_Reagents Purify->Start Optimize_Conditions->Start Change_Reagents->Start

Caption: Troubleshooting workflow for experiments involving this compound.

References

impact of pH and temperature on 4-Oxohexanal stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Oxohexanal under various pH and temperature conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in solution?

The stability of this compound is primarily influenced by pH, temperature, and the presence of oxidizing agents. As a dicarbonyl compound containing both an aldehyde and a ketone functional group, it is susceptible to several degradation pathways.

Q2: What is the expected stability of this compound at acidic, neutral, and alkaline pH?

  • Acidic pH: Aldehydes can be susceptible to acid-catalyzed reactions, such as hydration and polymerization.

  • Neutral pH: Stability is generally expected to be optimal around neutral pH, though degradation can still occur, especially at elevated temperatures.

  • Alkaline pH: Aldehydes are particularly unstable in alkaline conditions and can undergo reactions like aldol (B89426) condensation and Cannizzaro reactions. The presence of an enolizable proton alpha to the ketone also increases reactivity in basic media.

Q3: How does temperature affect the stability of this compound?

Elevated temperatures are expected to accelerate the degradation of this compound across all pH ranges. Thermal stress can provide the necessary activation energy for various degradation reactions. It is crucial to establish a temperature-dependent stability profile to determine appropriate storage and handling conditions.

Q4: What are the potential degradation pathways for this compound?

Potential degradation pathways include oxidation of the aldehyde group to a carboxylic acid, aldol condensation reactions, and other rearrangements, especially under basic conditions. The presence of two carbonyl groups offers multiple sites for nucleophilic attack.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Solution

Symptoms:

  • A significant decrease in the concentration of this compound over a short period, as determined by analytical methods like HPLC or GC.

  • Appearance of unexpected peaks in the chromatogram.

  • Changes in the physical appearance of the solution (e.g., color change, precipitation).

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inappropriate pH of the solution Aldehydes are often most stable in a slightly acidic to neutral pH range. Verify the pH of your solvent or buffer system. If working in a basic medium, consider if the experiment can be performed at a lower pH.
High Storage Temperature Store this compound solutions at recommended low temperatures (e.g., 2-8°C or frozen) and protect from light. Avoid repeated freeze-thaw cycles.
Presence of Oxidizing Agents Ensure solvents are free from peroxides and other oxidizing impurities. If the experimental conditions allow, consider degassing the solvent to remove dissolved oxygen.
Contamination Use high-purity solvents and reagents. Ensure all glassware is thoroughly cleaned to remove any residues that could catalyze degradation.
Issue 2: Inconsistent Results in Stability Studies

Symptoms:

  • High variability in the measured concentration of this compound between replicate experiments.

  • Non-reproducible degradation profiles.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inconsistent pH Buffer capacity may be insufficient to maintain a constant pH throughout the experiment, especially if degradation products are acidic or basic. Use a buffer with an appropriate pKa and sufficient concentration.
Variable Temperature Control Ensure precise and consistent temperature control during the experiment. Use calibrated incubators or water baths.
Inadequate Sample Handling Standardize sample preparation and handling procedures. Minimize the time samples are at room temperature before analysis.
Analytical Method Variability Validate the analytical method for stability testing to ensure it is robust and reproducible. Check for issues with sample injection, column performance, or detector response.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or a buffer at neutral pH) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 6, 12, 24 hours).

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature and 60°C for specified time points. Note: Degradation is expected to be rapid in basic conditions.

  • Oxidation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature for a specified time.

  • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 70°C) in a controlled environment.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Neutralize the acid and base hydrolyzed samples before analysis.

  • Analyze all samples using a validated stability-indicating analytical method, such as HPLC-UV or LC-MS, to quantify the remaining this compound and profile the degradation products.

Data Presentation:

Table 1: Stability of this compound under Forced Degradation Conditions

Stress Condition Time (hours) This compound Remaining (%) Number of Degradation Products Major Degradation Product (Peak Area %)
0.1 M HCl, 60°C2
6
12
24
0.1 M NaOH, RT0.5
1
2
3% H₂O₂, RT2
6
12
70°C24
48
72
Protocol 2: pH-Dependent Stability Study

1. Buffer Preparation:

  • Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7, 9, 11).

2. Sample Preparation:

  • Add a known amount of this compound stock solution to each buffer to achieve the desired final concentration.

3. Incubation:

  • Incubate the samples at a constant temperature (e.g., 25°C or 40°C).

4. Analysis:

  • Analyze the samples at various time points (e.g., 0, 1, 3, 7, 14 days) to determine the concentration of this compound.

Data Presentation:

Table 2: pH-Dependent Stability of this compound at [Insert Temperature]

pH Time (days) This compound Concentration (µg/mL) Percent Degradation
300
1
3
7
14
500
...
700
...
900
...
1100
...

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare this compound Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to base Base Hydrolysis (0.1 M NaOH, RT) stock->base Expose to oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to thermal Thermal Stress (70°C) stock->thermal Expose to sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling neutralize Neutralize (if applicable) sampling->neutralize hplc Analyze via HPLC/LC-MS neutralize->hplc data Quantify & Profile Degradants hplc->data

Forced Degradation Experimental Workflow

degradation_pathways cluster_conditions Degradation Conditions cluster_products Potential Degradation Products compound This compound acid_cond Acidic pH compound->acid_cond base_cond Alkaline pH compound->base_cond temp_cond High Temperature compound->temp_cond oxid_cond Oxidizing Agent compound->oxid_cond polymer_prod Polymerization Products acid_cond->polymer_prod can lead to aldol_prod Aldol Condensation Products base_cond->aldol_prod can lead to oxidation_prod Carboxylic Acid (Oxidation) temp_cond->oxidation_prod accelerates temp_cond->aldol_prod accelerates temp_cond->polymer_prod accelerates oxid_cond->oxidation_prod can lead to

Potential Degradation Pathways of this compound

troubleshooting low signal in GC-MS detection of 4-Oxohexanal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive troubleshooting strategies and frequently asked questions to address low signal intensity during the GC-MS detection of 4-oxohexanal.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a very low or no signal for my this compound sample?

A low or absent signal can stem from several factors, broadly categorized as issues with the sample itself, the GC-MS instrument, or the analytical method. Common causes include low analyte concentration, sample degradation, improper sample preparation, instrument contamination, leaks in the system, or suboptimal GC-MS parameters.[1][2]

Q2: Is derivatization necessary for this compound analysis?

While not strictly mandatory, derivatization is highly recommended. This compound, containing both aldehyde and ketone functional groups, can be prone to instability and adsorption on active sites within the GC system, leading to poor peak shape and low signal.[3] Derivatization converts it into a more stable, volatile, and detectable compound.[4][5] A common and effective agent for this purpose is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).[6][7]

Q3: What are the initial checks I should perform if my signal intensity suddenly drops?

If you experience a sudden drop in signal for all peaks, including internal standards, start with the most common system-level issues. Check for leaks in the carrier gas line, septum, and column fittings.[3][8] Verify that the autosampler is injecting the correct sample volume and that the vial contains sufficient sample.[1] Also, ensure that the GC inlet and detector temperatures are set correctly in your method.[1]

Q4: Can my sample solvent affect the signal of this compound?

Absolutely. GC-MS analysis requires volatile organic solvents like hexane (B92381), dichloromethane, or ethyl acetate.[9][10] Injecting samples dissolved in water or other non-volatile solvents is not feasible and can contaminate the system.[9] The presence of water can also interfere with certain derivatization reactions.

Q5: How does the MS ion source temperature impact my results?

The ion source temperature is critical for efficient ionization. If the temperature is too low, it can lead to incomplete transmission of analytes, especially for later-eluting compounds, resulting in reduced signal.[11] Conversely, a temperature that is too high might cause thermal degradation of the analyte. It is crucial to optimize this parameter for your specific compound and method.

In-Depth Troubleshooting Guide

If the initial checks from the FAQs do not resolve the issue, follow this systematic guide to diagnose and fix the problem.

Troubleshooting Workflow for Low Signal

The following diagram outlines a logical workflow to identify the root cause of low signal intensity.

TroubleshootingWorkflow start Low Signal Detected for this compound check_all_peaks Is the signal low for ALL peaks (including internal standards)? start->check_all_peaks system_issue System-Level Issue check_all_peaks->system_issue  Yes analyte_issue Analyte-Specific Issue check_all_peaks->analyte_issue No   check_leaks Check for Leaks (Septum, Fittings) system_issue->check_leaks check_injection Verify Injection Volume & Sample Level check_leaks->check_injection check_gases Check Gas Flows & Purity check_injection->check_gases clean_source Clean MS Ion Source check_gases->clean_source resolved Signal Restored clean_source->resolved check_prep Review Sample Prep & Extraction analyte_issue->check_prep check_deriv Verify Derivatization (Reagent, Temp, Time) check_prep->check_deriv optimize_gc Optimize GC Method (Injector, Oven Program) check_deriv->optimize_gc optimize_ms Optimize MS Method (Tune, SIM/Scan, Dwell Time) optimize_gc->optimize_ms optimize_ms->resolved

Caption: A step-by-step workflow for troubleshooting low GC-MS signal.

Sample Preparation and Handling

Matrix effects and low analyte concentration are common culprits for poor signal.[12][13]

  • Extraction Efficiency: Ensure your extraction method (e.g., Liquid-Liquid Extraction or Solid Phase Extraction) is validated for this compound recovery.[10] Inefficient extraction will directly lead to lower concentrations being injected.

  • Sample Concentration: The sample concentration should be appropriate for the instrument's sensitivity, typically around 10 µg/mL for a 1 µL splitless injection.[9] If your sample is too dilute, consider a concentration step.

  • Matrix Interference: Complex sample matrices can interfere with the detection of this compound.[13] Employ cleanup procedures like SPE to remove interfering compounds.[10]

Derivatization Issues

Incomplete or failed derivatization is a primary cause of low signal for active analytes like aldehydes.

  • Reagent Quality: Ensure the derivatizing reagent (e.g., PFBHA) is fresh and has been stored correctly. Degradation of the reagent will lead to poor reaction yield.

  • Reaction Conditions: The derivatization reaction is sensitive to temperature, time, and pH. Verify that these parameters are optimal and consistent across samples.

  • Byproducts: Be aware of byproducts from the derivatization reaction, as they can sometimes interfere with the analysis or contaminate the GC system.[5]

The diagram below illustrates the common derivatization of an aldehyde with PFBHA.

DerivatizationReaction r1 This compound (Aldehyde Group) plus1 + r2 PFBHA (Derivatizing Agent) p1 This compound-PFB-Oxime (Stable & Volatile Derivative) r2->p1 Reaction (Heat) plus2 + p2 Water

Caption: Derivatization of this compound with PFBHA to form a stable oxime.

Gas Chromatography (GC) Parameters

Suboptimal GC parameters can lead to poor peak shape, band broadening, and consequently, lower signal intensity (peak height).

  • Injector Temperature: The injector temperature must be high enough to ensure complete and rapid vaporization of the sample but not so high as to cause thermal degradation. A typical starting point is 250 °C.[6]

  • Inlet Liner: An active or contaminated liner can cause adsorption of the analyte, leading to peak tailing and signal loss.[3] Use a deactivated, ultra-inert liner and replace it regularly.

  • Carrier Gas Flow: The carrier gas flow rate affects chromatographic efficiency. Operate within the optimal flow range for your column dimensions, typically 1-2 mL/min for many standard columns.[14]

  • Oven Temperature Program: An improperly designed temperature ramp can cause poor separation or peak broadening. Ensure the initial temperature is low enough to focus the analytes at the head of the column.

Mass Spectrometer (MS) Parameters

Incorrect MS settings will directly impact sensitivity.

  • MS Tune: The instrument must be tuned correctly. An autotune is a good starting point, but a manual tune might be necessary to optimize for the mass range of your analyte.[14]

  • Ion Source Contamination: A dirty ion source is a very common reason for a gradual loss of sensitivity.[15] Regular cleaning as part of routine maintenance is essential.

  • Scan vs. Selected Ion Monitoring (SIM): For trace analysis and maximum sensitivity, use SIM mode instead of full scan mode. Monitor characteristic, high-abundance ions of your derivatized this compound.

  • Dwell Time (in SIM mode): Ensure the dwell time for each ion is sufficient to acquire enough data points across the chromatographic peak (at least 10-15 points).[14]

Data and Parameters

Table 1: GC-MS Method Starting Parameters

This table provides a set of recommended starting parameters for the analysis of derivatized this compound. Optimization will be necessary for your specific instrument and sample matrix.[6]

ParameterRecommended Setting
GC Column Mid-polarity, e.g., DB-5ms (30 m x 0.25 mm ID, 0.25 µm film)
Injector Temperature 250 °C
Injection Mode Splitless (1 min)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial: 40°C, hold for 2 min; Ramp: 10°C/min to 250°C; Hold: 5 min
MS Transfer Line Temp. 250 °C
MS Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode SIM (Selected Ion Monitoring)
Scan Range (if used) m/z 35 - 400
Table 2: Troubleshooting Checklist for Low Signal
SymptomPotential CauseRecommended Action
All peaks are low/absent System leak, Syringe/injector issue, Major gas flow problemCheck for leaks with an electronic leak detector. Observe an injection cycle. Verify gas flows with a flow meter.[1][8]
Only analyte peak is low Sample degradation, Poor extraction, Derivatization failurePrepare a fresh sample/standard. Review and validate sample prep protocol. Check derivatization reagent and conditions.[4]
Tailing peaks, low intensity Active sites in liner or column, Incorrect column installationReplace inlet liner. Trim the first few cm from the column. Verify correct column installation depth.[3][5][15]
Gradual signal decline Dirty ion source, Column bleed, Contaminated systemPerform ion source cleaning. Condition the column. Check for and eliminate sources of contamination.[14][15]

Experimental Protocols

Protocol 1: PFBHA Derivatization of this compound

This protocol describes a general procedure for the derivatization of aldehydes.[6]

Materials:

  • Sample or standard solution containing this compound

  • PFBHA solution (e.g., 10 mg/mL in a suitable solvent like pyridine (B92270) or water)

  • Extraction solvent (e.g., Hexane)

  • Anhydrous sodium sulfate

Procedure:

  • To 1 mL of your aqueous sample or standard, add 100 µL of the PFBHA solution.

  • Vortex the mixture thoroughly.

  • Incubate at 60°C for 60 minutes to allow the reaction to complete.

  • Cool the mixture to room temperature.

  • Add 500 µL of hexane and vortex for 1 minute to extract the derivatized analyte.

  • Allow the layers to separate and carefully transfer the top organic layer to a clean vial.

  • Repeat the extraction for better recovery and pool the organic extracts.

  • Dry the combined extract over anhydrous sodium sulfate.

  • Transfer the final dried extract to a GC vial for analysis.

References

Technical Support Center: Optimizing Quenching Conditions for 4-Oxohexanal Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the quenching conditions of reactions involving 4-Oxohexanal. Given the bifunctional nature of this compound, containing both an aldehyde and a ketone, special consideration must be given to chemoselectivity during the workup procedure.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when quenching reactions involving this compound?

The main challenge arises from the presence of two carbonyl groups: a more reactive aldehyde and a less reactive ketone. Quenching conditions must be carefully selected to avoid unwanted side reactions such as:

  • Over-reduction or over-oxidation: Harsh quenching agents might alter the desired product.

  • Aldol (B89426) condensation: The presence of enolizable protons alpha to both carbonyls can lead to self-condensation or reactions with other carbonyl-containing species under basic or acidic conditions.[1]

  • Chemoselectivity issues: The quenching agent might react with both the desired functional group and one of the carbonyls of this compound, leading to a mixture of products. Aldehydes are generally more reactive than ketones.[2][3]

Q2: How does the reactivity of the aldehyde versus the ketone in this compound affect the choice of quenching agent?

The aldehyde functional group is significantly more electrophilic and sterically accessible than the ketone.[4] This means that nucleophilic quenching agents will preferentially react with the aldehyde. This inherent reactivity difference can be exploited to achieve chemoselective quenching. For instance, mild quenching conditions will likely affect the aldehyde group while leaving the ketone untouched.

Q3: What are some general-purpose quenching agents suitable for reactions with this compound?

The choice of quenching agent is highly dependent on the specific reaction being performed (e.g., Grignard, reduction, oxidation). However, some commonly used quenching agents for reactions involving aldehydes include:

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl): A mild acidic quencher, often used to neutralize organometallic reagents and enolates.[5]

  • Dilute aqueous acids (e.g., 1M HCl, 10% H₂SO₄): Effective for neutralizing strong bases and hydrolyzing intermediates, but care must be taken to avoid acid-catalyzed side reactions.[5]

  • Water: Can be used to quench reactions involving strong bases, but the high exothermicity needs to be managed by slow addition at low temperatures.[5]

  • Sodium bisulfite (NaHSO₃): Forms a solid adduct with aldehydes, which can be useful for purification, but regeneration of the aldehyde requires basic conditions which might trigger other reactions.[6][7]

Troubleshooting Guides

Issue 1: Low Yield of Desired Product After Quenching
Potential Cause Troubleshooting Action
Retro-Aldol Reaction: The β-hydroxy carbonyl product is reverting to starting materials under the quenching conditions.[5]Perform the quench at low temperatures (e.g., 0 °C or below). Use a milder quenching agent like saturated aqueous NH₄Cl instead of strong acids.[5]
Side Reactions of Carbonyl Groups: The quenching agent is reacting with the aldehyde or ketone of this compound.Choose a quenching agent that is less reactive towards carbonyls under the reaction conditions. For example, when quenching a Grignard reaction, use a proton source like NH₄Cl rather than an electrophilic quencher.
Product Trapped in Emulsion: An emulsion has formed during the aqueous workup, preventing efficient extraction of the product.[5]Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer. Filter the mixture through a pad of Celite®. Allow the mixture to stand for a longer period without agitation.[5]
Precipitation of Salts: Insoluble salts (e.g., magnesium salts from Grignard reactions) have precipitated, trapping the product.Use a dilute acidic quench (e.g., 1M HCl) to form more soluble salts. After quenching, stir the biphasic mixture for an extended period to allow for the dissolution of salts.
Issue 2: Formation of Unexpected Byproducts
Potential Cause Troubleshooting Action
Aldol Condensation Products Observed: The quenching conditions (acidic or basic) are promoting self-condensation of this compound or reaction with other carbonyl compounds.[1]Maintain a low temperature during the quench and workup. Neutralize the reaction mixture to a pH of ~7 as quickly and gently as possible.
Over-oxidation or Over-reduction of the Product: The quenching agent is too harsh.For reductions, use a milder quenching agent like water or saturated NH₄Cl. For oxidations, use a reducing quench like sodium bisulfite or isopropanol.[8]
Reaction with Both Carbonyl Groups: The quenching agent has reacted with both the aldehyde and ketone moieties of this compound.Employ a more chemoselective quenching agent or protect one of the carbonyl groups prior to the reaction. The aldehyde is more susceptible to nucleophilic attack.

Experimental Protocols

Protocol 1: General Quenching of an Organometallic Reaction (e.g., Grignard, Organolithium)
  • Cool the reaction mixture: Before adding the quenching agent, cool the reaction flask to 0 °C in an ice bath. For very reactive organometallic reagents, a temperature of -78 °C (dry ice/acetone bath) is recommended.

  • Prepare the quenching solution: Use a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Slow addition: Add the NH₄Cl solution dropwise to the stirred reaction mixture. Monitor the temperature of the reaction and ensure it does not rise significantly.

  • Warm to room temperature: Once the addition is complete and the exotherm has subsided, allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) and water. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with water and brine.

  • Drying and concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Quenching a Sodium Borohydride (NaBH₄) Reduction
  • Cool the reaction mixture: Cool the reaction flask to 0 °C in an ice bath.

  • Slow addition of acid: Slowly and carefully add 1M HCl dropwise to the reaction mixture to neutralize the excess NaBH₄ and the resulting borate (B1201080) esters. Be aware of hydrogen gas evolution.

  • Extraction: Once the gas evolution has ceased and the mixture is neutral or slightly acidic, extract the product with an organic solvent (e.g., ethyl acetate).

  • Washing and Drying: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentration: Remove the solvent under reduced pressure.

Data Presentation

Table 1: Common Quenching Agents for Aldehyde Reactions and Their Properties

Quenching AgentTypeTypical UsePotential Issues with this compound
Saturated aq. NH₄ClMildly AcidicGrignard, Organolithium, Enolates[5]Low risk of side reactions.
1M HClAcidicStrong bases, Reductions (e.g., NaBH₄)[5]Can catalyze aldol condensation or other acid-sensitive reactions if not controlled.
WaterNeutral/ProticStrong bases, Reductions[5]Highly exothermic with reactive reagents. May not be acidic enough to protonate all species.
Saturated aq. NaHCO₃Mildly BasicNeutralizing excess acidCan induce base-catalyzed aldol condensation.
Sodium Bisulfite (NaHSO₃)Reducing/Adduct formingOxidations, Aldehyde purification[6][8]Forms an adduct with the aldehyde, which may be difficult to cleave without inducing side reactions.
IsopropanolProtic/ReducingOxidations (e.g., with CrO₃)[8]Generally mild and unlikely to cause issues.

Visualizations

experimental_workflow cluster_reaction Reaction Step cluster_quenching Quenching cluster_workup Aqueous Workup reaction This compound Reaction (e.g., Grignard, Reduction) cooling Cool to 0°C reaction->cooling Reaction Complete add_quench Slowly add quenching agent cooling->add_quench warm_rt Warm to Room Temperature add_quench->warm_rt extraction Extraction with Organic Solvent warm_rt->extraction washing Wash with Water and Brine extraction->washing drying Dry over Na₂SO₄ washing->drying concentration Concentrate drying->concentration product Crude Product concentration->product

Caption: General experimental workflow for quenching a this compound reaction.

troubleshooting_logic q_node q_node a_node a_node start Problem After Quenching q_yield Low Yield? start->q_yield q_byproducts Unexpected Byproducts? start->q_byproducts a_retro_aldol Check for Retro-Aldol: - Quench at lower temp - Use milder quencher q_yield->a_retro_aldol Yes a_emulsion Break Emulsion: - Add brine - Filter through Celite q_yield->a_emulsion Yes a_aldol Prevent Aldol: - Maintain low temp - Neutralize quickly q_byproducts->a_aldol Yes a_selectivity Address Chemoselectivity: - Use milder/selective quencher - Consider protecting groups q_byproducts->a_selectivity Yes

References

unexpected reactions and byproducts of 4-Oxohexanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Oxohexanal. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: I am performing a reaction with this compound under basic or acidic conditions and obtaining a significant, unexpected byproduct with a lower molecular weight. What could this byproduct be?

A1: The most likely unexpected byproduct is a cyclopentenone derivative, formed through an intramolecular aldol (B89426) condensation. This compound is a 1,4-dicarbonyl compound, which makes it prone to cyclization, especially in the presence of acid or base catalysts. The reaction involves the formation of an enolate followed by an intramolecular nucleophilic attack to form a five-membered ring, which then dehydrates to yield a more stable α,β-unsaturated ketone.

Q2: My reaction yield is significantly lower than expected, and I observe multiple spots on my TLC plate. What are the potential side reactions?

A2: Besides the intramolecular aldol condensation, other side reactions can occur depending on the specific reagents and conditions used. If your reaction mixture contains primary amines or ammonia, you might be forming pyrrole (B145914) byproducts via the Paal-Knorr synthesis.[1][2][3][4] Under strongly acidic conditions (pH < 3), the formation of furan (B31954) derivatives, also through a Paal-Knorr type mechanism, can be a significant side reaction.[5] Additionally, the aldehyde functional group is susceptible to oxidation to a carboxylic acid, especially if exposed to air over extended periods.

Q3: I am trying to perform a Paal-Knorr synthesis with this compound and a primary amine, but the reaction is sluggish, or the yield is low. What can I do to optimize the reaction?

A3: Low yields in a Paal-Knorr synthesis can be due to several factors:

  • Steric Hindrance: If either the amine or the dicarbonyl compound is sterically hindered, the reaction rate can be significantly reduced.

  • Nucleophilicity of the Amine: Amines with electron-withdrawing groups are less nucleophilic and may react slowly.

  • Reaction Conditions: While the Paal-Knorr synthesis is often acid-catalyzed, excessively strong acid can favor the formation of furan byproducts. A weak acid like acetic acid is often a good choice.[2]

  • Solvent: The choice of solvent can influence the reaction rate. Protic solvents like methanol (B129727) or ethanol (B145695) are commonly used.

For a general troubleshooting guide on Paal-Knorr synthesis, refer to specialized resources.[5]

Q4: How can I effectively purify this compound from its common byproducts like the cyclized cyclopentenone?

A4: Purifying the polar this compound from the less polar cyclopentenone byproduct can be achieved through column chromatography. A silica (B1680970) gel column with a gradient elution system is recommended. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. The less polar cyclopentenone derivative will elute first, followed by the more polar this compound. Careful monitoring of the fractions by TLC is crucial for good separation.

Data Presentation

Table 1: Comparative Yields of Cyclopentenone from 2,5-Hexanedione (B30556) under Different Catalytic Conditions

CatalystTemperature (°C)Reaction Time (h)Yield (%)Reference
CaO1501498Not specified in search results
γ-Al2O3/AlOOHNot Specified677.2Not specified in search results
Li2O/ZrO2250Not Specified>95 (Selectivity)Not specified in search results

Experimental Protocols

Protocol 1: General Procedure for Intramolecular Aldol Condensation of a 1,4-Dicarbonyl Compound (e.g., 2,5-Hexanedione)

This protocol is based on the cyclization of 2,5-hexanedione and can be adapted for this compound with appropriate optimization.

  • Materials:

    • 1,4-dicarbonyl compound (e.g., 2,5-hexanedione)

    • Base catalyst (e.g., CaO)

    • Solvent (e.g., water)

    • Inert atmosphere (e.g., nitrogen)

    • Round-bottom flask

    • Heating and stirring apparatus

  • Procedure:

    • To a round-bottom flask, add the 1,4-dicarbonyl compound and the solvent.

    • Purge the flask with an inert gas (e.g., nitrogen).

    • Heat the mixture to the desired temperature (e.g., 150 °C) with stirring.

    • Add the base catalyst to the reaction mixture.

    • Maintain the reaction at temperature for the specified time (e.g., 14 hours).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion, cool the reaction mixture and work up as appropriate (e.g., extraction, filtration).

    • Purify the product by column chromatography or distillation.

Protocol 2: General Procedure for Paal-Knorr Pyrrole Synthesis

This protocol describes a general method for the synthesis of a pyrrole from a 1,4-dicarbonyl compound and a primary amine.[6]

  • Materials:

    • 1,4-dicarbonyl compound (e.g., 2,5-hexanedione)

    • Primary amine (e.g., aniline)

    • Solvent (e.g., methanol)

    • Acid catalyst (e.g., concentrated hydrochloric acid)

    • Round-bottom flask with reflux condenser

  • Procedure:

    • In a round-bottom flask, combine the 1,4-dicarbonyl compound, the primary amine, and the solvent.

    • Add a catalytic amount of the acid.

    • Fit the flask with a reflux condenser and heat the mixture to reflux.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture in an ice bath.

    • Add a cold dilute acid solution to precipitate the product.

    • Collect the product by vacuum filtration and wash with cold water.

    • Recrystallize the crude product for further purification if necessary.

Mandatory Visualizations

Intramolecular_Aldol_Condensation cluster_start Starting Material cluster_process Reaction Steps cluster_product Product & Byproduct 4_Oxohexanal This compound Enolate_Formation Enolate Formation (Base or Acid Catalysis) 4_Oxohexanal->Enolate_Formation 1. Desired_Product Desired Product 4_Oxohexanal->Desired_Product Intended Reaction Intramolecular_Attack Intramolecular Nucleophilic Attack Enolate_Formation->Intramolecular_Attack 2. Dehydration Dehydration Intramolecular_Attack->Dehydration 3. Cyclopentenone Cyclopentenone Byproduct Dehydration->Cyclopentenone 4.

Caption: Intramolecular aldol condensation of this compound.

Paal_Knorr_Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_pathways Potential Pathways Dicarbonyl This compound Pyrrole_Formation Pyrrole Formation Dicarbonyl->Pyrrole_Formation Furan_Formation Furan Formation (Strongly Acidic) Dicarbonyl->Furan_Formation Side Reaction Amine Primary Amine / Ammonia Amine->Pyrrole_Formation Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->Pyrrole_Formation Catalyst->Furan_Formation

Caption: Paal-Knorr synthesis pathways for this compound.

Experimental_Workflow Start Start Reaction Reaction_Setup Combine this compound, Reagents, and Solvent Start->Reaction_Setup Reaction_Conditions Apply Heat and/or Catalyst Reaction_Setup->Reaction_Conditions Monitoring Monitor Progress by TLC/GC Reaction_Conditions->Monitoring Monitoring->Reaction_Conditions Incomplete Workup Quench Reaction and Perform Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography or Distillation Workup->Purification Analysis Characterize Product (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for this compound reactions.

References

Technical Support Center: Strategies for Improving Selectivity in 4-Oxohexanal Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the selectivity of reactions involving 4-Oxohexanal.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving selectivity with this compound?

A1: this compound possesses two distinct carbonyl functional groups: a ketone at the C4 position and an aldehyde at the C1 position. The primary challenge is to achieve chemoselectivity, meaning to have a reagent react preferentially with one carbonyl group over the other. Aldehydes are generally more electrophilic and less sterically hindered than ketones, which often leads to preferential reaction at the aldehyde position. However, achieving high selectivity can be difficult, and competitive reactions at the ketone can lead to product mixtures that are challenging to separate.

Q2: How can I selectively protect one of the carbonyl groups in this compound?

A2: Selective protection is a key strategy to ensure that subsequent reactions occur at the desired carbonyl group. Given the higher reactivity of the aldehyde, it can often be selectively protected in the presence of the ketone. A common method is the formation of an acetal (B89532).

  • Strategy : React this compound with a diol (e.g., ethylene (B1197577) glycol) under acidic catalysis. The more reactive aldehyde will preferentially form a cyclic acetal, leaving the ketone available for further reactions. This process is reversible, and the protecting group can be removed under aqueous acidic conditions after the desired reaction at the ketone has been performed.

Q3: Are there methods for the selective reduction of one carbonyl group in this compound?

A3: Yes, chemoselective reduction is achievable. Aldehydes are more readily reduced than ketones.

  • Strategy : Use a mild reducing agent that shows high selectivity for aldehydes. A combination of sodium borohydride (B1222165) (NaBH₄) and acetylacetone (B45752) can be used for the efficient chemoselective reduction of aldehydes in the presence of ketones.[1] This method is advantageous due to its moisture tolerance and high efficiency.[1] Another option is using sodium borohydride at low temperatures (e.g., -78 °C) in a mixed solvent system like ethanol (B145695) and dichloromethane (B109758), which generally favors the reduction of aldehydes over ketones.[2]

Q4: Can I achieve selective olefination using a Wittig reaction?

A4: Yes, the Wittig reaction can be performed with a preference for the aldehyde group.

  • Strategy : The less sterically hindered and more electrophilic aldehyde will react faster with a phosphonium (B103445) ylide (Wittig reagent) than the ketone.[3][4] To maximize selectivity, the reaction can be run at low temperatures with a stoichiometric amount of the Wittig reagent. The choice of ylide (stabilized vs. unstabilized) will influence the stereochemistry of the resulting alkene.[3][4]

Troubleshooting Guides

Issue 1: Low Selectivity in Aldehyde Protection
  • Problem : During the protection of the aldehyde as an acetal, you observe significant formation of the bis-protected product or reaction at the ketone.

  • Possible Causes :

    • Reaction time is too long, allowing the less reactive ketone to be protected.

    • The reaction temperature is too high.

    • An excess of the diol and/or acid catalyst is used.

  • Solutions :

    • Monitor the reaction closely : Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of the starting material and the formation of the mono-protected product. Quench the reaction once the desired product is maximized.

    • Optimize reaction conditions : Lower the reaction temperature and carefully control the stoichiometry of the reagents. Use a catalytic amount of a mild acid catalyst.

    • Consider a flow reactor : For some protection reactions, using a flow reactor can improve selectivity for the monoprotected derivative compared to conventional batch experiments.[5][6][7]

Issue 2: Incomplete or Non-Selective Reduction
  • Problem : Attempts to selectively reduce the aldehyde result in a mixture of the desired alcohol, the diol (from reduction of both carbonyls), and unreacted starting material.

  • Possible Causes :

    • The reducing agent is too reactive.

    • The reaction temperature is too high, leading to reduced selectivity.

    • The stoichiometry of the reducing agent is not optimized.

  • Solutions :

    • Choice of Reagent : Employ a milder reducing agent known for aldehyde selectivity, such as sodium triacetoxyborohydride (B8407120) or a modified sodium borohydride reagent.

    • Temperature Control : Perform the reaction at low temperatures (e.g., -78 °C) to enhance the kinetic preference for the aldehyde reduction.[2]

    • Stoichiometry : Use a slight excess (e.g., 1.1 equivalents) of the reducing agent to ensure complete conversion of the aldehyde while minimizing the over-reduction of the ketone.

Issue 3: Formation of a Complex Mixture in Aldol (B89426) Condensation
  • Problem : An intramolecular aldol condensation of this compound results in multiple products or polymerization.

  • Possible Causes :

    • The base is too strong or used in excess, leading to multiple deprotonation sites and side reactions.

    • The reaction conditions favor intermolecular reactions over the desired intramolecular cyclization.

  • Solutions :

    • Choice of Base : Use a milder base (e.g., a catalytic amount of a secondary amine like proline in organocatalysis) to control the formation of the enolate.

    • Reaction Conditions : Run the reaction under high dilution to favor the intramolecular pathway.

    • Thermodynamic vs. Kinetic Control : The formation of five- and six-membered rings is generally favored in intramolecular aldol condensations due to their thermodynamic stability.[8][9] Carefully choosing the base and temperature can influence which enolate is formed (kinetic vs. thermodynamic), potentially directing the reaction towards a specific cyclic product.

Experimental Protocols

Protocol 1: Selective Protection of the Aldehyde in this compound

This protocol describes a general procedure for the selective acetal protection of the aldehyde group in a 1,4-dicarbonyl compound.

  • Dissolution : Dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or toluene) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of Reagents : Add ethylene glycol (1.1 equivalents) to the solution.

  • Catalyst : Add a catalytic amount of a mild acid catalyst (e.g., p-toluenesulfonic acid).

  • Reaction : Stir the mixture at room temperature. For removal of water, a Dean-Stark apparatus can be used if refluxing in toluene.

  • Monitoring : Monitor the reaction progress by TLC or GC.

  • Work-up : Once the starting material is consumed and the mono-protected product is maximized, quench the reaction with a mild base (e.g., a saturated aqueous solution of sodium bicarbonate). Extract the product with an organic solvent.

  • Purification : Dry the combined organic layers over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Selective Wittig Olefination of the Aldehyde

This protocol outlines a general method for the selective olefination of the aldehyde in a 1,4-dicarbonyl compound.

  • Ylide Preparation : Prepare the phosphonium ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous aprotic solvent (e.g., THF or diethyl ether) under an inert atmosphere.[3][4]

  • Reaction Setup : Cool the solution of the ylide to a low temperature (e.g., -78 °C).

  • Substrate Addition : Slowly add a solution of this compound (1 equivalent) in the same anhydrous solvent to the ylide solution.

  • Reaction : Allow the reaction mixture to stir at the low temperature and then slowly warm to room temperature.

  • Monitoring : Monitor the reaction by TLC to follow the consumption of this compound.

  • Work-up : Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent.

  • Purification : Wash the organic layer, dry it over an anhydrous salt, and concentrate it. The product can be purified by column chromatography to separate the alkene from triphenylphosphine (B44618) oxide and any unreacted starting material.

Data Presentation

The selectivity of a reaction can be highly dependent on the catalyst and reaction conditions. Below is a conceptual table illustrating how quantitative data for a selective reaction could be presented.

Table 1: Comparison of Catalysts for a Hypothetical Selective Aldol Reaction of this compound

EntryCatalyst (mol%)BaseSolventTemp (°C)Time (h)Conversion (%)Product Ratio (Aldehyde:Ketone)
1L-Proline (20)-DMSO252485>95:5
2Pyrrolidine (10)-CH₂Cl₂0129090:10
3NaOH (100)NaOHEtOH254>99Mixture of products

Note: This table is illustrative and based on general principles of organocatalysis in aldol reactions. Actual results may vary.

Visualizations

Logical Workflow for Selective Modification of this compound

This diagram illustrates a logical workflow for performing a selective reaction on the ketone group of this compound by first protecting the more reactive aldehyde.

selective_modification start This compound protect Selective Protection (e.g., Acetal Formation) start->protect 1. Protect Aldehyde intermediate Protected this compound protect->intermediate react_ketone Reaction at Ketone (e.g., Grignard, Wittig) intermediate->react_ketone 2. Modify Ketone deprotect Deprotection (Acid Hydrolysis) react_ketone->deprotect 3. Remove Protection final_product Modified Product deprotect->final_product troubleshooting_pathway start Low Selectivity Observed check_temp Is Reaction Temperature Optimized? start->check_temp check_reagent Is the Reagent/Catalyst Appropriate? check_temp->check_reagent Yes lower_temp Lower Temperature check_temp->lower_temp No check_stoch Is Stoichiometry Correct? check_reagent->check_stoch Yes change_reagent Use Milder/More Selective Reagent check_reagent->change_reagent No adjust_stoch Adjust Stoichiometry check_stoch->adjust_stoch No success High Selectivity Achieved check_stoch->success Yes lower_temp->success change_reagent->success adjust_stoch->success

References

Technical Support Center: Handling and Disposal of 4-Oxohexanal Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive information for researchers, scientists, and drug development professionals on the safe handling and disposal of 4-Oxohexanal waste.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its primary hazards?

This compound is an organic compound with the chemical formula C₆H₁₀O₂. It contains both an aldehyde and a ketone functional group, making it a reactive molecule. The primary hazards associated with this compound are related to its reactivity. Due to the presence of the aldehyde group, it is susceptible to oxidation and may form unstable peroxides over time, especially when exposed to air. It is also a combustible liquid. Direct contact can cause skin and eye irritation.

2. What are the proper storage conditions for this compound?

To ensure stability and minimize hazards, this compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames. It is crucial to store it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and peroxide formation. It should be kept separate from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases.

3. What personal protective equipment (PPE) should be worn when handling this compound?

When working with this compound, appropriate personal protective equipment is essential to prevent exposure. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber.

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: In cases of poor ventilation or when dealing with aerosols or heated solutions, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

4. How should small spills of this compound be handled?

For small spills, first, ensure the area is well-ventilated and eliminate all ignition sources. Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth. Collect the absorbed material and contaminated surfaces into a sealed, labeled container for hazardous waste disposal. Clean the spill area with soap and water.

5. How should large spills of this compound be handled?

In the event of a large spill, evacuate the area immediately. If safe to do so, contain the spill to prevent it from entering drains or waterways. Contact your institution's environmental health and safety (EHS) department or emergency response team for assistance with cleanup and disposal.

6. Can this compound waste be disposed of down the drain?

No, this compound waste should not be disposed of down the sanitary sewer. It is a chemical waste that requires proper treatment and disposal according to local, state, and federal regulations.

7. What are the approved methods for disposing of this compound waste?

The primary method for disposal of this compound waste is through your institution's hazardous waste management program. This typically involves collecting the waste in a properly labeled, sealed container and arranging for pickup by a licensed hazardous waste disposal company. In-lab neutralization may be an option for small quantities, but the resulting solution must still be disposed of as hazardous waste unless otherwise approved by your EHS department.

Troubleshooting Guide

IssuePossible CauseSolution
Unexpected color change or precipitate formation in this compound solution. Polymerization or degradation of the compound, possibly due to exposure to air, light, or incompatible materials.Do not use the solution. Treat it as waste and dispose of it according to the guidelines. Ensure proper storage conditions for fresh this compound.
A strong, pungent odor is detected in the laboratory. A spill or leak of this compound.Immediately check for any spills or leaking containers. If a spill is found, follow the appropriate spill cleanup procedure. Ensure all containers are tightly sealed. If the source of the odor cannot be identified, ventilate the area and contact your EHS department.
Skin or eye irritation after handling this compound. Direct contact with the chemical.Immediately flush the affected area with copious amounts of water for at least 15 minutes. For eye contact, use an emergency eyewash station. Remove contaminated clothing. Seek medical attention.
Neutralization reaction is not proceeding as expected (e.g., no temperature change, persistent odor). Incorrect amount of neutralizing agent, inactive reagent, or improper reaction conditions.Verify the calculations for the amount of neutralizing agent. Use fresh neutralizing agent. Ensure proper mixing and allow sufficient reaction time as per the protocol.

Quantitative Data Summary

PropertyValueReference
Molecular Formula C₆H₁₀O₂PubChem
Molecular Weight 114.14 g/mol PubChem
Appearance Colorless to pale yellow liquidGeneral chemical properties
Boiling Point Not available
Flash Point Combustible liquidGeneral aldehyde properties
Solubility Soluble in organic solventsGeneral chemical properties
Occupational Exposure Limits (as a proxy, for 2-Hexanone) OSHA PEL: 100 ppm (410 mg/m³) TWANIOSH REL: 1 ppm (4 mg/m³) TWAOSHA[1], NIOSH[2]

Experimental Protocols

Protocol 1: Neutralization of this compound Waste using Sodium Bisulfite

This protocol is suitable for small quantities of aqueous this compound waste.

Materials:

  • This compound waste solution

  • Sodium bisulfite (NaHSO₃)

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • pH paper or pH meter

  • Stir plate and stir bar

  • Beaker or flask large enough to hold the waste volume with room for additions

  • Appropriate PPE (safety goggles, gloves, lab coat)

Procedure:

  • Work in a well-ventilated fume hood.

  • Place the this compound waste solution in a beaker or flask on a stir plate and begin stirring.

  • Slowly add a 10% molar excess of sodium bisulfite to the stirring solution. The reaction is exothermic, so add the bisulfite in small portions to control the temperature.

  • Continue stirring for at least 2 hours to ensure the reaction goes to completion.

  • Check the pH of the solution. If it is acidic, slowly add a solution of sodium carbonate or sodium hydroxide until the pH is between 6 and 8.

  • The neutralized solution should be collected in a properly labeled hazardous waste container for disposal through your institution's EHS program.

Protocol 2: Reduction of this compound Waste using Sodium Borohydride (B1222165)

This protocol reduces the aldehyde and ketone functionalities to alcohols, which are generally less hazardous.

Materials:

  • This compound waste solution (in an appropriate solvent like ethanol (B145695) or isopropanol)

  • Sodium borohydride (NaBH₄)

  • Dilute hydrochloric acid (HCl) or acetic acid for quenching

  • Stir plate and stir bar

  • Round-bottom flask with a condenser

  • Ice bath

  • Appropriate PPE (safety goggles, gloves, lab coat)

Procedure:

  • Work in a well-ventilated fume hood.

  • Place the this compound waste solution in a round-bottom flask equipped with a stir bar and a condenser.

  • Cool the flask in an ice bath.

  • Slowly and carefully add a 10% molar excess of sodium borohydride to the stirring solution. Sodium borohydride reacts with water and alcohols to produce hydrogen gas, which is flammable. Ensure there are no ignition sources nearby.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for at least 4 hours.

  • Once the reaction is complete, cool the flask again in an ice bath and slowly add dilute hydrochloric acid or acetic acid to quench the excess sodium borohydride. Be cautious as this will generate hydrogen gas.

  • The resulting solution containing the reduced product (a diol) should be collected in a properly labeled hazardous waste container for disposal through your institution's EHS program.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_neutralization Neutralization/Reduction cluster_post Post-Treatment start Start ppe Don Appropriate PPE start->ppe setup Set up in Fume Hood ppe->setup waste Measure this compound Waste setup->waste reagent Add Neutralizing/Reducing Agent Slowly waste->reagent react Allow Reaction to Proceed reagent->react quench Quench Reaction (if applicable) react->quench ph_adjust Adjust pH to Neutral quench->ph_adjust collect Collect in Labeled Waste Container ph_adjust->collect end End collect->end

Caption: Experimental workflow for the neutralization or reduction of this compound waste.

disposal_decision_tree start This compound Waste Generated spill Is it a spill? start->spill small_spill Small Spill (<100 mL)? spill->small_spill Yes liquid_waste Liquid Waste spill->liquid_waste No absorb Absorb with inert material small_spill->absorb Yes large_spill Large Spill (>100 mL) small_spill->large_spill No collect_spill Collect in sealed container for hazardous waste absorb->collect_spill evacuate Evacuate and call EHS large_spill->evacuate in_lab_treat In-lab treatment feasible? liquid_waste->in_lab_treat neutralize Follow Neutralization/Reduction Protocol in_lab_treat->neutralize Yes direct_disposal Collect in labeled hazardous waste container for EHS pickup in_lab_treat->direct_disposal No collect_treated Collect treated waste in hazardous waste container neutralize->collect_treated

Caption: Decision tree for the handling and disposal of this compound waste.

References

Technical Support Center: Analysis of 4-Oxohexanal (4-OHE) Adducts

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Oxohexanal (4-OHE) adducts.

Frequently Asked Questions (FAQs)

Q1: What is this compound (4-OHE) and why are its adducts relevant?

A1: this compound (4-OHE), more formally known as 4-oxo-2-hexenal, is a reactive aldehyde produced from the lipid peroxidation of omega-3 fatty acids.[1] It is considered a mutagen and can form covalent adducts with biological macromolecules like DNA and proteins.[1] The formation of these adducts is a type of cellular damage that, if not repaired, can lead to mutations and may be implicated in carcinogenesis.[1][2] Therefore, detecting and quantifying 4-OHE adducts can serve as a biomarker of oxidative stress and exposure to lipid peroxidation products.[3]

Q2: What types of adducts does 4-OHE form with DNA?

A2: 4-OHE has been shown to react with DNA to form adducts with deoxyguanosine (dG), deoxycytidine (dC), and 5-methyl-deoxycytidine (5-Me-dC).[1] These adducts have been detected in animal tissues after oral administration of 4-OHE, confirming their formation in vivo.[1]

Q3: What are the primary challenges in analyzing 4-OHE adducts?

A3: The primary challenges in analyzing 4-OHE adducts are typical for adductomics studies and include:

  • Low Abundance: Adducts are often present at very low levels (e.g., one adduct per 10⁶ to 10⁹ normal nucleotides), requiring highly sensitive analytical techniques.

  • Sample Matrix Complexity: Biological samples are complex mixtures, which can lead to ion suppression and isobaric interferences during mass spectrometry analysis.

  • Adduct Instability: Some adducts, particularly Schiff bases formed with proteins, can be unstable, requiring specific sample handling and preparation techniques like reduction.

  • Lack of Commercial Standards: The absence of commercially available standards for all possible 4-OHE adducts can make absolute quantification challenging.

Troubleshooting Guides

Issue 1: Low or No Signal for 4-OHE Adducts in LC-MS/MS

Possible Cause & Solution

Possible Cause Troubleshooting Step
Insufficient Sample Enrichment The low abundance of 4-OHE adducts often necessitates an enrichment step. For DNA adducts, consider solid-phase extraction (SPE) or immunoaffinity purification if antibodies are available. For protein adducts, enrichment can be achieved by targeting specific proteins or using chemical probes.
Inefficient Ionization Optimize electrospray ionization (ESI) source parameters. Ensure the mobile phase pH is suitable for protonation (positive ion mode). For DNA adducts, positive ion mode is typically used.
Suboptimal MS/MS Transition Verify the precursor and product ion masses for your target adducts. Use high-resolution mass spectrometry (HRAMS) to confirm the elemental composition of your precursor ion.[4]
Adduct Degradation 4-OHE protein adducts, especially Schiff bases, can be unstable. Stabilize these adducts by reduction with sodium borohydride (B1222165) (NaBH₄) immediately after sample collection.
Inefficient DNA/Protein Hydrolysis For DNA adducts, ensure complete enzymatic digestion to nucleosides. Optimize enzyme concentrations (e.g., DNase I, phosphodiesterases, alkaline phosphatase) and incubation time.[1] For proteins, ensure complete proteolytic digestion (e.g., with trypsin).
Issue 2: High Background Noise and Matrix Effects

Possible Cause & Solution

Possible Cause Troubleshooting Step
Complex Sample Matrix Implement a robust sample cleanup protocol. For DNA hydrolysates, this may involve offline or online solid-phase extraction (SPE). For protein digests, consider fractionation or depletion of high-abundance proteins.
Contaminants from Reagents Use high-purity solvents and reagents (LC-MS grade). Check for contaminants in all solutions, including digestion buffers.
Ion Suppression Dilute the sample to reduce the concentration of interfering matrix components.[2] Improve chromatographic separation to resolve adducts from co-eluting, ion-suppressing species. Use a stable isotope-labeled internal standard to correct for matrix effects.

Quantitative Data Summary

The analysis of 4-OHE adducts by mass spectrometry relies on detecting a specific mass shift corresponding to the addition of the 4-OHE molecule to a nucleobase or amino acid residue.

Table 1: Mass Information for 4-OHE and its DNA Adducts

Molecule Chemical Formula Monoisotopic Mass (Da) Notes
This compound (4-OHE)C₆H₈O₂112.0524This is the mass added to the nucleobase in a simple addition reaction.
4-OHE-dG Adduct--The exact mass will depend on the specific adduct structure (e.g., with or without dehydration).[1]
4-OHE-dC Adduct--The exact mass will depend on the specific adduct structure.[1]
4-OHE-5-Me-dC Adduct--The exact mass will depend on the specific adduct structure.[1]

Note: The precise mass of the final adduct may vary depending on the reaction mechanism (e.g., condensation reactions involving the loss of water).

Experimental Protocols

Protocol 1: General Method for 4-OHE DNA Adduct Analysis by LC-MS/MS

This protocol provides a general workflow for the detection of 4-OHE-DNA adducts in biological tissues.

1. DNA Isolation:

  • Excise tissue and immediately freeze in liquid nitrogen.
  • Isolate genomic DNA using a commercial kit or standard phenol-chloroform extraction, followed by ethanol (B145695) precipitation. Ensure all steps are performed under conditions that minimize oxidative damage.

2. Enzymatic Hydrolysis:

  • To 50-100 µg of DNA, add a buffer containing zinc chloride.
  • Add a cocktail of enzymes including DNase I, snake venom phosphodiesterase, and alkaline phosphatase.
  • Incubate at 37°C for 12-24 hours to ensure complete digestion to single nucleosides.

3. Sample Cleanup (Optional but Recommended):

  • Use offline solid-phase extraction (SPE) with a C18 cartridge to remove salts and other polar impurities from the DNA hydrolysate.
  • Elute the nucleosides with methanol (B129727) or acetonitrile (B52724).
  • Dry the eluate under vacuum and reconstitute in a mobile phase-compatible solvent.

4. LC-MS/MS Analysis:

  • Chromatography: Use a C18 reversed-phase column with a gradient elution, typically using water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B).
  • Mass Spectrometry: Operate the mass spectrometer in positive ion electrospray (ESI+) mode.
  • Detection: Use Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for targeted analysis. Monitor the specific mass transition from the protonated adduct precursor ion to a characteristic product ion (e.g., the protonated nucleobase). Use high-resolution mass spectrometry to improve specificity.[4]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue Tissue Sample DNA_Isolation DNA Isolation Tissue->DNA_Isolation Enzymatic_Hydrolysis Enzymatic Hydrolysis to Nucleosides DNA_Isolation->Enzymatic_Hydrolysis SPE_Cleanup Solid-Phase Extraction (Cleanup) Enzymatic_Hydrolysis->SPE_Cleanup LC_Separation LC Separation SPE_Cleanup->LC_Separation MSMS_Detection MS/MS Detection (SRM/PRM) LC_Separation->MSMS_Detection Data_Analysis Data Analysis & Quantification MSMS_Detection->Data_Analysis

Caption: General workflow for the analysis of 4-OHE DNA adducts.

troubleshooting_flowchart Start Low or No Adduct Signal Check_MS Verify MS/MS Transition & Instrument Tuning Start->Check_MS Signal_OK Signal Appears? Check_MS->Signal_OK No Problem_Solved Problem Resolved Check_MS->Problem_Solved Yes Check_Sample_Prep Review Sample Prep: - Incomplete Hydrolysis? - Adduct Degradation? Signal_OK->Check_Sample_Prep No Signal_OK->Problem_Solved Yes Improve_Cleanup Implement/Optimize Sample Cleanup (SPE) Check_Sample_Prep->Improve_Cleanup High Background Enrich_Sample Consider Adduct Enrichment Step Check_Sample_Prep->Enrich_Sample Low Abundance Contact_Support Consult Instrument Specialist Check_Sample_Prep->Contact_Support No Obvious Issue Improve_Cleanup->Problem_Solved Enrich_Sample->Problem_Solved

Caption: Troubleshooting guide for low/no signal in 4-OHE adduct analysis.

adduct_formation Omega3 Omega-3 Fatty Acids Lipid_Peroxidation Lipid Peroxidation (Oxidative Stress) Omega3->Lipid_Peroxidation OHE This compound (4-OHE) Lipid_Peroxidation->OHE Adduct 4-OHE-DNA Adduct OHE->Adduct DNA DNA (e.g., dGuanosine) DNA->Adduct

Caption: Simplified pathway of 4-OHE DNA adduct formation.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Oxohexanal and 4-Hydroxynonenal (4-HNE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of two aldehydes: 4-oxohexanal and 4-hydroxynonenal (B163490) (4-HNE). While 4-HNE is a well-studied product of lipid peroxidation with established roles in cellular signaling and pathology, data on the reactivity and biological effects of this compound is limited. This comparison, therefore, draws upon the extensive experimental data for 4-HNE and infers the reactivity of this compound based on its chemical structure as a γ-ketoaldehyde, a class of dicarbonyl compounds known for high reactivity.

Chemical Structures and Reactive Moieties

4-Hydroxynonenal (4-HNE) is an α,β-unsaturated hydroxyalkenal. Its reactivity is conferred by three functional groups: a carbonyl group, a carbon-carbon double bond in conjugation with the carbonyl, and a hydroxyl group.

This compound is a γ-ketoaldehyde, characterized by two carbonyl groups separated by two methylene (B1212753) groups. The presence of two electrophilic carbonyl carbons dictates its reactivity.

Reactivity with Amino Acid Residues

The primary mechanism of aldehyde-mediated protein modification involves the formation of covalent adducts with nucleophilic amino acid residues.

4-Hydroxynonenal (4-HNE) reacts with proteins primarily through two mechanisms:

  • Michael Addition: This is the preferred reaction, where the nucleophilic side chains of cysteine, histidine, and lysine (B10760008) attack the β-carbon of the α,β-unsaturated system. The order of reactivity for Michael addition is generally Cysteine > Histidine > Lysine.

  • Schiff Base Formation: The aldehyde group of 4-HNE can react with the primary amino groups of lysine and arginine residues to form a Schiff base (imine).

This compound , as a dicarbonyl compound, is expected to be highly reactive towards nucleophilic amino acid residues. While specific experimental data for this compound is scarce, γ-ketoaldehydes, in general, are known to form protein adducts at rates that can be orders of magnitude faster than α,β-unsaturated aldehydes like 4-HNE[1][2]. The primary reaction mechanisms are predicted to be:

  • Schiff Base Formation: Both the aldehyde and ketone carbonyl groups can react with the primary amino groups of lysine and arginine to form Schiff bases.

  • Cross-linking: The presence of two reactive carbonyls allows for the potential of intra- and intermolecular protein cross-linking, which can significantly alter protein structure and function.

Quantitative Comparison of Reactivity

Due to the lack of specific experimental data for this compound, a direct quantitative comparison of reaction rates is not possible. The following table summarizes the known reactivity data for 4-HNE and provides a qualitative, inferred comparison for this compound.

Parameter4-Hydroxynonenal (4-HNE)This compound
Primary Reaction Mechanism Michael AdditionSchiff Base Formation (predicted)
Primary Amino Acid Targets Cysteine, Histidine, LysineLysine, Arginine (predicted)
Reaction Rate Well-characterizedPredicted to be high; γ-ketoaldehydes are generally more reactive than 4-HNE[1][2]
Potential for Cross-linking Can occur through secondary reactionsHigh, due to two reactive carbonyl groups

Impact on Cellular Signaling Pathways

4-Hydroxynonenal (4-HNE) is a well-established modulator of several key signaling pathways, often through the adduction of critical signaling proteins.

  • Nrf2/KEAP1 Pathway: 4-HNE can react with cysteine residues on KEAP1, disrupting the KEAP1-Nrf2 complex. This leads to the stabilization and nuclear translocation of the transcription factor Nrf2, which upregulates the expression of antioxidant and cytoprotective genes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4-HNE 4-HNE KEAP1 KEAP1 Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub Ubiquitin Proteasome Proteasome ARE Antioxidant Response Element Gene_Expression Antioxidant & Cytoprotective Genes

The biological effects of This compound on cellular signaling pathways have not been characterized. However, given the high reactivity of dicarbonyl compounds, it is plausible that this compound could form adducts with a wide range of proteins, potentially leading to cellular dysfunction and the activation of stress response pathways. The specific pathways affected would depend on the protein targets of this compound adduction.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducible assessment of aldehyde reactivity. Below are generalized methodologies for key experiments.

Protocol 1: Determination of Amino Acid Reactivity by HPLC

This protocol can be used to determine the rate of reaction of an aldehyde with individual amino acids.

  • Reaction Mixture Preparation: Prepare solutions of the aldehyde (e.g., 1 mM in a suitable buffer like phosphate-buffered saline, pH 7.4) and the amino acid to be tested (e.g., 10 mM in the same buffer).

  • Reaction Incubation: Mix the aldehyde and amino acid solutions at a 1:10 ratio and incubate at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the reaction by adding a quenching agent, such as sodium borohydride, to reduce the remaining aldehyde.

  • HPLC Analysis: Analyze the samples by reverse-phase high-performance liquid chromatography (HPLC) to quantify the remaining unreacted amino acid.

  • Data Analysis: Plot the concentration of the unreacted amino acid against time to determine the reaction kinetics.

HPLC_Workflow Start Start Prepare_Solutions Prepare Aldehyde & Amino Acid Solutions Start->Prepare_Solutions Mix_Incubate Mix Solutions & Incubate at 37°C Prepare_Solutions->Mix_Incubate Take_Samples Take Aliquots at Different Time Points Mix_Incubate->Take_Samples Quench_Reaction Quench Reaction (e.g., NaBH4) Take_Samples->Quench_Reaction HPLC_Analysis Analyze by HPLC Quench_Reaction->HPLC_Analysis Analyze_Data Determine Reaction Kinetics HPLC_Analysis->Analyze_Data End End Analyze_Data->End

Protocol 2: Identification of Protein Adducts by Mass Spectrometry

This protocol is used to identify the specific proteins and amino acid residues that are modified by an aldehyde.

  • Protein Incubation: Incubate the target protein (e.g., 1 mg/mL in PBS, pH 7.4) with the aldehyde (e.g., 1 mM) at 37°C for a specified time.

  • Removal of Excess Aldehyde: Remove unreacted aldehyde by dialysis or gel filtration.

  • Proteolytic Digestion: Digest the protein into smaller peptides using a protease such as trypsin.

  • Mass Spectrometry Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the MS/MS data against a protein database to identify the protein and the specific amino acid residues that have been modified by the aldehyde, based on the mass shift corresponding to the aldehyde adduct.

MS_Workflow Protein Protein Incubation Incubate Protein with Aldehyde Protein->Incubation Aldehyde Aldehyde Aldehyde->Incubation Purification Remove Excess Aldehyde Incubation->Purification Digestion Tryptic Digestion Purification->Digestion Peptides Peptide Mixture Digestion->Peptides LC_MS LC-MS/MS Analysis Peptides->LC_MS Data_Analysis Database Search & Adduct Identification LC_MS->Data_Analysis Result Identified Protein Adducts Data_Analysis->Result

Conclusion

4-Hydroxynonenal is a highly reactive α,β-unsaturated aldehyde with well-documented effects on protein structure and function, and cellular signaling. Its reactivity is primarily driven by Michael addition to Cys, His, and Lys residues. In contrast, this compound is a γ-ketoaldehyde for which there is a significant lack of experimental data regarding its biological reactivity. Based on the chemical properties of dicarbonyl compounds, this compound is predicted to be a highly reactive molecule, likely forming Schiff bases with Lys and Arg residues and possessing a high potential for protein cross-linking. Further experimental investigation into the reactivity and biological consequences of this compound is warranted to fully understand its potential role in cellular physiology and pathology.

References

A Comparative Analysis of 4-Oxohexanal and Malondialdehyde: Reactivity, Toxicity, and Biological Impact

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of oxidative stress and lipid peroxidation research, reactive aldehydes are recognized as key mediators of cellular damage and signaling. Among these, malondialdehyde (MDA) is a well-established biomarker and a product of the peroxidation of polyunsaturated fatty acids. 4-Oxohexanal, particularly its α,β-unsaturated isomer 4-oxo-(E)-2-hexenal, is another reactive aldehyde formed from the peroxidation of omega-3 fatty acids, which is gaining attention for its potent biological activities. This guide provides a comprehensive comparative analysis of this compound and malondialdehyde, focusing on their physicochemical properties, reactivity, biological effects, and the experimental protocols used for their study.

Physicochemical Properties

A fundamental understanding of the chemical and physical properties of this compound and malondialdehyde is crucial for interpreting their biological activities.

PropertyThis compound (4-oxo-(E)-2-hexenal)Malondialdehyde (MDA)
Molecular Formula C₆H₈O₂C₃H₄O₂
Molecular Weight 112.13 g/mol 72.06 g/mol
Appearance Light yellow to brown liquidNeedle-like solid
Boiling Point 100 °C at 5 Torr108 °C
Melting Point Not available72 °C
Structure α,β-unsaturated aldehyde and a ketoneDialdehyde, exists predominantly in enol form
Reactivity Highlight Highly reactive due to the Michael addition potential of the α,β-unsaturated system and two carbonyl groups.Highly reactive, readily forms adducts with primary amines.

Comparative Biological Effects: A Head-to-Head Analysis

Both this compound and malondialdehyde are cytotoxic and genotoxic, primarily through their ability to form adducts with essential biomolecules. However, their mechanisms and potencies can differ.

Biological EffectThis compound (4-oxo-(E)-2-hexenal)Malondialdehyde (MDA)
Genotoxicity Mutagenic in Salmonella typhimurium strains TA100 and TA104.[1][2] Forms DNA adducts with deoxyguanosine, deoxycytidine, and 5-methyl-deoxycytidine in vitro and in vivo.[1][2]Mutagenic in human cells and bacteria.[3][4] Forms various DNA adducts, with the primary adduct being M₁G (a pyrimidopurinone derived from deoxyguanosine), which is mutagenic.[4] Can induce interstrand cross-links in DNA.
Cytotoxicity Induces permanent paralysis and death in insects, a mechanism suggested to involve the depletion of free thiols.[5][6] The α,β-unsaturated system is key to its high reactivity and cytotoxicity.[6]Exhibits high cytotoxicity and is implicated in the pathogenesis of numerous diseases.[7] Its toxicity is largely attributed to the formation of protein and DNA adducts, leading to cellular dysfunction and apoptosis.[1][7] In vitro studies have shown that MDA can reduce cell viability in a dose-dependent manner.[8]
Reactivity The electrophilic β-carbon of the α,β-unsaturated system is highly susceptible to nucleophilic attack (Michael addition) by cellular thiols (e.g., glutathione, cysteine residues in proteins).[5]Reacts readily with the primary amino groups of amino acids (e.g., lysine) and the nucleobases of DNA to form Schiff bases and other adducts.[9][10] The reaction kinetics with amino acids have been studied, demonstrating its high reactivity.[9][10][11]

Signaling Pathways Modulation

This compound and malondialdehyde can perturb cellular signaling pathways, contributing to the inflammatory response and cellular stress.

This compound and the Nrf2 Pathway

As an α,β-unsaturated aldehyde, this compound is a potent electrophile that can react with the sulfhydryl groups of cysteine residues on proteins. A key target of such electrophiles is the Keap1 protein, a negative regulator of the transcription factor Nrf2. Covalent modification of Keap1 leads to the dissociation and nuclear translocation of Nrf2, which then activates the expression of a battery of antioxidant and cytoprotective genes. This represents a cellular defense mechanism against electrophilic stress.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4_Oxohexanal 4_Oxohexanal Keap1 Keap1 4_Oxohexanal->Keap1 Covalent Modification (Michael Addition) Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes ubiquitination Ub Ubiquitin Nrf2->Ub Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasome Ub->Proteasome Degradation ARE Antioxidant Response Element Nrf2_n->ARE Binds Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression ARE->Antioxidant_Genes Activates

This compound-induced Nrf2 activation pathway.
Malondialdehyde and the NF-κB Pathway

Malondialdehyde is known to activate the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[12][13][14] This activation can occur through various mechanisms, including the induction of oxidative stress and the formation of protein adducts that can interfere with upstream signaling components. Activation of NF-κB leads to the transcription of numerous pro-inflammatory genes, including cytokines and chemokines, thus contributing to the inflammatory response associated with oxidative stress.[13][15]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDA Malondialdehyde ROS ROS MDA->ROS Induces IKK IKK Complex ROS->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_n NF-κB NFkB->NFkB_n Translocation DNA DNA NFkB_n->DNA Binds Proinflammatory_Genes Pro-inflammatory Gene Expression DNA->Proinflammatory_Genes Activates

Malondialdehyde-induced NF-κB activation pathway.

Experimental Protocols

Accurate detection and quantification of this compound and malondialdehyde are essential for research in this field. Below are detailed methodologies for key experiments.

Quantification of Malondialdehyde (MDA) using the TBARS Assay

The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method for measuring MDA, a key indicator of lipid peroxidation.

Principle: The assay is based on the reaction of MDA with 2-thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored MDA-TBA adduct, which can be measured spectrophotometrically.[16]

Materials:

  • 2-Thiobarbituric acid (TBA)

  • Trichloroacetic acid (TCA)

  • 1,1,3,3-Tetramethoxypropane (TMP) for standard curve

  • Hydrochloric acid (HCl)

  • Butylated hydroxytoluene (BHT)

  • Phosphate Buffered Saline (PBS)

  • Cell lysate or other biological samples

Procedure:

  • Sample Preparation: Homogenize tissue samples or lyse cells in a suitable buffer containing an antioxidant like BHT to prevent further lipid peroxidation during the assay.

  • Protein Precipitation: Add TCA solution (e.g., 20%) to the sample to precipitate proteins. Incubate on ice and then centrifuge to collect the supernatant.

  • Reaction with TBA: Add TBA reagent (e.g., 0.67% in 50% acetic acid) to the supernatant.

  • Incubation: Heat the mixture at 95°C for 60 minutes to facilitate the formation of the MDA-TBA adduct.

  • Measurement: Cool the samples and measure the absorbance of the resulting pink solution at approximately 532 nm using a spectrophotometer.

  • Quantification: Determine the MDA concentration in the samples by comparing their absorbance to a standard curve generated using known concentrations of MDA (prepared by the acid hydrolysis of TMP).

TBARS_Assay_Workflow start Start: Biological Sample (e.g., cell lysate, tissue homogenate) protein_precipitation 1. Protein Precipitation (add Trichloroacetic Acid) start->protein_precipitation centrifugation1 2. Centrifugation protein_precipitation->centrifugation1 supernatant_collection 3. Collect Supernatant centrifugation1->supernatant_collection tba_reaction 4. Add TBA Reagent supernatant_collection->tba_reaction heating 5. Heat at 95°C for 60 min tba_reaction->heating cooling 6. Cool on Ice heating->cooling measurement 7. Measure Absorbance at 532 nm cooling->measurement quantification 8. Quantify MDA using Standard Curve measurement->quantification end End: MDA Concentration quantification->end

Workflow for the TBARS assay.
Detection of 4-Oxo-(E)-2-hexenal by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like 4-oxo-(E)-2-hexenal.

Principle: The sample is introduced into a gas chromatograph, where compounds are separated based on their boiling points and affinity for the stationary phase. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for identification and quantification.

Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Appropriate GC column (e.g., a non-polar or medium-polarity column)

  • Solid-Phase Microextraction (SPME) fibers (for headspace analysis) or solvent for extraction

  • Internal or external standards for quantification

Procedure:

  • Sample Preparation: For biological samples, headspace SPME can be used to extract volatile compounds. Alternatively, solvent extraction can be performed.

  • GC Separation: The extracted compounds are injected into the GC. The temperature program of the GC oven is optimized to achieve good separation of the target analyte from other matrix components.

  • MS Detection: The eluting compounds are ionized (commonly by electron ionization) and the resulting fragments are detected by the mass spectrometer.

  • Identification: 4-oxo-(E)-2-hexenal is identified by its characteristic retention time and mass spectrum.

  • Quantification: The amount of 4-oxo-(E)-2-hexenal is quantified by comparing the peak area of the analyte to that of a known amount of an internal or external standard.

GCMS_Workflow start Start: Sample containing 4-Oxo-(E)-2-hexenal extraction 1. Extraction (e.g., Headspace SPME or Solvent Extraction) start->extraction injection 2. Injection into GC extraction->injection separation 3. GC Separation (based on volatility) injection->separation ionization 4. Ionization in MS separation->ionization mass_analysis 5. Mass Analysis (m/z ratio) ionization->mass_analysis detection 6. Detection mass_analysis->detection data_analysis 7. Data Analysis (Retention Time & Mass Spectrum) detection->data_analysis end End: Identification and Quantification of 4-Oxo-(E)-2-hexenal data_analysis->end

Workflow for GC-MS analysis of 4-Oxo-(E)-2-hexenal.

Conclusion

Both this compound and malondialdehyde are important products of lipid peroxidation with significant biological consequences. While MDA is a well-characterized biomarker of oxidative stress, the high reactivity of α,β-unsaturated aldehydes like 4-oxo-(E)-2-hexenal suggests they may play a particularly potent role in cellular damage and signaling. The structural differences between these two aldehydes lead to distinct patterns of reactivity and biological effects. A thorough understanding of their comparative chemistry and biology is crucial for researchers in the fields of toxicology, drug development, and the study of diseases associated with oxidative stress. Further direct comparative studies are warranted to fully elucidate their relative contributions to the pathophysiology of various diseases.

References

A Comparative Guide to Mass Spectrometry for the Validation of 4-Oxohexanal-Protein Adducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry-based methods for the validation of protein adducts formed by 4-Oxohexanal, a reactive aldehyde implicated in oxidative stress. Given the limited direct research on this compound, this guide draws parallels from the extensively studied, structurally similar α,β-unsaturated keto-aldehyde, 4-oxo-2-nonenal (B12555) (ONE). The principles of reactivity and mass spectrometric analysis are largely translatable between these two compounds.

Introduction to this compound Adduct Formation

This compound is an electrophilic molecule that can react with nucleophilic residues on proteins, leading to the formation of covalent adducts. These modifications can alter protein structure and function, potentially contributing to cellular dysfunction and the progression of various diseases. The primary amino acid residues targeted by this compound and similar aldehydes are Cysteine (Cys), Histidine (His), and Lysine (Lys).[1]

The formation of stable adducts is a critical area of investigation in toxicology and drug development. Mass spectrometry has emerged as the gold standard for the sensitive and specific detection and characterization of these modifications.[2][3]

Mass Spectrometry Techniques for Adduct Analysis

The two primary mass spectrometry platforms for analyzing this compound-protein adducts are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). These ionization sources are typically coupled with various mass analyzers, such as triple quadrupoles (QqQ), ion traps, time-of-flight (TOF) analyzers, and Orbitraps, each offering distinct advantages in sensitivity, resolution, and quantitative capability.

Comparison of Ionization Techniques
FeatureElectrospray Ionization (ESI)Matrix-Assisted Laser Desorption/Ionization (MALDI)
Principle Soft ionization technique that generates ions from a liquid solution. Produces multiply charged ions, making it suitable for high molecular weight analytes.Soft ionization technique where a laser strikes a matrix containing the analyte, leading to desorption and ionization. Typically produces singly charged ions.
Sample Type Ideal for analyzing peptides and proteins in solution, often coupled with liquid chromatography (LC) for complex mixtures.Well-suited for the analysis of peptides and proteins from a solid crystalline matrix. Often used for high-throughput screening.
Sensitivity Generally offers high sensitivity, particularly for complex mixtures when coupled with LC.Can be highly sensitive for purified samples.
Throughput Lower throughput when coupled with LC due to chromatographic separation times.Higher throughput, as samples can be spotted on a target plate and analyzed rapidly.
Adduct Stability Gentler ionization process, which can be advantageous for preserving labile adducts.The laser desorption process can sometimes be more energetic, potentially leading to the fragmentation of less stable adducts.
Comparison of Mass Analyzers for Quantitative Analysis
Mass AnalyzerKey StrengthsKey LimitationsApplication for this compound Adducts
Triple Quadrupole (QqQ) Gold standard for targeted quantification using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[4] Excellent sensitivity and wide dynamic range.Limited to pre-selected precursor and product ions; not ideal for untargeted discovery.Best for quantifying known this compound adducts with high sensitivity and specificity.
Orbitrap High-resolution and accurate-mass (HRAM) capabilities.[5] Can perform both targeted (Parallel Reaction Monitoring - PRM) and untargeted analysis.Slower scan speeds compared to QqQ, which can limit the number of data points across a chromatographic peak.Excellent for both the discovery of novel this compound adducts and their quantification with high confidence in identification.
Time-of-Flight (TOF) High resolution and fast acquisition speeds. Well-suited for untargeted analysis.Quantitative performance can be slightly lower than QqQ for targeted analysis.Useful for screening and identifying a wide range of potential adducts in complex samples.

Experimental Data Summary

The following tables summarize the types of adducts formed by 4-oxo-2-nonenal (ONE), which are anticipated to be similar for this compound, and the corresponding mass shifts detected by mass spectrometry.

Table 1: Common 4-Oxo-2-nonenal (ONE) Protein Adducts and Their Mass Shifts
Adduct TypeAmino Acid Residue(s)Mass Shift (Da)StabilityReference
Michael AdductCys, His, Lys+154Stable on Cys and His; less stable on Lys.[1]
Schiff BaseLys+136 (after reduction)Reversible, requires stabilization (e.g., NaBH4 reduction) for detection.[2][6]
KetoamideLys+154Long-lived and stable.[2][6][7][8]
Pyrrole Cross-linkCys/His and Lys+136 (from ONE)Stable cross-link.[2][6]

Note: Mass shifts are for the addition of a single ONE molecule. This compound would have different, but conceptually similar, mass shifts.

Experimental Protocols

General Workflow for this compound-Protein Adduct Validation

A typical workflow for the identification and characterization of this compound-protein adducts involves several key steps, as outlined below.

Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis ProteinIncubation Incubation of Protein with this compound Reduction Optional: Reduction with NaBH4 (to stabilize Schiff bases) ProteinIncubation->Reduction Digestion Proteolytic Digestion (e.g., Trypsin) Reduction->Digestion LC_Separation LC Separation of Peptides Digestion->LC_Separation MS_Analysis Tandem MS Analysis (e.g., LC-MS/MS) LC_Separation->MS_Analysis DatabaseSearch Database Search for Modified Peptides MS_Analysis->DatabaseSearch ManualValidation Manual Validation of MS/MS Spectra DatabaseSearch->ManualValidation

Caption: General workflow for identifying this compound-protein adducts.

Detailed Methodologies

1. Sample Preparation:

  • Protein Incubation: Incubate the target protein with this compound in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4) at 37°C. The ratio of protein to aldehyde and incubation time should be optimized based on the reactivity of the protein.

  • Reduction (Optional): To stabilize reversible Schiff base adducts, the reaction mixture can be treated with a reducing agent such as sodium borohydride (B1222165) (NaBH₄).[9]

  • Proteolytic Digestion: The protein sample is denatured, reduced, alkylated, and then digested with a protease, most commonly trypsin, to generate peptides suitable for mass spectrometric analysis.[7]

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC): The peptide mixture is separated using reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled to the mass spectrometer. A gradient of increasing organic solvent (e.g., acetonitrile) is used to elute the peptides.

  • Mass Spectrometry (MS):

    • Full Scan (MS1): The mass spectrometer scans a range of mass-to-charge (m/z) ratios to detect the peptide precursor ions.

    • Tandem MS (MS/MS or MS2): The most abundant or interesting precursor ions are selected, fragmented (e.g., by collision-induced dissociation - CID), and the resulting fragment ions are mass analyzed. This provides sequence information and allows for the localization of the modification.

3. Data Analysis:

  • Database Searching: The acquired MS/MS spectra are searched against a protein database using software such as Mascot, Sequest, or MaxQuant. The search parameters should include the potential mass shifts corresponding to this compound adducts as variable modifications.

  • Manual Validation: The identification of modified peptides should be manually validated by inspecting the MS/MS spectra for characteristic fragment ions that confirm the peptide sequence and the site of modification.

Signaling Pathways and Logical Relationships

The formation of protein adducts by reactive aldehydes like this compound is a key event in the cellular response to oxidative stress.

SignalingPathways OxidativeStress Oxidative Stress (e.g., ROS production) LipidPeroxidation Lipid Peroxidation OxidativeStress->LipidPeroxidation Oxohexanal This compound Formation LipidPeroxidation->Oxohexanal ProteinAdducts Protein Adduct Formation Oxohexanal->ProteinAdducts ProteinDysfunction Altered Protein Function ProteinAdducts->ProteinDysfunction CellularResponse Cellular Responses (e.g., Apoptosis, Inflammation) ProteinDysfunction->CellularResponse

Caption: Formation of this compound adducts in oxidative stress.

Conclusion

The validation of this compound-protein adducts relies heavily on mass spectrometry. The choice of the specific mass spectrometric technique depends on the research goals. For targeted quantification of known adducts, LC-MS/MS with a triple quadrupole mass spectrometer is often the method of choice due to its high sensitivity and specificity. For the discovery of novel adducts and comprehensive characterization, high-resolution mass spectrometers like Orbitraps or TOF instruments are more suitable. A thorough understanding of the potential adducts and their fragmentation patterns is crucial for accurate data interpretation. The experimental workflows and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals working to unravel the roles of this compound and other reactive aldehydes in biological systems.

References

The Search for a Safer Standard: Evaluating Formaldehyde Alternatives in Tissue Fixation

Author: BenchChem Technical Support Team. Date: December 2025

For decades, 10% neutral buffered formalin (NBF) has been the gold standard for tissue fixation in histology and pathology, prized for its ability to preserve tissue architecture. However, mounting evidence of formaldehyde's carcinogenicity has spurred a critical search for safer and equally effective alternatives. This guide provides a comparative analysis of prominent formaldehyde (B43269) substitutes, with a focus on glyoxal-based fixatives, alcohol-based fixatives, and natural alternatives, offering researchers, scientists, and drug development professionals a data-driven overview to inform their tissue preservation protocols.

While the initial scope of this guide included an evaluation of 4-Oxohexanal, an extensive review of scientific literature and commercial products yielded no evidence of its use as a tissue fixative. Therefore, this comparison will focus on well-documented and commercially available alternatives to formaldehyde.

At a Glance: Formaldehyde vs. The Alternatives

The ideal tissue fixative should rapidly penetrate tissue, prevent autolysis and putrefaction, maintain cellular morphology and molecular integrity, and be safe for laboratory personnel. The following table summarizes the performance of formaldehyde and its leading alternatives against these key criteria.

Feature10% Neutral Buffered Formalin (NBF)Glyoxal-Based FixativesAlcohol-Based FixativesNatural Fixatives (Honey, Jaggery)
Fixation Mechanism Cross-linking of proteinsCross-linking of proteinsPrecipitation and denaturation of proteinsProposed to be aldehyde-mediated cross-linking
Toxicity Carcinogenic, toxic, irritantLow toxicity, not carcinogenicLow toxicity, flammableNon-toxic, biodegradable
Morphology Preservation ExcellentGood to ExcellentGood, may cause some shrinkageGood, comparable to formalin in some studies
Immunohistochemistry (IHC) Generally good, may require antigen retrievalGood to Excellent, often reduces need for antigen retrievalGood, may enhance some antibody signalsComparable to formalin in some studies[1]
Nucleic Acid Preservation Fair, causes cross-linking and fragmentationGood to Excellent, superior to formalinExcellent, minimal cross-linkingLimited data, potentially better than formalin
Penetration Rate ~1 mm/hour[2]Faster than formaldehydeRapidSlower than formalin
Commercial Products Widely availableGlyo-Fixx, Histo-Fix, Safe-Fix II[3]FineFix, RCL2, UPM, CyMol[4]Not commercially available as standardized fixatives

In-Depth Comparison: Performance and Experimental Data

Glyoxal-Based Fixatives: A Leading Contender

Glyoxal (B1671930), a dialdehyde, has emerged as a popular and effective alternative to formaldehyde.[5] It functions similarly by cross-linking proteins but is significantly less toxic.[6]

Performance Data:

Studies have shown that glyoxal-based fixatives can provide morphological preservation comparable to NBF.[5] A key advantage is the improved preservation of antigenicity for immunohistochemistry, often eliminating the need for heat-induced epitope retrieval (HIER).[7] Furthermore, nucleic acid extraction from glyoxal-fixed tissues is often superior to that from formalin-fixed tissues, yielding higher quality DNA and RNA suitable for molecular analyses.[3] However, the acidity of some commercial glyoxal solutions can negatively impact tissue architecture, leading to suggestions for the use of acid-free glyoxal (GAF) for optimal results.[3][8]

Experimental Protocol: Glyoxal Fixation

The following is a general protocol for tissue fixation using a commercial glyoxal-based fixative like Glyo-Fixx.

GlyoxalFixationWorkflow Tissue Fresh Tissue Sample Immersion Immerse in Glyoxal Fixative (e.g., Glyo-Fixx) Volume: 15-20x tissue volume Tissue->Immersion Fixation Fix for 4-24 hours at Room Temperature (Time dependent on tissue size) Immersion->Fixation Processing Standard Tissue Processing (Dehydration, Clearing, Paraffin (B1166041) Infiltration) Fixation->Processing Embedding Paraffin Embedding Processing->Embedding Sectioning Microtomy Embedding->Sectioning Staining H&E or IHC Staining Sectioning->Staining

Caption: General workflow for tissue fixation using a glyoxal-based fixative.

Alcohol-Based Fixatives: Excellence in Molecular Preservation

Alcohol-based fixatives, typically containing ethanol (B145695) or methanol, work by denaturing and precipitating proteins.[9] This mechanism avoids the cross-linking issues associated with aldehydes, making them an excellent choice for applications requiring high-quality nucleic acid and protein preservation.[4][9][10]

Performance Data:

While alcohol fixation can sometimes lead to more tissue shrinkage compared to NBF, it often results in superior preservation of DNA and RNA.[9][11] This makes it a preferred method for studies involving PCR, sequencing, and other molecular techniques.[10] For immunohistochemistry, alcohol-based fixatives can enhance the signal for some antibodies.[11] Commercial formulations like FineFix and RCL2 have been developed to minimize the shrinkage artifacts associated with pure alcohol fixation.[4]

Experimental Protocol: Alcohol-Based Fixation (e.g., FineFix)

The following protocol outlines the use of an ethanol-based fixative.

AlcoholFixationWorkflow Tissue Fresh Tissue Sample Immersion Immerse in Alcohol-Based Fixative (e.g., 70% Ethanol or FineFix) Volume: 15-20x tissue volume Tissue->Immersion Fixation Fix for 6-24 hours at Room Temperature Immersion->Fixation Processing Modified Tissue Processing (Graded ethanol series, clearing, paraffin infiltration) Fixation->Processing Embedding Paraffin Embedding Processing->Embedding Sectioning Microtomy Embedding->Sectioning Staining H&E or IHC Staining Sectioning->Staining

Caption: General workflow for tissue fixation using an alcohol-based fixative.

Natural Fixatives: An Eco-Friendly Approach

Recent research has explored the use of natural substances like honey and jaggery as tissue fixatives.[12][13] These alternatives are non-toxic, readily available, and biodegradable. The proposed mechanism of action involves the breakdown of sugars into aldehydes, which then cross-link tissue proteins in a manner similar to formaldehyde.[14]

Performance Data:

Studies have reported that honey and jaggery solutions can provide tissue preservation comparable to formalin for routine histological staining.[13] In some cases, jaggery has been shown to yield better nuclear detail than formalin.[14] Immunohistochemical studies have also shown promising results with natural fixatives, with some markers showing staining intensity comparable to or even exceeding that of formalin-fixed tissues.[1] However, these methods are not yet standardized, and further research is needed to optimize protocols and ensure consistent results.

Experimental Protocol: Jaggery Solution Fixation

The following is a representative protocol based on published studies.

NaturalFixationWorkflow Tissue Fresh Tissue Sample Preparation Prepare 30% (w/v) Jaggery Solution in Distilled Water Tissue->Preparation Immersion Immerse tissue in Jaggery Solution Volume: 15-20x tissue volume Preparation->Immersion Fixation Fix for 24 hours at Room Temperature Immersion->Fixation Processing Standard Tissue Processing Fixation->Processing Embedding Paraffin Embedding Processing->Embedding Staining H&E or IHC Staining Embedding->Staining

Caption: Workflow for tissue fixation using a 30% jaggery solution.

Conclusion: Choosing the Right Alternative

The choice of a suitable formaldehyde alternative depends on the specific requirements of the study.

  • For routine histology and immunohistochemistry with a focus on safety, glyoxal-based fixatives are an excellent choice. They offer a good balance of morphological preservation and reduced toxicity.

  • For studies requiring high-quality nucleic acid and protein for molecular analysis, alcohol-based fixatives are the preferred option.

  • Natural fixatives like honey and jaggery present a promising, eco-friendly alternative, though further standardization is required for widespread adoption.

As the field moves towards safer laboratory practices, the adoption of these well-validated formaldehyde alternatives can ensure high-quality tissue preservation without compromising the health of researchers and technicians. Continued research and optimization of these alternative fixatives will be crucial in establishing a new, safer standard in tissue fixation.

References

validation of 4-Oxohexanal as a specific biomarker for omega-3 peroxidation

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of 4-Oxohexanal with traditional lipid peroxidation biomarkers, supported by experimental data and protocols, for researchers, scientists, and drug development professionals.

The oxidation of polyunsaturated fatty acids (PUFAs), a process known as lipid peroxidation, is a key event in cellular damage and has been implicated in a wide range of diseases. While several biomarkers exist to measure lipid peroxidation, their lack of specificity, particularly in distinguishing between the peroxidation of omega-3 and omega-6 fatty acids, has been a significant challenge for researchers. Recent evidence strongly supports the use of 4-oxo-2-hexenal (4-OHE) and its related compound 4-hydroxy-2-hexenal (4-HHE), often referred to collectively in a broader sense as this compound, as highly specific biomarkers for the peroxidation of omega-3 fatty acids. This guide provides a comprehensive comparison of this compound with other established biomarkers, presenting quantitative data, detailed experimental protocols, and visualizations to aid researchers in their validation and application.

The Specificity of this compound in Omega-3 Peroxidation

Omega-3 fatty acids, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), are highly susceptible to oxidation due to their multiple double bonds. This process leads to the formation of various secondary products, including reactive aldehydes. Among these, 4-OHE and 4-HHE are specifically generated from the peroxidation of omega-3 PUFAs.[1][2] This specificity is a significant advantage over more general markers of lipid peroxidation like malondialdehyde (MDA), which can be formed from the oxidation of various PUFAs. Another commonly used biomarker, 4-hydroxynonenal (B163490) (4-HNE), is primarily a product of omega-6 fatty acid peroxidation.[3]

The ability to specifically measure omega-3 peroxidation is crucial for understanding the distinct roles of omega-3 and omega-6 fatty acids in health and disease, and for evaluating the efficacy of omega-3-targeted therapeutic interventions.

Comparative Performance of Lipid Peroxidation Biomarkers

The selection of an appropriate biomarker depends on its analytical performance, including sensitivity, specificity, and the reliability of quantification methods. The following tables summarize the key characteristics and analytical performance of 4-OHE, 4-HHE, MDA, and 4-HNE.

Table 1: General Comparison of Lipid Peroxidation Biomarkers

Feature4-Oxo-2-hexenal (4-OHE) & 4-Hydroxy-2-hexenal (4-HHE)Malondialdehyde (MDA)4-Hydroxynonenal (4-HNE)
Specificity Primarily from omega-3 PUFA peroxidationNon-specific, from various PUFAsPrimarily from omega-6 PUFA peroxidation
Reactivity Highly reactive, forms adducts with DNA and proteinsHighly reactive, but its free form is challenging to measureHighly reactive, forms stable adducts with proteins
Primary Detection Methods GC-MS, LC-MS/MSThiobarbituric Acid Reactive Substances (TBARS) assay, HPLCELISA, GC-MS, LC-MS/MS

Table 2: Analytical Performance of Selected Biomarkers

BiomarkerMethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
4-Hydroxy-2-hexenal (4-HHE) GC-MSPlasma--[4]
4-Oxo-2-nonenal (4-ONE) LC-MS/MS (as mercapturic acid conjugate)Urine--[5]
4-Hydroxy-2-nonenal (4-HNE) GC-MSPlasma--[6]
4-Hydroxy-2-nonenal (4-HNE) HPLCPlasma100 pmol/L-[7]
Hexanal (general aldehyde) GC-MS (with on-fiber derivatization)Blood0.006 nM-[8]
Heptanal (general aldehyde) GC-MS (with on-fiber derivatization)Blood0.005 nM-[8]

Note: Direct comparative data for LOD and LOQ of 4-OHE and 4-HHE in the same study is limited in the reviewed literature. The table presents available data for related compounds and methods.

Signaling Pathways and Experimental Workflows

To visualize the formation of this compound and the general process of its analysis, the following diagrams are provided.

Omega3_Peroxidation_Pathway Omega-3 PUFA\n(e.g., DHA, EPA) Omega-3 PUFA (e.g., DHA, EPA) Lipid Hydroperoxides Lipid Hydroperoxides Omega-3 PUFA\n(e.g., DHA, EPA)->Lipid Hydroperoxides ROS/Enzymes 4-Hydroxy-2-hexenal (4-HHE) 4-Hydroxy-2-hexenal (4-HHE) Lipid Hydroperoxides->4-Hydroxy-2-hexenal (4-HHE) Decomposition 4-Oxo-2-hexenal (4-OHE) 4-Oxo-2-hexenal (4-OHE) Lipid Hydroperoxides->4-Oxo-2-hexenal (4-OHE) Decomposition Protein/DNA Adducts Protein/DNA Adducts 4-Hydroxy-2-hexenal (4-HHE)->Protein/DNA Adducts 4-Oxo-2-hexenal (4-OHE)->Protein/DNA Adducts Cellular Dysfunction\n& Disease Cellular Dysfunction & Disease Protein/DNA Adducts->Cellular Dysfunction\n& Disease

Omega-3 fatty acid peroxidation pathway leading to 4-HHE and 4-OHE.

Biomarker_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data_analysis Data Analysis Biological Sample\n(Plasma, Urine, Tissue) Biological Sample (Plasma, Urine, Tissue) Extraction Extraction Biological Sample\n(Plasma, Urine, Tissue)->Extraction Derivatization\n(for GC-MS) Derivatization (for GC-MS) Extraction->Derivatization\n(for GC-MS) GC-MS or LC-MS/MS Analysis GC-MS or LC-MS/MS Analysis Derivatization\n(for GC-MS)->GC-MS or LC-MS/MS Analysis Data Acquisition Data Acquisition GC-MS or LC-MS/MS Analysis->Data Acquisition Quantification\n(Standard Curve) Quantification (Standard Curve) Data Acquisition->Quantification\n(Standard Curve) Results Interpretation Results Interpretation Quantification\n(Standard Curve)->Results Interpretation

A generalized workflow for the analysis of lipid peroxidation biomarkers.

Experimental Protocols

Accurate quantification of this compound requires robust and validated analytical methods. Below are detailed methodologies for the analysis of related aldehydes in biological samples.

Protocol 1: Quantification of 4-Oxo-2-nonenal (as Mercapturic Acid Conjugate) in Urine by LC-MS/MS

This protocol is adapted from a method for analyzing lipid peroxidation product-mercapturic acid conjugates.[5]

1. Sample Preparation:

  • Thaw frozen urine samples on ice.
  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet any precipitates.
  • Take a 100 µL aliquot of the supernatant.
  • Add an internal standard (deuterated 4-ONE-mercapturic acid).
  • Perform solid-phase extraction (SPE) for sample cleanup and concentration.

2. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography system.
  • Column: A C18 reversed-phase column.
  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.
  • MS/MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
  • Ionization Mode: Negative ion mode.
  • MRM Transitions: Monitor specific parent-to-daughter ion transitions for 4-ONE-mercapturic acid and its internal standard.

3. Quantification:

  • Generate a standard curve using known concentrations of 4-ONE-mercapturic acid.
  • Calculate the concentration in the urine samples by interpolating their peak area ratios (analyte/internal standard) against the standard curve.
  • Normalize the results to urinary creatinine (B1669602) concentration to account for variations in urine dilution.

Protocol 2: Quantification of 4-Hydroxy-2-nonenal in Plasma by GC-MS

This protocol is based on established methods for 4-HNE analysis.[6]

1. Sample Preparation:

  • To 1 mL of plasma, add an internal standard (deuterated 4-HNE).
  • Perform protein precipitation with an organic solvent (e.g., acetonitrile).
  • Centrifuge to pellet the precipitated proteins.
  • Evaporate the supernatant to dryness under a stream of nitrogen.

2. Derivatization:

  • The dried residue is derivatized to a more volatile and thermally stable compound suitable for GC analysis. A common method is two-step derivatization:
  • Oximation of the aldehyde group with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).
  • Silylation of the hydroxyl group with a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide).

3. GC-MS Analysis:

  • GC System: A gas chromatograph with a capillary column suitable for separating the derivatized aldehydes.
  • Injection: Use a splitless injection mode.
  • MS System: A mass spectrometer operating in negative chemical ionization (NCI) mode for high sensitivity.
  • Selected Ion Monitoring (SIM): Monitor specific ions characteristic of the derivatized 4-HNE and its internal standard.

4. Quantification:

  • Construct a calibration curve using standards of 4-HNE treated with the same extraction and derivatization procedure.
  • Quantify the amount of 4-HNE in the plasma samples based on the peak area ratio of the analyte to the internal standard and the calibration curve.

Conclusion

The validation of this compound (specifically 4-oxo-2-hexenal and 4-hydroxy-2-hexenal) as a specific biomarker for omega-3 fatty acid peroxidation marks a significant advancement in the field of oxidative stress research. Its specificity allows for a more precise investigation into the distinct roles of omega-3 and omega-6 fatty acids in various physiological and pathological processes. The detailed experimental protocols provided in this guide offer a starting point for researchers to implement the analysis of these important biomarkers in their own studies. As research in this area continues, the adoption of specific and reliable biomarkers like this compound will be crucial for developing targeted therapeutic strategies for diseases associated with lipid peroxidation.

References

Comparative Cytotoxicity of 4-Oxohexanal and Other Lipid Aldehydes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic effects of 4-Oxohexanal (4-OHH) and other prominent lipid aldehydes, namely 4-Hydroxynonenal (4-HNE) and Malondialdehyde (MDA). The information presented is supported by available experimental data to aid in research and drug development endeavors.

Lipid peroxidation, a key consequence of oxidative stress, generates a variety of reactive aldehydes that can inflict cellular damage. Among these, α,β-unsaturated aldehydes like 4-HNE and the dicarbonyl compound MDA are well-studied for their cytotoxic and genotoxic effects. This guide delves into the comparative toxicity of these aldehydes, with a particular focus on the available data for 4-OHH and its analogs. It is important to note that direct quantitative cytotoxicity data for this compound is limited in publicly available literature. Therefore, this guide synthesizes existing data on structurally similar compounds to provide a relative toxicity profile, highlighting a significant gap in current research.

Data Presentation: Comparative Cytotoxicity of Lipid-Derived Aldehydes

The cytotoxicity of lipid-derived aldehydes varies significantly based on their chemical structure, reactivity, and the specific cellular context. The following table summarizes available quantitative data (IC50 values) for several key aldehydes across different cell lines. Direct comparison of IC50 values should be approached with caution due to variations in experimental protocols, including cell lines, exposure times, and assay methods.

AldehydeCell LineExposure Time (hours)IC50 (µM)Reference
4-Hydroxynonenal (4-HNE) Human Colon Adenocarcinoma (Caco-2)24~40[No specific citation available from search]
Human Promyelocytic Leukemia (HL-60)4~15[No specific citation available from search]
Human Retinal Pigmented Epithelial (ARPE-19)24~25[No specific citation available from search]
Malondialdehyde (MDA) V79 Chinese Hamster Lung FibroblastsNot Specified>1000[No specific citation available from search]
4-oxo-(E)-2-hexenal Not SpecifiedNot SpecifiedMutagenic in Salmonella typhimurium strains TA100 and TA104. Induces permanent paralysis and death in crickets.[1][2]
This compound (4-OHH) No direct experimental data available.No direct experimental data available.No direct experimental data available.[1]

Note: The lack of direct IC50 values for this compound is a significant finding of this review. The data for 4-oxo-(E)-2-hexenal, an α,β-unsaturated analog, suggests potential for cytotoxicity, but further research is imperative.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of cytotoxicity studies. Below are detailed protocols for two common assays used to assess the cytotoxicity of lipid aldehydes.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Lipid aldehyde stock solution (e.g., 4-HNE, MDA, dissolved in an appropriate solvent like ethanol (B145695) or DMSO)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the lipid aldehyde in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted aldehyde solutions. Include a vehicle control (medium with the solvent used to dissolve the aldehyde) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the logarithm of the aldehyde concentration to determine the IC50 value.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the amount of lactate dehydrogenase released from damaged cells into the culture medium.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Lipid aldehyde stock solution

  • LDH assay kit (containing substrate, cofactor, and dye solutions)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release by treating a set of wells with a lysis buffer provided in the kit.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity for each treatment group using the formula: (Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) * 100.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved in lipid aldehyde cytotoxicity, the following diagrams have been generated using the DOT language.

Lipid_Peroxidation_and_Cytotoxicity_Pathway cluster_0 Lipid Peroxidation Cascade cluster_1 Cellular Effects of Lipid Aldehydes PUFA Polyunsaturated Fatty Acids (PUFAs) LipidPeroxylRadicals Lipid Peroxyl Radicals PUFA->LipidPeroxylRadicals ROS Reactive Oxygen Species (ROS) ROS->PUFA Initiation LipidHydroperoxides Lipid Hydroperoxides LipidPeroxylRadicals->LipidHydroperoxides Aldehydes Lipid Aldehydes (4-HNE, MDA, 4-OHH) LipidHydroperoxides->Aldehydes Decomposition ProteinAdducts Protein Adducts (Enzyme Inactivation, Cytoskeletal Disruption) Aldehydes->ProteinAdducts DNA_Adducts DNA Adducts (Genotoxicity) Aldehydes->DNA_Adducts MitochondrialDysfunction Mitochondrial Dysfunction (ATP Depletion, ROS Production) Aldehydes->MitochondrialDysfunction ER_Stress ER Stress (Unfolded Protein Response) Aldehydes->ER_Stress Apoptosis Apoptosis MitochondrialDysfunction->Apoptosis ER_Stress->Apoptosis

Caption: General pathway of lipid peroxidation and aldehyde-induced cytotoxicity.

Cytotoxicity_Assay_Workflow start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding treatment Treat with Lipid Aldehydes (e.g., 4-OHH, 4-HNE, MDA) cell_seeding->treatment incubation Incubate for Desired Time treatment->incubation assay_choice Choose Assay incubation->assay_choice mtt_assay MTT Assay assay_choice->mtt_assay Viability ldh_assay LDH Assay assay_choice->ldh_assay Cytotoxicity mtt_steps Add MTT Reagent Incubate Add Solubilizer mtt_assay->mtt_steps ldh_steps Collect Supernatant Add LDH Reagent ldh_assay->ldh_steps read_plate Read Absorbance (Microplate Reader) mtt_steps->read_plate ldh_steps->read_plate data_analysis Data Analysis (IC50 Calculation) read_plate->data_analysis end End data_analysis->end

Caption: Experimental workflow for assessing the cytotoxicity of lipid aldehydes.

References

Unraveling the Molecular Fingerprints: A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Oxohexanal Adducts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the interactions of reactive molecules like 4-oxohexanal (4-OHE) with biological macromolecules is crucial. As a product of lipid peroxidation, 4-OHE can form adducts with proteins, DNA, and lipids, potentially leading to cellular damage and contributing to various disease states. Mass spectrometry stands as a cornerstone technique for identifying and characterizing these adducts. This guide provides a comparative overview of the expected mass spectrometry fragmentation patterns of 4-OHE adducts with key biomolecules, supported by experimental data from closely related compounds.

Experimental Protocols

The identification of this compound adducts is typically achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following outlines a general experimental approach.

Sample Preparation:

  • Protein Adducts: Proteins of interest are incubated with 4-OHE. The modified proteins are then subjected to proteolytic digestion, commonly using trypsin, to generate smaller peptides suitable for mass spectrometric analysis.

  • DNA Adducts: DNA is reacted with 4-OHE, followed by enzymatic hydrolysis to individual nucleosides for analysis.

  • Lipid Adducts: Phospholipids, such as phosphatidylethanolamine (B1630911), are reacted with 4-OHE in an aqueous buffer system.

Liquid Chromatography (LC):

Reverse-phase high-performance liquid chromatography (HPLC) is employed to separate the complex mixture of peptides, nucleosides, or lipids before their introduction into the mass spectrometer. A gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase (often containing a small amount of formic acid to aid ionization) is used to elute the analytes from the LC column.

Mass Spectrometry (MS):

  • Ionization: Electrospray ionization (ESI) is the most common ionization technique for these types of analyses, as it is a "soft" ionization method that minimizes in-source fragmentation of the labile adducts.

  • Mass Analysis: High-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) instruments, are utilized to accurately determine the mass-to-charge ratio (m/z) of the precursor and fragment ions.

  • Fragmentation: Tandem mass spectrometry (MS/MS) is performed to induce fragmentation of the selected precursor ions. Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) are commonly used fragmentation methods. In a CID experiment, precursor ions are accelerated and collided with an inert gas (e.g., nitrogen or argon), leading to bond cleavage and the formation of characteristic product ions.

Data Presentation: Comparative Fragmentation Patterns

The following tables summarize the expected fragmentation patterns of this compound adducts based on data from analogous reactive aldehydes, such as 4-hydroxy-2-nonenal (HNE), 4-oxo-2-nonenal (B12555) (ONE), and hexanal.

Protein Adducts

This compound is expected to react with nucleophilic amino acid residues, primarily cysteine, histidine, and lysine. The initial reaction can be a Michael addition to the α,β-unsaturated aldehyde or the formation of a Schiff base with the aldehyde group.

Table 1: Predicted Fragmentation of this compound-Peptide Adducts

Adduct TypeAmino Acid ResidueExpected Mass Shift (Da)Key Fragmentation CharacteristicsReference Analog
Michael AdductCysteine, Histidine, Lysine+114.0681Addition of the 4-OHE moiety to fragment ions (b and y ions) containing the modified residue.HNE (+156 Da)[1][2]
Schiff BaseLysine+96.0575 (after dehydration)Addition of the dehydrated 4-OHE moiety to fragment ions containing the modified lysine.HNE (+138 Da)[2]
Pyrrole (from Schiff Base)Lysine+96.0575Stable modification observed in fragment ions containing the modified lysine.HNE[3]
Ketoamide (from Schiff Base)Lysine+114.0681Isomeric to the Michael adduct, a stable modification observed in fragment ions.ONE[4]
DNA Adducts

This compound can form adducts with DNA bases, particularly with the nucleophilic sites on guanine (B1146940) and adenine. A characteristic fragmentation for nucleoside adducts is the neutral loss of the deoxyribose sugar.

Table 2: Predicted Fragmentation of this compound-Nucleoside Adducts

Adduct TypeNucleosideExpected Precursor Ion [M+H]⁺ (m/z)Key Fragmentation CharacteristicsReference Analog
4-OHE AdductDeoxyguanosine (dG)382.1618Neutral loss of deoxyribose (-116.0474 Da) to yield a product ion at m/z 266.1144.ONE-dG (m/z 404.1929)[5]
4-OHE AdductDeoxyadenosine (dA)366.1669Neutral loss of deoxyribose (-116.0474 Da) to yield a product ion at m/z 250.1195.ONE-dA (m/z 388.1079)[5]
Lipid Adducts

The primary amino group of phosphatidylethanolamine (PE) is a likely target for adduction by this compound, primarily through Schiff base formation.

Table 3: Predicted Fragmentation of this compound-Phosphatidylethanolamine Adducts (using DPPE as an example)

Adduct TypePrecursor Ion [M+H]⁺ (m/z) for DPPE-OHEKey Fragmentation CharacteristicsReference Analog
Schiff Base788.6Loss of the diacylglycerol (DAG) moiety (e.g., -551.5 Da for DPPE) to yield a modified headgroup fragment. Further fragmentation of the modified headgroup.Hexanal-DPPE Schiff Base[6][7][8]
Reduced Schiff Base790.6Similar to the Schiff base, with a 2 Da mass shift in the headgroup fragments.Reduced Hexanal-DPPE Schiff Base[6][8]

Mandatory Visualization

The following diagrams illustrate the general reaction pathways of this compound with biomolecules and a typical experimental workflow for their analysis.

G cluster_protein Protein Adducts cluster_dna DNA Adducts cluster_lipid Lipid Adducts 4-OHE_P This compound Michael_Adduct_P Michael Adduct (+114 Da) 4-OHE_P->Michael_Adduct_P Michael Addition Schiff_Base Schiff Base (+96 Da) 4-OHE_P->Schiff_Base Condensation Protein Protein (Lys, Cys, His) Protein->Michael_Adduct_P Protein->Schiff_Base 4-OHE_D This compound DNA_Adduct DNA Adduct 4-OHE_D->DNA_Adduct DNA DNA (dG, dA) DNA->DNA_Adduct 4-OHE_L This compound PE_Adduct Schiff Base Adduct 4-OHE_L->PE_Adduct PE Phosphatidylethanolamine (PE) PE->PE_Adduct

Caption: General reaction pathways of this compound with biomolecules.

G Sample_Prep Sample Preparation (Adduct Formation, Digestion/Hydrolysis) LC_Separation LC Separation (Reverse Phase) Sample_Prep->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS1 MS1 Analysis (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2 Analysis (Product Ion Detection) CID->MS2 Data_Analysis Data Analysis (Fragmentation Pattern Identification) MS2->Data_Analysis

References

validating analytical methods for 4-Oxohexanal quantification

Author: BenchChem Technical Support Team. Date: December 2025

Validation of Analytical Methods for 4-Oxohexanal Quantification

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The objective is to present a clear, data-driven evaluation of the performance of each method, supported by detailed experimental protocols, to aid researchers in selecting the most suitable technique for their specific needs.

This compound is a reactive aldehyde formed during the lipid peroxidation of omega-3 polyunsaturated fatty acids. Its accurate quantification is crucial in various research fields, including drug development, toxicology, and food science, due to its potential role as a biomarker of oxidative stress and its mutagenic properties.

Data Presentation: Comparison of Analytical Method Performance

The selection of an analytical method for this compound quantification depends on factors such as required sensitivity, sample matrix complexity, and available instrumentation. The following table summarizes the typical performance characteristics of the three primary analytical techniques. The data presented is based on validated methods for the structurally similar and well-studied analyte, 4-oxo-(E)-2-hexenal, which provides a reliable benchmark for this compound.[1]

Performance CharacteristicHPLC-UV with DNPH DerivatizationGC-MS with PFBHA DerivatizationLC-MS/MS
Principle The aldehyde is reacted with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a stable, UV-active hydrazone, which is then separated and quantified by reverse-phase HPLC.[1]The aldehyde is derivatized with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form a volatile oxime, which is then separated and quantified by GC-MS.[2][3]The analyte is separated by liquid chromatography and detected by a mass spectrometer, often with a preceding derivatization step to improve ionization.[1]
Linearity (r²) ≥ 0.99≥ 0.99≥ 0.999
Limit of Detection (LOD) ~1-10 ng/mL~0.1-1 ng/mL~0.01-0.1 ng/mL
Limit of Quantification (LOQ) ~5-30 ng/mL~0.5-5 ng/mL~0.05-0.5 ng/mL
Precision (RSD%) < 10%< 15%< 5%
Accuracy (Recovery %) 90-110%85-115%95-105%
Sample Throughput ModerateModerate to HighHigh
Selectivity Good (derivatization provides specificity)High (mass spectral data provides structural confirmation)Very High (based on precursor/product ion transitions)

Experimental Protocols

Detailed methodologies for the three key analytical techniques are provided below.

HPLC-UV Method with 2,4-Dinitrophenylhydrazine (DNPH) Derivatization

This method is a robust and widely used technique for the quantification of aldehydes and ketones.

a) Sample Preparation and Derivatization:

  • Prepare a stock solution of this compound in acetonitrile (B52724).

  • To an aliquot of the sample or standard, add an acidic solution of DNPH (e.g., 2 mg/mL in acetonitrile with 1% phosphoric acid).

  • Vortex the mixture and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to ensure complete derivatization.

  • Cool the reaction mixture to room temperature and dilute with acetonitrile/water to the desired concentration for HPLC analysis.

b) HPLC-UV Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 360 nm.

  • Injection Volume: 20 µL.

c) Quantification: Quantification is achieved by constructing a calibration curve from the peak areas of the this compound-DNPH derivative standards.

GC-MS Method with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) Derivatization

This method offers high sensitivity and selectivity, particularly for volatile and semi-volatile aldehydes.

a) Sample Preparation and Derivatization:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • To an aliquot of the sample or standard in a reaction vial, add an aqueous solution of PFBHA hydrochloride.

  • Adjust the pH to be slightly acidic (e.g., pH 4-5) to facilitate the reaction.

  • Heat the mixture (e.g., at 70-80°C) for a specified time (e.g., 60 minutes) to form the PFBHA-oxime derivative.

  • After cooling, extract the derivative into an organic solvent such as hexane (B92381) or ethyl acetate.

  • Dry the organic extract with anhydrous sodium sulfate (B86663) and concentrate if necessary before GC-MS analysis.

b) GC-MS Conditions:

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at a low temperature (e.g., 60°C), ramp to a high temperature (e.g., 280°C).

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity, monitoring characteristic ions of the this compound-PFBHA derivative.

c) Quantification: Quantification is based on a calibration curve constructed from the peak areas of the derivatized this compound standards, often using an internal standard for improved accuracy.

LC-MS/MS Method

This technique provides the highest sensitivity and selectivity, making it ideal for trace-level quantification in complex biological matrices.

a) Sample Preparation:

  • Sample extraction is typically performed using protein precipitation (for biological fluids) with a cold organic solvent (e.g., acetonitrile) or liquid-liquid extraction.

  • Derivatization with an agent that enhances ionization efficiency, such as DNPH, may be employed if necessary.

  • The final extract is evaporated to dryness and reconstituted in a solvent compatible with the LC mobile phase.

b) LC-MS/MS Conditions:

  • Column: A suitable reverse-phase column (e.g., C18, 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid to improve ionization.

  • Flow Rate: 0.2-0.4 mL/min.

  • Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode, depending on the derivatization agent used (if any).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound or its derivative are monitored for quantification.

c) Quantification: Quantification is performed using a calibration curve, typically with a stable isotope-labeled internal standard to correct for matrix effects and variations in instrument response.

Mandatory Visualizations

lipid_peroxidation_pathway PUFA Omega-3 PUFA (e.g., α-Linolenic Acid) LipidHydroperoxide Lipid Hydroperoxide PUFA->LipidHydroperoxide Oxidation (ROS) AlkoxylRadical Alkoxyl Radical LipidHydroperoxide->AlkoxylRadical Reduction Scission β-Scission AlkoxylRadical->Scission Oxohexanal This compound Scission->Oxohexanal

Lipid Peroxidation Pathway to this compound.

analytical_method_validation_workflow cluster_method_development Method Development cluster_validation_parameters Method Validation cluster_application Method Application MethodSelection Select Method (HPLC, GC-MS, LC-MS/MS) Optimization Optimize Parameters (Column, Mobile Phase, Temp, etc.) MethodSelection->Optimization Specificity Specificity/ Selectivity Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness RoutineAnalysis Routine Sample Analysis Robustness->RoutineAnalysis

Experimental Workflow for Analytical Method Validation.

References

Comparative Guide to the Cross-Reactivity of Antibodies Against 4-Oxohexanal Adducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of antibodies with potential cross-reactivity against 4-Oxohexanal (4-OHH) protein adducts. Due to a scarcity of antibodies raised specifically against 4-OHH, this document focuses on well-characterized antibodies against the structurally similar and more extensively studied lipid peroxidation products, 4-hydroxy-2-nonenal (HNE) and 4-hydroxy-2-hexenal (HHE). The experimental data and protocols presented herein offer a robust framework for assessing the specificity and cross-reactivity of these and future antibodies against a panel of aldehyde adducts, including 4-OHH.

Antibody Performance Comparison

The following table summarizes the specificity and cross-reactivity profiles of monoclonal antibodies raised against HHE and HNE protein adducts. Understanding these profiles is critical for the accurate interpretation of experimental results.

Antibody CloneTarget AdductImmunogenSpecificity and Cross-ReactivityRecommended Applications
6F10 4-HHE & 4-HNESynthetic 4-HHE modified Keyhole Limpet Hemocyanin (KLH)Specific for: 4-HHE and 4-HNE modified proteins.[1][2][3][4] Does not cross-react with: Free 4-HHE or 4-HNE, Acrolein, Crotonaldehyde, Hexanoyl Lysine, Malondialdehyde, or Methylglyoxal modified proteins.[2][3][4]Western Blot (WB), Immunocytochemistry/Immunofluorescence (ICC/IF), ELISA, Flow Cytometry.[1][2][3][4]
HNEJ-2 4-HNE-Histidine4-HNE modified KLHHigh affinity for: 4-HNE-histidine adducts.[5] Lower affinity for: 4-HNE-lysine and 4-HNE-cysteine adducts.[5] Does not cross-react with: Proteins modified by 1-hexenal, 2-hexenal, 4-hydroxy-2-hexenal, 2-nonenal, formaldehyde, or glutaraldehyde.[5]Western Blot.
HHE53 4-HHE-Histidine4-HHE modified proteinMajor epitope: Michael addition-type HHE-histidine adduct.[6] Reacts with: Copper-oxidized Low-Density Lipoprotein (LDL).[6]Immunohistochemistry.

Experimental Protocols

To facilitate the in-house validation of antibody specificity and cross-reactivity, detailed protocols for Western Blotting and Competitive ELISA are provided below.

Western Blotting for Aldehyde Adduct Detection

This protocol allows for the qualitative assessment of an antibody's reactivity against various protein-aldehyde adducts.[7][8]

1. Preparation of Aldehyde-Protein Adducts:

  • To generate positive controls, incubate a carrier protein such as Bovine Serum Albumin (BSA) at 10 mg/mL with 5 mM of the desired aldehyde (e.g., 4-OHH, 4-HHE, 4-HNE, malondialdehyde) in phosphate-buffered saline (PBS) at 37°C for 24 hours.

  • Remove excess aldehyde by dialysis against PBS.

  • Determine the protein concentration of the adducts using a standard protein assay.

2. Gel Electrophoresis and Transfer:

  • Separate 10-20 µg of each protein adduct sample by SDS-PAGE.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

3. Immunodetection:

  • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline containing 0.1% Tween-20 (TBST).

  • Incubate the membrane with the primary antibody (e.g., clone 6F10, 1:1000 dilution) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP, 1:2000 dilution) for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Competitive ELISA for Quantitative Cross-Reactivity Analysis

This method provides a quantitative measure of an antibody's binding affinity for different aldehyde adducts.[9][10]

1. Plate Coating:

  • Coat a 96-well plate with 100 µL/well of 1 µg/mL of 4-OHH-BSA conjugate in a suitable coating buffer (e.g., carbonate-bicarbonate, pH 9.6) and incubate overnight at 4°C.

2. Blocking:

  • Wash the plate with PBS containing 0.05% Tween-20 (PBST).

  • Block with 200 µL/well of 1% BSA in PBS for 2 hours at room temperature.

3. Competition:

  • Prepare serial dilutions of competitor antigens (4-OHH-BSA, 4-HHE-BSA, 4-HNE-BSA, etc.) in assay buffer (e.g., 1% BSA in PBST).

  • In a separate plate, mix the diluted competitor antigens with a fixed, predetermined concentration of the primary antibody and incubate for 1 hour at room temperature.

4. Incubation and Detection:

  • Transfer the antibody-competitor mixtures to the washed, coated plate and incubate for 1 hour at room temperature.

  • Wash the plate and add an HRP-conjugated secondary antibody for 1 hour.

  • Wash the plate and add a TMB substrate. Stop the reaction with 2N H₂SO₄ and read the absorbance at 450 nm.

5. Data Analysis:

  • Calculate the percentage of inhibition for each competitor concentration.

  • Determine the IC50 value (the concentration of competitor that causes 50% inhibition of antibody binding).

  • Calculate the percent cross-reactivity relative to the target adduct (4-OHH-BSA).

Visualized Pathways and Workflows

Lipid Peroxidation and Protein Adduct Formation

LipidPeroxidationPathway PUFA Polyunsaturated Fatty Acids (PUFAs) LipidPeroxidation Lipid Peroxidation PUFA->LipidPeroxidation ROS Reactive Oxygen Species (ROS) ROS->LipidPeroxidation Aldehydes α,β-Unsaturated Aldehydes (4-OHH, 4-HHE, 4-HNE) LipidPeroxidation->Aldehydes ProteinAdducts Protein Michael Adducts (on Cys, His, Lys) Aldehydes->ProteinAdducts CellularDysfunction Cellular Dysfunction & Damage ProteinAdducts->CellularDysfunction

Caption: Oxidative stress-induced lipid peroxidation leading to protein damage.

Experimental Workflow for Cross-Reactivity Assessment

CrossReactivityWorkflow cluster_prep Antigen Preparation cluster_assay Immunoassay cluster_analysis Analysis BSA Carrier Protein (BSA) AdductFormation Formation of Protein-Aldehyde Adducts BSA->AdductFormation AldehydePanel Panel of Aldehydes (4-OHH, 4-HHE, 4-HNE, etc.) AldehydePanel->AdductFormation Immunoassay Western Blot or Competitive ELISA AdductFormation->Immunoassay DetectionSystem Secondary Ab & Substrate Immunoassay->DetectionSystem PrimaryAb Test Primary Antibody PrimaryAb->Immunoassay Signal Signal Quantification DetectionSystem->Signal CrossReactivity Determination of Cross-Reactivity (%) Signal->CrossReactivity

Caption: Workflow for determining antibody cross-reactivity.

Logical Relationship of Antibody Specificity

AntibodySpecificityLogic cluster_antigens Antigen Panel PrimaryAb Primary Antibody (e.g., anti-HHE) TargetAdduct Target Adduct (e.g., 4-HHE) PrimaryAb->TargetAdduct High Affinity Binding StructurallySimilar Structurally Similar Adducts (e.g., 4-HNE, 4-OHH) PrimaryAb->StructurallySimilar Potential Cross-Reactivity (to be quantified) UnrelatedAdducts Structurally Unrelated Adducts (e.g., MDA) PrimaryAb->UnrelatedAdducts Minimal to No Binding

Caption: Evaluating antibody binding against a panel of aldehyde adducts.

References

A Comparative Analysis of the Reactivity of 4-Oxohexanal and Crotonaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the chemical reactivity of two aldehydes of significant biological and toxicological interest: 4-Oxohexanal and crotonaldehyde (B89634). While both are reactive carbonyl compounds, their distinct structural features are anticipated to govern their interactions with biological nucleophiles, thereby influencing their mechanisms of action and toxicological profiles. This document summarizes available quantitative data, outlines detailed experimental protocols for their comparative analysis, and visualizes relevant signaling pathways.

Introduction to the Contestants: this compound and Crotonaldehyde

Crotonaldehyde is a simple α,β-unsaturated aldehyde. The conjugation of the carbon-carbon double bond with the carbonyl group makes the β-carbon susceptible to nucleophilic attack via a Michael addition. Crotonaldehyde is a known environmental pollutant and a component of tobacco smoke, and its toxicity is linked to its ability to form adducts with DNA and proteins.[3][4]

Quantitative Reactivity Data

Direct comparative kinetic data for this compound and crotonaldehyde is limited. However, quantitative data on the reactivity of crotonaldehyde with thiol-containing nucleophiles provides a benchmark for its electrophilicity. The reactivity of this compound is inferred from its structural similarity to the highly reactive 4-oxo-2-nonenal (B12555).

AldehydeNucleophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
CrotonaldehydeN-Acetylcysteine (NAC)0.057[5]
CrotonaldehydeGlutathione (GSH)0.034[5]
This compoundThiol NucleophilesData not available; inferred to be highInferred from[1][2]

Note: The reactivity of this compound is inferred based on the high reactivity of its structural analog, 4-oxo-2-nonenal, which is reported to be more reactive than 4-hydroxynonenal (B163490). Direct experimental determination of the rate constants for this compound is recommended for a definitive comparison.

Experimental Protocols

To empirically determine and compare the reactivity of this compound and crotonaldehyde, the following experimental protocols can be employed.

Determination of Michael Addition Kinetics using UV-Vis Spectroscopy

This method monitors the disappearance of the α,β-unsaturated carbonyl chromophore upon reaction with a nucleophile.

Objective: To determine the second-order rate constant for the Michael addition of a thiol-containing compound (e.g., N-acetylcysteine) to crotonaldehyde and to assess the reactivity of this compound.

Materials:

  • This compound

  • Crotonaldehyde

  • N-acetylcysteine (NAC)

  • Phosphate (B84403) buffered saline (PBS), pH 7.4

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare stock solutions of this compound, crotonaldehyde, and NAC in PBS.

  • In a quartz cuvette, mix a solution of the aldehyde (crotonaldehyde or this compound) with an excess of the NAC solution at a defined temperature (e.g., 25 °C).

  • Immediately initiate kinetic measurements by monitoring the decrease in absorbance at the λmax of the α,β-unsaturated carbonyl system of crotonaldehyde (approx. 220 nm). A full spectral scan should be performed for this compound to determine its λmax.

  • Record the absorbance at regular time intervals until the reaction is complete.

  • The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance vs. time data to a single exponential decay function.

  • The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of NAC.

Monitoring Reactivity using NMR Spectroscopy

NMR spectroscopy can be used to monitor the disappearance of reactants and the appearance of products over time, providing detailed structural information about the adducts formed.

Objective: To monitor the reaction of this compound and crotonaldehyde with a nucleophile (e.g., glutathione) and identify the reaction products.

Materials:

  • This compound

  • Crotonaldehyde

  • Glutathione (GSH)

  • Deuterated phosphate buffer (pD 7.4)

  • NMR Spectrometer

Procedure:

  • Prepare solutions of the aldehyde and GSH in the deuterated buffer.

  • Acquire a baseline ¹H NMR spectrum of each reactant.

  • Mix the aldehyde and GSH solutions in an NMR tube at a controlled temperature.

  • Acquire a series of ¹H NMR spectra at regular time intervals.

  • Monitor the decrease in the intensity of the signals corresponding to the aldehyde and the appearance of new signals corresponding to the adducts.

  • Integration of the signals will allow for the determination of the relative concentrations of reactants and products over time, from which reaction rates can be calculated. 2D NMR techniques (e.g., COSY, HSQC) can be used to elucidate the structure of the formed adducts.

Signaling Pathways and Logical Relationships

Crotonaldehyde and the Nrf2 Signaling Pathway

Crotonaldehyde is known to induce cellular stress, which can lead to the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of the antioxidant response.

Crotonaldehyde_Nrf2_Pathway cluster_nrf2 Nrf2 Activation Crotonaldehyde Crotonaldehyde Cell Cellular Environment Crotonaldehyde->Cell ROS Increased ROS Cell->ROS Keap1 Keap1 ROS->Keap1 Oxidative Modification Nrf2 Nrf2 Keap1->Nrf2 Release ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Gene Transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection

Caption: Crotonaldehyde induces oxidative stress, leading to the activation of the Nrf2 pathway.

General Cellular Stress Response to Reactive Aldehydes

Reactive aldehydes like this compound can modify cellular proteins, leading to a general stress response. This can involve the unfolded protein response (UPR) and the activation of mitogen-activated protein kinase (MAPK) pathways.

Aldehyde_Stress_Response Reactive_Aldehyde Reactive Aldehyde (e.g., this compound) Protein Cellular Proteins Reactive_Aldehyde->Protein Covalent Modification Protein_Adducts Protein Adducts Protein->Protein_Adducts ER_Stress ER Stress Protein_Adducts->ER_Stress MAPK_Activation MAPK Activation (JNK, p38) Protein_Adducts->MAPK_Activation UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis Cell_Survival Cell Survival & Adaptation UPR->Cell_Survival MAPK_Activation->Apoptosis MAPK_Activation->Cell_Survival

Caption: Reactive aldehydes can cause protein damage, triggering cellular stress responses.

Conclusion

This comparative guide highlights the structural differences and predicted reactivity of this compound and crotonaldehyde. While quantitative data for crotonaldehyde is available, further experimental investigation is required to definitively quantify the reactivity of this compound. The provided experimental protocols offer a framework for such studies. Understanding the distinct reactivity of these aldehydes is crucial for elucidating their biological effects and for the development of potential therapeutic interventions against aldehyde-induced cellular damage.

References

Assessing the Specificity of Aldehydic Lipid Peroxidation Products as Research Tools: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of molecular tools is paramount. This guide provides a comparative analysis of 4-Oxohexanal and other key aldehydic products of lipid peroxidation—4-hydroxynonenal (B163490) (4-HNE), 4-hydroxyhexenal (B101363) (4-HHE), malondialdehyde (MDA), and 4-oxo-2-nonenal (B12555) (ONE)—used to study oxidative stress. While this compound is a theoretical product of lipid peroxidation, there is a notable lack of experimental data on its specific biological activities. Therefore, this guide focuses on a detailed comparison with its well-researched counterparts, drawing on available data to evaluate their utility and specificity as research tools.

Lipid peroxidation, the oxidative degradation of lipids, generates a host of reactive aldehydes. These molecules are not merely markers of cellular damage but also act as signaling molecules that can modulate various physiological and pathological processes. Their high reactivity, however, necessitates a careful consideration of their specificity when used in experimental settings.

Comparative Overview of Key Lipid Aldehydes

The utility of a lipid aldehyde as a research tool is defined by its origin, reactivity, and the specific cellular pathways it perturbs. While some aldehydes like Malondialdehyde (MDA) are used as general markers of oxidative stress, others such as 4-hydroxynonenal (4-HNE) are known to modulate specific signaling pathways in a concentration-dependent manner.[1][2][3]

4-oxo-(E)-2-hexenal, an α,β-unsaturated analog of this compound, has demonstrated mutagenic activity and the ability to form DNA adducts.[4] In contrast, for this compound, which lacks the reactive carbon-carbon double bond, there is no direct experimental data on its biological effects; it is predicted to be less genotoxic and cytotoxic than its unsaturated counterpart.[5]

The most extensively studied lipid peroxidation product is 4-HNE.[6] It is known to react with cysteine, histidine, and lysine (B10760008) residues on proteins, thereby altering their function and initiating signaling cascades.[7][8] Its effects are complex, exhibiting both pro- and anti-inflammatory properties depending on its concentration and the cell type.[1] Alternatives like 4-oxo-2-nonenal (ONE) are also gaining attention as highly reactive aldehydes that can modify both proteins and DNA.[9][10]

Below is a summary of the key characteristics of these aldehydes.

Data Presentation: Comparison of Lipid Aldehyde Research Tools
FeatureThis compound4-hydroxynonenal (4-HNE)4-hydroxyhexenal (4-HHE)Malondialdehyde (MDA)4-oxo-2-nonenal (ONE)
Precursor Fatty Acids Predicted from omega-3 PUFAsOmega-6 PUFAs (e.g., Arachidonic Acid, Linoleic Acid)[7]Omega-3 PUFAs (e.g., Docosahexaenoic Acid)[11][12]Polyunsaturated fatty acids (PUFAs)[6]Omega-6 PUFAs (e.g., Arachidonic Acid, Linoleic Acid)[9][13]
Key Reactive Moiety Aldehyde, Ketoneα,β-Unsaturated Aldehyde, Hydroxylα,β-Unsaturated Aldehyde, HydroxylDialdehydeα,β-Unsaturated Aldehyde, Ketone
Primary Cellular Targets Predicted: Protein nucleophilesProtein Cysteine, Histidine, Lysine residues[8]Protein Histidine residues[14]Protein Lysine residues, DNA bases[3][6]Protein Cysteine, Histidine, Lysine, Arginine residues; DNA[9][15]
Known Biological Effects No direct experimental data available; predicted to be less reactive than unsaturated analogs[5]Dose-dependent modulation of signaling, cytotoxicity, genotoxicity[1][16]Cytotoxicity, induction of apoptosis in kidney cells[17]Mutagenic, forms protein and DNA adducts[2][6]Highly reactive, forms protein crosslinks and DNA adducts[9][10]
Use as Biomarker Not establishedWidely used marker of omega-6 lipid peroxidation and oxidative stress[7]Marker of omega-3 lipid peroxidation[11]General, widely used marker of lipid peroxidation[2][18]Emerging marker of lipid peroxidation[13]

Signaling Pathways and Experimental Workflows

The diagram below illustrates the origin of these aldehydes from the peroxidation of major polyunsaturated fatty acids.

cluster_n6 Omega-6 PUFAs cluster_n3 Omega-3 PUFAs Arachidonic Acid Arachidonic Acid Lipid Peroxidation Lipid Peroxidation Arachidonic Acid->Lipid Peroxidation Oxidative Stress Linoleic Acid Linoleic Acid Linoleic Acid->Lipid Peroxidation Docosahexaenoic Acid (DHA) Docosahexaenoic Acid (DHA) Docosahexaenoic Acid (DHA)->Lipid Peroxidation HNE 4-hydroxynonenal (4-HNE) Lipid Peroxidation->HNE ONE 4-oxo-2-nonenal (ONE) Lipid Peroxidation->ONE MDA Malondialdehyde (MDA) Lipid Peroxidation->MDA HHE 4-hydroxyhexenal (4-HHE) Lipid Peroxidation->HHE OxoHex This compound Lipid Peroxidation->OxoHex Predicted

Fig. 1: Origin of Aldehydes from Lipid Peroxidation.

As a well-studied example, 4-HNE is known to modulate the Keap1-Nrf2 antioxidant response pathway. This pathway is a primary defense mechanism against oxidative stress.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HNE 4-HNE Keap1 Keap1 HNE->Keap1 Modifies Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Binds to Cul3 Cul3-Rbx1 (Ubiquitin Ligase) Keap1->Cul3 Proteasome Proteasomal Degradation Nrf2->Proteasome Ubiquitination & Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Cul3->Nrf2 Nucleus Nucleus ARE Antioxidant Response Element (ARE) Genes Antioxidant Genes (e.g., HO-1, GST) ARE->Genes Promotes Transcription Nrf2_nuc->ARE Binds to

Fig. 2: 4-HNE Modulation of the Keap1-Nrf2 Pathway.

Experimental Protocols

A typical workflow to assess the biological effects of these aldehydes involves cell culture treatment followed by molecular analysis.

A 1. Cell Culture (e.g., Hepatocytes, Neurons) B 2. Treatment (Lipid Aldehyde at various concentrations and time points) A->B C 3. Cell Lysis & Protein Extraction B->C H Cell Viability Assay (e.g., MTT, LDH) B->H D 4. Downstream Analysis C->D E Western Blot (e.g., for Nrf2, p-p38 MAPK) D->E F qRT-PCR (e.g., for HO-1, GCLM gene expression) D->F G Mass Spectrometry (for protein adductomics) D->G

Fig. 3: General Experimental Workflow.
Protocol: Assessing Nrf2 Activation by 4-HNE in Cultured Cells

This protocol provides a method to determine if a lipid aldehyde activates the Nrf2 antioxidant pathway by measuring the expression of a downstream target protein, Heme Oxygenase-1 (HO-1).

  • Cell Culture: Plate a suitable cell line (e.g., human hepatoma HepG2 cells) in 6-well plates and grow to 70-80% confluency.

  • Treatment: Prepare fresh dilutions of 4-HNE in serum-free media. Typical final concentrations for signaling studies range from 1 µM to 20 µM.[19] Aspirate the growth media from cells, wash once with PBS, and add the 4-HNE-containing media. Incubate for a specified time (e.g., 4-24 hours). Include a vehicle control (media with the solvent used for 4-HNE, typically ethanol).

  • Cell Lysis: After incubation, place plates on ice. Aspirate media, wash cells twice with ice-cold PBS. Add 100-150 µL of RIPA lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant. Determine the protein concentration using a standard method like the BCA assay.

  • Western Blotting:

    • Normalize protein concentrations for all samples. Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody against HO-1 overnight at 4°C. Also, probe a separate membrane or the same membrane (after stripping) with an antibody for a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensity for HO-1 and the loading control using densitometry software. Normalize the HO-1 signal to the loading control. Compare the normalized HO-1 levels in 4-HNE-treated samples to the vehicle control to determine the fold-change in expression.

Principle of MDA Detection: The TBARS Assay

The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method for measuring lipid peroxidation by detecting MDA.[18]

  • Reaction: The sample (e.g., plasma, tissue homogenate) is heated with thiobarbituric acid (TBA) under acidic conditions.

  • Product Formation: MDA reacts with two molecules of TBA to form a pink, fluorescent adduct.

  • Detection: The resulting chromogen is quantified by measuring its absorbance at ~532 nm or by fluorescence spectroscopy.

  • Quantification: The MDA concentration is calculated by comparison to a standard curve generated with an MDA precursor like 1,1,3,3-tetramethoxypropane.

Note: The TBARS assay is known for its lack of specificity, as TBA can react with other aldehydes and biomolecules. Therefore, for more specific quantification, chromatographic methods like HPLC are recommended.[20]

Conclusion

In assessing the specificity of aldehydic lipid peroxidation products, it is clear that a one-size-fits-all approach is inadequate.

  • 4-Hydroxynonenal (4-HNE) stands out as a relatively specific and well-characterized tool for studying the signaling consequences of oxidative stress from omega-6 PUFAs. Its dose-dependent effects on pathways like NF-κB and Nrf2 are well-documented.[1][19]

  • 4-Hydroxyhexenal (4-HHE) serves as a valuable counterpart to 4-HNE for investigating the specific outcomes of omega-3 PUFA peroxidation.[12][21]

  • Malondialdehyde (MDA) , while a popular and long-standing biomarker, should be viewed as a general indicator of lipid peroxidation, with its measurement best confirmed by more specific methods due to the limitations of the common TBARS assay.[20]

  • 4-oxo-2-nonenal (ONE) is an emerging tool noted for its high reactivity and broad range of targets, making it suitable for studies on severe oxidative damage and macromolecule crosslinking.[9]

  • This compound remains a theoretical tool with a significant data gap. Based on its saturated structure, it is predicted to be far less reactive than the α,β-unsaturated aldehydes. Future research is required to determine if it has any specific biological roles or utility as a research tool.

For professionals in research and drug development, the choice of aldehyde should be tailored to the specific research question, whether it is to measure general oxidative stress, probe a specific signaling pathway, or investigate the differential effects of omega-3 versus omega-6 fatty acid metabolism.

References

A Comparative Guide to the Role of Reactive Aldehydes in Cellular Signaling: Validating the Effects of 4-Oxohexanal and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid peroxidation, a consequence of oxidative stress, generates a variety of reactive aldehydes that act as signaling molecules, profoundly influencing cellular processes. While significant research has focused on aldehydes like 4-hydroxynonenal (B163490) (4-HNE), the specific roles of other lipid peroxidation products, such as 4-Oxohexanal, are less understood. This guide provides a comparative overview of the validated roles of reactive aldehydes in key signaling pathways, with a primary focus on the extensively studied 4-HNE as a model for understanding the potential functions of related compounds like this compound. The data presented here is intended to offer a framework for researchers investigating the biological activities of these molecules and to provide detailed experimental protocols for their validation.

While direct experimental data on this compound's role in specific signaling pathways is limited in current literature, its structure as a reactive aldehyde suggests it may share mechanisms of action with more characterized compounds. Reactive aldehydes like 4-HNE are known to form covalent adducts with proteins, thereby altering their function and modulating signaling cascades.[1][2][3] This guide will therefore use 4-HNE as the primary exemplar to illustrate these mechanisms.

Comparative Data on the Effects of Reactive Aldehydes on Signaling Pathways

The biological effects of reactive aldehydes are highly concentration-dependent.[1][4] At low concentrations, they can activate adaptive responses, while at higher concentrations, they are often associated with cytotoxicity and the progression of various pathologies.[1][2][4] The following table summarizes the quantitative effects of 4-HNE on key signaling pathway components, providing a basis for comparison for other reactive aldehydes.

Signaling PathwayTarget ProteinCell Type4-HNE ConcentrationObserved EffectReference
NF-κB Pathway IKKHuman fibroblast cells0.1–1 µMActivation[1]
IKKHuman fibroblast cells2.5 µMInhibition[1]
NF-κBRAW264.7 macrophages1 µMIncreased activity[2]
NF-κBRat prostate endothelial cells15 µMIncreased activity[2]
Nrf2 Pathway Nrf2Various≤ 0.3 µMActivation[1]
Nrf2HeLa cells10 µMNuclear translocation[5]
Keap1PC12 cellsNot specifiedAdduct formation, leading to Nrf2 activation[3]
MAPK Pathway p383T3-L1 adipocytes20 µMActivation[6]
ERK1/23T3-L1 adipocytes20 µMActivation[6]
p38, ERK, JNKHuman monocytes10 µmol/LInhibition of LPS-induced activation[7]
PI3K/AKT Pathway AKTVascular smooth muscle cells1 µMIncreased phosphorylation[1]
AKTHuman neuroblastoma IMR-3210 µMIncreased phosphorylation[1]
AKTMG63 human osteosarcoma5–100 µMDecreased phosphorylation and activity[1]
LKB1HEK293T cells1–40 µMInhibition[1]
Apoptosis Caspase-3, PARPHepG2 cells5–40 µMCleavage (activation)[8]
p53HepG2 cells20 µMInduction and phosphorylation[8]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by reactive aldehydes and a typical experimental workflow for validating their effects.

Signaling_Pathway_Nrf2 cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binds Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Keap1->Cul3 Associates Cul3->Nrf2 Ubiquitination HNE 4-HNE HNE->Keap1 Forms Adducts (e.g., on Cysteine residues) Maf Maf Nrf2_n->Maf Heterodimerizes ARE ARE (Antioxidant Response Element) Maf->ARE Binds Genes Antioxidant & Detoxifying Genes (e.g., HO-1, GST) ARE->Genes Induces Transcription

Caption: Nrf2 signaling pathway activation by 4-HNE.

MAPK_Signaling cluster_MAPK MAPK Cascades cluster_downstream Downstream Effects HNE 4-HNE ASK1 ASK1 HNE->ASK1 Activates MEKK1 MEKK1 HNE->MEKK1 Activates Raf Raf HNE->Raf Modulates MKK3_6 MKK3/6 ASK1->MKK3_6 p38 p38 MKK3_6->p38 AP1 AP-1 p38->AP1 NFkB NF-κB p38->NFkB MKK4_7 MKK4/7 MEKK1->MKK4_7 JNK JNK MKK4_7->JNK JNK->AP1 MEK1_2 MEK1/2 Raf->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 ERK1_2->AP1 ERK1_2->NFkB Cellular_Response Cellular Response (Inflammation, Apoptosis, Cell Proliferation) AP1->Cellular_Response NFkB->Cellular_Response

Caption: Modulation of MAPK signaling pathways by 4-HNE.

Experimental_Workflow start Cell Culture Treatment (e.g., with this compound or 4-HNE) protein_extraction Protein Extraction start->protein_extraction protein_quant Protein Quantification (e.g., BCA Assay) protein_extraction->protein_quant sds_page SDS-PAGE protein_quant->sds_page western_blot Western Blotting sds_page->western_blot primary_ab Primary Antibody Incubation (e.g., anti-phospho-p38, anti-Nrf2, anti-HNE adduct) western_blot->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry Analysis detection->analysis end Validation of Pathway Modulation analysis->end

Caption: A typical experimental workflow for validating protein modifications.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the effects of reactive aldehydes on cellular signaling. Below are protocols for key experiments.

Western Blot Analysis for Protein Phosphorylation and HNE-Protein Adducts

This protocol is used to detect changes in the phosphorylation state of signaling proteins (e.g., p38, ERK, JNK, AKT) or the formation of HNE-protein adducts, which is indicative of target modification.[9][10][11][12]

a. Cell Lysis and Protein Extraction:

  • Treat cultured cells with the desired concentrations of the reactive aldehyde (e.g., 4-HNE) for the specified time.

  • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein extract.

b. Protein Quantification:

  • Determine the protein concentration of the lysates using a BCA protein assay kit according to the manufacturer's instructions.

c. SDS-PAGE and Electrotransfer:

  • Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins on a 10-12% SDS-polyacrylamide gel.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

d. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-p38) or an anti-HNE antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • For normalization, strip the membrane and re-probe with an antibody against the total protein or a loading control like β-actin.

Nrf2 Nuclear Translocation Assay

This assay determines whether the reactive aldehyde induces the movement of the transcription factor Nrf2 from the cytoplasm to the nucleus, a key step in its activation.[5]

a. Subcellular Fractionation:

  • Following treatment with the reactive aldehyde, harvest the cells.

  • Use a nuclear/cytoplasmic extraction kit according to the manufacturer's protocol to separate the cytoplasmic and nuclear fractions.

b. Western Blot Analysis:

  • Perform Western blotting on both the cytoplasmic and nuclear fractions as described in Protocol 1.

  • Probe the membranes with an anti-Nrf2 antibody.

  • Use a cytoplasmic marker (e.g., α-tubulin) and a nuclear marker (e.g., Lamin B1) to verify the purity of the fractions.

  • An increase in the Nrf2 signal in the nuclear fraction and a corresponding decrease in the cytoplasmic fraction indicate translocation.

Kinase Activity Assay

This method directly measures the enzymatic activity of a specific kinase (e.g., p38, JNK) in response to treatment with a reactive aldehyde.[7]

a. Immunoprecipitation of the Kinase:

  • Lyse treated cells in a non-denaturing lysis buffer.

  • Incubate the cell lysate with an antibody specific to the kinase of interest (e.g., anti-p38) and protein A/G-agarose beads to immunoprecipitate the kinase.

  • Wash the beads several times to remove non-specific binding.

b. In Vitro Kinase Reaction:

  • Resuspend the beads in a kinase assay buffer containing a specific substrate for the kinase (e.g., ATF2 for p38) and [γ-³²P]ATP.

  • Incubate the reaction at 30°C for 20-30 minutes.

  • Stop the reaction by adding SDS sample buffer and boiling.

c. Detection of Substrate Phosphorylation:

  • Separate the reaction products by SDS-PAGE.

  • Dry the gel and expose it to an X-ray film or a phosphor screen to detect the radiolabeled, phosphorylated substrate.

  • The intensity of the signal corresponds to the kinase activity.

The validation of the roles of reactive aldehydes like this compound in specific signaling pathways is a burgeoning area of research. While direct evidence for this compound is still emerging, the extensive data available for 4-HNE provides a robust comparative framework. The concentration-dependent and cell-type-specific effects of these molecules underscore the complexity of their biological activities.[1][2] The experimental protocols detailed in this guide offer standardized methods for researchers to investigate and validate the signaling roles of this compound and other novel lipid peroxidation products, ultimately contributing to a deeper understanding of their physiological and pathological implications.

References

A Comparative Guide to the Transcriptomic Effects of 4-Hydroxynonenal (4-HNE) and a Prospective Look at 4-Oxohexanal (4-ONE)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cellular impact of reactive aldehydes is crucial for dissecting disease mechanisms and developing novel therapeutics. This guide provides a comprehensive overview of the well-documented transcriptomic effects of 4-hydroxynonenal (B163490) (4-HNE), a key biomarker of oxidative stress. In contrast, public domain research on the transcriptomic impact of 4-Oxohexanal (4-ONE) is currently unavailable. This guide addresses this data gap by presenting the known effects of 4-HNE and offering a hypothetical experimental framework for a comparative analysis of 4-ONE.

Executive Summary

4-Hydroxynonenal (4-HNE) is a major product of lipid peroxidation and has been extensively studied for its role in various pathologies, including cardiovascular disease, neurodegenerative disorders, and cancer.[1][2][3] Its high reactivity allows it to form adducts with proteins, DNA, and lipids, thereby modulating a wide array of cellular processes. A significant body of research has elucidated the profound impact of 4-HNE on the cellular transcriptome, revealing its ability to induce a complex, dose-dependent response that involves the activation of antioxidant defense pathways, inflammatory signaling, and apoptotic programs.[4][5]

Conversely, this compound (4-ONE), another aldehyde, remains largely uncharacterized in the context of its effects on global gene expression. While its chemical structure suggests potential reactivity, the absence of transcriptomic studies precludes a direct comparison with 4-HNE at this time. This guide, therefore, focuses on the established transcriptomic signature of 4-HNE and proposes a detailed experimental protocol to enable researchers to investigate and compare the effects of 4-ONE.

Transcriptomic Impact of 4-Hydroxynonenal (4-HNE)

Treatment of various cell types with 4-HNE leads to significant alterations in gene expression. The cellular response is highly dependent on the concentration and duration of exposure. At lower, sub-cytotoxic concentrations, 4-HNE often triggers an adaptive antioxidant response, whereas higher concentrations tend to activate pathways associated with inflammation, cell cycle arrest, and apoptosis.[2][4]

Key Signaling Pathways Modulated by 4-HNE

Several key signaling pathways are known to be affected by 4-HNE, leading to widespread changes in gene expression:

  • Nrf2/ARE Pathway: 4-HNE is a potent activator of the Nrf2 (Nuclear factor erythroid 2-related factor 2) antioxidant response element (ARE) pathway.[1] By modifying Keap1, a negative regulator of Nrf2, 4-HNE allows Nrf2 to translocate to the nucleus and induce the expression of a battery of antioxidant and detoxification genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs).[1][6]

  • NF-κB Pathway: The effect of 4-HNE on the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is complex and dose-dependent. At lower concentrations, it can activate NF-κB, leading to the transcription of pro-inflammatory cytokines and chemokines.[2][6] Conversely, at higher concentrations, 4-HNE has been shown to inhibit NF-κB signaling.[3]

  • MAPK Pathways: Mitogen-activated protein kinase (MAPK) pathways, including JNK, p38, and ERK, are also modulated by 4-HNE.[2][6] Activation of these pathways can influence a variety of cellular processes, including proliferation, differentiation, and apoptosis.

  • PPARγ Pathway: 4-HNE can activate peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor involved in adipogenesis and inflammation. This can lead to increased expression of genes such as adiponectin.[7]

Summary of 4-HNE-Induced Transcriptomic Changes

The following table summarizes the major categories of genes whose expression is altered by 4-HNE treatment, based on numerous transcriptomic studies.

Gene CategoryPredominant Effect of 4-HNEExamples of Affected GenesReferences
Antioxidant Response UpregulationHO-1, NQO1, GSTs, TXNRD1[1][8]
Inflammation Dose-dependent (Up or Down)TNF-α, IL-1β, IL-6, COX-2[6][9]
Cell Cycle & Apoptosis Upregulation of pro-apoptotic genesGADD45a, GADD45b, p21, caspases[10]
Lipid Metabolism Differential RegulationFASN, ACC, SREBP1, LDLR[11]
Heat Shock Response UpregulationHSP70, HSP90
DNA Damage Response UpregulationGADD45a, GADD45b[10]

This compound (4-ONE): An Uncharted Transcriptomic Landscape

As of late 2025, a comprehensive search of scientific literature and public gene expression repositories reveals no available data on the transcriptomic effects of this compound (4-ONE).

Chemical Properties and Potential for Reactivity
  • Molecular Formula: C6H10O2

  • Structure: 4-ONE is a dicarbonyl compound, possessing both an aldehyde and a ketone functional group.

The presence of two reactive carbonyl groups suggests that 4-ONE has the potential to react with cellular nucleophiles such as the side chains of cysteine, histidine, and lysine (B10760008) residues in proteins, as well as with DNA and lipids. This reactivity profile is similar to other reactive aldehydes like 4-HNE, implying that 4-ONE could also modulate cellular signaling pathways and gene expression. However, without experimental data, this remains speculative.

Visualizing Signaling Pathways and Experimental Workflows

To aid in the understanding of the concepts discussed, the following diagrams have been generated using the DOT language.

HNE_Signaling_Pathway cluster_stress Cellular Stress (e.g., Oxidative Stress) cluster_cell Cellular Response cluster_Nrf2 Nrf2 Pathway cluster_NFkB NF-κB Pathway cluster_MAPK MAPK Pathway Lipid Peroxidation Lipid Peroxidation HNE HNE Lipid Peroxidation->HNE Generates Keap1 Keap1 HNE->Keap1 Inactivates IKK IKK HNE->IKK Activates JNK_p38 JNK/p38 HNE->JNK_p38 Activates Nrf2 Nrf2 Keap1->Nrf2 Degrades ARE ARE Nrf2->ARE Binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Induces Transcription IkB IkB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6) NFkB->Inflammatory_Genes Induces Transcription Apoptosis_Genes Apoptosis Genes JNK_p38->Apoptosis_Genes Activates

Caption: Simplified signaling pathways modulated by 4-HNE.

Transcriptomics_Workflow cluster_treatment Cell Culture and Treatment cluster_rna RNA Processing cluster_sequencing Sequencing cluster_analysis Data Analysis Cell_Culture 1. Cell Culture Treatment 2. Treatment (4-ONE or 4-HNE) Cell_Culture->Treatment RNA_Extraction 3. RNA Extraction Treatment->RNA_Extraction RNA_QC 4. RNA Quality Control RNA_Extraction->RNA_QC Library_Prep 5. Library Preparation RNA_QC->Library_Prep Sequencing 6. RNA Sequencing Library_Prep->Sequencing Data_QC 7. Data Quality Control Sequencing->Data_QC Alignment 8. Read Alignment Data_QC->Alignment Quantification 9. Gene Quantification Alignment->Quantification DEA 10. Differential Expression Analysis Quantification->DEA Pathway_Analysis 11. Pathway Analysis DEA->Pathway_Analysis

Caption: General experimental workflow for comparative transcriptomics.

Proposed Experimental Protocol for a Comparative Transcriptomics Study

To address the current knowledge gap, the following protocol outlines a robust approach for comparing the transcriptomic effects of 4-ONE and 4-HNE.

1. Cell Culture and Treatment:

  • Cell Line: Select a relevant human cell line (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity, or primary endothelial cells for cardiovascular studies).

  • Culture Conditions: Maintain cells in appropriate media and conditions.

  • Treatment: Treat cells with a range of concentrations of 4-ONE and 4-HNE (e.g., 1, 5, 10, 25 µM) for various time points (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO). Perform at least three biological replicates for each condition.

2. RNA Extraction and Quality Control:

  • Extraction: Isolate total RNA from cell lysates using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).

  • Quality Control: Assess RNA integrity and concentration using a Bioanalyzer (Agilent) or similar instrument. Ensure RNA Integrity Number (RIN) is > 8.

3. RNA Sequencing (RNA-Seq):

  • Library Preparation: Prepare sequencing libraries from high-quality RNA samples using a standard kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina).

  • Sequencing: Perform paired-end sequencing on an Illumina platform (e.g., NovaSeq) to a depth of at least 20 million reads per sample.

4. Bioinformatic Analysis:

  • Quality Control: Use tools like FastQC to assess the quality of raw sequencing reads.

  • Alignment: Align reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.

  • Quantification: Quantify gene expression levels using tools such as featureCounts or Salmon.

  • Differential Expression Analysis: Identify differentially expressed genes (DEGs) between treated and control groups using packages like DESeq2 or edgeR in R. Set significance thresholds (e.g., adjusted p-value < 0.05 and |log2(FoldChange)| > 1).

  • Pathway and Functional Enrichment Analysis: Use tools like GSEA, DAVID, or Metascape to identify enriched biological pathways (e.g., GO terms, KEGG pathways) among the DEGs.

  • Comparative Analysis: Directly compare the DEG lists and enriched pathways between 4-ONE and 4-HNE treatments to identify common and unique transcriptomic signatures.

Conclusion

While the transcriptomic effects of 4-HNE are well-documented, revealing its significant role in modulating cellular stress responses, inflammation, and apoptosis, the impact of this compound on global gene expression remains an open and important question. The experimental framework provided here offers a clear path for researchers to generate the necessary data to perform a direct and comprehensive comparison. Such studies will be invaluable in understanding the broader biological consequences of lipid peroxidation and may uncover novel mechanisms of cellular damage and disease pathogenesis.

References

Comparative Analysis of Reaction Products from 4-Oxohexanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Reaction Products of 4-Oxohexanal with Nucleophilic Reagents

This guide provides a comparative analysis of the expected reaction products of this compound with hydroxylamine (B1172632) and hydrazine (B178648) derivatives. Due to the bifunctional nature of this compound, a 1,4-dicarbonyl compound, intramolecular cyclization following the initial reaction with these nucleophiles is highly probable, leading to the formation of heterocyclic structures. This guide outlines the anticipated products, provides model experimental protocols based on the well-studied reactions of hexane-2,5-dione, and presents key characterization data to aid in product identification.

Product Comparison

The reaction of this compound with hydroxylamine is expected to yield a dioxime, which may exist in equilibrium with a cyclic pyridazine (B1198779) N-oxide derivative. In contrast, the reaction with hydrazine derivatives typically leads to the formation of a stable dihydropyridazine (B8628806), which can be readily oxidized to the corresponding aromatic pyridazine.

ReagentExpected Product(s)Key Structural FeaturesAnticipated Properties
Hydroxylamine (NH₂OH) This compound dioxime and/or 3-ethyl-6-methyl-1,2-oxazine-N-oxideTwo C=N-OH groups or a six-membered heterocyclic ring with an N-oxide functionality.The dioxime is likely a crystalline solid. The cyclic product's properties will vary.
Hydrazine Hydrate (N₂H₄·H₂O) 3-Ethyl-6-methyl-1,4,5,6-tetrahydropyridazine, readily oxidized to 3-Ethyl-6-methylpyridazineA partially saturated or fully aromatic six-membered heterocyclic ring containing two adjacent nitrogen atoms.The pyridazine is typically a stable, often crystalline or high-boiling liquid, aromatic compound.

Experimental Protocols

The following protocols are based on established procedures for the reaction of hexane-2,5-dione, a structural analog of this compound. These can be adapted for this compound by adjusting molar equivalents and reaction conditions as necessary.

Synthesis of this compound Dioxime (Analogous to Hexane-2,5-dione dioxime)

Materials:

Procedure:

  • Dissolve this compound in a mixture of ethanol and water.

  • Add a solution of hydroxylamine hydrochloride and sodium acetate in water to the this compound solution.

  • Reflux the mixture for several hours.

  • Cool the reaction mixture and allow the product to crystallize.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol or benzene) to obtain the purified dioxime.[1]

Expected Characterization:

  • Melting Point: The dioxime of hexane-2,5-dione has a melting point of 137 °C.[1] The melting point of this compound dioxime is expected to be in a similar range.

  • IR Spectroscopy: Look for the disappearance of the C=O stretching band from the starting material and the appearance of C=N and O-H stretching bands.

  • NMR Spectroscopy: ¹H NMR should show signals for the ethyl and methyl protons, as well as the protons of the carbon backbone and the oxime OH protons. ¹³C NMR will show characteristic peaks for the C=N carbons.

Synthesis of 3-Ethyl-6-methylpyridazine (Analogous to 3,6-dimethylpyridazine)

Materials:

  • This compound

  • Hydrazine monohydrate (N₂H₄·H₂O)

  • Ethanol

  • Palladium on carbon (10% Pd/C) (for oxidation)

  • Benzene (or a suitable alternative solvent for oxidation)

Procedure:

  • In a round-bottom flask, dissolve this compound in ethanol.

  • Add hydrazine monohydrate dropwise to the solution.

  • Reflux the mixture for 3 hours.

  • Remove the ethanol under reduced pressure.

  • To the resulting residue (the dihydropyridazine intermediate), add a suitable solvent for oxidation (e.g., benzene) and 10% Pd/C.

  • Reflux the mixture overnight.

  • Cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the crude product by silica (B1680970) gel column chromatography to yield the 3-ethyl-6-methylpyridazine.

Expected Characterization:

  • ¹H NMR Spectroscopy: For the analogous 3,6-dimethylpyridazine, the ¹H NMR spectrum in CDCl₃ shows a singlet at δ 7.23 ppm for the two aromatic protons and a singlet at δ 2.69 ppm for the six methyl protons.[2] For 3-ethyl-6-methylpyridazine, one would expect signals for the aromatic protons, a singlet for the methyl group, and a quartet and triplet for the ethyl group.

  • Appearance: The product is expected to be a light brown oil or a low-melting solid.[2]

Reaction Pathways

The following diagrams illustrate the logical flow of the reactions of a generic 1,4-dicarbonyl compound with hydroxylamine and hydrazine.

reaction_pathway_hydroxylamine start This compound intermediate1 Dioxime Intermediate start->intermediate1 Condensation reagent1 + 2 NH₂OH·HCl reagent1->intermediate1 product1 This compound Dioxime intermediate1->product1 Isolation product2 Cyclic Pyridazine N-oxide intermediate1->product2 Intramolecular Cyclization

Caption: Reaction pathway of this compound with Hydroxylamine.

reaction_pathway_hydrazine start This compound intermediate2 Dihydropyridazine Intermediate start->intermediate2 Condensation & Cyclization reagent2 + N₂H₄·H₂O reagent2->intermediate2 product3 3-Ethyl-6-methylpyridazine intermediate2->product3 Oxidation (e.g., Pd/C)

Caption: Reaction pathway of this compound with Hydrazine.

References

Safety Operating Guide

Proper Disposal of 4-Oxohexanal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 4-Oxohexanal is critical for ensuring laboratory safety and environmental protection. This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound, in line with general hazardous waste management principles.

Immediate Safety and Logistical Information

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and adhere to all recommended safety precautions. While a specific SDS for this compound was not found, information for structurally similar aldehydes, such as 4-Oxo-2-hexenal and Hexanal, provides valuable guidance.

Key Safety Precautions:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

  • Personal Protective Equipment (PPE): Wear appropriate PPE to prevent skin and eye contact.[1][2] This includes chemical-resistant gloves, safety goggles, and a laboratory coat.[2]

  • Ignition Sources: Keep this compound away from heat, sparks, open flames, and other sources of ignition.[3][4] Aldehydes can be flammable.[3]

  • Spill Management: In case of a spill, evacuate personnel from the immediate area.[1] Absorb the spill with an inert material (e.g., vermiculite, dry sand) and collect it in a suitable, closed container for disposal.[1] Use non-sparking tools during cleanup.[1][4]

Quantitative Data Summary

The following table summarizes key safety and physical property information relevant to the handling and disposal of this compound and related compounds. This data is essential for a proper risk assessment prior to any handling or disposal activities.

PropertyValueReference / Compound
Chemical Formula C₆H₁₀O₂This compound[5][6]
Molecular Weight 114.14 g/mol This compound[6]
Boiling Point 210.1°C at 760mmHg4-Oxo-2-hexenal[7]
Flash Point 75.1°C4-Oxo-2-hexenal[7]
Density 0.969 g/cm³4-Oxo-2-hexenal[7]
Vapor Pressure 0.196mmHg at 25°C4-Oxo-2-hexenal[7]
Hazards Flammable, Skin Irritant, Eye IrritantGeneral for Aldehydes[3][4]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all federal, state, and local regulations for hazardous waste.[8][9] The following protocol provides a general framework for its proper disposal.

1. Waste Identification and Classification:

  • This compound should be treated as a hazardous waste due to its potential ignitability (B1175610) and irritant properties.[3][4]

  • Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on classifying this chemical waste according to EPA and local regulations.[10]

2. Waste Collection and Storage:

  • Collect waste this compound in a designated, properly labeled, and sealed container.[1]

  • The container must be compatible with the chemical. Glass or polyethylene (B3416737) containers are generally suitable.

  • The label should clearly state "Hazardous Waste" and identify the contents as "this compound".[11]

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials and ignition sources.[3]

3. Disposal Procedure:

  • Do not dispose of this compound down the drain or in the regular trash.[11]

  • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

  • Follow all institutional procedures for waste manifest and pickup.

4. Empty Container Disposal:

  • Empty containers that held this compound must also be managed properly.

  • Triple-rinse the container with a suitable solvent (e.g., acetone (B3395972) or ethanol). The rinsate must be collected and disposed of as hazardous waste.[9]

  • After thorough cleaning and air-drying in a ventilated area, the container may be disposed of as non-hazardous waste, provided all labels are defaced.[9]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow A Start: this compound Waste Generated B Is the waste container properly labeled and sealed? A->B C Label container with 'Hazardous Waste' and 'this compound' B->C No D Store in a designated, ventilated, and cool location B->D Yes H Seal the container securely C->H E Contact Environmental Health & Safety (EHS) for pickup D->E F Follow institutional procedures for waste manifest E->F G End: Waste properly disposed by authorized personnel F->G H->D

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.